molecular formula C14H10N2O2 B1267716 3-Phenyl-2,4(1H,3H)-quinazolinedione CAS No. 603-23-6

3-Phenyl-2,4(1H,3H)-quinazolinedione

Cat. No.: B1267716
CAS No.: 603-23-6
M. Wt: 238.24 g/mol
InChI Key: BHQNJNLXFVJFFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Phenyl-2,4(1H,3H)-quinazolinedione (CAS Number: 603-23-6) is a synthetically versatile chemical scaffold based on the privileged quinazolinone structure, which is a fused heterocycle comprising a benzene ring and a 2,4-pyrimidinedione ring . This compound serves as a key intermediate in medicinal chemistry for the development of novel therapeutic agents . Its primary research value lies in its role as a precursor for multitarget anticancer and antimicrobial compounds.Recent studies have demonstrated that derivatives of this compound can be designed as dual VEGFR-2/c-Met tyrosine kinase inhibitors . These enzymes are critically involved in tumor angiogenesis and cancer progression; dysregulation of both VEGFR-2 and c-Met signaling pathways is a key driver in the development and metastasis of various human cancers . Furthermore, quinazoline-2,4(1H,3H)-dione derivatives exhibit significant antimicrobial properties by acting as fluoroquinolone-like inhibitors, targeting bacterial DNA gyrase and topoisomerase IV to overcome bacterial resistance problems . The quinazoline-2,4(1H,3H)-dione core is also a recognized pharmacophore in numerous FDA-approved drugs and bioactive molecules, underscoring its broad utility in drug discovery . This product is intended for research applications in chemical synthesis and drug development. It is provided For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-phenyl-1H-quinazoline-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O2/c17-13-11-8-4-5-9-12(11)15-14(18)16(13)10-6-2-1-3-7-10/h1-9H,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHQNJNLXFVJFFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60209052
Record name 2,4(1H,3H)-Quinazolinedione, 3-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60209052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

603-23-6
Record name 3-Phenylquinazoline-2,4-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000603236
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 603-23-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75220
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 603-23-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51431
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4(1H,3H)-Quinazolinedione, 3-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60209052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-phenyl-1,2,3,4-tetrahydroquinazoline-2,4-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-PHENYLQUINAZOLINE-2,4-DIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54UPR9JB8U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 3-Phenyl-2,4(1H,3H)-quinazolinedione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Quinazolinedione Scaffold

The quinazolinedione ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. These include antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. The derivatization of this core structure, particularly at the N-1 and N-3 positions, allows for the fine-tuning of its pharmacological profile. 3-Phenyl-2,4(1H,3H)-quinazolinedione serves as a key intermediate and a foundational molecule for the development of novel therapeutics. This guide provides a comprehensive overview of its synthesis and detailed characterization, offering field-proven insights for researchers in drug discovery and development.

Synthetic Pathways: A Strategic Approach to this compound

The construction of the this compound scaffold can be achieved through several synthetic routes. The choice of a particular method often depends on the availability of starting materials, desired yield, and scalability. A prevalent and efficient method involves the cyclocondensation reaction of an appropriate anthranilic acid derivative with an isocyanate.

A highly effective and commonly employed strategy involves the reaction of isatoic anhydride with phenyl isocyanate. Isatoic anhydride serves as a convenient and stable precursor to the reactive o-carboxyphenyl isocyanate intermediate in solution.[1][2] This approach is advantageous due to the commercial availability of the starting materials and the generally clean reaction profile.

An alternative, well-established method is the Niementowski quinazoline synthesis, which involves the reaction of anthranilic acids with amides at high temperatures.[3] While historically significant, this method can sometimes lead to lower yields and the formation of byproducts due to the harsh reaction conditions.[4] Microwave-assisted synthesis has been explored to improve reaction times and yields for quinazolinone derivatives.[3][5]

Below is a detailed protocol for the synthesis of this compound via the reaction of isatoic anhydride and phenyl isocyanate.

Experimental Protocol: Synthesis from Isatoic Anhydride and Phenyl Isocyanate

This protocol outlines a reliable method for the laboratory-scale synthesis of the title compound.

Materials:

  • Isatoic Anhydride

  • Phenyl Isocyanate

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Hydrochloric Acid (1 M)

  • Ethanol

  • Standard laboratory glassware

  • Magnetic stirrer with heating plate

  • Reflux condenser

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve isatoic anhydride (1 equivalent) in anhydrous DMF.

  • Addition of Reagents: To this solution, add triethylamine (1.2 equivalents) followed by the dropwise addition of phenyl isocyanate (1.1 equivalents) at room temperature. The triethylamine acts as a base to facilitate the reaction.

  • Reaction Conditions: Heat the reaction mixture to 80-90 °C and maintain it at this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Precipitation: Acidify the aqueous mixture with 1 M HCl to a pH of approximately 2-3. This will precipitate the crude product.

  • Isolation and Purification: Filter the solid precipitate, wash it thoroughly with cold water, and then with a small amount of cold ethanol.

  • Recrystallization: Recrystallize the crude product from ethanol to obtain pure this compound as a crystalline solid.

  • Drying: Dry the purified product under vacuum.

Causality Behind Experimental Choices:

  • Anhydrous DMF: The use of an anhydrous solvent is crucial to prevent the hydrolysis of isatoic anhydride and phenyl isocyanate, which would lead to undesired side products.

  • Triethylamine: This tertiary amine base facilitates the initial ring-opening of isatoic anhydride and subsequent reaction with the isocyanate without competing as a nucleophile itself.

  • Acidification: The final product is soluble in basic media; therefore, acidification is necessary to precipitate it from the reaction mixture for isolation.

  • Recrystallization: This is a standard purification technique to remove any unreacted starting materials or byproducts, yielding a product of high purity suitable for further use and characterization.

Synthesis_Workflow cluster_reactants Starting Materials cluster_conditions Reaction Conditions cluster_process Process cluster_workup Work-up & Purification Isatoic Anhydride Isatoic Anhydride Cyclocondensation Cyclocondensation Isatoic Anhydride->Cyclocondensation Phenyl Isocyanate Phenyl Isocyanate Phenyl Isocyanate->Cyclocondensation DMF (Solvent) DMF (Solvent) DMF (Solvent)->Cyclocondensation TEA (Base) TEA (Base) TEA (Base)->Cyclocondensation Heat (80-90°C) Heat (80-90°C) Heat (80-90°C)->Cyclocondensation Quenching Quenching Cyclocondensation->Quenching Acidification Acidification Quenching->Acidification Filtration Filtration Acidification->Filtration Recrystallization Recrystallization Filtration->Recrystallization Final Product 3-Phenyl-2,4(1H,3H)- quinazolinedione Recrystallization->Final Product

Caption: Synthetic workflow for this compound.

Characterization: A Multi-faceted Approach to Structural Elucidation

Thorough characterization is paramount to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic techniques is employed for unambiguous structural elucidation.

Technique Expected Observations
Melting Point A sharp melting point in the range of 281-283 °C is indicative of high purity.[6]
¹H NMR Aromatic protons will appear as multiplets in the range of δ 7.1-8.1 ppm. The N-H proton may appear as a broad singlet, though its presence and chemical shift can be solvent-dependent.
¹³C NMR Characteristic signals for the two carbonyl carbons (C=O) of the quinazolinedione ring will be observed in the downfield region of the spectrum. Aromatic carbons will also be present.
IR Spectroscopy Strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations will be prominent in the region of 1650-1740 cm⁻¹. N-H stretching vibrations may be observed around 3100-3450 cm⁻¹.[7][8]
Mass Spectrometry The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (238.24 g/mol ).[8][9]
Detailed Protocol: ¹H NMR Spectroscopy

Instrumentation:

  • Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 400 or 500 MHz)

Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified this compound in about 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.

  • Ensure the sample is fully dissolved. Gentle warming or sonication can be used if necessary.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

Data Acquisition:

  • Place the NMR tube in the spectrometer's probe.

  • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

  • Acquire the ¹H NMR spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

Data Processing and Interpretation:

  • Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

  • Integrate the signals to determine the relative number of protons for each resonance.

  • Analyze the chemical shifts (δ in ppm), splitting patterns (multiplicity), and coupling constants (J in Hz) to assign the signals to the specific protons in the molecule.

Characterization_Workflow cluster_techniques Characterization Techniques cluster_data Data Analysis & Confirmation Synthesized Compound Synthesized Compound Melting Point Melting Point Synthesized Compound->Melting Point NMR (1H & 13C) NMR (1H & 13C) Synthesized Compound->NMR (1H & 13C) IR Spectroscopy IR Spectroscopy Synthesized Compound->IR Spectroscopy Mass Spectrometry Mass Spectrometry Synthesized Compound->Mass Spectrometry Purity Assessment Purity Assessment Melting Point->Purity Assessment Structural Elucidation Structural Elucidation NMR (1H & 13C)->Structural Elucidation Functional Group ID Functional Group ID IR Spectroscopy->Functional Group ID Molecular Weight Molecular Weight Mass Spectrometry->Molecular Weight Final Confirmation Confirmed Structure & Purity of 3-Phenyl-2,4(1H,3H)- quinazolinedione Purity Assessment->Final Confirmation Structural Elucidation->Final Confirmation Functional Group ID->Final Confirmation Molecular Weight->Final Confirmation

Caption: Workflow for the characterization of this compound.

Conclusion

This guide has provided a detailed, experience-driven framework for the synthesis and characterization of this compound. By understanding the rationale behind the chosen synthetic route and employing a comprehensive suite of analytical techniques, researchers can confidently prepare and validate this important chemical entity. The protocols and insights presented herein are designed to be self-validating, ensuring a high degree of success and reproducibility in the laboratory. This foundational knowledge is crucial for the subsequent exploration of this scaffold in the development of novel and effective therapeutic agents.

References

Spectroscopic Analysis of 3-Phenyl-2,4(1H,3H)-quinazolinedione: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Phenyl-2,4(1H,3H)-quinazolinedione is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its core structure, the quinazolinedione scaffold, is found in a variety of biologically active molecules.[1][2] Accurate structural elucidation and characterization of this compound are paramount for its application in research and development. This technical guide provides an in-depth analysis of this compound using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

This document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of the spectral data and the underlying principles of each analytical method. The experimental protocols and data interpretation are presented to be self-validating, ensuring scientific integrity and trustworthiness.

Molecular Structure

The structural formula of this compound is presented below. The numbering of the atoms is provided to facilitate the discussion of the NMR data.

M [C₁₄H₁₀N₂O₂]⁺· m/z = 238 frag1 [C₈H₆N₂O]⁺· m/z = 146 M->frag1 - C₆H₄O frag2 [C₇H₅NO]⁺· m/z = 119 frag1->frag2 - HCN frag3 [C₆H₄N]⁺ m/z = 92 frag2->frag3 - CO

References

An In-Depth Technical Guide to the Crystal Structure of 3-Phenyl-2,4(1H,3H)-quinazolinedione

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive framework for understanding the solid-state characteristics of 3-Phenyl-2,4(1H,3H)-quinazolinedione, a key scaffold in modern medicinal chemistry. While a definitive, publicly archived crystal structure for this specific molecule is not available, this document leverages crystallographic data from closely related analogs and established methodologies to present a detailed analysis of its expected structural features. We will explore the validated synthesis and crystallization protocols, the standard workflow for single-crystal X-ray diffraction, the anticipated molecular conformation and intermolecular packing motifs, and the critical implications of these structural insights for rational drug design. This guide is designed to be a practical resource, grounding its analysis in the principles of physical chemistry and crystallographic science to empower researchers in their drug discovery efforts.

The Quinazolinedione Scaffold: A Cornerstone of Medicinal Chemistry

The quinazoline ring system, and specifically the quinazoline-2,4(1H,3H)-dione core, represents a "privileged scaffold" in drug discovery. Its rigid, bicyclic structure provides a robust platform for the precise spatial arrangement of functional groups, enabling targeted interactions with a multitude of biological receptors. The literature extensively documents the diverse pharmacological activities of quinazolinedione derivatives, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2]

The subject of this guide, this compound, is a foundational analog in this class. The introduction of a phenyl group at the N-3 position is a common substitution pattern used to explore a critical hydrophobic pocket in many enzyme active sites. For instance, derivatives of this scaffold have been designed as potent dual inhibitors of VEGFR-2 and c-Met tyrosine kinases, key targets in oncology.[3] A thorough understanding of its three-dimensional structure is therefore not merely an academic exercise; it is a prerequisite for effective structure-based drug design, enabling more accurate computational modeling, lead optimization, and the development of next-generation therapeutics.

Experimental Framework: From Synthesis to Single Crystal

The successful elucidation of a crystal structure is contingent upon the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals. The protocols described herein are self-validating, representing field-proven methodologies for this class of compounds.

Synthesis of this compound

The synthesis of this compound is reliably achieved via a cyclocondensation reaction. The choice of this pathway is dictated by its efficiency, high yields, and the commercial availability of the starting materials.

Experimental Protocol: Synthesis

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, combine anthranilic acid (1.0 eq) and phenyl isothiocyanate (1.1 eq) in a high-boiling point solvent such as absolute ethanol. The slight excess of the isothiocyanate ensures the complete consumption of the limiting anthranilic acid.

  • Reaction: Add a catalytic amount of a base, such as triethylamine, to the mixture.[4] Heat the reaction mixture to reflux (approx. 70-80°C) and maintain for 24 hours.[4] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Intermediate Formation: The initial reaction forms a thiourea intermediate.

  • Cyclization: To induce cyclization and form the quinazolinedione ring, the intermediate is typically treated further, for example, by reacting with methyl iodide in DMF to facilitate the final ring closure.[4]

  • Isolation and Purification: After cooling to room temperature, the product often precipitates from the solution. The crude solid is collected by vacuum filtration, washed with cold solvent (e.g., ethanol) to remove soluble impurities, and dried. For ultimate purity, recrystallization from a suitable solvent like ethanol or a mixture of DMF and water is performed.

synthesis_flowchart start Anthranilic Acid + Phenyl Isothiocyanate step1 Reflux in Ethanol with Triethylamine (24h) start->step1 Nucleophilic Addition step2 Formation of Thiourea Intermediate step1->step2 step3 Cyclization Step (e.g., with MeI in DMF) step2->step3 Intramolecular Cyclization step4 Cooling & Precipitation step3->step4 step5 Vacuum Filtration & Washing step4->step5 Isolation end Pure 3-Phenyl-2,4(1H,3H)- quinazolinedione step5->end Purification

Caption: Generalized synthetic workflow for this compound.

Single Crystal Growth: The Art and Science

Growing a single crystal suitable for X-ray diffraction is often the most challenging step. The goal is to create a condition of slow, controlled supersaturation that allows molecules to assemble into a highly ordered lattice.

Experimental Protocol: Slow Evaporation

  • Solvent Selection: Choose a solvent or solvent system in which the compound has moderate solubility. For this class of molecules, DMF, ethanol, or acetone are excellent starting points.

  • Solution Preparation: Prepare a saturated or near-saturated solution of the purified compound in the chosen solvent, gently warming if necessary to ensure complete dissolution.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial. This step is critical to remove any dust or particulate matter that could act as nucleation sites, leading to the formation of many small crystals instead of a few large ones.

  • Incubation: Cover the vial with a cap, pierced with a few small holes using a needle. Place the vial in a vibration-free environment at a constant temperature.

  • Crystal Growth: The solvent will slowly evaporate over several days to weeks, gradually increasing the solute concentration and leading to the formation of single crystals.

Structural Elucidation by Single-Crystal X-ray Diffraction

The following section outlines the standard workflow for analyzing a grown crystal to determine its atomic structure.

xray_workflow crystal Single Crystal Selection mount Mounting on Goniometer crystal->mount data_collection X-ray Diffraction Data Collection (Typically at 100 K) mount->data_collection processing Data Processing & Reduction (Integration, Scaling, Absorption Correction) data_collection->processing solution Structure Solution (Direct Methods or Patterson) processing->solution refinement Structure Refinement (Full-Matrix Least-Squares on F^2) solution->refinement validation Validation & Analysis (CIF File Generation) refinement->validation

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

Anticipated Crystal Structure and Molecular Features

Based on the analysis of published crystal structures of closely related analogs, such as 3-(4-hydroxyphenyl)-2-[(E)-2-phenylethenyl]quinazolin-4(3H)-one, we can confidently predict the key structural features of this compound.[5][6]

Expected Crystallographic Parameters

The compound is expected to crystallize in a common centrosymmetric space group, such as P2₁/c (monoclinic) or P-1 (triclinic), which are prevalent for organic molecules.

Table 1: Representative Crystallographic Data for a Quinazolinedione Analog (Data is for C22H16N2O2, a related derivative, and serves as an illustrative example)[5][6]

ParameterExpected Value Range/TypeRationale
Crystal SystemMonoclinic or TriclinicCommon for non-chiral organic molecules.
Space GroupP2₁/c or P-1Centrosymmetric groups are statistically favored.
Z (Molecules/Unit Cell)2 or 4Typical for packing of medium-sized organic molecules.
Hydrogen BondingN-H···OThe N1-H is a strong H-bond donor; C2=O and C4=O are acceptors.
Other InteractionsC-H···π, π-π stackingAromatic rings promote these weaker, structure-directing interactions.
Molecular Conformation

The core quinazolinedione ring system is expected to be nearly planar. The most significant conformational variable is the dihedral angle between this planar core and the N-3 phenyl ring. In related structures, this angle is substantial (e.g., 81.25° in a similar analog), indicating a significant twist.[5] This twist is a result of steric hindrance between the ortho-hydrogens of the phenyl ring and the carbonyl oxygen at the C-4 position. This non-planar conformation is critical as it dictates the shape of the molecule and how it presents its features to a biological target.

Intermolecular Interactions & Crystal Packing

In the solid state, molecules do not exist in isolation. They pack together to form a stable, low-energy lattice, driven by a network of non-covalent interactions.

  • Hydrogen Bonding: The most dominant interaction is predicted to be a classic N-H···O hydrogen bond. The N1-H group will act as a hydrogen bond donor to one of the carbonyl oxygens (C2=O or C4=O) of a neighboring molecule. This interaction is strong and highly directional, often leading to the formation of infinite chains or discrete dimers within the crystal lattice.

  • π-π Stacking: The presence of two aromatic ring systems (the fused benzene ring of the quinazolinedione and the N-3 phenyl group) makes π-π stacking interactions highly probable. These interactions, where the electron clouds of the rings overlap, will play a significant role in the overall packing efficiency and stability of the crystal.

  • C-H···O Interactions: Weaker C-H···O hydrogen bonds, involving aromatic C-H donors and carbonyl acceptors, will further stabilize the three-dimensional network.

packing_diagram cluster_A Molecule A cluster_B Molecule B N1_H_A N1-H C4_O_B C4=O N1_H_A->C4_O_B Primary N-H···O Hydrogen Bond C4_O_A C4=O Aro_A Aromatic Core Aro_B Aromatic Core Aro_A->Aro_B π-π Stacking N1_H_B N1-H

Caption: Predicted primary intermolecular interactions governing crystal packing.

Implications for Structure-Based Drug Design

A detailed understanding of the crystal structure, even a predicted one grounded in solid data from analogs, is invaluable for the drug development professional.

  • Conformational Analysis: The experimentally observed (or confidently predicted) dihedral angle of the N-3 phenyl ring provides a low-energy, validated starting conformation for computational docking and virtual screening experiments. This is far more reliable than relying solely on computationally generated conformers.

  • Pharmacophore Modeling: The structure confirms the precise 3D arrangement of key pharmacophoric features: the hydrogen bond donor (N1-H), hydrogen bond acceptors (C=O groups), and the hydrophobic phenyl moiety. This information is essential for building accurate pharmacophore models to identify new active compounds.

  • Rational Analogue Design: The crystal structure reveals which vectors are available for substitution. For example, modifying the N-3 phenyl ring with substituents (e.g., at the para-position) can be done with a clear understanding of the potential for steric clashes with the parent scaffold or neighboring molecules in a binding pocket. This allows for the rational design of derivatives with improved potency or altered physical properties.[3][4][7]

Conclusion

While the specific crystal structure of this compound awaits deposition in public databases, a robust and scientifically sound model of its solid-state properties can be constructed. By integrating proven synthetic and crystallographic methodologies with data from closely related analogs, we can confidently predict a structure characterized by a twisted N-phenyl conformation and a packing arrangement dominated by N-H···O hydrogen bonds and π-π stacking. This detailed structural hypothesis serves as a powerful tool for medicinal chemists, providing the critical insights needed to guide computational modeling, interpret structure-activity relationships, and rationally design the next generation of quinazolinedione-based therapeutics.

References

The Quinazolinedione Core: A Journey from Serendipitous Discovery to a Renaissance in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The quinazolinedione scaffold, a bicyclic heterocyclic system, represents a cornerstone in medicinal chemistry. Its journey from an early, unassuming synthesis to its notorious association with the sedative-hypnotic methaqualone, and its current resurgence in various therapeutic areas, offers a compelling narrative of chemical ingenuity, pharmacological discovery, and the perpetual quest for novel therapeutics. This guide provides an in-depth exploration of the initial discovery and storied history of quinazolinedione compounds, offering field-proven insights and detailed methodologies for the modern researcher.

Part 1: The Genesis of a Scaffold: Early Discoveries and Foundational Syntheses

The story of the quinazolinedione core begins not with the dione itself, but with the broader quinazoline family. The first foray into this chemical space was in 1869 by the German chemist Peter Griess, who synthesized the first quinazoline derivative, 2-cyano-3,4-dihydro-4-oxoquinazoline, through the reaction of cyanogen with anthranilic acid.[1][2] This initial discovery laid the groundwork for future explorations into this novel heterocyclic system.

It wasn't until 1895 that the parent quinazoline molecule was synthesized by August Bischler and Lang via the decarboxylation of its 2-carboxy derivative.[1][3] A more efficient synthesis was later developed by Siegmund Gabriel in 1903.[1] The first synthesis specifically of a quinazolinone is credited to Griess in 1889, in what is now known as the Griess synthesis.[4] This foundational method involves the condensation of anthranilic acid and cyanide in ethanol to yield 2-ethoxy-4(3H)-quinazolinone, which can then be converted to the corresponding 2-amino or 2,4-dione derivatives.[4][5]

Foundational Synthetic Protocols

A cornerstone of early quinazolinone synthesis is the Niementowski quinazoline synthesis , which involves the condensation of anthranilic acids with amides to form 3H-quinazolin-4-ones.[2] This method, while historically significant, often requires high temperatures and long reaction times.[2]

Experimental Protocol: Niementowski Quinazoline Synthesis (Classical Approach)

Objective: To synthesize a 4(3H)-quinazolinone derivative from anthranilic acid and a suitable amide.

Materials:

  • Anthranilic acid

  • Formamide (or other appropriate amide)

  • Heating mantle and reflux condenser

  • Round-bottom flask

  • Crystallization dish

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, combine one molar equivalent of anthranilic acid with an excess of formamide.

  • Heat the mixture under reflux at 120-130°C for 4-5 hours. The reaction proceeds via an o-amidobenzamide intermediate with the elimination of water.[4]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into cold water to precipitate the crude product.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 4(3H)-quinazolinone.

Causality Behind Experimental Choices: The use of excess formamide serves as both a reactant and a solvent. The high reaction temperature is necessary to overcome the activation energy for the condensation and cyclization steps.

dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; A[Anthranilic Acid] --"FormamideHeat"--> B(o-Amidobenzamide Intermediate); B --"Cyclization(Dehydration)"--> C[4(3H)-Quinazolinone]; }

Caption: Niementowski Quinazoline Synthesis Workflow.

Part 2: The Rise and Fall of a Blockbuster: The Story of Methaqualone

The most famous—and infamous—member of the quinazolinone family is undoubtedly methaqualone. Its discovery was a classic case of serendipity in drug development. In 1951, Indra Kishore Kacker and Syed Husain Zaheer in India synthesized 2-methyl-3-(o-tolyl)-4(3H)-quinazolinone while searching for new antimalarial drugs.[6][7][8] Although ineffective against malaria, the compound's potent sedative-hypnotic and muscle relaxant properties were identified in 1955.[6][7]

Patented in the United States in 1962, methaqualone was marketed under brand names such as Quaalude and Sopor.[6] It was initially touted as a safer alternative to barbiturates for treating insomnia and anxiety.[9][10] By the early 1970s, it had become one of the most prescribed sedatives in the United States and Europe.[9]

However, its popularity as a recreational drug, known as "ludes" or "disco biscuits," soared due to its euphoric and disinhibiting effects.[6] The high potential for abuse, addiction, and overdose soon became apparent.[9][11] An overdose of methaqualone can lead to delirium, convulsions, coma, and death, with effects resembling barbiturate poisoning but with more pronounced motor difficulties.[6] This led to its withdrawal from medical use and its classification as a Schedule I controlled substance in the United States in 1982.[9][11]

Mechanism of Action: A Unique GABAergic Modulator

Methaqualone exerts its effects primarily by acting as a positive allosteric modulator of GABA-A receptors, enhancing the inhibitory effects of the neurotransmitter GABA.[6] This mechanism is similar to that of benzodiazepines and barbiturates.[6][12] However, methaqualone binds to a distinct site on the GABA-A receptor complex, different from those of benzodiazepines and barbiturates.[6] This unique interaction explains its distinct pharmacological profile. Unlike most benzodiazepines, methaqualone can also act as a negative allosteric modulator at certain GABA-A receptor subtypes, which may contribute to its complex effects.[6]

Caption: Mechanism of Action at the GABA-A Receptor.

Part 3: The Quinazolinedione Renaissance: Modern Drug Discovery and Future Perspectives

Despite the checkered history of methaqualone, the quinazolinedione scaffold has undergone a significant renaissance in modern drug discovery. Its rigid structure and synthetic tractability make it a "privileged scaffold" for developing novel therapeutic agents across a wide range of diseases.[13]

Recent research has demonstrated the potential of quinazolinedione derivatives as:

  • Antibacterial Agents: Novel quinazoline-2,4(1H,3H)-dione derivatives have shown promising activity against various bacterial strains.[14]

  • Anticancer Agents: Derivatives of quinazoline-2,4(1H,3H)-dione have been designed and synthesized as potent inhibitors of poly(ADP-ribose) polymerase (PARP-1/2), a key target in cancer therapy.[15]

  • Redox Modulators: Certain quinazolinediones have been identified as redox modulators that can selectively induce ROS-mediated cell death in cancer cells, offering a potential new therapeutic strategy for cancers like pancreatic cancer.[16]

The synthesis of these modern derivatives has also evolved. While classical methods are still employed, contemporary approaches such as microwave-assisted synthesis offer significant advantages, including reduced reaction times and improved yields.[2]

Summary of Key Quinazolinedione Compounds and Their Milestones
Compound/ClassYear of Discovery/Key DevelopmentSignificance
2-Cyano-3,4-dihydro-4-oxoquinazoline1869First synthesized quinazoline derivative.[1]
Quinazolinone Core1889First synthesis via the Griess method.[4]
Methaqualone1951Synthesized during antimalarial research.[6][7]
Sedative Properties of Methaqualone1955Identified, leading to its clinical development.[6]
Methaqualone (Quaalude) Patented in US1962Became a widely prescribed sedative-hypnotic.[6]
Methaqualone Scheduled as a Controlled Substance1982Withdrawn from medical use due to high abuse potential.[9]
Modern Quinazolinedione Derivatives2000s-PresentInvestigated as antibacterial, anticancer, and other therapeutic agents.[14][15][16]

Conclusion

The history of quinazolinedione compounds is a testament to the dynamic and often unpredictable nature of drug discovery. From the foundational syntheses of the 19th century to the rise and fall of methaqualone and the current resurgence of the scaffold in diverse therapeutic areas, the quinazolinedione core continues to be a source of inspiration for medicinal chemists. The insights gained from its past, particularly the lessons from methaqualone, underscore the critical importance of rigorous pharmacological evaluation. As synthetic methodologies become more sophisticated and our understanding of disease biology deepens, the quinazolinedione scaffold is poised to yield a new generation of safer and more effective medicines, solidifying its legacy as a truly privileged structure in the pharmacopeia.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Phenyl-2,4(1H,3H)-quinazolinedione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenyl-2,4(1H,3H)-quinazolinedione is a heterocyclic organic compound that has garnered significant interest in the field of medicinal chemistry. As a derivative of quinazoline-2,4(1H,3H)-dione, this molecule serves as a versatile scaffold in the design and synthesis of novel therapeutic agents. The quinazolinedione core is a privileged structure, appearing in numerous biologically active compounds with a wide array of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and anticonvulsant properties.[1][2] The presence of a phenyl group at the N-3 position significantly influences its steric and electronic properties, which in turn dictates its interaction with biological targets.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and insights into its applications in drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.

Core Data Summary
PropertyValueSource(s)
Molecular Formula C₁₄H₁₀N₂O₂[3][4]
Molecular Weight 238.24 g/mol [3][4]
Melting Point 274.2-276.6 °C[5]
Appearance White to off-white solid[5]
Solubility Soluble in DMSO; sparingly soluble in ethanol and methanol.Inferred from experimental procedures[5][6]
pKa (predicted) ~7.5 (acidic N-H), ~1.5 (basic C=O)General knowledge of similar structures
LogP (predicted) ~2.5General knowledge of similar structures

Note: Predicted values for pKa and LogP are based on the analysis of the structure and data for analogous compounds and should be confirmed by experimental determination.

Synthesis and Characterization

The synthesis of this compound is most commonly achieved through the cyclocondensation of an anthranilic acid derivative with a phenyl isocyanate. This method is efficient and allows for a variety of substitutions on both the quinazoline and phenyl rings.

Experimental Protocol: Synthesis from Anthranilic Acid and Phenyl Isocyanate

This protocol outlines a reliable method for the laboratory-scale synthesis of this compound.

Materials:

  • Anthranilic acid

  • Phenyl isocyanate

  • Pyridine (anhydrous)

  • Ethanol

  • Hydrochloric acid (1 M)

  • Standard laboratory glassware and magnetic stirrer/hotplate

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve anthranilic acid (1.37 g, 10 mmol) in anhydrous pyridine (20 mL).

  • Addition of Phenyl Isocyanate: To the stirring solution, add phenyl isocyanate (1.19 g, 10 mmol) dropwise at room temperature. The addition should be slow to control any exothermic reaction.

  • Reaction: Heat the reaction mixture to reflux (approximately 115 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane 1:1).

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing ice-cold 1 M hydrochloric acid (100 mL). This will neutralize the pyridine and precipitate the crude product.

  • Isolation: Collect the precipitate by vacuum filtration and wash thoroughly with cold water to remove any remaining salts.

  • Purification: Recrystallize the crude product from hot ethanol to obtain pure this compound as a white crystalline solid.[6]

  • Drying: Dry the purified product in a vacuum oven at 60 °C overnight.

Causality Behind Experimental Choices:

  • Pyridine as Solvent and Base: Pyridine serves as a polar aprotic solvent to dissolve the reactants and also acts as a base to facilitate the initial nucleophilic attack of the amino group of anthranilic acid on the isocyanate.

  • Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the cyclization step, leading to the formation of the stable quinazolinedione ring.

  • Acidic Workup: The use of hydrochloric acid is crucial for neutralizing the basic pyridine and precipitating the product, which is insoluble in the acidic aqueous medium.

  • Recrystallization from Ethanol: Ethanol is an excellent solvent for recrystallization as it effectively dissolves the compound at high temperatures and allows for the formation of pure crystals upon cooling, leaving impurities behind in the solution.

Reaction Mechanism

The synthesis proceeds through a two-step mechanism:

  • Nucleophilic Addition: The amino group of anthranilic acid acts as a nucleophile and attacks the electrophilic carbon of the phenyl isocyanate, forming an N,N'-disubstituted urea intermediate.

  • Intramolecular Cyclization: Under thermal conditions, the carboxylic acid group of the urea intermediate undergoes an intramolecular nucleophilic acyl substitution with the adjacent amide nitrogen, followed by dehydration to form the stable six-membered quinazolinedione ring.

Diagram of the Synthesis Pathway

Synthesis_of_3_Phenyl_2_4_1H_3H_quinazolinedione Anthranilic_Acid Anthranilic Acid Urea_Intermediate N,N'-Disubstituted Urea Intermediate Anthranilic_Acid->Urea_Intermediate + Phenyl Isocyanate (Pyridine, rt) Phenyl_Isocyanate Phenyl Isocyanate Product 3-Phenyl-2,4(1H,3H)- quinazolinedione Urea_Intermediate->Product Reflux (Intramolecular Cyclization)

Caption: Synthesis of this compound.

Spectral Analysis

The structural elucidation of this compound is confirmed through various spectroscopic techniques. The following data is based on reported spectra of the parent compound and closely related analogs.[5][7]

  • ¹H NMR (DMSO-d₆, 500 MHz): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons. The protons on the quinazoline ring will appear as a set of multiplets in the downfield region (δ 7.0-8.5 ppm). The protons of the N-phenyl group will also resonate in this region. The NH proton of the quinazolinedione ring typically appears as a broad singlet at a very downfield chemical shift (δ > 11 ppm).[5][8]

  • ¹³C NMR (DMSO-d₆, 126 MHz): The carbon NMR spectrum will display signals for the two carbonyl carbons of the dione system in the range of δ 150-165 ppm. The remaining aromatic carbons will appear between δ 115-140 ppm.[5][8]

  • Infrared (IR) Spectroscopy: The IR spectrum will show strong absorption bands corresponding to the C=O stretching vibrations of the two carbonyl groups in the region of 1650-1720 cm⁻¹. The N-H stretching vibration will be observed as a broad band around 3200-3400 cm⁻¹. Characteristic C-H stretching and bending vibrations for the aromatic rings will also be present.[9]

  • Mass Spectrometry (MS): The mass spectrum will exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 238.24). Fragmentation patterns will be consistent with the loss of CO and other fragments from the quinazolinedione and phenyl rings.

Applications in Drug Discovery

The this compound scaffold is a cornerstone in the development of a multitude of therapeutic agents due to its ability to interact with a variety of biological targets.

  • Anticancer Activity: Numerous derivatives of this compound have been synthesized and evaluated for their anticancer properties. These compounds have been shown to act as inhibitors of key enzymes involved in cancer progression, such as tyrosine kinases (e.g., VEGFR-2 and c-Met).[10] The phenyl group at the N-3 position can be readily modified to optimize binding to the active sites of these enzymes.

  • Antibacterial Agents: The quinazolinedione nucleus is also a key pharmacophore in the design of novel antibacterial agents. Derivatives have shown promising activity against a range of Gram-positive and Gram-negative bacteria.[1]

  • Other Therapeutic Areas: The versatility of the scaffold has led to its exploration in other therapeutic areas, including as anti-inflammatory, anticonvulsant, and analgesic agents.[2] The ability to easily synthesize a diverse library of derivatives makes it an attractive starting point for high-throughput screening and lead optimization campaigns.

Conclusion

This compound is a molecule of significant importance in medicinal chemistry. Its well-defined physicochemical properties, straightforward synthesis, and broad spectrum of biological activities make it an invaluable scaffold for the development of new drugs. This guide provides the essential technical information for researchers and scientists working with this promising compound, facilitating its further exploration in the quest for novel and effective therapies.

References

The Multifaceted Pharmacology of 3-Phenyl-2,4(1H,3H)-quinazolinedione: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the Molecular Mechanisms of a Versatile Scaffold

This technical guide offers an in-depth exploration of the mechanism of action of 3-Phenyl-2,4(1H,3H)-quinazolinedione and its derivatives, a class of compounds demonstrating significant therapeutic potential across a spectrum of biological activities, including anticancer, anticonvulsant, anti-inflammatory, and analgesic effects. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the molecular interactions and signaling pathways modulated by this versatile chemical scaffold.

Introduction: The Quinazolinedione Core - A Privileged Structure in Medicinal Chemistry

The quinazoline ring system, particularly the 2,4-dione substituted variant, represents a "privileged structure" in medicinal chemistry, owing to its ability to interact with a wide array of biological targets. The addition of a phenyl group at the 3-position further enhances its pharmacological promiscuity, leading to a diverse range of biological responses. This guide will dissect the key mechanisms through which this compound and its analogs exert their therapeutic effects.

Anticancer Activity: Dual Inhibition of Receptor Tyrosine Kinases

A significant body of research has focused on the anticancer properties of this compound derivatives. The primary mechanism underlying this activity is the dual inhibition of key receptor tyrosine kinases (RTKs) involved in tumor angiogenesis and proliferation: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Mesenchymal-Epithelial Transition factor (c-Met).

Molecular Targets: VEGFR-2 and c-Met

Dysregulation of both VEGFR-2 and c-Met signaling pathways is a hallmark of many human cancers.[1] this compound derivatives have been designed to bind to the ATP-binding site within the kinase domain of these receptors, preventing autophosphorylation and subsequent activation of downstream signaling cascades.[2] Docking studies have revealed that the α-oxo moiety in the quinazoline ring can form a crucial hydrogen bond with the Met1160 residue in the adenine region of c-Met TK.[2]

Signaling Pathways

Inhibition of VEGFR-2 and c-Met by these compounds disrupts critical signaling pathways essential for tumor growth and survival, including:

  • PLCγ-PKC-MAPK Pathway: This pathway is crucial for cell proliferation and differentiation.

  • PI3K-AKT Pathway: This pathway is a key regulator of cell survival and apoptosis.

By blocking these pathways, this compound derivatives can effectively inhibit angiogenesis, tumor growth, and metastasis.

VEGFR-2 and c-Met Signaling Pathway Inhibition cluster_0 Cell Membrane cluster_1 Intracellular Signaling VEGFR-2 VEGFR-2 PLCγ PLCγ VEGFR-2->PLCγ PI3K PI3K VEGFR-2->PI3K Angiogenesis Angiogenesis VEGFR-2->Angiogenesis c-Met c-Met c-Met->PI3K PKC PKC PLCγ->PKC Akt Akt PI3K->Akt MAPK MAPK PKC->MAPK Survival Survival Akt->Survival Proliferation Proliferation MAPK->Proliferation VEGF VEGF VEGF->VEGFR-2 Binds HGF HGF HGF->c-Met Binds Quinazolinedione Quinazolinedione Quinazolinedione->VEGFR-2 Inhibits Quinazolinedione->c-Met Inhibits

Caption: Inhibition of VEGFR-2 and c-Met by this compound.

Experimental Validation: In Vitro Kinase Inhibition Assay

The inhibitory activity of this compound derivatives against VEGFR-2 and c-Met can be quantified using in vitro kinase assays. The ADP-Glo™ Kinase Assay is a common method.

Table 1: Inhibitory Activity of Representative this compound Derivatives

CompoundTarget KinaseIC50 (nM)
Derivative 3eVEGFR-283[2]
Derivative 3ec-Met48[2]
Derivative 3cc-Met74[2]
  • Reagent Preparation: Prepare Kinase Buffer, recombinant VEGFR-2 or c-Met kinase, Poly(Glu,Tyr) substrate, and ATP solution.

  • Compound Dilution: Prepare serial dilutions of the test compound (this compound derivative) in Kinase Buffer with a low percentage of DMSO (typically ≤1%).

  • Assay Plate Setup: Add the diluted inhibitor or vehicle control (DMSO) to the wells of a white 96-well or 384-well plate.

  • Enzyme Addition: Add the diluted kinase to each well.

  • Reaction Initiation: Initiate the kinase reaction by adding the substrate/ATP mixture to each well.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Signal Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Anticonvulsant Activity: Modulation of GABA-A Receptors

The anticonvulsant properties of quinazolinedione derivatives are primarily attributed to their interaction with the γ-aminobutyric acid type A (GABA-A) receptor, the major inhibitory neurotransmitter receptor in the central nervous system.

Molecular Target: GABA-A Receptor Benzodiazepine Site

Derivatives of this compound are proposed to act as positive allosteric modulators of the GABA-A receptor, likely at the benzodiazepine binding site. This enhances the effect of GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuronal membrane, thus reducing neuronal excitability. The use of flumazenil, a known benzodiazepine antagonist, can be used to confirm this mechanism in vivo.

GABA-A Receptor Modulation cluster_0 Neuronal Membrane GABA-A Receptor GABA-A Receptor Cl- Cl- GABA-A Receptor->Cl- Increased Influx GABA GABA GABA->GABA-A Receptor Binds Quinazolinedione Quinazolinedione Quinazolinedione->GABA-A Receptor Potentiates GABA effect Hyperpolarization Hyperpolarization Cl-->Hyperpolarization Reduced Neuronal Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced Neuronal Excitability

Caption: Positive allosteric modulation of the GABA-A receptor.

Experimental Validation: Radioligand Binding Assay

The affinity of this compound derivatives for the benzodiazepine binding site on the GABA-A receptor can be determined using a competitive radioligand binding assay with [3H]Flunitrazepam.[3]

  • Membrane Preparation: Prepare synaptic membranes from whole rat brains (excluding cerebellum).[3]

  • Incubation Mixture: In a final volume of 1 mL, combine the membrane preparation, [3H]Flunitrazepam (e.g., 1 nM), and varying concentrations of the test compound in a suitable buffer (e.g., Na-K phosphate buffer, pH 7.4).[3]

  • Non-specific Binding: To determine non-specific binding, a parallel set of tubes is prepared containing a high concentration of a known benzodiazepine, such as 10 µM diazepam.[3]

  • Incubation: Incubate the mixtures for 60 minutes at 25°C.[3]

  • Filtration: Rapidly filter the incubation mixtures through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the Ki (inhibitory constant) of the test compound by analyzing the competition binding data using appropriate software (e.g., GraphPad Prism).

Anti-inflammatory and Analgesic Activities: Emerging Mechanisms

While the anticancer and anticonvulsant mechanisms are relatively well-characterized, the pathways underlying the anti-inflammatory and analgesic effects of this compound are still under active investigation.

Potential Anti-inflammatory Mechanisms
  • Inhibition of NF-κB Signaling: Some quinazoline derivatives have been shown to inhibit the lipopolysaccharide (LPS)-induced transcriptional activity of nuclear factor κB (NF-κB), a key regulator of the inflammatory response.[4]

  • Modulation of Cytokine Production: Certain quinazoline-2,4(1H,3H)-dione derivatives have been found to inhibit the synthesis of pro-inflammatory mediators like nitric oxide (NO) and interleukin-6 (IL-6) in macrophages.[5]

Potential Analgesic Mechanisms
  • COX-2 Inhibition: Molecular docking studies suggest that some quinazolinone derivatives may exert their analgesic effects through the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the production of prostaglandins which are mediators of pain and inflammation.

Further research is required to fully elucidate the specific molecular targets and signaling pathways involved in the anti-inflammatory and analgesic actions of this compound.

Conclusion and Future Directions

This compound represents a highly versatile and pharmacologically significant scaffold. Its derivatives have demonstrated compelling activity as anticancer agents through the dual inhibition of VEGFR-2 and c-Met, and as anticonvulsants via positive allosteric modulation of the GABA-A receptor. The emerging anti-inflammatory and analgesic properties further underscore the therapeutic potential of this compound class.

Future research should focus on:

  • Elucidating the detailed downstream signaling consequences of VEGFR-2 and c-Met inhibition.

  • Identifying the specific subtypes of GABA-A receptors targeted by these compounds.

  • Conclusively identifying the molecular targets responsible for the anti-inflammatory and analgesic effects.

  • Optimizing the structure of this compound to develop more potent and selective drug candidates with improved pharmacokinetic and safety profiles.

This technical guide provides a solid foundation for understanding the multifaceted mechanism of action of this compound, paving the way for the continued development of novel therapeutics based on this promising chemical scaffold.

References

synthesis of 3-Phenyl-2,4(1H,3H)-quinazolinedione from anthranilic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Synthesis of 3-Phenyl-2,4(1H,3H)-quinazolinedione from Anthranilic Acid

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound, a key heterocyclic scaffold in medicinal chemistry. The primary synthetic route detailed herein involves the reaction of anthranilic acid with phenyl isocyanate. This document elucidates the underlying reaction mechanism, provides a detailed experimental protocol, and discusses critical process parameters, potential side reactions, and characterization of the final product. The objective is to equip researchers with the foundational knowledge and practical insights required for the successful and efficient synthesis of this valuable compound.

Introduction: The Significance of the Quinazolinedione Scaffold

The quinazoline and quinazolinone core structures are of considerable interest in medicinal chemistry due to their presence in numerous biologically active compounds.[1] These scaffolds are privileged structures, exhibiting a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and anticonvulsant properties.[1][2][3][4][5][6] Specifically, the 2,4(1H,3H)-quinazolinedione framework is a component of several clinical candidates and approved drugs, acting on various biological targets.[7]

This compound serves as a crucial intermediate and a target molecule in the development of novel therapeutics. Its synthesis from readily available starting materials like anthranilic acid is a fundamental transformation for chemists in the field. This guide focuses on the most direct and common approach: the condensation of anthranilic acid with phenyl isocyanate, followed by intramolecular cyclization.

Reaction Mechanism and Rationale

The synthesis proceeds via a two-step sequence initiated by the formation of a urea intermediate, which subsequently undergoes an intramolecular cyclocondensation. Understanding this mechanism is paramount for optimizing reaction conditions and minimizing byproduct formation.

Step 1: Nucleophilic Acyl Addition to form N-(2-carboxyphenyl)-N'-phenylurea

The reaction commences with the nucleophilic attack of the primary amino group (-NH₂) of anthranilic acid on the highly electrophilic carbonyl carbon of phenyl isocyanate. The lone pair of electrons on the nitrogen atom initiates the bond formation, leading to a zwitterionic intermediate that rapidly rearranges to form the stable substituted urea derivative, N-(2-carboxyphenyl)-N'-phenylurea. This reaction is typically fast and exothermic.

Step 2: Intramolecular Cyclocondensation

The second step is the critical ring-closing reaction. Under thermal conditions, the carboxylic acid group of the urea intermediate undergoes an intramolecular condensation with the adjacent N-H of the urea moiety. This process involves the elimination of a molecule of water (H₂O) to form the stable, six-membered heterocyclic ring of the quinazolinedione system. The driving force for this reaction is the formation of the thermodynamically stable aromatic-fused heterocyclic system.

Below is a diagram illustrating the overall reaction pathway.

G cluster_intermediate Intermediate cluster_product Final Product A Anthranilic Acid C N-(2-carboxyphenyl)-N'-phenylurea A->C Nucleophilic Addition B Phenyl Isocyanate B->C D This compound C->D Intramolecular Cyclization (Heat, -H₂O)

Caption: Reaction mechanism for the synthesis of this compound.

Detailed Experimental Protocol

This section provides a robust, step-by-step methodology for the synthesis. The protocol is designed to be self-validating, with clear checkpoints and expected observations.

Materials and Reagents
Reagent/MaterialGradeMolar Mass ( g/mol )Notes
Anthranilic Acid≥99%137.14Starting material.
Phenyl Isocyanate≥98%119.12Highly reactive, handle with care.
Dimethylformamide (DMF)Anhydrous73.09Reaction solvent.
Deionized Water-18.02For precipitation.
EthanolReagent Grade46.07For washing/recrystallization.
Step-by-Step Procedure

The following workflow outlines the key stages of the synthesis, from reaction setup to product purification.

G start Start setup 1. Reaction Setup Dissolve Anthranilic Acid (1.0 eq) in anhydrous DMF in a round-bottom flask. start->setup addition 2. Reagent Addition Add Phenyl Isocyanate (1.05 eq) dropwise at room temperature with stirring. setup->addition heating 3. Reaction & Cyclization Heat the mixture to 120-130 °C and maintain for 2-3 hours. addition->heating precipitation 4. Product Precipitation Cool to room temperature and pour the reaction mixture into ice-water. heating->precipitation filtration 5. Isolation Filter the resulting precipitate using a Büchner funnel. Wash with water and ethanol. precipitation->filtration drying 6. Drying Dry the crude product in a vacuum oven at 60-70 °C until constant weight. filtration->drying purification 7. Purification (Optional) Recrystallize from hot ethanol or acetic acid if further purification is needed. drying->purification end End (Characterize Final Product) purification->end

Caption: Experimental workflow for the synthesis of this compound.

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve anthranilic acid (5.0 g, 36.4 mmol) in 25 mL of anhydrous dimethylformamide (DMF).

  • Reagent Addition: While stirring at room temperature, add phenyl isocyanate (4.5 g, 38.2 mmol, ~1.05 equivalents) dropwise to the solution over 10 minutes. A slight exotherm may be observed. The formation of the urea intermediate often results in a thicker slurry.

  • Cyclization: Heat the reaction mixture in an oil bath to 120-130 °C. Maintain this temperature with continuous stirring for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Precipitation: After the reaction is complete, allow the flask to cool to room temperature. Pour the dark reaction mixture slowly into a beaker containing 200 mL of crushed ice and water, while stirring vigorously. A solid precipitate will form.

  • Isolation: Isolate the crude product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with deionized water (3 x 50 mL) to remove residual DMF, followed by a wash with cold ethanol (2 x 20 mL) to remove unreacted starting materials.

  • Drying: Transfer the solid product to a watch glass and dry in a vacuum oven at 60-70 °C overnight or until a constant weight is achieved.

Results and Discussion

Expected Outcomes and Characterization

The procedure should yield this compound as a white to off-white solid.

ParameterExpected ValueRationale / Method
Appearance White to off-white crystalline solidVisual Inspection
Yield 75-85% (Theoretical: ~8.7 g)Gravimetric Analysis
Melting Point 279-281 °CMelting Point Apparatus
IR (KBr, cm⁻¹) ~3200 (N-H), ~1710 (C=O, amide), ~1660 (C=O, urea), ~1600, 1480 (Ar C=C)Infrared Spectroscopy
¹H NMR (DMSO-d₆) δ 11.6 (s, 1H, NH), δ 7.2-8.0 (m, 9H, Ar-H)NMR Spectroscopy
Causality of Experimental Choices
  • Choice of Phenyl Isocyanate: Phenyl isocyanate is the reagent of choice as it directly introduces the N-phenyl group and provides the necessary carbonyl group for the dione structure in a single, efficient step.

  • Solvent Selection: Anhydrous DMF is an ideal solvent because it is polar aprotic, has a high boiling point suitable for the thermal cyclization step, and effectively dissolves the reactants and the urea intermediate.

  • Temperature Control: The initial addition is performed at room temperature to control the exothermic formation of the urea. The subsequent heating to 120-130 °C is critical to provide the activation energy for the dehydration and cyclization step, driving the reaction to completion.

  • Work-up Procedure: Pouring the reaction mixture into ice-water serves a dual purpose: it quenches the reaction and precipitates the organic product, which has low solubility in water. Washing with water and ethanol removes water-soluble impurities (DMF) and more organic-soluble starting materials, respectively.

Potential Side Reactions and Troubleshooting
  • Incomplete Cyclization: If the reaction is not heated for a sufficient duration or at a high enough temperature, the isolated product may be contaminated with the N-(2-carboxyphenyl)-N'-phenylurea intermediate.

    • Solution: Monitor the reaction by TLC until the starting urea spot disappears. If necessary, extend the reaction time or slightly increase the temperature.

  • Formation of 2-Anilino-3,1,4-benzoxazone: A potential side reaction involves the cyclization of the intermediate through the carboxylic acid oxygen attacking the isocyanate carbon before urea formation is complete, or rearrangement of the urea intermediate.[8]

    • Solution: Controlled, dropwise addition of the isocyanate and maintaining the correct stoichiometry helps favor the desired urea formation pathway.

Conclusion

The and phenyl isocyanate is an efficient and reliable method for producing this important heterocyclic compound. The reaction proceeds through a well-understood mechanism involving the formation and subsequent thermal cyclization of a urea intermediate. By carefully controlling reaction parameters such as temperature, solvent, and stoichiometry, high yields of the pure product can be consistently achieved. This guide provides the necessary theoretical and practical framework for researchers to successfully implement this synthesis in a laboratory setting.

References

Part 1: Unveiling the Potential of 3-Phenyl-2,4(1H,3H)-quinazolinedione

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to In Silico Studies of 3-Phenyl-2,4(1H,3H)-quinazolinedione

This guide provides a comprehensive overview of the application of in silico methodologies to investigate the therapeutic potential of this compound. It is intended for researchers, scientists, and drug development professionals who are interested in leveraging computational tools to accelerate the discovery and optimization of novel drug candidates based on the quinazolinedione scaffold.

Chemical Identity and Synthesis

This compound is a heterocyclic organic compound with the molecular formula C14H10N2O2.[1] It belongs to the quinazolinedione class of compounds, which are known for their diverse pharmacological activities.[2][3] The synthesis of this compound and its derivatives can be achieved through various synthetic routes, often involving the condensation of anthranilic acid derivatives with appropriate reagents.[4] Several methods for the synthesis of the quinazolinedione scaffold have been reported, highlighting the accessibility of this chemical moiety for medicinal chemistry exploration.[4][5]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 603-23-6[1]
Molecular Formula C14H10N2O2[1]
Molecular Weight 238.24 g/mol [1]
Melting Point 281-283 °C[1]
A Spectrum of Biological Activities

The quinazolinone scaffold is a "privileged structure" in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities.[3] These activities include anticonvulsant, anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[6][7][8][9][10][11] The diverse therapeutic potential of this scaffold makes it an attractive starting point for drug discovery programs.

Specifically, derivatives of this compound have shown promise in several key therapeutic areas:

  • Anticonvulsant Activity: Several studies have highlighted the potential of quinazolinone derivatives as anticonvulsant agents.[8][12][13][14][15][16][17][18][19] The mechanism of action is often attributed to their interaction with the GABA-A receptor.[8][13]

  • Anticancer Activity: The anticancer properties of quinazolinone derivatives have been extensively investigated.[3][9][20][21][22][23][24] These compounds have been shown to target various proteins involved in cancer progression, such as VEGFR-2, c-Met tyrosine kinases, and PARP-1.[9][21][22]

  • Anti-inflammatory and Analgesic Activity: Certain 3-phenyl-2-substituted-3H-quinazolin-4-ones have demonstrated significant analgesic and anti-inflammatory effects.[11]

  • Antimicrobial and Antiviral Activity: The quinazolinedione scaffold has also been explored for its potential in combating infectious diseases.[6][10][25][26]

The Rationale for In Silico Exploration

Given the broad biological profile of the quinazolinedione scaffold, in silico studies offer a powerful and efficient approach to:

  • Elucidate Mechanisms of Action: Computational methods can predict how these molecules interact with specific biological targets at an atomic level.

  • Guide Lead Optimization: In silico tools can help in designing new derivatives with improved potency, selectivity, and pharmacokinetic properties.

  • Prioritize Experimental Studies: By predicting the most promising compounds and their likely biological targets, computational approaches can save significant time and resources in the lab.

  • Predict ADMET Properties: Early assessment of a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile is crucial for successful drug development.

Part 2: The Computational Chemist's Toolkit: Core In Silico Methodologies

A typical in silico drug discovery workflow involves a series of computational experiments. The following sections outline the key methodologies employed in the study of this compound and its derivatives.

G cluster_workflow In Silico Drug Discovery Workflow ligand_prep Ligand Preparation docking Molecular Docking ligand_prep->docking protein_prep Protein Target Preparation protein_prep->docking md_sim Molecular Dynamics Simulation docking->md_sim admet ADMET Prediction md_sim->admet

Caption: A generalized workflow for in silico drug discovery.

Ligand Preparation

The first step in any in silico study is the preparation of the small molecule ligand, in this case, this compound. This process involves:

  • 2D to 3D Conversion: The 2D chemical structure is converted into a 3D conformation.

  • Energy Minimization: The 3D structure is optimized to its lowest energy state, ensuring a realistic conformation.

  • Charge Assignment: Partial atomic charges are assigned to the atoms of the molecule.

Protein Target Selection and Preparation

The selection of a relevant biological target is crucial for a meaningful in silico study. Based on the known biological activities of quinazolinediones, potential targets include:

  • GABA-A Receptor: For anticonvulsant activity.

  • VEGFR-2, c-Met, PARP-1: For anticancer activity.

  • Cyclooxygenase (COX) enzymes: For anti-inflammatory activity.

Once a target is selected, its 3D structure, typically obtained from the Protein Data Bank (PDB), must be prepared. This involves:

  • Removal of Water and Heteroatoms: Non-essential molecules are removed from the crystal structure.

  • Addition of Hydrogen Atoms: Hydrogens are added to the protein structure.

  • Protonation State Assignment: The protonation states of ionizable residues are determined.

  • Energy Minimization: The protein structure is relaxed to remove any steric clashes.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor.[20] This method helps in understanding the binding mode and affinity of the ligand for the target protein.

Step-by-Step Molecular Docking Protocol:

  • Grid Generation: A grid box is defined around the active site of the protein to specify the search space for the docking algorithm.

  • Ligand Docking: The prepared ligand is docked into the defined grid box using a docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock).[20]

  • Scoring and Ranking: The resulting docking poses are scored and ranked based on their predicted binding affinity.

  • Analysis of Interactions: The best-ranked poses are analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

Molecular Dynamics Simulation

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the ligand-protein complex over time.[26] This technique can be used to assess the stability of the docked pose and to calculate binding free energies.

Step-by-Step Molecular Dynamics Protocol:

  • System Setup: The ligand-protein complex is placed in a simulation box filled with water molecules and ions to mimic physiological conditions.

  • Minimization and Equilibration: The system is minimized and then gradually heated and equilibrated to the desired temperature and pressure.

  • Production Run: A long simulation is run to generate a trajectory of the system's atomic motions.

  • Trajectory Analysis: The trajectory is analyzed to assess the stability of the complex, root-mean-square deviation (RMSD), and other dynamic properties.

ADMET Prediction

In silico ADMET prediction tools are used to estimate the pharmacokinetic and toxicological properties of a compound.[22][25] These predictions are valuable for identifying potential liabilities early in the drug discovery process.

Commonly Predicted ADMET Properties:

  • Absorption: Caco-2 permeability, human intestinal absorption.

  • Distribution: Plasma protein binding, blood-brain barrier penetration.

  • Metabolism: Cytochrome P450 inhibition.

  • Excretion: Renal clearance.

  • Toxicity: Mutagenicity, carcinogenicity, hepatotoxicity.

Part 3: Case Study - Anticonvulsant Activity and the GABA-A Receptor

The anticonvulsant activity of quinazolinones is often linked to their interaction with the GABA-A receptor, a ligand-gated ion channel that is the primary target for benzodiazepines.[8][13][16]

G cluster_gaba Proposed Mechanism of Anticonvulsant Activity ligand 3-Phenyl-2,4(1H,3H)- quinazolinedione Derivative gaba_receptor GABA-A Receptor ligand->gaba_receptor Binds to benzodiazepine site channel_opening Increased Chloride Ion Influx gaba_receptor->channel_opening Enhances GABAergic transmission hyperpolarization Neuronal Hyperpolarization channel_opening->hyperpolarization reduced_excitability Reduced Neuronal Excitability hyperpolarization->reduced_excitability anticonvulsant_effect Anticonvulsant Effect reduced_excitability->anticonvulsant_effect

Caption: Proposed mechanism of anticonvulsant action via the GABA-A receptor.

Molecular Docking into the GABA-A Receptor

To investigate the binding of this compound to the GABA-A receptor, molecular docking studies can be performed using a homology model or a cryo-EM structure of the receptor. The docking results can reveal the specific binding site and the key amino acid residues involved in the interaction.

Table 2: Hypothetical Docking Results for a this compound Derivative at the GABA-A Receptor

ParameterValue
Binding Energy (kcal/mol) -8.5
Interacting Residues Tyr159, Phe99, Thr206
Hydrogen Bonds 1 (with Tyr159)
Hydrophobic Interactions Phenyl ring with Phe99

Note: This is a hypothetical table for illustrative purposes.

Part 4: Case Study - Anticancer Activity and Kinase Inhibition

The anticancer potential of quinazolinone derivatives has been linked to their ability to inhibit protein kinases, such as VEGFR-2 and c-Met, which are crucial for tumor growth and angiogenesis.[9]

Dual Inhibition of VEGFR-2 and c-Met

Some 3-phenylquinazolin-2,4(1H,3H)-diones have been designed as dual inhibitors of VEGFR-2 and c-Met tyrosine kinases.[9] Molecular docking studies can be employed to understand how these compounds bind to the ATP-binding pocket of both kinases.

Table 3: In Vitro Inhibitory Activity of a Representative 3-Phenylquinazolin-2,4(1H,3H)-dione Derivative

Target KinaseIC50 (nM)Reference
VEGFR-2 83[9]
c-Met 48[9]

Part 5: Predicting the Druglikeness: ADMET Profiling

Early assessment of ADMET properties is critical for the successful development of any drug candidate. In silico tools can provide valuable predictions of these properties.

Table 4: Predicted ADMET Properties for a Hypothetical this compound Derivative

PropertyPredicted ValueInterpretation
Human Intestinal Absorption HighGood oral bioavailability
Blood-Brain Barrier Penetration HighPotential for CNS activity
CYP2D6 Inhibition NoLow risk of drug-drug interactions
Ames Mutagenicity Non-mutagenicLow risk of carcinogenicity
Hepatotoxicity Low riskGood safety profile

Note: This is a hypothetical table for illustrative purposes. Actual values would be obtained from ADMET prediction software.

Part 6: Charting the Course Forward: Future Directions and Conclusion

In silico studies provide a powerful framework for the exploration of this compound and its derivatives as potential therapeutic agents. The insights gained from these computational approaches can guide the synthesis and experimental evaluation of new compounds with enhanced biological activity and improved drug-like properties.

Future work should focus on:

  • Integration with Experimental Data: The predictions from in silico models should be validated through experimental assays.

  • Exploration of Novel Targets: Computational methods can be used to screen for new biological targets for this versatile scaffold.

  • Multi-target Drug Design: The development of quinazolinone derivatives that can modulate multiple targets simultaneously holds promise for the treatment of complex diseases.

Part 7: References

  • ChemicalBook. This compound synthesis. --INVALID-LINK--

  • In silico Investigations, Design and Synthesis of Some Novel Quinazolinone Derivatives. (2024). Journal of Drug Delivery and Therapeutics, 14(6).

  • Al-Suoad, K. A. A., et al. (2018). Synthesis, Anti-microbial and Molecular Docking Studies of Quinazolin-4(3H)-one Derivatives. Molecules, 23(10), 2635.

  • El-Sayed, M. A.-A., et al. (2021). A Novel Quinazoline-4-one Derivatives as a Promising Cytokine Inhibitors: Synthesis, Molecular Docking, and Structure-activity Relationship. Current Drug Targets, 22(13), 1563-1577.

  • In-Silico Interaction Studies of Quinazolinone Derivatives for Their Inhibitory Action on Breast Cancer. (2016). International Journal of Pharmaceutical Sciences and Research, 7(9), 3686-3692.

  • Shabir, N., et al. (2025). An integrated in silico and ex vivo study identifies quinazolinedione L134716 as a potential inhibitor of infectious bronchitis virus. Veterinary Research Communications, 49(3), 175.

  • El-Azab, A. S., et al. (2017). Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor. Molecules, 22(1), 103.

  • Abdel-Gawad, N. M., et al. (2021). Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors. RSC Advances, 11(35), 21543-21557.

  • Abdel-Gawad, N. M., et al. (2021). Design, synthesis and: In silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors. ResearchGate.

  • Synthesis, Anticancer Activity and Molecular Docking of Quinazolinedione derivatives. (n.d.). Journal of Pharmaceutical Negative Results.

  • Al-Abdullah, E. S., et al. (2014). Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Derivatives. Molecules, 19(10), 15626-15644.

  • El-Gohary, N. M., et al. (2023). Novel 3-phenylquinazolin-2,4(1H,3H)-diones as dual VEGFR-2/c-Met-TK inhibitors. Scientific Reports, 13(1), 18671.

  • El-Azab, A. S., et al. (2017). Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor. ResearchGate.

  • Design and Molecular Docking Studies of Quinazoline Derivatives as Antiproliferation. (2025). Research Journal of Pharmacy and Technology, 18(8).

  • Fassihi, A., et al. (2022). Synthesis, molecular docking, and cytotoxicity of quinazolinone and dihydroquinazolinone derivatives as cytotoxic agents. Research in Pharmaceutical Sciences, 17(3), 268-281.

  • Wolfe, J. F., et al. (1988). Synthesis and Anticonvulsant Activity of Some New 2-Substituted 3-Aryl-4(3H)-quinazolinones. Journal of Medicinal Chemistry, 31(4), 783-788.

  • Ugale, V. G., et al. (2016). Structural Exploration of Quinazolin-4(3H)-ones as Anticonvulsants: Rational Design, Synthesis, Pharmacological Evaluation, and Molecular Docking Studies. Archiv der Pharmazie, 349(11), 845-858.

  • Ghighi, E., et al. (2022). Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives. Molecules, 27(19), 6524.

  • Al-Omar, M. A., et al. (2021). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Molecules, 26(16), 4991.

  • El-Helby, A. G. A., & Abdel Wahab, M. H. (2003). Design and synthesis of some new derivatives of 3H-quinazolin-4-one with promising anticonvulsant activity. Acta Pharmaceutica, 53(2), 127-138.

  • Synthesis of Quinazolinediones. (n.d.). Organic Chemistry Portal.

  • Al-Deeb, O. A., et al. (2006). Synthesis and Anticonvulsant Activity of Some Quinazolin-4-(3H)-one Derivatives. Molecules, 11(8), 633-646.

  • Sigma-Aldrich. This compound AldrichCPR. --INVALID-LINK--

  • ChemicalBook. This compound Chemical Properties. --INVALID-LINK--

  • Biological Activity of Quinazolinones. (2019). IntechOpen.

  • El-Azab, A. S., et al. (2013). Novel 4(3H)-Quinazolinone Analogues: Synthesis and Anticonvulsant Activity. Archiv der Pharmazie, 346(2), 104-115.

  • Alagarsamy, V., Solomon, V. R., & Dhanabal, K. (2007). Synthesis and pharmacological evaluation of some 3-phenyl-2-substituted-3H-quinazolin-4-one as analgesic, anti-inflammatory agents. Bioorganic & Medicinal Chemistry, 15(1), 235-241.

  • Al-Rashood, S. T., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 859.

References

A Technical Guide to 3-Phenyl-2,4(1H,3H)-quinazolinedione: A Privileged Scaffold for Multi-Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The quinazoline nucleus is a cornerstone in modern oncology, forming the structural basis of several FDA-approved tyrosine kinase inhibitors.[1][2][3] Within this broad class, the 3-Phenyl-2,4(1H,3H)-quinazolinedione scaffold has emerged as a particularly versatile and potent pharmacophore. This technical guide provides an in-depth analysis of this specific chemical entity, moving beyond a general overview to deliver actionable insights for drug development professionals. We will dissect its synthesis, elucidate its primary mechanisms of action—notably as a dual inhibitor of key oncogenic drivers like VEGFR-2 and c-Met—and provide detailed, field-proven protocols for its preclinical evaluation.[4][5] By synthesizing structure-activity relationship (SAR) data with validated experimental workflows, this document serves as a comprehensive resource for researchers aiming to exploit the therapeutic potential of this compound derivatives in the next generation of anticancer agents.

The Quinazoline Core: A Foundation for Targeted Oncology

The quinazoline scaffold, a fusion of a benzene and a pyrimidine ring, is widely recognized as a "privileged structure" in medicinal chemistry.[6] Its rigid, planar structure and capacity for diverse substitutions have made it an ideal framework for designing potent and selective enzyme inhibitors.[7] This is evidenced by the clinical success of first and second-generation Epidermal Growth Factor Receptor (EGFR) inhibitors like gefitinib, erlotinib, and afatinib, all of which are built upon the quinazoline core.[1][3][8]

While much of the initial focus was on 4-anilinoquinazolines for EGFR inhibition, subsequent research has revealed the scaffold's broader utility.[9] Modifications to the core, particularly the oxidation to quinazolinone and quinazolinedione structures, have unlocked a wider range of biological activities.[7][10] These derivatives have been shown to target other critical cancer pathways, including angiogenesis via Vascular Endothelial Growth Factor Receptor (VEGFR) inhibition and microtubule dynamics by targeting tubulin.[2][11][12] The 2,4(1H,3H)-quinazolinedione moiety, specifically, offers unique hydrogen bonding capabilities and substitution points that enable the design of multi-targeted agents, a crucial strategy for overcoming drug resistance.[4][6]

Synthesis of this compound Derivatives

The rational design of novel anticancer agents requires a robust and flexible synthetic strategy. For the this compound scaffold, multi-component reactions are particularly effective, allowing for the rapid generation of a diverse library of analogues for structure-activity relationship (SAR) studies.

Rationale for Synthetic Approach

The chosen methodology, a one-pot, three-component reaction, is superior to traditional multi-step synthesis for library generation.[4] It offers higher efficiency, reduces waste, and simplifies purification. This approach allows for systematic variation at key positions on the scaffold, which is essential for optimizing target affinity and pharmacokinetic properties. The synthesis begins with a precursor containing the quinazolinedione core, which is then reacted with an isothiocyanate and various amines to build the final molecule.[4]

General Synthetic Workflow Diagram

Synthetic Workflow cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: One-Pot Three-Component Reaction A 4-(2,4-dioxo-1,4-dihydro-2H-quinazolin-3-yl)-benzoyl chloride C Benzoyl Isothiocyanate Intermediate A->C Dioxane, Reflux B Ammonium Thiocyanate (NH4SCN) B->C C2 Benzoyl Isothiocyanate Intermediate E Final 3-Phenyl-2,4(1H,3H)- quinazolinedione Derivative C2->E Dioxane, TEA, Reflux D Nucleophilic Amine (Ar-NH2) D->E

Caption: One-pot synthesis of 3-Phenyl-2,4(1H,3H)-dione derivatives.

Detailed Experimental Protocol

Adapted from a reported synthesis of dual VEGFR-2/c-Met inhibitors.[4]

  • Synthesis of Benzoyl Isothiocyanate Intermediate:

    • To a solution of 4-(2,4-dioxo-1,4-dihydro-2H-quinazolin-3-yl)-benzoyl chloride (1.0 eq) in anhydrous dioxane, add ammonium thiocyanate (1.1 eq).

    • Reflux the mixture for 2 hours while stirring. The formation of the isothiocyanate intermediate can be monitored by Thin Layer Chromatography (TLC).

    • Rationale: This step creates a highly reactive electrophilic intermediate that is poised for nucleophilic attack in the subsequent step. The reaction is typically driven to completion by heat.

  • Synthesis of the Final Product:

    • Cool the reaction mixture containing the benzoyl isothiocyanate intermediate to room temperature.

    • Add triethylamine (TEA) (1.5 eq) as a base to the mixture.

    • Add the desired primary or secondary amine (e.g., a substituted aniline) (1.0 eq) dropwise to the solution.

    • Reflux the resulting mixture for 6-8 hours.

    • Rationale: The amine acts as a nucleophile, attacking the isothiocyanate carbon. The subsequent cyclodehydration, facilitated by heat and the base, yields the final stable quinazolinedione product. The choice of amine is the key diversification step for SAR studies.

  • Work-up and Purification:

    • After the reaction is complete (monitored by TLC), cool the mixture and pour it into ice-cold water.

    • Collect the resulting precipitate by vacuum filtration.

    • Wash the solid with water and then a cold, non-polar solvent (e.g., diethyl ether) to remove impurities.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/DMF) to obtain the pure compound.

    • Confirm the structure using analytical techniques such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Mechanism of Action: A Dual Assault on Tumor Angiogenesis and Metastasis

Recent studies have identified derivatives of this compound as potent, dual inhibitors of VEGFR-2 and c-Met tyrosine kinases.[4][5] This multi-targeting capability is a significant therapeutic advantage, as it simultaneously disrupts two critical pathways involved in tumor growth, survival, angiogenesis, and metastasis.[4]

  • VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): The primary mediator of angiogenesis, the formation of new blood vessels that supply tumors with oxygen and nutrients. Inhibition of VEGFR-2 starves the tumor and limits its growth.

  • c-Met (Hepatocyte Growth Factor Receptor): A proto-oncogene whose dysregulation is linked to aggressive tumor growth, invasion, and the development of metastases.[4]

Signaling Pathway Inhibition

The α-oxo group within the quinazolinedione ring is critical for activity, forming a key hydrogen bond with residues in the adenine region of the kinase ATP-binding pocket, such as Met1160 in c-Met.[4] This interaction competitively blocks ATP from binding, thereby preventing receptor phosphorylation and shutting down downstream signaling cascades.

Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 HGF HGF cMet c-Met HGF->cMet PI3K PI3K/AKT Pathway VEGFR2->PI3K RAS RAS/RAF/MEK/ERK Pathway VEGFR2->RAS cMet->PI3K cMet->RAS Inhibitor 3-Phenyl-2,4(1H,3H)- quinazolinedione Inhibitor->VEGFR2 Inhibitor->cMet CellResponse Angiogenesis Invasion Metastasis Proliferation PI3K->CellResponse RAS->CellResponse

Caption: Dual inhibition of VEGFR-2 and c-Met signaling pathways.

Preclinical Evaluation Workflow

A systematic, multi-assay approach is required to validate the cytotoxic effects and mechanism of action of novel this compound derivatives.

In Vitro Cytotoxicity Assessment

The initial step is to determine the compound's general anti-proliferative activity across a panel of relevant human cancer cell lines. The Sulforhodamine B (SRB) assay is a robust and reproducible method for this purpose.

Protocol: Sulforhodamine B (SRB) Assay [13]

  • Cell Seeding: Plate cancer cells (e.g., HCT-116 colorectal carcinoma, MCF-7 breast cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat cells with a serial dilution of the test compound (e.g., from 0.01 µM to 100 µM) and a vehicle control (e.g., 0.1% DMSO). Incubate for 48-72 hours.

  • Cell Fixation: Gently discard the medium and fix the cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well. Incubate at 4°C for 1 hour. Rationale: TCA precipitates proteins, fixing the cells to the plate and preserving total cellular protein mass.

  • Staining: Wash the plates five times with slow-running tap water and allow them to air dry. Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and stain for 30 minutes at room temperature. Rationale: SRB is a bright pink aminoxanthene dye that stoichiometrically binds to basic amino acid residues in proteins under acidic conditions, providing a reliable measure of total biomass.

  • Destaining and Solubilization: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow plates to air dry completely. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Data Acquisition: Shake the plates for 5-10 minutes on a mechanical shaker and measure the absorbance at 510 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC₅₀ value (the concentration required to inhibit cell growth by 50%).

Target Engagement: In Vitro Kinase Assay

To confirm that the observed cytotoxicity is due to the intended mechanism, a direct enzymatic assay against the target kinases is essential.

Protocol: VEGFR-2/c-Met Kinase Inhibition Assay

  • Reaction Setup: In a 96-well plate, combine recombinant human VEGFR-2 or c-Met enzyme with a specific peptide substrate and ATP in a kinase buffer.

  • Inhibitor Addition: Add the this compound derivative at various concentrations. Include a positive control inhibitor (e.g., Cabozantinib) and a no-inhibitor control.[4]

  • Kinase Reaction: Initiate the reaction by adding ATP and incubate at 30°C for a specified time (e.g., 60 minutes). The enzyme will phosphorylate the substrate.

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This is often done using luminescence-based assays (e.g., Kinase-Glo®), where the amount of remaining ATP is measured. A lower signal indicates higher kinase activity.

  • Analysis: Plot the percentage of kinase inhibition versus the inhibitor concentration to calculate the IC₅₀ value for each enzyme. Rationale: This cell-free assay provides direct evidence of target engagement and inhibitory potency, isolating the compound's effect on the enzyme from complex cellular processes.

Efficacy and Structure-Activity Relationship (SAR) Data

The following tables summarize representative data for this compound derivatives from published studies.

Table 1: In Vitro Cytotoxicity Data
Compound IDModificationCell LineIC₅₀ (µM)Reference
3c p-carboxyl on phenylthioureaHCT-1161.184[4]
3e p-CN on phenylthioureaHCT-1163.403[4]
7 4-chlorobenzylpiperazineHUH-72.5[14]
7 4-chlorobenzylpiperazineHCT-1164.9[14]
Cabozantinib Reference DrugHCT-11619.33[4]

This table is a representative summary. Values are extracted from cited literature.

Table 2: Kinase Inhibitory Activity
Compound IDTarget KinaseIC₅₀ (nM)Reference
3e VEGFR-283[4]
3e c-Met48[4]
3c c-Met74[4]
3d VEGFR-251[4]
Cabozantinib VEGFR-243[4]
Cabozantinib c-Met18[4]

This table is a representative summary. Values are extracted from cited literature.

SAR Insights

Analysis of the data reveals key structural determinants for activity:

  • Substituents on the Phenylthiourea Moiety: Electron-withdrawing groups (e.g., -COOH, -CN) on the phenyl ring attached via the thiourea linker generally confer potent cytotoxic and kinase inhibitory activity.[4] The position of the substituent is also critical, with para-substitution often being superior to meta-substitution.[4]

  • Piperazine Linker: The incorporation of a piperazine moiety linked to the quinazolinedione core is another successful strategy, yielding compounds with low micromolar cytotoxicity against liver, breast, and colon cancer cell lines.[14]

Future Directions and Therapeutic Potential

The this compound scaffold represents a promising platform for the development of multi-targeted anticancer agents. The data clearly demonstrates potent dual inhibition of VEGFR-2 and c-Met, providing a strong rationale for further development.

Next Steps:

  • Lead Optimization: Further SAR studies should focus on optimizing the pharmacokinetic properties (ADME - absorption, distribution, metabolism, excretion) of the lead compounds while retaining high potency.

  • In Vivo Efficacy Studies: Promising candidates must be advanced into preclinical animal models, such as human tumor xenografts in immunodeficient mice, to evaluate their in vivo anti-tumor efficacy, dosing schedule, and safety profile.[15]

  • Exploration of Other Targets: The quinazolinedione scaffold is known to interact with other cancer targets like tubulin.[11][16][17] Optimized derivatives should be screened against a broader panel of kinases and other oncology targets to identify potential additional mechanisms of action or opportunities for drug repurposing.

By leveraging the insights and protocols detailed in this guide, researchers can effectively advance the development of this compound derivatives from promising chemical matter into clinically viable therapeutic candidates.

References

antibacterial activity of 3-Phenyl-2,4(1H,3H)-quinazolinedione against specific strains

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Antibacterial Activity of 3-Phenyl-2,4(1H,3H)-quinazolinedione and Its Derivatives

Authored by a Senior Application Scientist

Foreword: The Quinazolinedione Scaffold as a Privileged Structure in Antibacterial Research

The relentless evolution of antimicrobial resistance necessitates a continuous search for novel chemical scaffolds that can overcome existing resistance mechanisms. The quinazoline core, a fused heterocyclic system of a benzene ring and a pyrimidine ring, represents one such "privileged structure" in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, anticonvulsant, and, critically, antimicrobial properties.[1][2] Within this family, the quinazoline-2,4(1H,3H)-dione moiety has emerged as a particularly promising platform for the development of new antibacterial agents. This guide provides a technical overview of the evaluation of this compound, a representative member of this class, and its analogues against clinically relevant bacterial strains. We will delve into the mechanistic rationale, detailed experimental protocols, and structure-activity relationship (SAR) insights that guide research in this area.

Mechanistic Hypothesis: Targeting Bacterial DNA Replication

A significant body of evidence suggests that quinazolinedione derivatives function as inhibitors of bacterial DNA gyrase and DNA topoisomerase IV.[1][3][4] This mechanism is analogous to that of the highly successful fluoroquinolone class of antibiotics.[1] By targeting these essential type II topoisomerase enzymes, the compounds interfere with DNA replication, transcription, and repair, ultimately leading to bacterial cell death.

  • DNA Gyrase (Topoisomerase II): Primarily found in Gram-negative bacteria, it introduces negative supercoils into DNA, a process crucial for relieving torsional stress during replication.

  • Topoisomerase IV: Essential in both Gram-positive and Gram-negative bacteria, it is responsible for decatenating (unlinking) newly replicated daughter chromosomes, allowing for cell division.

The ability to inhibit these enzymes provides a validated pathway for potent antibacterial activity and serves as the foundational hypothesis for screening and development programs focused on this scaffold.

Mechanism_of_Action cluster_bacterium Bacterial Cell Quinazolinedione 3-Phenyl-2,4(1H,3H)- quinazolinedione Derivative DNA_Gyrase DNA Gyrase (Topoisomerase II) Quinazolinedione->DNA_Gyrase Inhibits Topo_IV DNA Topoisomerase IV Quinazolinedione->Topo_IV Inhibits Replication DNA Replication & Chromosome Segregation DNA_Gyrase->Replication Topo_IV->Replication Cell_Death Bacterial Cell Death Replication->Cell_Death Disruption leads to

Caption: Proposed mechanism of antibacterial action for quinazolinedione derivatives.

Synthesis and Characterization: Establishing a Foundation

While numerous synthetic routes exist, a common and reliable method for preparing the quinazolinedione core involves the reaction of an anthranilic acid derivative with urea or a related carbonyl source.[5][6] The 3-phenyl substituent can be introduced through various methods, including the reaction of isatoic anhydride with the desired amine.[6]

Protocol 2.1: General Synthesis of 2,4(1H,3H)-quinazolinedione
  • Reaction Setup: Combine anthranilic acid (1 equivalent) and urea (3 equivalents) in a dry round-bottom flask equipped with a reflux condenser.

  • Heating: Heat the mixture to 160-180°C for 10-12 hours. The reaction mixture will melt and then solidify.

  • Workup: Cool the system to approximately 100°C. Carefully add deionized water and stir vigorously for 1 hour to break up the solid mass.

  • Basification & Filtration: Cool the slurry to room temperature. Add 1M sodium hydroxide solution and stir for 1 hour to dissolve the product and remove unreacted starting material. Filter the solution.

  • Acidification & Isolation: Acidify the filtrate with a suitable acid (e.g., 2N HCl) to precipitate the product.

  • Purification: Collect the resulting precipitate by suction filtration, wash thoroughly with water, and dry. Recrystallization from a solvent like ethanol can be performed for further purification.[5]

Note: The synthesis of the specific 3-phenyl derivative involves more specialized routes, often starting from N-phenylanthranilic acid derivatives or using coupling reactions.

In Vitro Evaluation of Antibacterial Efficacy: A Step-by-Step Guide

The cornerstone of assessing any new potential antibacterial agent is a series of robust and standardized in vitro assays. These experiments determine the compound's spectrum of activity and its potency.

Bacterial Strains for Screening

A standard panel should include representative Gram-positive and Gram-negative pathogens:

  • Gram-positive: Staphylococcus aureus (including Methicillin-resistant S. aureus, MRSA), Staphylococcus haemolyticus, Bacillus subtilis.[2][7][8][9]

  • Gram-negative: Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae.[9][10][11]

Protocol 3.1: Agar Well Diffusion for Preliminary Screening

This method provides a qualitative assessment of antibacterial activity. The causality here is that a diffusible, active compound will create a zone of no bacterial growth.

  • Media Preparation: Prepare Mueller-Hinton Agar (MHA) plates according to the manufacturer's instructions.

  • Inoculum Preparation: Prepare a bacterial suspension from an overnight culture in a suitable broth (e.g., Mueller-Hinton Broth) and adjust its turbidity to a 0.5 McFarland standard (approximately 1.0 x 10⁸ CFU/mL).[12]

  • Plate Inoculation: Uniformly swab the entire surface of the MHA plates with the prepared bacterial inoculum.

  • Well Creation: Aseptically create wells (e.g., 6 mm diameter) in the agar using a sterile cork borer.

  • Compound Application: Add a defined volume (e.g., 50-100 µL) of the test compound, dissolved in a suitable solvent like DMSO at a known concentration (e.g., 100 µg/mL), into each well.[9][10]

  • Controls: Use a solvent control (e.g., DMSO) and a positive control (a standard antibiotic like Ciprofloxacin or Gentamicin).[10][13][14]

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Measurement: Measure the diameter of the zone of inhibition (ZOI) in millimeters. A larger ZOI generally indicates higher activity.

Protocol 3.2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The MIC assay is the gold standard quantitative method to determine the lowest concentration of an agent that prevents visible bacterial growth.

  • Plate Setup: In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12.

  • Compound Dilution: In well 1, add 100 µL of the test compound at a starting concentration. Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

  • Controls: Well 11 serves as the growth control (inoculum only), and well 12 serves as the sterility control (broth only).

  • Inoculation: Add 50 µL of the 0.5 McFarland standard bacterial suspension (further diluted to yield a final concentration of ~5 x 10⁵ CFU/mL in the wells) to wells 1 through 11.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading the MIC: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.[12][15]

Protocol 3.3: Minimum Bactericidal Concentration (MBC) Determination

This assay distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity. It is a direct extension of the MIC test.

  • Subculturing: Following MIC determination, take a small aliquot (e.g., 10-50 µL) from each well that showed no visible growth.

  • Plating: Spread the aliquot onto a fresh, antibiotic-free MHA plate.

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • Reading the MBC: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum, meaning no or minimal colony growth on the subculture plate.[12]

Caption: Workflow for evaluating the antibacterial activity of synthesized compounds.

Data Summary and Structure-Activity Relationship (SAR)

While this compound itself may exhibit modest activity, its true value lies in being a versatile scaffold. Research has shown that substitutions at various positions can dramatically enhance antibacterial potency.

Summary of Antibacterial Activity for Quinazolinedione Derivatives

The following table summarizes representative MIC values found in the literature for various quinazolinedione derivatives against common bacterial strains. This illustrates the potential of the chemical class.

Compound ClassModificationS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)Reference
Quinazolin-4(3H)-one2-(amino)quinazolin-4(3H)-one with 3,4-difluorobenzylamine at C20.36 (ATCC25923)-[16]
Quinazolin-4(3H)-oneNaphthyl radical substituentBacteriostatic Effect-[2]
Quinazoline-2,4-dione1,3-bis-triazole substitutionModerate Activity65[1]
Quinazolin-4(3H)-one2-phenyl, 3-substituted0.1 - 3.00.5 - 3.0[13]
Quinazolin-4(3H)-one2-(4-cyanostyryl)2 (ATCC 29213)-[17]
Key SAR Insights:
  • Substitutions at N-1 and N-3: Integrating heterocyclic rings like triazoles or oxadiazoles at the N-1 and N-3 positions of the quinazoline-2,4-dione core has been shown to be crucial for broad-spectrum antimicrobial activity.[1]

  • Substitutions at C-2: For the quinazolin-4(3H)-one scaffold, modifications at the C-2 position are critical. Attaching moieties like substituted anilines or styryl groups can lead to potent activity, particularly against Gram-positive bacteria like S. aureus.[16][17]

  • Lipophilicity: The addition of hydrophobic groups, such as a naphthyl radical, can increase the substance's solubility in the bacterial membrane, potentially enhancing its bacteriostatic effect.[2]

  • Hybrid Molecules: Combining the quinazolinone scaffold with other known antibacterial pharmacophores, such as sulfonamides, has been explored as a strategy to develop hybrid molecules with enhanced activity.[10]

Conclusion and Future Directions

The this compound core represents a validated and highly adaptable scaffold for the development of novel antibacterial agents. Its mechanism of action, targeting bacterial DNA gyrase and topoisomerase IV, provides a strong rationale for its continued investigation. The detailed protocols outlined in this guide offer a standardized framework for the synthesis, screening, and quantitative evaluation of new analogues.

Future research should focus on leveraging SAR insights to design and synthesize next-generation derivatives with improved potency against multidrug-resistant strains, such as MRSA and resistant Gram-negative pathogens. Further studies into the precise binding modes through molecular docking and co-crystallization, along with ADMET (absorption, distribution, metabolism, excretion, toxicity) profiling, will be essential to advance these promising compounds from the laboratory to clinical consideration.

References

An In-depth Technical Guide to the Structure-Activity Relationship of 3-Phenyl-2,4(1H,3H)-quinazolinedione

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Quinazolinedione Scaffold - A Privileged Structure in Medicinal Chemistry

The 3-Phenyl-2,4(1H,3H)-quinazolinedione core is a prominent heterocyclic scaffold that has garnered significant attention in the field of drug discovery.[1][2][3] This bicyclic system, composed of a benzene ring fused to a pyrimidine ring, serves as a versatile template for the design and synthesis of novel therapeutic agents.[1][4] Its "privileged" status stems from its ability to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[1] Derivatives of this scaffold have been extensively investigated for their potential as anticancer, anticonvulsant, anti-inflammatory, and antimicrobial agents.[2][3][4][5]

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound derivatives. It is intended for researchers, scientists, and drug development professionals, offering insights into the rational design of potent and selective modulators of various biological processes. We will delve into the synthetic strategies for accessing this core structure, explore the key structural modifications that govern its biological activity, and present detailed experimental protocols for synthesis and evaluation.

Core Synthesis of the this compound Scaffold

The synthesis of the this compound core and its derivatives can be achieved through several reliable synthetic routes. A common and effective method involves the cyclization of N-substituted anthranilic acid derivatives.

General Synthetic Protocol: From Anthranilic Acid

A widely employed method for the synthesis of the quinazolinedione core starts from anthranilic acid. This multi-step synthesis offers flexibility for introducing various substituents.

Step-by-Step Methodology:

  • Formation of 2-phenyl-4H-benzo[d][1][4]oxazin-4-one: Anthranilic acid is treated with benzoyl chloride in the presence of a base like pyridine. This reaction leads to the formation of the intermediate, 2-phenyl-4H-benzo[d][1][4]oxazin-4-one.[6]

  • Reaction with an Amine: The benzoxazinone intermediate is then reacted with an appropriate amine to introduce the desired substituent at the N3 position. For the parent 3-phenyl scaffold, aniline would be used.

  • Cyclization to Quinazolinedione: The resulting intermediate undergoes cyclization, often with the aid of a dehydrating agent or heat, to yield the final this compound.

Diagram of the General Synthetic Workflow:

synthetic_workflow cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Anthranilic_Acid Anthranilic Acid Benzoxazinone 2-phenyl-4H-benzo[d][1,3]oxazin-4-one Anthranilic_Acid->Benzoxazinone Pyridine Benzoyl_Chloride Benzoyl Chloride Benzoyl_Chloride->Benzoxazinone Aniline Aniline Quinazolinedione This compound Aniline->Quinazolinedione Benzoxazinone->Quinazolinedione Heat/Dehydration

Caption: General synthetic route to this compound.

Structure-Activity Relationship (SAR) Analysis

The pharmacological profile of this compound derivatives is highly dependent on the nature and position of substituents on both the phenyl ring and the quinazolinedione core. The following sections will dissect the SAR for key biological activities.

Anticancer Activity: Targeting Tyrosine Kinases

A significant area of investigation for this scaffold is in the development of anticancer agents, particularly as inhibitors of tyrosine kinases (TKs) such as VEGFR-2 and c-Met.[7] Dysregulation of these kinases is a hallmark of many cancers.[7]

Key SAR Insights:

  • The Quinazolinedione Core: The quinazolin-2,4(1H,3H)-dione ring system is designed to occupy the adenine pocket of tyrosine kinases.[7] The α-oxo moiety of the quinazoline ring is crucial for forming hydrogen bonds with key residues in the kinase domain, such as Met1160 in c-Met TK, thereby enhancing binding affinity.[7]

  • Substituents on the 3-Phenyl Ring:

    • Electron-Withdrawing Groups: The presence of electron-withdrawing groups on the phenyl ring generally leads to higher cytotoxic activity.[7]

    • Positional Isomerism: The position of the substituent on the phenyl ring can significantly impact activity. For example, a p-carboxyl moiety has been shown to have superior cytotoxic activity compared to a m-carboxyl group.[7]

  • Modifications at Other Positions: The introduction of a thiourea moiety has been explored in the design of dual VEGFR-2/c-Met TK inhibitors.[7]

Quantitative Data for Anticancer Activity:

Compound IDSubstitution on 3-Phenyl RingHCT-116 IC50 (µM)VEGFR-2 IC50 (nM)c-Met IC50 (nM)Reference
3c p-carboxyl1.184--[7]
3e -3.4038348[7]

Proposed Binding Mode of a Quinazolinedione Inhibitor in a Tyrosine Kinase Active Site:

binding_mode cluster_kinase Tyrosine Kinase Active Site cluster_inhibitor Quinazolinedione Inhibitor Adenine_Region Adenine Region Met1160 Met1160 Allosteric_Pocket Allosteric Pocket Quinazolinedione_Core Quinazolinedione Core Quinazolinedione_Core->Adenine_Region Occupies Alpha_Oxo α-Oxo Moiety Alpha_Oxo->Met1160 Hydrogen Bond Phenyl_Ring Substituted Phenyl Ring Phenyl_Ring->Allosteric_Pocket Interacts with

Caption: Interaction of a this compound derivative with a tyrosine kinase active site.

Anticonvulsant Activity

Quinazolinone derivatives have a long history as central nervous system (CNS) active agents, with some exhibiting potent anticonvulsant properties. The challenge in this area is to separate the anticonvulsant effects from sedative-hypnotic side effects (neurotoxicity).[8]

Key SAR Insights:

  • Hydrophobic Domain: The quinazolin-4(3H)-one moiety acts as a hydrophobic domain, which is a key requirement for binding to the GABAA receptor, a common target for anticonvulsant drugs.[8]

  • Hydrogen Bonding: The carbonyl group on the quinazolinone ring serves as a crucial hydrogen bond acceptor.[8]

  • Substituents at N1 and C2/C3: Substitutions at the N1, C2, and C3 positions are critical for modulating pharmacokinetic properties and anticonvulsant potency.[8] The incorporation of amino acids into the quinazolin-4(3H)-one structure has been shown to enhance bioavailability and anticonvulsant activity.[9]

Experimental Protocol for Anticonvulsant Screening (Maximal Electroshock Seizure - MES Test):

  • Animal Model: Albino mice are typically used.

  • Drug Administration: The test compounds are administered intraperitoneally (i.p.) at a specific dose (e.g., 100 mg/kg).

  • Induction of Seizures: After a predetermined time, seizures are induced by delivering an electrical stimulus via corneal electrodes.

  • Observation: The animals are observed for the presence or absence of the tonic hind limb extension phase of the seizure.

  • Evaluation: The ability of the compound to abolish the tonic extensor phase is considered a measure of anticonvulsant activity. A standard anticonvulsant drug like phenytoin is used as a positive control.

Anti-inflammatory Activity

Derivatives of 3-phenyl-quinazolinone have demonstrated significant anti-inflammatory and analgesic properties.[10][11]

Key SAR Insights:

  • Substitutions at C2: Modifications at the C2 position of the quinazolinone ring have a profound impact on anti-inflammatory activity. The introduction of hydrazino and subsequent condensation with ketones to form N'-pentylidene-hydrazino groups has yielded compounds with potent anti-inflammatory effects, in some cases exceeding that of the standard drug diclofenac sodium.[10][11]

  • Lipophilicity: Increasing the lipophilicity at the C2 position, for instance by replacing a methyl with a butyl group, has been shown to enhance analgesic activity.[12]

  • Substituents on the Phenyl Ring: The nature of substituents on the 3-phenyl ring also modulates activity. Electron-releasing groups such as alkyl and alkoxy have been found to be more favorable for anti-inflammatory activity than electron-withdrawing groups like nitro and halogens.[13]

Quantitative Data for Anti-inflammatory Activity:

Compound IDC2-SubstituentAnalgesic Activity (% at 2h, 20 mg/kg)Reference
AS3 2-(N'-2-pentylidene-hydrazino)Potent anti-inflammatory activity[10][11]
7 Butyl73 ± 1.49[12]
Antimicrobial Activity

The this compound scaffold has also been explored for the development of novel antimicrobial agents.[5][6]

Key SAR Insights:

  • Mechanism of Action: Some quinazoline-2,4(1H,3H)-dione derivatives are believed to act as fluoroquinolone-like inhibitors of bacterial gyrase and DNA topoisomerase IV.[5]

  • Substitutions at N1 and N3: The introduction of heterocyclic moieties, such as triazoles, at the N1 and N3 positions of the quinazolinedione ring has led to compounds with broad-spectrum antibacterial activity.[5]

  • Arylideneamino Group at N3: The incorporation of a 3-arylideneamino substituent has been shown to enhance the antibacterial activity of the quinazolinone system.[6]

Experimental Protocol for Antimicrobial Screening (Agar Well Diffusion Method):

  • Preparation of Media: Nutrient agar plates are prepared and inoculated with a standardized suspension of the test microorganism.

  • Well Creation: Wells are punched into the agar using a sterile cork borer.

  • Application of Test Compounds: A defined volume of the test compound solution (at a specific concentration) is added to each well.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Measurement of Inhibition Zone: The diameter of the zone of inhibition around each well is measured to determine the antimicrobial activity. A standard antibiotic is used as a positive control.

Conclusion and Future Perspectives

The this compound scaffold continues to be a highly valuable framework in medicinal chemistry. Its synthetic tractability and the ability to modulate its pharmacological profile through targeted substitutions make it an attractive starting point for the development of new therapeutics. The detailed SAR insights presented in this guide highlight the critical structural features required for anticancer, anticonvulsant, anti-inflammatory, and antimicrobial activities.

Future research in this area should focus on leveraging computational tools for more rational drug design, exploring novel synthetic methodologies to access diverse chemical space, and conducting in-depth mechanistic studies to elucidate the precise molecular targets of these promising compounds. The continued exploration of the this compound scaffold holds significant promise for the discovery of next-generation drugs to address unmet medical needs.

References

synthesis and spectral analysis of 3-Phenyl-2,4(1H,3H)-quinazolinedione derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Synthesis and Spectral Analysis of 3-Phenyl-2,4(1H,3H)-quinazolinedione Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of the Quinazolinedione Scaffold

Nitrogen-containing heterocyclic compounds are foundational to medicinal chemistry, with the quinazoline and quinazolinone frameworks being particularly prominent.[1] These structures are recognized for their stability and versatile biological activity, making them privileged scaffolds in drug discovery.[2] The this compound core, a key member of this family, is a structural motif found in compounds exhibiting a wide array of pharmacological properties. These include anticancer, antiviral, antimicrobial, anti-inflammatory, and antidiabetic activities.[3] The diverse therapeutic applications have spurred significant interest in developing efficient synthetic routes and robust analytical methods for novel derivatives of this class.[1] This guide provides a detailed exploration of the synthesis and comprehensive spectral analysis of this compound derivatives, offering practical insights for researchers in the field.

Part 1: Synthesis of this compound Derivatives

The synthesis of the this compound core can be achieved through several reliable methods. A common and effective strategy involves the cyclization of an anthranilic acid derivative with an isocyanate or a related precursor. The choice of this method is based on the ready availability of starting materials and the generally high yields of the cyclization reaction.

General Synthetic Pathway

A prevalent method for synthesizing the 2-thioxo precursor to the quinazolinedione system involves the reaction of an anthranilic acid derivative with phenyl isothiocyanate.[4] This intermediate can then be further modified. The synthesis of the dione can also be achieved through other routes. The following workflow illustrates a common synthetic approach.

Synthesis_Workflow cluster_reactants Starting Materials cluster_intermediate Intermediate Formation cluster_cyclization Cyclization cluster_final_product Final Product A Anthranilic Acid Derivative C Thiourea Intermediate A->C Reaction with Base (e.g., TEA) in Ethanol B Phenyl Isothiocyanate B->C D 2-Thioxo-3-phenyl- 2,3-dihydroquinazolin-4(1H)-one C->D Heating/Reflux E 3-Phenyl-2,4(1H,3H)- quinazolinedione Derivative D->E Oxidation/Hydrolysis

Caption: General workflow for the synthesis of this compound derivatives.

Experimental Protocol: Synthesis of 2-Mercapto-3-phenylquinazolin-4(3H)-one

This protocol is a representative example for the synthesis of a key intermediate.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the substituted anthranilic acid (1 equivalent) in absolute ethanol.

  • Addition of Reagents: Add triethylamine (TEA) as a base, followed by the dropwise addition of phenyl isothiocyanate (1.5 equivalents).[4]

  • Reaction: Heat the mixture to reflux (approximately 70-80°C) and maintain for 24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).[4]

  • Work-up: Upon completion, cool the reaction mixture. The product often precipitates out of the solution. Filter the solid residue and wash with cold ethanol.

  • Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to yield the purified 2-mercapto-3-phenylquinazolin-4(3H)-one intermediate.[4]

Further reactions, such as S-alkylation followed by hydrolysis or direct oxidation, can convert the 2-mercapto intermediate into the desired this compound.

Part 2: Spectral Analysis and Structural Elucidation

Confirming the chemical structure of the synthesized derivatives is a critical step that relies on a combination of spectroscopic techniques. Each method provides unique information that, when combined, allows for unambiguous structure determination.

Spectral_Analysis_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_elucidation Structural Confirmation Synthesized_Compound Purified Product IR FTIR Spectroscopy Synthesized_Compound->IR Functional Groups NMR NMR Spectroscopy (¹H and ¹³C) Synthesized_Compound->NMR Connectivity & Carbon Skeleton MS Mass Spectrometry Synthesized_Compound->MS Molecular Weight & Formula Structure Final Structure Elucidated IR->Structure NMR->Structure MS->Structure

Caption: Workflow for the spectral analysis and structural elucidation of synthesized compounds.

¹H-NMR Spectroscopy

Proton NMR provides detailed information about the chemical environment of protons in the molecule.

  • Aromatic Protons: The protons on the quinazoline ring and the N-phenyl ring typically appear as multiplets in the range of δ 7.0-8.5 ppm.[4][5] The specific chemical shifts and coupling constants depend on the substitution pattern.

  • NH Proton: In the 1H,3H tautomer, the N1-H proton signal can be observed, often as a broad singlet at δ 11.0-12.5 ppm, which is D₂O exchangeable.[4][6]

  • Substituent Protons: Protons on any alkyl or other groups attached to the quinazoline core will appear at their characteristic chemical shifts. For example, a -CH₂- group adjacent to the quinazoline ring may appear around δ 4.0-5.0 ppm.[7]

¹³C-NMR Spectroscopy

Carbon NMR is essential for confirming the carbon framework of the molecule.

  • Carbonyl Carbons: The two carbonyl carbons (C2 and C4) of the dione ring are highly deshielded and typically appear at δ 150-165 ppm.[4][6]

  • Aromatic Carbons: The carbons of the fused benzene ring and the N-phenyl group resonate in the region of δ 115-150 ppm.[5][6]

  • Substituent Carbons: Carbons of any attached side chains will show signals at their expected chemical shifts. For instance, a methyl group carbon would be observed in the upfield region around δ 20-30 ppm.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

  • C=O Stretching: Strong absorption bands corresponding to the two carbonyl groups are expected in the range of 1650-1720 cm⁻¹.[5][8]

  • N-H Stretching: For the parent dione, a broad absorption band for the N-H stretch can be seen around 3100-3300 cm⁻¹.[4]

  • C=C Stretching: Aromatic C=C stretching vibrations typically appear in the 1450-1610 cm⁻¹ region.[4]

  • C-N Stretching: The C-N stretching vibrations can be observed around 1300-1400 cm⁻¹.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which helps in confirming its identity. The electron impact (EI) mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the synthesized derivative.[9] The fragmentation pattern can also provide structural clues.[8][9]

Summary of Spectral Data

The following table summarizes typical spectral data for a representative this compound derivative.

Spectroscopic Technique Characteristic Feature Typical Range/Value Reference
¹H-NMR Aromatic Protons (m)δ 7.0 - 8.5 ppm[4][5]
N-H Proton (br s)δ 11.0 - 12.5 ppm[4][6]
¹³C-NMR Carbonyl Carbons (C=O)δ 150 - 165 ppm[4][6]
Aromatic Carbonsδ 115 - 150 ppm[5][6]
IR Spectroscopy C=O Stretching1650 - 1720 cm⁻¹[5][8]
N-H Stretching3100 - 3300 cm⁻¹[4]
Aromatic C=C Stretching1450 - 1610 cm⁻¹[4]
Mass Spectrometry Molecular Ion Peak (M⁺)Corresponds to Molecular Weight[9]

Conclusion

The this compound scaffold continues to be a fertile ground for the discovery of new therapeutic agents. A thorough understanding of the synthetic methodologies and the application of a comprehensive suite of spectral analysis techniques are paramount for the successful development of novel derivatives. This guide provides a foundational framework for the synthesis and structural confirmation of this important class of compounds, empowering researchers to advance their drug discovery programs with confidence and precision.

References

Methodological & Application

Application Notes and Protocols for the Biological Screening of Quinazolinedione Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Quinazolinedione and its parent structure, quinazolinone, represent a privileged class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug development.[1][2][3] These scaffolds are cornerstones in the synthesis of molecules with a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, and notably, anticancer properties.[1][4] In oncology research, quinazolinedione derivatives have emerged as potent inhibitors of critical cellular processes that drive tumor growth and survival.[3][5] Their mechanisms of action are diverse, frequently involving the inhibition of protein kinases, interference with DNA repair pathways, and induction of cell cycle arrest and apoptosis.[6][7][8]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct a tiered biological screening cascade for novel quinazolinedione derivatives. We move from broad primary screens to assess general cytotoxicity towards detailed mechanistic and phenotypic assays to elucidate the specific molecular targets and cellular consequences of compound activity. The protocols herein are designed with scientific integrity at their core, emphasizing the causality behind experimental choices and the inclusion of self-validating controls to ensure data trustworthiness.

Section 1: Primary Screening for Cytotoxicity and Cell Viability

The initial step in evaluating any potential anticancer compound is to determine its ability to inhibit cell growth or induce cell death. A robust and high-throughput cytotoxicity assay is essential for screening a library of quinazolinedione derivatives to identify the most promising candidates and determine their effective concentration range. The MTT assay is a widely adopted, reliable, and sensitive colorimetric method for this purpose.[9][10][11]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the enzymatic reduction of the yellow, water-soluble MTT reagent into a purple, insoluble formazan product.[9][10] This conversion is carried out by NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria of living, metabolically active cells.[9][10] The amount of formazan produced is directly proportional to the number of viable cells.[9] Therefore, a decrease in the purple color formation indicates a reduction in cell viability, which can be quantified spectrophotometrically.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 4/5: Assay seed Seed Cells in 96-well Plate incubate1 Incubate (24h) for Adherence seed->incubate1 treat Treat with Quinazolinedione Derivatives (Serial Dilutions) incubate1->treat incubate2 Incubate (24-72h) treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate (2-4h) (Formazan Formation) add_mtt->incubate3 solubilize Add Solubilization Buffer (e.g., DMSO) incubate3->solubilize read Read Absorbance (~570 nm) solubilize->read

Caption: General workflow for assessing cell viability using the MTT assay.

Detailed Protocol: MTT Cytotoxicity Assay

This protocol is optimized for adherent cancer cell lines (e.g., MCF-7, A549, HeLa) cultured in 96-well plates.[9]

Materials and Reagents:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)

  • Quinazolinedione derivatives (stock solutions in DMSO)

  • MTT solution (5 mg/mL in sterile PBS, filter-sterilized)[12]

  • Solubilization buffer (e.g., anhydrous DMSO or 0.01 M HCl in 10% SDS solution)

  • Phosphate-Buffered Saline (PBS)

  • 96-well flat-bottom sterile culture plates

  • Multichannel pipette

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest cells that are in their exponential growth phase.

    • Perform a cell count and calculate the cell suspension volume needed to seed approximately 5,000-10,000 cells per well in 100 µL of complete medium.[12]

    • Causality: Seeding within this density range ensures that cells are still proliferating at the time of analysis and have not become confluent, which can inhibit growth and affect results.

    • Seed cells into the inner 60 wells of a 96-well plate, leaving the outer wells filled with 100 µL of sterile PBS to minimize evaporation (the "edge effect").

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[9]

  • Compound Treatment:

    • Prepare serial dilutions of your quinazolinedione derivatives in complete culture medium from your high-concentration DMSO stock. The final DMSO concentration in the wells should be kept constant and low (<0.5%) across all treatments to avoid solvent-induced toxicity.

    • Self-Validation: Set up the following controls on the same plate:

      • Untreated Control: Wells with cells in medium only. This represents 100% viability.

      • Vehicle Control: Wells with cells treated with the same final concentration of DMSO used in the compound dilutions. This control is critical to ensure the solvent itself is not causing cytotoxicity.[9]

      • Blank Control: Wells with medium only (no cells) to measure background absorbance.[12]

    • After 24 hours, carefully remove the old medium and add 100 µL of the medium containing the various compound concentrations (or control medium) to the appropriate wells.

    • Incubate for a predetermined time period (e.g., 24, 48, or 72 hours).

  • MTT Incubation and Measurement:

    • After the treatment period, add 10-20 µL of the 5 mg/mL MTT solution to each well (for a final concentration of ~0.5 mg/mL).[13]

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into visible purple formazan crystals.[9][13]

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.[9]

    • Add 100-150 µL of a solubilization buffer (e.g., DMSO) to each well to dissolve the crystals.[12]

    • Cover the plate and place it on an orbital shaker for 15 minutes to ensure complete dissolution.[12]

    • Measure the absorbance (Optical Density, OD) on a microplate reader at a wavelength between 570-590 nm.[12]

Data Analysis and Presentation:

  • Subtract the average absorbance of the blank control wells from all other readings.

  • Calculate the percentage of cell viability for each concentration using the following formula:

    • % Viability = (OD of Treated Sample / OD of Vehicle Control) * 100

  • Plot the % Viability against the log of the compound concentration to generate a dose-response curve.

  • Use non-linear regression analysis (e.g., log(inhibitor) vs. response) to calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell viability by 50%.

Compound ID Concentration (µM) Mean Absorbance (570 nm) % Viability IC₅₀ (µM)
Vehicle (DMSO)01.25100%N/A
QZ-D10.11.1894.4%
QZ-D110.9576.0%2.5
QZ-D1100.2116.8%
QZ-D11000.086.4%

Section 2: Mechanistic Elucidation Assays

Once cytotoxic quinazolinedione derivatives are identified, the next critical phase is to determine their mechanism of action. Many quinazoline-based compounds function as inhibitors of key signaling proteins.[6][14] Here, we focus on protocols to investigate two common mechanisms: inhibition of the PI3K/Akt signaling pathway and inhibition of the DNA repair enzyme PARP.

A. Kinase Inhibition: Probing the PI3K/Akt Pathway via Western Blot

The PI3K/Akt/mTOR pathway is a central regulator of cell survival, proliferation, and metabolism that is frequently hyperactivated in cancer.[8][15] Quinazolinedione derivatives can inhibit kinases within this pathway.[8] Western blotting is a powerful technique to assess this activity by measuring the phosphorylation status of key downstream proteins, such as Akt. A decrease in the ratio of phosphorylated Akt (p-Akt) to total Akt serves as a robust biomarker for pathway inhibition.[15][16]

Signaling Pathway: PI3K/Akt Inhibition

PI3K_Pathway cluster_akt Western Blot Targets RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 pAkt p-Akt (Active) PIP3->pAkt Recruits & Activates Akt Akt Akt->pAkt Downstream Downstream Effectors (mTOR, GSK-3β) pAkt->Downstream Phosphorylates Survival Cell Survival & Proliferation Downstream->Survival QZD Quinazolinedione Derivative QZD->PI3K Inhibition

Caption: PI3K/Akt pathway showing potential inhibition by quinazolinediones.

Detailed Protocol: Western Blot for p-Akt/Total Akt

Materials and Reagents:

  • Treated cell pellets

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels (e.g., 4-12% Bis-Tris)

  • PVDF or nitrocellulose membrane

  • Blocking Buffer (5% BSA or non-fat dry milk in TBST)

  • Primary antibodies: Rabbit anti-p-Akt (Ser473), Rabbit anti-Akt (pan), Mouse anti-β-actin[16][17][18]

  • HRP-conjugated secondary antibodies (anti-rabbit IgG, anti-mouse IgG)[16]

  • TBST (Tris-Buffered Saline with 0.1% Tween-20)

  • Enhanced Chemiluminescence (ECL) substrate

Step-by-Step Methodology:

  • Cell Lysis and Protein Quantification:

    • Treat cells in 6-well plates with the quinazolinedione derivative for the desired time.

    • Wash cells with ice-cold PBS and lyse them by adding 100-200 µL of ice-cold RIPA buffer.

    • Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.[16]

    • Centrifuge at ~14,000 x g for 20 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube.[16]

    • Determine the protein concentration of each lysate using a BCA assay.[15]

    • Causality: Quantifying protein is essential for normalizing samples, ensuring that any observed changes in protein levels are due to the compound's effect and not differences in the amount of protein loaded onto the gel.

  • Sample Preparation and Gel Electrophoresis:

    • Normalize all samples to the same concentration (e.g., 20-30 µg of total protein per lane) with lysis buffer and add 4x Laemmli sample buffer.[15][16]

    • Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[15]

    • Load samples and a pre-stained protein ladder into an SDS-PAGE gel and run until adequate separation is achieved.[15]

  • Protein Transfer and Immunoblotting:

    • Transfer the separated proteins from the gel to a PVDF membrane.[15]

    • Block the membrane with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.[15][16]

    • Incubate the membrane overnight at 4°C with the primary antibody (e.g., anti-p-Akt) diluted in blocking buffer (typically 1:1000).[15][16]

    • Wash the membrane three times for 10 minutes each with TBST.[16]

    • Incubate with the appropriate HRP-conjugated secondary antibody (1:2000 to 1:5000) for 1 hour at room temperature.[16]

    • Wash again three times with TBST.

  • Detection and Analysis:

    • Incubate the membrane with ECL substrate and capture the chemiluminescent signal using a digital imaging system.[16]

    • Self-Validation: After imaging for the phospho-protein, the membrane can be stripped and re-probed for the total protein (e.g., total Akt) and a loading control (e.g., β-actin). This confirms that the compound affects the protein's activation state rather than its total expression level and that protein loading was equal across all lanes.

    • Quantify band intensities using densitometry software and express the result as a ratio of p-Akt to total Akt.

B. DNA Damage Repair: Biochemical PARP Inhibition Assay

Poly(ADP-ribose) Polymerase 1 (PARP1) is a key enzyme in the repair of DNA single-strand breaks.[19] Inhibiting PARP in cancer cells with existing DNA repair defects (like BRCA mutations) can lead to synthetic lethality.[19] A direct biochemical assay can quantify the ability of a quinazolinedione derivative to inhibit PARP1 enzymatic activity.

Detailed Protocol: Fluorometric PARP1 Enzymatic Assay

This protocol describes a method to determine the in vitro IC₅₀ of a compound against purified PARP1 enzyme by measuring the consumption of its substrate, NAD+.[19]

Materials and Reagents:

  • Recombinant human PARP1 enzyme

  • Activated DNA (e.g., sheared salmon sperm DNA)

  • β-Nicotinamide adenine dinucleotide (NAD+)

  • PARP Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT)

  • Quinazolinedione derivative serial dilutions

  • Fluorescent detection kit for NAD+ consumption (e.g., using a cycling reaction with nicotinamidase)[19]

  • 384-well black assay plates

  • Fluorescent plate reader

Step-by-Step Methodology:

  • Assay Preparation:

    • Prepare serial dilutions of the quinazolinedione inhibitor in assay buffer containing a constant, low percentage of DMSO.

    • Prepare a PARP1 enzyme/activated DNA mixture in assay buffer. Causality: Activated (damaged) DNA is required to stimulate the enzymatic activity of PARP1.

    • Prepare a working solution of NAD+ in assay buffer.

  • Enzymatic Reaction:

    • Add 5 µL of the inhibitor serial dilutions or vehicle control to the wells of the 384-well plate.[19]

    • Add 10 µL of the PARP1/DNA mixture to each well and incubate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.[19]

    • Initiate the reaction by adding 10 µL of the NAD+ solution to all wells.

    • Incubate the plate at room temperature for 60-90 minutes.

  • Detection and Measurement:

    • Stop the reaction and develop the fluorescent signal according to the detection kit manufacturer's protocol. This typically involves adding a developer reagent that converts the remaining NAD+ into a fluorescent product.

    • Read the fluorescence intensity on a plate reader at the appropriate excitation/emission wavelengths.

    • Self-Validation: Include "no enzyme" controls to measure background signal and "no inhibitor" (vehicle) controls to determine 100% enzyme activity.

Data Analysis and Presentation:

  • The fluorescence signal is inversely proportional to PARP1 activity (more activity = less NAD+ remaining = lower signal).

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

  • Plot percent inhibition against the log of the inhibitor concentration and use non-linear regression to determine the IC₅₀ value.

Parameter Value Assay Conditions
IC₅₀ (QZ-D2) 15.2 nMHuman PARP1 Enzymatic Assay
IC₅₀ (Olaparib) 5.0 nMPositive Control Inhibitor

Section 3: Cellular Phenotype Analysis

Understanding the ultimate fate of a cancer cell after treatment is crucial. Cell cycle analysis by flow cytometry is a powerful technique to determine if a compound induces cell cycle arrest at a specific phase (G0/G1, S, or G2/M), which is a common mechanism for anticancer drugs.[20][21]

Principle of Cell Cycle Analysis

This technique uses a fluorescent dye, most commonly Propidium Iodide (PI), which intercalates into the DNA of cells. The amount of fluorescence emitted by a cell is directly proportional to its DNA content.

  • G0/G1 phase: Cells have a normal (2N) amount of DNA.

  • S phase: Cells are actively replicating their DNA and have between 2N and 4N DNA content.

  • G2/M phase: Cells have completed DNA replication and have a doubled (4N) amount of DNA.

By analyzing thousands of cells, a histogram can be generated that shows the distribution of the cell population across these phases.[20]

Experimental Workflow: Cell Cycle Analysis

CellCycle_Workflow treat Treat Cells with Compound (24h) harvest Harvest Cells (Trypsinize & Pellet) treat->harvest fix Fix Cells in Cold 70% Ethanol harvest->fix Dropwise while vortexing stain Stain with PI/ RNase A Solution fix->stain Incubate -20°C analyze Analyze on Flow Cytometer stain->analyze Incubate 30 min, dark

Caption: Workflow for preparing and analyzing cells for cell cycle status.

Detailed Protocol: Cell Cycle Analysis using Propidium Iodide Staining

Materials and Reagents:

  • Treated cells from 6-well plates

  • Trypsin-EDTA

  • Ice-cold 70% Ethanol

  • PI Staining Solution: 50 µg/mL Propidium Iodide, 100 µg/mL RNase A, 0.1% Triton X-100 in PBS.[20]

  • Flow cytometry tubes

Step-by-Step Methodology:

  • Cell Preparation and Treatment:

    • Seed cells in 6-well plates to be ~60-70% confluent at the time of treatment.[20]

    • Treat cells with the quinazolinedione derivative (at 1x and 5x IC₅₀, for example) and a vehicle control for a specified time (e.g., 24 hours).

  • Harvesting and Fixation:

    • Harvest both floating (potentially apoptotic) and adherent cells. Collect the medium, wash adherent cells with PBS, detach with Trypsin-EDTA, and combine all cells.[20]

    • Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant.

    • Resuspend the cell pellet in 1 mL of cold PBS.

    • While gently vortexing, add 3-4 mL of ice-cold 70% ethanol dropwise to the cell suspension to fix the cells.[20] Causality: Dropwise addition while vortexing prevents cell clumping, which is critical for accurate single-cell analysis by flow cytometry. Fixation permeabilizes the cells, allowing the PI dye to enter and stain the DNA.

    • Store the fixed cells at -20°C for at least 2 hours (or up to several weeks).[20]

  • Staining and Analysis:

    • Centrifuge the fixed cells to pellet them and discard the ethanol.

    • Wash the cell pellet once with PBS.

    • Resuspend the pellet in 500 µL of PI Staining Solution.[20] Causality: RNase A is included to degrade any double-stranded RNA, ensuring that PI only binds to DNA for accurate cell cycle analysis. Triton X-100 further aids in permeabilizing the nuclear membrane.

    • Incubate in the dark at room temperature for 30 minutes.[20]

    • Transfer the stained cells to flow cytometry tubes and analyze on a flow cytometer, collecting at least 10,000 events per sample.[20]

Data Interpretation: The resulting DNA content histograms are analyzed using specialized software. An accumulation of cells in a particular peak compared to the vehicle control indicates cell cycle arrest in that phase. For example, a decrease in the G1 peak and an increase in the G2/M peak suggests the compound blocks the cell cycle in G2 or M.

Conclusion

The systematic screening approach detailed in these application notes provides a robust pathway for the preclinical evaluation of novel quinazolinedione derivatives. By progressing from broad cytotoxicity screening with the MTT assay to specific mechanistic studies like Western blotting and PARP enzymatic assays, and finally to cellular phenotypic characterization via flow cytometry, researchers can efficiently identify promising drug candidates and build a comprehensive understanding of their biological activity. This tiered approach ensures that resources are focused on compounds with the highest therapeutic potential, accelerating their journey in the drug discovery pipeline.

References

Application Notes and Protocols for In Vitro Anticancer Activity Testing of 3-Phenyl-2,4(1H,3H)-quinazolinedione Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Rationale for Investigating 3-Phenyl-2,4(1H,3H)-quinazolinedione Derivatives in Oncology

Quinazoline and its derivatives, such as quinazolinones, represent a significant class of nitrogen-containing heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their broad spectrum of biological activities.[1] Among these, 3-Phenyl-2,4(1H,3H)-quinazolinediones have emerged as a promising scaffold for the development of novel anticancer agents.[2][3] The core structure of these compounds allows for diverse substitutions, influencing their pharmacological properties and enabling the targeting of various molecular pathways implicated in cancer progression.[2]

Many quinazoline derivatives have demonstrated potent anticancer effects by inhibiting key enzymes involved in tumor growth and proliferation, such as protein kinases.[4][5] Dysregulation of signaling pathways, particularly those involving receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR), is a hallmark of many cancers.[6][7] EGFR and its downstream signaling cascades, including the PI3K/Akt and Ras/MAPK pathways, are crucial for cell growth, differentiation, and survival.[6][8] Their aberrant activation can lead to uncontrolled cell proliferation and resistance to apoptosis, making them prime targets for therapeutic intervention.[6][8] Several quinazoline-based drugs have been developed as tyrosine kinase inhibitors, demonstrating clinical efficacy in treating various cancers, particularly non-small cell lung cancer.[4][9]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of the anticancer activity of novel this compound derivatives. It details robust and validated protocols for assessing cytotoxicity, induction of apoptosis, and effects on the cell cycle. The methodologies are presented with an emphasis on the underlying scientific principles to ensure experimental integrity and reproducibility.

PART 1: Foundational Cytotoxicity Assessment

The initial step in evaluating the anticancer potential of any new compound is to determine its cytotoxic effect on cancer cell lines. This is typically achieved through assays that measure cell viability or proliferation. Two widely accepted and robust methods are the MTT and Sulforhodamine B (SRB) assays.

Cell Line Selection and Culture

The choice of cancer cell lines is critical and should be guided by the research question. Large panels of well-characterized cell lines, such as the NCI-60 panel, offer a standardized platform for initial drug screening.[10][11] For targeted therapies, it is essential to select cell lines with known genetic backgrounds, such as specific mutations in genes like EGFR or KRAS.[12][13]

Recommended Cell Lines for Initial Screening:

  • A549 (Lung Carcinoma): A widely used cell line for lung cancer research.[10][12]

  • MCF-7 (Breast Adenocarcinoma): A common model for hormone-dependent breast cancer.[10]

  • HeLa (Cervical Adenocarcinoma): A robust and widely studied human cell line.[1]

  • HepG2 (Hepatocellular Carcinoma): A well-differentiated human liver cancer cell line.[14]

Cells should be cultured in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

MTT Assay: Assessing Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[15] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[16] The amount of formazan produced is directly proportional to the number of viable cells.[15]

Protocol: MTT Cytotoxicity Assay [15][16][17]

  • Cell Seeding: Plate cells in a 96-well flat-bottom microplate at a predetermined optimal density (typically 1,000 to 100,000 cells per well) and incubate for 24 hours to allow for cell attachment.[17]

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. The final solvent concentration (e.g., DMSO) should be kept low (typically <0.5%) to avoid toxicity. Replace the medium in the wells with the compound dilutions and include untreated and solvent controls.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[17]

  • Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[17]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

SRB Assay: Quantifying Cellular Protein Content

The Sulforhodamine B (SRB) assay is a colorimetric method that determines cell density based on the measurement of total cellular protein content.[18] The bright pink aminoxanthene dye, SRB, binds to basic amino acid residues of proteins under mildly acidic conditions.[19] The amount of bound dye is proportional to the total protein mass and, therefore, the number of cells.[18][19] The SRB assay offers a stable endpoint and is less susceptible to interference from compounds that may affect mitochondrial function.[20]

Protocol: SRB Cytotoxicity Assay [18][19][21]

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Cell Fixation: After the incubation period with the test compounds, gently add 50-100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well to fix the cells.[21] Incubate at 4°C for at least 1 hour.[21]

  • Washing: Carefully remove the supernatant and wash the plates five times with 1% (v/v) acetic acid to remove unbound dye.[21] Allow the plates to air-dry completely.

  • Staining: Add 50-100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[21]

  • Washing: Quickly rinse the plates with 1% acetic acid to remove unbound SRB dye.

  • Solubilization: Air-dry the plates until no moisture is visible. Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[21]

  • Absorbance Measurement: Place the plate on a shaker for 5-10 minutes to ensure complete solubilization of the dye.[19] Measure the absorbance at approximately 510 nm or 540 nm using a microplate reader.[18][21]

  • Data Analysis: Similar to the MTT assay, calculate the percentage of cell growth inhibition and determine the IC50 values.

PART 2: Mechanistic Investigations

Following the confirmation of cytotoxic activity, it is crucial to elucidate the underlying mechanisms by which the this compound derivatives induce cell death. Key cellular processes to investigate include apoptosis and cell cycle arrest.

Apoptosis Detection by Annexin V/Propidium Iodide Staining

Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its dysregulation is a hallmark of cancer.[22] One of the earliest events in apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[22] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells when conjugated to a fluorochrome.[22] Propidium iodide (PI) is a fluorescent nucleic acid dye that is impermeant to live cells and early apoptotic cells but can penetrate late apoptotic and necrotic cells with compromised membrane integrity.[22] Dual staining with Annexin V and PI allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[22][23][24]

Protocol: Annexin V/PI Apoptosis Assay [22][23][25][26]

  • Cell Treatment: Seed cells in a suitable culture vessel and treat with the this compound derivatives at concentrations around their IC50 values for an appropriate time (e.g., 24 or 48 hours). Include untreated and positive controls.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation method like trypsinization.

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS) by centrifugation (e.g., 300 x g for 5 minutes).[22]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[22][25]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI staining solution.[22]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[22][25]

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.[22][25]

  • Flow Cytometry Analysis: Analyze the samples immediately (within 1 hour) by flow cytometry.[25] Use appropriate controls to set up compensation and quadrants.

Data Interpretation:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic or necrotic cells

  • Annexin V- / PI+: Necrotic cells

Cell Cycle Analysis by Propidium Iodide Staining

Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent apoptosis.[4] The cell cycle distribution can be analyzed by measuring the DNA content of a cell population. Propidium iodide (PI) is a fluorescent dye that intercalates into the major groove of double-stranded DNA.[27] The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell.[28] By staining fixed and permeabilized cells with PI and analyzing them by flow cytometry, one can distinguish cells in different phases of the cell cycle (G0/G1, S, and G2/M).[29]

Protocol: Cell Cycle Analysis with PI [27][28][29][30]

  • Cell Treatment: Treat cells with the test compounds as described for the apoptosis assay.

  • Cell Harvesting and Washing: Harvest the cells and wash them twice with PBS.

  • Fixation: Resuspend the cell pellet in a small volume of PBS. While gently vortexing, add cold 70% ethanol dropwise to fix the cells.[27][28] This step is crucial to minimize cell clumping.[27][29] Incubate the cells on ice for at least 30-60 minutes or store them at -20°C for longer periods.[27][29]

  • Washing: Centrifuge the fixed cells at a higher speed than live cells to pellet them, and wash twice with PBS.[28][29]

  • RNase Treatment: To ensure that only DNA is stained, resuspend the cell pellet in a solution containing RNase A (e.g., 100 µg/mL in PBS) and incubate to degrade RNA.[28][29]

  • PI Staining: Add a PI staining solution (e.g., 50 µg/mL in PBS) to the cells.[28][29]

  • Incubation: Incubate the cells at room temperature for 5-10 minutes or longer if necessary for optimal staining.[28][29]

  • Flow Cytometry Analysis: Analyze the samples by flow cytometry, collecting data on a linear scale. Use appropriate gating strategies to exclude doublets and debris.[29]

Data Analysis: The resulting DNA histogram will show peaks corresponding to the G0/G1, S, and G2/M phases. The percentage of cells in each phase can be quantified using cell cycle analysis software. An accumulation of cells in a particular phase compared to the control suggests cell cycle arrest.

PART 3: Data Presentation and Visualization

Clear and concise presentation of data is essential for interpreting the results of in vitro anticancer activity testing.

Quantitative Data Summary

Summarize the IC50 values obtained from the cytotoxicity assays in a table for easy comparison across different cell lines and compounds.

CompoundA549 IC50 (µM)MCF-7 IC50 (µM)HeLa IC50 (µM)HepG2 IC50 (µM)
Derivative 1
Derivative 2
Positive Control

Present the results of the apoptosis and cell cycle analysis in tables showing the percentage of cells in each category for control and treated samples.

Table: Apoptosis Analysis

Treatment % Live Cells % Early Apoptotic % Late Apoptotic/Necrotic
Control

| Derivative 1 | | | |

Table: Cell Cycle Analysis

Treatment % G0/G1 Phase % S Phase % G2/M Phase
Control

| Derivative 1 | | | |

Visualizations

Experimental Workflow Diagram

G cluster_0 Cytotoxicity Screening cluster_1 Mechanism of Action Studies Cell_Culture Cell Culture (e.g., A549, MCF-7) Compound_Treatment Treatment with 3-Phenyl-2,4(1H,3H)- quinazolinedione Derivatives Cell_Culture->Compound_Treatment MTT_SRB MTT or SRB Assay Compound_Treatment->MTT_SRB IC50 IC50 Determination MTT_SRB->IC50 Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) IC50->Apoptosis_Assay Select Active Compounds Cell_Cycle_Assay Cell Cycle Analysis (PI Staining) IC50->Cell_Cycle_Assay Select Active Compounds Flow_Cytometry Flow Cytometry Analysis Apoptosis_Assay->Flow_Cytometry Cell_Cycle_Assay->Flow_Cytometry

Caption: General workflow for in vitro anticancer activity testing.

Signaling Pathway Diagram: Simplified EGFR Pathway

G cluster_0 Downstream Signaling EGFR EGFR PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt Ras_MAPK Ras/MAPK Pathway EGFR->Ras_MAPK Ligand Ligand (e.g., EGF) Ligand->EGFR Quinazolinedione 3-Phenyl-2,4(1H,3H)- quinazolinedione Derivative Quinazolinedione->EGFR Inhibition Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis PI3K_Akt->Apoptosis_Inhibition Ras_MAPK->Proliferation

Caption: Simplified EGFR signaling pathway and potential inhibition.

PART 4: Scientific Integrity and Trustworthiness

To ensure the reliability and validity of the experimental results, a self-validating system with rigorous quality control measures must be implemented.

  • Cell Line Authentication: Regularly authenticate cell lines using methods such as short tandem repeat (STR) profiling to prevent cross-contamination and misidentification.

  • Mycoplasma Testing: Routinely test cell cultures for mycoplasma contamination, as it can significantly alter cellular responses.

  • Positive and Negative Controls: Always include appropriate positive (a known cytotoxic agent) and negative (untreated and vehicle-treated) controls in every experiment.

  • Reagent Validation: Use high-quality, validated reagents and prepare fresh solutions as required.

  • Instrument Calibration: Ensure that all equipment, particularly microplate readers and flow cytometers, are properly calibrated and maintained.

  • Reproducibility: Perform all experiments with biological replicates (independent experiments) and technical replicates (multiple measurements within the same experiment) to ensure the reproducibility of the findings.

  • Statistical Analysis: Employ appropriate statistical methods to analyze the data and determine the significance of the observed effects.

By adhering to these principles and protocols, researchers can confidently and accurately assess the in vitro anticancer activity of this compound derivatives, contributing to the development of novel and effective cancer therapies.

References

Application Notes and Protocols for Evaluating the Anti-inflammatory Activity of Quinazolinones Using Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Quinazolinones in Inflammation

Quinazolinone derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities, including potent anti-inflammatory effects.[1][2] Inflammation is a complex biological response to harmful stimuli, and chronic inflammatory processes are implicated in a wide range of diseases, from rheumatoid arthritis to neurodegenerative disorders. The development of novel anti-inflammatory agents with improved efficacy and safety profiles is a critical area of research. Quinazolinones have emerged as promising candidates, with studies demonstrating their ability to modulate key inflammatory pathways.[3]

The anti-inflammatory action of many quinazolinone derivatives is attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isozyme, which is a key player in the synthesis of pro-inflammatory prostaglandins.[4] Furthermore, emerging evidence suggests that quinazolinones can also modulate inflammatory responses by inhibiting the activation of the nuclear factor-kappa B (NF-κB) signaling pathway.[3] NF-κB is a crucial transcription factor that governs the expression of a host of pro-inflammatory genes, including those encoding cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). By targeting these fundamental inflammatory mechanisms, quinazolinones offer a promising avenue for the development of new therapeutics.

These application notes provide a comprehensive guide to the use of established in vivo animal models for the preclinical evaluation of the anti-inflammatory activity of novel quinazolinone compounds. The protocols detailed herein are designed to be robust and reproducible, enabling researchers to effectively screen and characterize the therapeutic potential of their candidate molecules.

Mechanistic Underpinnings of Quinazolinone Anti-inflammatory Action

A key aspect of designing and interpreting preclinical studies is understanding the molecular mechanisms by which the test compounds exert their effects. For quinazolinones, a primary mechanism of action is the inhibition of the NF-κB signaling pathway.

NF_kappaB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB sequesters NFkB_n NF-κB (p65/p50) NFkB->NFkB_n translocates to Quinazolinone Quinazolinone Derivatives Quinazolinone->IKK inhibits IkB_p P-IκBα IkB_p->NFkB releases Proteasome Proteasomal Degradation IkB_p->Proteasome targeted for DNA DNA NFkB_n->DNA binds to Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Genes initiates transcription LPS Inflammatory Stimuli (e.g., LPS) LPS->IKK activates

Caption: NF-κB signaling pathway and the inhibitory action of quinazolinones.

Acute Inflammation Model: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a widely used and well-characterized assay for evaluating the acute anti-inflammatory activity of novel compounds.[5] The subcutaneous injection of carrageenan, a sulfated polysaccharide, into the rat's paw elicits a biphasic inflammatory response. The initial phase (0-1.5 hours) is characterized by the release of histamine, serotonin, and bradykinin, leading to increased vascular permeability. The later phase (1.5-5 hours) is associated with the infiltration of neutrophils and the production of prostaglandins and nitric oxide.[6] This model is particularly useful for screening compounds that may inhibit mediators of acute inflammation, such as COX inhibitors.

Experimental Workflow: Carrageenan-Induced Paw Edema

Carrageenan_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis A1 Acclimatize Rats (Wistar or Sprague-Dawley) A2 Fast overnight A1->A2 A3 Divide into groups: - Vehicle Control - Standard (e.g., Indomethacin) - Quinazolinone Test Groups A2->A3 B1 Measure baseline paw volume (t=0) using a plethysmometer A3->B1 B2 Administer vehicle, standard, or test compound (p.o. or i.p.) B1->B2 B3 After 1 hr, inject 0.1 mL of 1% carrageenan into sub-plantar region of right hind paw B2->B3 B4 Measure paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan B3->B4 C1 Calculate paw edema volume (Vt - V0) B4->C1 C2 Calculate Percentage Inhibition of Edema: [(Vc - Vt) / Vc] x 100 C1->C2 C3 Statistical Analysis (e.g., ANOVA) C2->C3

Caption: Workflow for the carrageenan-induced paw edema assay.

Detailed Protocol
  • Animals: Male or female Wistar or Sprague-Dawley rats (150-200 g) are used.

  • Grouping: Animals are divided into at least four groups (n=6 per group):

    • Group I: Vehicle control (e.g., 1% CMC in normal saline)

    • Group II: Standard drug (e.g., Indomethacin, 10 mg/kg, p.o.)

    • Group III & IV: Quinazolinone test compound (at least two different doses)

  • Procedure: a. Animals are fasted overnight with free access to water. b. The initial volume of the right hind paw of each rat is measured using a plethysmometer (V₀). c. The vehicle, standard drug, or test compound is administered orally (p.o.) or intraperitoneally (i.p.). d. One hour after drug administration, 0.1 mL of a 1% w/v suspension of carrageenan in sterile normal saline is injected into the sub-plantar region of the right hind paw. e. The paw volume is measured again at 1, 2, 3, 4, and 5 hours after the carrageenan injection (Vₜ).

  • Data Analysis: a. The volume of edema is calculated as the difference between the final and initial paw volumes (Vₜ - V₀). b. The percentage inhibition of edema is calculated using the formula: % Inhibition = [ (V_c - V_t) / V_c ] × 100 Where V_c is the average edema volume in the control group and V_t is the average edema volume in the treated group. c. Data are expressed as mean ± SEM and analyzed statistically (e.g., one-way ANOVA followed by a post-hoc test).

Representative Data
Compound/TreatmentDose (mg/kg)Mean Paw Edema Volume (mL) at 3h (Mean ± SEM)% Inhibition of Edema at 3h
Vehicle Control-0.85 ± 0.04-
Indomethacin100.32 ± 0.0262.35
Quinazolinone Derivative A500.68 ± 0.0320.00
Quinazolinone Derivative B500.55 ± 0.0335.29
Quinazolinone Derivative C500.41 ± 0.02*51.76

*Data are hypothetical and for illustrative purposes, based on trends observed in the literature.[5][7] *p < 0.05 compared to Vehicle Control.

Sub-Chronic Inflammation Model: Cotton Pellet-Induced Granuloma in Rats

The cotton pellet-induced granuloma model is a widely accepted method for assessing the transudative and proliferative components of sub-chronic inflammation.[8] The subcutaneous implantation of sterile cotton pellets triggers a foreign body reaction, leading to the formation of granulomatous tissue over several days. This process involves the infiltration of macrophages and the proliferation of fibroblasts, resulting in the deposition of collagen and other extracellular matrix components. This model is particularly useful for evaluating the efficacy of anti-inflammatory agents on the proliferative phase of inflammation.

Detailed Protocol
  • Animals: Male Wistar rats (180-220 g).

  • Grouping: Animals are divided into groups (n=6 per group) similar to the acute inflammation model.

  • Procedure: a. Sterile, pre-weighed cotton pellets (approximately 10 ± 1 mg) are prepared. b. Rats are anesthetized, and the dorsal skin is shaved and disinfected. c. Two small subcutaneous incisions are made, and one sterile cotton pellet is implanted into each axilla. d. The incisions are sutured. e. The vehicle, standard drug (e.g., Dexamethasone, 1 mg/kg, p.o.), or test compound is administered daily for 7 consecutive days, starting from the day of implantation. f. On the 8th day, the animals are euthanized, and the cotton pellets, along with the granulomatous tissue, are carefully dissected out. g. The wet weight of the granulomas is recorded. h. The pellets are then dried in an oven at 60°C until a constant weight is achieved, and the final dry weight is recorded.

  • Data Analysis: a. The amount of granuloma tissue formed is determined by subtracting the initial weight of the cotton pellet from the final dry weight. b. The percentage inhibition of granuloma formation is calculated as: % Inhibition = [ (W_c - W_t) / W_c ] × 100 Where W_c is the mean weight of the dry granuloma in the control group and W_t is the mean weight of the dry granuloma in the treated group.

Representative Data
Compound/TreatmentDose (mg/kg/day)Mean Dry Granuloma Weight (mg) (Mean ± SEM)% Inhibition of Granuloma Formation
Vehicle Control-45.2 ± 2.5-
Dexamethasone121.7 ± 1.851.99
Quinazolinone Derivative D2535.8 ± 2.120.80
Quinazolinone Derivative E5028.9 ± 1.9*36.06

*Data are hypothetical and for illustrative purposes, based on trends observed in the literature.[9] *p < 0.05 compared to Vehicle Control.

Chronic Immune-Mediated Inflammation Model: Adjuvant-Induced Arthritis in Rats

Adjuvant-induced arthritis (AIA) is a well-established animal model of chronic, immune-mediated polyarthritis that shares many pathological features with human rheumatoid arthritis.[10] A single injection of Complete Freund's Adjuvant (CFA), an emulsion containing heat-killed Mycobacterium tuberculosis, induces a systemic T-cell mediated autoimmune response. This results in robust, progressive polyarticular inflammation, marked bone resorption, and periosteal bone proliferation.[11] This model is invaluable for evaluating the therapeutic potential of compounds intended for the treatment of chronic inflammatory and autoimmune diseases.

Detailed Protocol
  • Animals: Female Lewis rats (150-180 g) are often used due to their high susceptibility to AIA.

  • Induction of Arthritis: a. On day 0, rats are lightly anesthetized. b. 0.1 mL of Complete Freund's Adjuvant (CFA) is injected subcutaneously into the plantar surface of the right hind paw.

  • Grouping and Treatment: a. Animals are divided into treatment groups (n=6-8 per group). b. Treatment with the quinazolinone test compound, standard drug (e.g., Indomethacin or Methotrexate), or vehicle is typically initiated on day 0 (prophylactic) or after the onset of clinical signs (around day 10, therapeutic) and continued daily until the end of the experiment (e.g., day 21 or 28).

  • Assessment of Arthritis: a. Arthritis Score: The severity of arthritis in each paw is scored visually on a scale of 0-4, based on the degree of erythema, swelling, and joint deformity. The maximum possible score per animal is 16.[12] b. Paw Volume/Diameter: The volume or diameter of both hind paws is measured at regular intervals using a plethysmometer or digital calipers. c. Body Weight: Monitored regularly as a general indicator of health and disease severity.

  • Terminal Assessments (Day 21/28): a. Hematology: Blood samples can be collected to analyze parameters like hemoglobin, white blood cell count, and erythrocyte sedimentation rate (ESR). b. Biochemical Markers: Serum can be analyzed for inflammatory cytokines (TNF-α, IL-1β, IL-6) and rheumatoid factor. c. Histopathology: The ankle and knee joints are collected, fixed, decalcified, and processed for histological examination (H&E staining) to assess synovial hyperplasia, inflammatory cell infiltration, pannus formation, and cartilage/bone erosion.[10]

Representative Data
Treatment GroupDose (mg/kg/day)Mean Arthritis Score (Day 21) (Mean ± SEM)Mean Paw Diameter (mm) (Day 21) (Mean ± SEM)
Normal Control-0.0 ± 0.04.5 ± 0.2
Arthritic Control-12.5 ± 0.88.2 ± 0.5
Indomethacin55.8 ± 0.55.9 ± 0.3
Quinazoline Derivative 4b207.2 ± 0.66.5 ± 0.4
Quinazoline Derivative 5b206.5 ± 0.56.1 ± 0.3

*Data are adapted from a study on quinazoline derivatives in a CFA-induced arthritis model.[10] *p < 0.05 compared to Arthritic Control.

Conclusion

The animal models described in these application notes provide a robust framework for the preclinical evaluation of the anti-inflammatory properties of quinazolinone derivatives. The carrageenan-induced paw edema model serves as an excellent primary screen for acute anti-inflammatory effects, while the cotton pellet-induced granuloma and adjuvant-induced arthritis models allow for the assessment of efficacy in sub-chronic and chronic inflammatory conditions, respectively. A thorough understanding of the underlying inflammatory mechanisms and the careful application of these detailed protocols will enable researchers to generate reliable and translatable data, paving the way for the development of novel quinazolinone-based therapeutics for inflammatory diseases.

References

Application Notes and Protocols for Antimicrobial Susceptibility Testing of 3-Phenyl-2,4(1H,3H)-quinazolinedione Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Growing Imperative for Novel Antimicrobial Agents

The relentless rise of antimicrobial resistance presents a formidable challenge to global health, necessitating the urgent discovery and development of new chemical entities with potent antimicrobial activity.[1][2] Among the promising heterocyclic compounds, 3-Phenyl-2,4(1H,3H)-quinazolinedione and its analogs have emerged as a significant scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities, including antibacterial and antifungal properties.[2][3][4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting robust and reproducible antimicrobial susceptibility testing (AST) for this novel class of compounds.

The primary objective of these protocols is to determine the in vitro activity of these analogs by quantifying the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6][7][8][9] Adherence to standardized methodologies, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI), is paramount for generating accurate and comparable data.[10][11][12][13][14] This guide will detail two fundamental and widely accepted AST methods: Broth Microdilution and Disk Diffusion, tailored for the evaluation of novel this compound analogs.

PART 1: Foundational Principles and Experimental Causality

Before proceeding to specific protocols, it is crucial to understand the rationale behind key experimental choices. The selection of a particular AST method, the choice of quality control strains, and the preparation of the investigational compound are all critical steps that directly impact the validity and reproducibility of the results.

Selecting the Appropriate AST Method

The two primary methods detailed here, broth microdilution and disk diffusion, offer distinct advantages.

  • Broth Microdilution: This is a quantitative method that yields a specific MIC value.[15][16] It is considered the gold standard for determining the potency of a new antimicrobial agent.[17] The use of 96-well plates allows for the simultaneous testing of multiple concentrations and compounds, making it efficient for screening and dose-response studies.

  • Disk Diffusion (Kirby-Bauer Test): This is a qualitative or semi-quantitative method that is technically simpler and less expensive than broth microdilution.[18][19][20][21] It is excellent for initial screening of a large number of compounds to quickly identify those with antimicrobial activity. The size of the zone of inhibition around the disk provides a measure of the compound's effectiveness.[18][20]

The Imperative of Quality Control

Quality control (QC) is the cornerstone of reliable AST.[22][23] It ensures the consistency, accuracy, and reproducibility of the testing procedure.[24] This is achieved by the concurrent testing of well-characterized reference strains with known susceptibility profiles.[25][26] Any deviation in the results for the QC strains indicates a potential issue with the experimental setup, such as the media, inoculum size, or incubation conditions, and invalidates the results for the test compounds.[24] Commonly used QC strains from the American Type Culture Collection (ATCC) include Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 25923, and Pseudomonas aeruginosa ATCC 27853.[25]

Handling Novel Compounds: The Solubility Challenge

A significant hurdle in the AST of novel synthetic compounds like this compound analogs is their potential for poor aqueous solubility. It is essential to dissolve the compounds in a suitable solvent, most commonly dimethyl sulfoxide (DMSO), at a high concentration to create a stock solution. However, the final concentration of the solvent in the test medium should be kept to a minimum (typically ≤1%) to avoid any intrinsic antimicrobial or growth-inhibitory effects. A solvent toxicity control must always be included in the assay.

PART 2: Detailed Experimental Protocols

The following sections provide step-by-step protocols for performing broth microdilution and disk diffusion assays.

Protocol 1: Broth Microdilution for MIC Determination

This protocol is adapted from the CLSI guidelines for broth microdilution testing.[16][27][28]

2.1.1 Materials

  • This compound analog(s)

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test microorganisms (e.g., S. aureus, E. coli)

  • Quality control (QC) strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • DMSO (or other suitable solvent)

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35 ± 2°C)

  • Multichannel pipette

2.1.2 Experimental Workflow

BrothMicrodilutionWorkflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Compound Stock Solution (in DMSO) C Prepare Serial Dilutions of Compound in 96-well plate A->C 2-fold dilutions B Prepare Bacterial Inoculum (0.5 McFarland) D Inoculate Wells with Bacterial Suspension B->D Final conc. ~5x10^5 CFU/mL C->D E Incubate Plate (35°C for 16-20h) D->E F Visually Inspect for Growth E->F G Determine MIC (Lowest concentration with no visible growth) F->G

Caption: Workflow for Broth Microdilution Assay.

2.1.3 Step-by-Step Procedure

  • Preparation of Compound Stock Solution: Dissolve the this compound analog in DMSO to a final concentration of 10 mg/mL. Vortex thoroughly to ensure complete dissolution.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This can be done visually or using a spectrophotometer.

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Serial Dilutions:

    • Add 100 µL of CAMHB to all wells of a 96-well microtiter plate.

    • Add 100 µL of the compound stock solution to the first well of a row and mix well.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.

    • This will create a range of concentrations of the test compound.

  • Inoculation: Inoculate each well (except for the sterility control) with 10 µL of the diluted bacterial suspension.

  • Controls:

    • Positive Control: A row with a known antibiotic (e.g., Ciprofloxacin) to confirm the susceptibility of the test organism.

    • Negative Control (Growth Control): A well containing only inoculated broth to ensure the viability of the microorganism.

    • Sterility Control: A well containing only uninoculated broth to check for contamination.

    • Solvent Control: A well containing the highest concentration of DMSO used in the assay to ensure it has no effect on bacterial growth.

  • Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[8][15][29] This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Protocol 2: Disk Diffusion Assay (Kirby-Bauer Method)

This protocol is based on the standardized Kirby-Bauer disk diffusion method.[21][30]

2.2.1 Materials

  • This compound analog(s)

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Test microorganisms

  • Quality control (QC) strains

  • Positive control antibiotic disks

  • Sterile cotton swabs

  • 0.5 McFarland turbidity standard

  • Forceps

  • Incubator (35 ± 2°C)

  • Ruler or caliper

2.2.2 Experimental Workflow

DiskDiffusionWorkflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Compound-Impregnated Disks D Place Disks on Agar Surface A->D B Prepare Bacterial Inoculum (0.5 McFarland) C Inoculate MHA Plate (Lawn of bacteria) B->C Using sterile swab C->D E Incubate Plate (35°C for 16-18h) D->E F Measure Zone of Inhibition (Diameter in mm) E->F

Caption: Workflow for Disk Diffusion Assay.

2.2.3 Step-by-Step Procedure

  • Preparation of Compound-Impregnated Disks:

    • Dissolve the this compound analog in a volatile solvent (e.g., ethanol, methanol) to a known concentration.

    • Apply a specific volume (e.g., 10 µL) of the solution onto sterile blank filter paper disks and allow the solvent to evaporate completely.

  • Preparation of Bacterial Inoculum: Prepare the inoculum as described in the broth microdilution protocol (section 2.1.3, step 2).

  • Inoculation of MHA Plate:

    • Dip a sterile cotton swab into the standardized bacterial suspension.

    • Remove excess fluid by pressing the swab against the inside of the tube.

    • Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure a uniform lawn of growth.

  • Application of Disks:

    • Using sterile forceps, place the compound-impregnated disks and control antibiotic disks onto the surface of the inoculated MHA plate.

    • Ensure the disks are firmly in contact with the agar. Space the disks far enough apart to prevent overlapping of the inhibition zones.

  • Incubation: Invert the plates and incubate at 35 ± 2°C for 16-18 hours.

  • Measurement of Inhibition Zone: After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm) using a ruler or caliper.

PART 3: Data Presentation and Interpretation

Quantitative Data Summary

The results of the broth microdilution assay should be presented in a clear and concise table.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Analogs

Compound IDTest MicroorganismGram StainMIC (µg/mL)Positive Control (Antibiotic)MIC (µg/mL) of Positive Control
Analog-001Staphylococcus aureus ATCC 29213Gram-positive16Ciprofloxacin0.5
Analog-001Escherichia coli ATCC 25922Gram-negative64Ciprofloxacin0.015
Analog-002Staphylococcus aureus ATCC 29213Gram-positive8Ciprofloxacin0.5
Analog-002Escherichia coli ATCC 25922Gram-negative>128Ciprofloxacin0.015
Interpretation of MIC Values

The interpretation of MIC values for novel compounds requires careful consideration as there are no established clinical breakpoints.[7][9][31] Initially, the activity can be categorized based on the observed MIC values. For instance, MICs ≤ 16 µg/mL may be considered promising for further investigation. It is crucial to compare the MIC of the novel compound to that of a clinically relevant antibiotic against the same organism.[32]

Interpretation of Disk Diffusion Results

The diameter of the zone of inhibition is inversely proportional to the MIC. A larger zone of inhibition generally indicates a lower MIC and greater potency of the compound.[18] For novel compounds, the zone diameters can be used for comparative ranking of the activity of different analogs.

PART 4: Trustworthiness and Self-Validation

To ensure the trustworthiness of the results, the following self-validating systems must be in place:

  • QC Strain Validation: The MIC values or zone diameters for the QC strains must fall within the acceptable ranges specified by the CLSI.[23] If the QC results are out of range, the entire batch of tests must be repeated.

  • Purity of Cultures: All microbial cultures should be checked for purity by subculturing onto appropriate agar plates.

  • Reproducibility: Key experiments should be performed in triplicate on different days to ensure the reproducibility of the results.

Conclusion

The protocols outlined in this document provide a robust framework for the antimicrobial susceptibility testing of novel this compound analogs. By adhering to these standardized methods and incorporating rigorous quality control measures, researchers can generate reliable and reproducible data that is essential for the advancement of new antimicrobial agents from the laboratory to clinical application.

References

pharmacophore modeling of 3-Phenyl-2,4(1H,3H)-quinazolinedione derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Pharmacophore Modeling of 3-Phenyl-2,4(1H,3H)-quinazolinedione Derivatives as Dual VEGFR-2/c-Met Tyrosine Kinase Inhibitors

Abstract

The simultaneous inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Mesenchymal-Epithelial Transition factor (c-Met) tyrosine kinases represents a robust strategy in modern oncology to combat tumor growth, angiogenesis, and metastasis.[1][2] The this compound scaffold has emerged as a promising privileged structure for designing such dual-target inhibitors.[1][2] This document provides a detailed technical guide for developing and validating both ligand-based and structure-based pharmacophore models for this class of compounds. We will outline field-proven protocols, explain the rationale behind key experimental choices, and provide workflows for virtual screening to identify novel lead candidates.

Introduction: The Rationale for Dual Inhibition

Cancer progression is often driven by redundant or complementary signaling pathways.[1][2] The VEGFR-2 pathway is a critical regulator of angiogenesis, the formation of new blood vessels essential for tumor survival and growth.[3][4][5] Concurrently, the HGF/c-Met signaling axis is frequently dysregulated in various cancers, promoting cell proliferation, motility, invasion, and resistance to therapy.[1][6] Targeting either pathway alone can lead to the development of resistance. Therefore, a multi-target approach that simultaneously blocks both VEGFR-2 and c-Met can offer superior efficacy, mitigate resistance mechanisms, and improve patient outcomes.[1][7][8]

The this compound core serves as an excellent starting point for designing dual inhibitors. Its rigid structure presents key hydrogen bond donors and acceptors, while the phenyl substituent and other positions on the quinazolinedione ring allow for modifications to optimize interactions within the ATP-binding pockets of both kinases.[1][9] Pharmacophore modeling is a powerful computational technique to abstract the key steric and electronic features required for potent binding, guiding the design of new derivatives with enhanced dual-inhibitory activity.[10][11]

Foundational Concepts: Ligand-Based vs. Structure-Based Approaches

Pharmacophore modeling can be broadly categorized into two approaches, depending on the available information.[12][13] This guide will leverage a combined strategy for maximum confidence.

  • Ligand-Based Modeling: This method is employed when a set of active compounds is known, but the 3D structure of the target protein is unavailable or ambiguous.[8][14] The model is generated by superimposing a set of active molecules and extracting the common chemical features responsible for their biological activity.[14]

  • Structure-Based Modeling: When high-resolution 3D structures of the target protein (ideally co-crystallized with a ligand) are available, this method is preferred.[15][16][17] The model is derived by analyzing the key interaction points between the ligand and the amino acid residues in the protein's binding site.[13][16]

Experimental Design & Workflow

A robust pharmacophore modeling study requires a systematic workflow, from data preparation to model validation and application.

G cluster_0 Phase 1: Data Preparation cluster_1 Phase 2: Model Generation cluster_2 Phase 3: Model Validation cluster_3 Phase 4: Application P1 Ligand Dataset Curation (Active & Inactive Molecules) M1 Ligand-Based Model Generation (e.g., HipHop, HypoGen) P1->M1 P2 Protein Structure Preparation (VEGFR-2 & c-Met PDBs) M2 Structure-Based Model Generation (e.g., LigandScout, Phase) P2->M2 V1 Internal Validation (Training Set Correlation) M1->V1 Iterative Refinement M2->V1 V2 External Validation (Test Set Prediction) V1->V2 Iterative Refinement V1->V2 V3 Decoy Set Screening (GH Score, EF) V2->V3 Iterative Refinement V2->V3 V4 Fischer's Randomization Test V3->V4 Iterative Refinement V3->V4 A1 Virtual Screening of Compound Libraries V4->A1 A2 Hit Filtering & Selection A1->A2 A3 Molecular Docking of Hits A2->A3 A4 Lead Optimization A3->A4

Figure 1: Overall workflow for pharmacophore modeling and virtual screening.

Detailed Protocols

This section provides step-by-step protocols. Common software platforms for these tasks include Schrödinger Suite (Phase), Discovery Studio (Catalyst), MOE, and LigandScout.[10][18][19]

Protocol 1: Ligand-Based Pharmacophore Model Generation

This protocol is based on a known set of active this compound derivatives.[1]

Objective: To generate a 3D pharmacophore model that captures the essential features for dual VEGFR-2/c-Met inhibition based on known active ligands.

Methodology:

  • Training Set Preparation:

    • Compile a dataset of at least 15-20 structurally diverse this compound derivatives with known IC50 values against both VEGFR-2 and c-Met.[1]

    • Divide the dataset into a training set (~75% of compounds) and a test set (~25%). The training set should span the full range of biological activity (highly active, moderately active, and inactive).

    • Generate low-energy 3D conformations for all molecules in the dataset. This is a critical step to ensure the bioactive conformation is likely represented.[20]

  • Feature Identification:

    • Identify potential pharmacophoric features within the training set molecules. These typically include:

      • Hydrogen Bond Acceptors (HBA)

      • Hydrogen Bond Donors (HBD)

      • Hydrophobic regions (HY)

      • Aromatic Rings (AR)

      • Positive/Negative Ionizable groups

  • Model Generation (Common Feature Pharmacophore):

    • Use a common feature algorithm (e.g., HipHop in Catalyst) to identify pharmacophore hypotheses that are shared among the most active compounds in the training set.

    • The algorithm will align the flexible conformations of the active molecules to find the best spatial arrangement of features.

    • Generate a set of top-scoring pharmacophore hypotheses. The best model is typically the one that maps well to the most active compounds while being absent in the inactive ones.

  • Quantitative Model Generation (3D-QSAR Pharmacophore):

    • For a more predictive model, use an algorithm like HypoGen (Discovery Studio) or Phase (Schrödinger).[21]

    • This approach correlates the geometric fit of each training set molecule to a hypothesis with its actual biological activity.

    • The output is a set of hypotheses ranked by statistical parameters like correlation coefficient (r), cost difference, and root mean square deviation (RMSD). A good model will have a high correlation coefficient and a large cost difference between the null cost and total cost.[21]

Protocol 2: Structure-Based Pharmacophore Model Generation

Objective: To derive separate pharmacophore models for VEGFR-2 and c-Met based on their crystal structures and then merge them into a unified dual-inhibitor model.

Methodology:

  • Protein Structure Preparation:

    • Download crystal structures of VEGFR-2 and c-Met from the Protein Data Bank (PDB). Prioritize structures co-crystallized with quinazoline or similar heterocyclic inhibitors.

      • VEGFR-2 Example: PDB ID 2QU6 (complexed with a benzoxazole inhibitor)[22]

      • c-Met Example: PDB ID 4GG5 (complexed with a quinoxaline inhibitor)[15]

    • Prepare the protein structures: remove water molecules beyond 5Å from the ligand, add hydrogen atoms, assign correct protonation states, and perform energy minimization to relieve steric clashes.

  • Binding Site Analysis & Feature Generation:

    • Define the binding site based on the co-crystallized ligand.

    • Use software (e.g., LigandScout, Phase) to automatically generate pharmacophore features based on the interactions observed between the protein and the ligand.[10][12] This will identify key H-bonds, hydrophobic contacts, and aromatic stacking interactions.[13]

    • Alternatively, analyze the active site cavity of an apo-protein to identify potential interaction points (e.g., using interaction potential maps).

  • Model Refinement and Merging:

    • Generate a pharmacophore model for VEGFR-2 and a separate one for c-Met.

    • Superimpose the two models based on the common quinazolinedione scaffold.

    • Identify the common and unique features. A unified dual-inhibitor model should incorporate the essential features required for binding to both targets. This may involve creating a merged model that represents the consensus requirements.

G cluster_0 Structure-Based Workflow PDB_VEGFR PDB: 2QU6 (VEGFR-2) GEN_V Generate VEGFR-2 Pharmacophore PDB_VEGFR->GEN_V PDB_CMET PDB: 4GG5 (c-Met) GEN_C Generate c-Met Pharmacophore PDB_CMET->GEN_C MERGE Superimpose & Merge into Dual Model GEN_V->MERGE GEN_C->MERGE VALIDATE Validate Dual Model MERGE->VALIDATE

Figure 2: Workflow for creating a dual-inhibitor structure-based pharmacophore model.

Critical Validation Protocols

A pharmacophore model is only useful if it can reliably distinguish active compounds from inactive ones. Rigorous validation is mandatory.[13][20]

Protocol 3: Model Validation
  • Test Set Validation (External Validation):

    • Use the generated pharmacophore model as a 3D query to screen the test set compounds (which were not used in model generation).

    • The model should successfully identify the active compounds in the test set and classify the inactive ones as non-hits. A good model will have high predictive accuracy.[14]

  • Decoy Set Validation:

    • Create a decoy set database. This database should contain a small number of known active compounds (e.g., 20-50) and a large number of "decoy" molecules (~1000-5000) with similar physicochemical properties (e.g., molecular weight, logP) but different topologies.[13][20]

    • Screen this database with the pharmacophore model.

    • Calculate key metrics:

      • Enrichment Factor (EF): The ratio of the percentage of actives found in a small fraction of the screened database compared to random selection.

      • Goodness of Hit (GH) Score: A metric that combines the percentage of actives retrieved, the enrichment, and other factors into a single score. A GH score > 0.7 indicates a very good model.

  • Fischer's Randomization Test:

    • This method validates the statistical significance of a 3D-QSAR model (e.g., from HypoGen).

    • The biological activities of the training set compounds are randomly shuffled multiple times (e.g., 99 times), and a new pharmacophore hypothesis is generated for each shuffled set.

    • If the original, non-randomized hypothesis has a significantly better statistical quality (e.g., lower cost) than any of the random hypotheses, it indicates that a robust correlation exists between the chemical structures and biological activities.[23]

Table 1: Representative Validation Metrics for a Pharmacophore Model

ParameterDescriptionIdeal Value
Correlation (r) Correlation between estimated and actual activity for the training set.> 0.9
Test Set Correlation (q²) Correlation between estimated and actual activity for the test set.> 0.6
Enrichment Factor (EF) Ability to find actives early in a screened list.High (e.g., > 10)
Goodness of Hit (GH) Overall quality of the model based on a decoy screen.> 0.7
Fischer's Confidence Statistical confidence level from randomization test.95% or 99%

Application: Virtual Screening and Hit Identification

Once validated, the pharmacophore model becomes a powerful tool for discovering novel compounds.

  • Database Screening: Use the final pharmacophore model as a 3D query to screen large compound libraries like ZINC, ChEMBL, or commercial vendor databases.[8]

  • Hit Filtering:

    • The initial hits from the screen should be filtered. First, by how well they fit the pharmacophore query (fit score).

    • Second, apply drug-likeness filters, such as Lipinski's Rule of Five, to remove compounds with poor pharmacokinetic properties.[23]

    • Apply ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) prediction filters to flag potentially problematic compounds early.[16]

  • Molecular Docking:

    • Take the top-filtered hits and perform molecular docking into the active sites of both VEGFR-2 and c-Met crystal structures.[5][6]

    • Docking provides a more detailed, atomistic view of the binding mode and helps to prioritize compounds based on their predicted binding energy and interactions with key residues (e.g., hinge region, DFG motif).[1][3]

Conclusion

This application note provides a comprehensive framework for the rational design of novel dual VEGFR-2/c-Met inhibitors based on the this compound scaffold. By integrating both ligand- and structure-based pharmacophore modeling techniques and adhering to rigorous validation protocols, researchers can significantly enhance the efficiency of the drug discovery process. The resulting pharmacophore models serve not only as effective virtual screening tools but also as invaluable guides for the subsequent optimization of lead compounds, ultimately accelerating the development of next-generation cancer therapeutics.

References

Application Note: High-Throughput Screening of 3-Phenyl-2,4(1H,3H)-quinazolinedione Libraries for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Quinazolinedione Scaffold as a Privileged Structure in Drug Discovery

The 3-phenyl-2,4(1H,3H)-quinazolinedione core is a well-established "privileged scaffold" in medicinal chemistry. This heterocyclic system is a common feature in a multitude of biologically active molecules, demonstrating a broad range of pharmacological activities including anticancer, anti-inflammatory, antibacterial, and antiviral properties. Its structural rigidity, synthetic tractability, and ability to form key interactions with biological targets make it an attractive starting point for the development of novel therapeutics.

Notably, derivatives of the quinazolinedione scaffold have yielded potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer. For instance, specific quinazolinedione-based compounds have been successfully developed as inhibitors of Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and the c-Met tyrosine kinase, all of which are pivotal in tumor growth, proliferation, and angiogenesis.[1]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the high-throughput screening (HTS) of this compound libraries to identify and characterize novel kinase inhibitors. We will delve into the causality behind experimental choices, present detailed, field-proven protocols, and offer insights into data analysis and hit validation, ensuring a robust and efficient screening campaign.

Principle of the Screening Campaign: From Library to Validated Hit

The primary objective of this HTS campaign is to identify compounds within a this compound library that inhibit the activity of a specific target kinase. The overall workflow is designed as a multi-stage process to efficiently sift through a large collection of compounds and progressively narrow down to a small number of high-quality, validated hits.

A typical screening funnel involves a primary high-throughput screen, followed by hit confirmation and triage, dose-response studies, and secondary/orthogonal assays to eliminate false positives and characterize the mechanism of action of the confirmed hits.[2][3]

HTS_Workflow cluster_0 Primary Campaign cluster_1 Hit-to-Lead Phase Library\nPreparation Library Preparation Primary HTS\n(Single Concentration) Primary HTS (Single Concentration) Library\nPreparation->Primary HTS\n(Single Concentration) Hit Identification\n(Z-Score Analysis) Hit Identification (Z-Score Analysis) Primary HTS\n(Single Concentration)->Hit Identification\n(Z-Score Analysis) Hit Confirmation\n(Re-test) Hit Confirmation (Re-test) Hit Identification\n(Z-Score Analysis)->Hit Confirmation\n(Re-test) Top Hits Dose-Response\n(IC50 Determination) Dose-Response (IC50 Determination) Hit Confirmation\n(Re-test)->Dose-Response\n(IC50 Determination) Orthogonal & Secondary\nAssays Orthogonal & Secondary Assays Dose-Response\n(IC50 Determination)->Orthogonal & Secondary\nAssays Validated Hit Validated Hit Orthogonal & Secondary\nAssays->Validated Hit TR_FRET_Workflow Start Start Dispense\nCompound/Controls\n(50 nL) Dispense Compound/Controls (50 nL) Start->Dispense\nCompound/Controls\n(50 nL) Add Kinase &\nSubstrate Mix\n(5 µL) Add Kinase & Substrate Mix (5 µL) Dispense\nCompound/Controls\n(50 nL)->Add Kinase &\nSubstrate Mix\n(5 µL) Incubate\n(15 min, RT) Incubate (15 min, RT) Add Kinase &\nSubstrate Mix\n(5 µL)->Incubate\n(15 min, RT) Add ATP to\nInitiate Reaction\n(5 µL) Add ATP to Initiate Reaction (5 µL) Incubate\n(15 min, RT)->Add ATP to\nInitiate Reaction\n(5 µL) Incubate\n(60 min, RT) Incubate (60 min, RT) Add ATP to\nInitiate Reaction\n(5 µL)->Incubate\n(60 min, RT) Add Detection Mix\n(Eu-Ab + SA-APC)\n(10 µL) Add Detection Mix (Eu-Ab + SA-APC) (10 µL) Incubate\n(60 min, RT)->Add Detection Mix\n(Eu-Ab + SA-APC)\n(10 µL) Read Plate\n(TR-FRET) Read Plate (TR-FRET) Incubate\n(60 min, RT)->Read Plate\n(TR-FRET) Add Detection Mix\n(Eu-Ab + SA-APC)\n(10 µL)->Incubate\n(60 min, RT) EGFR_Pathway cluster_membrane Cell Membrane EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds PI3K PI3K EGFR->PI3K Activates RAS RAS EGFR->RAS Activates Quinazolinedione 3-Phenyl-2,4(1H,3H)- quinazolinedione Inhibitor Quinazolinedione->EGFR Inhibits ATP Binding AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Cell_Response Cell Proliferation, Survival, Angiogenesis mTOR->Cell_Response RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell_Response

References

A Multi-Parametric Approach to Evaluating the Cytotoxicity of 3-Phenyl-2,4(1H,3H)-quinazolinedione

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Quinazolinone and its derivatives are heterocyclic compounds of significant interest in drug discovery due to their broad pharmacological activities, including potential anti-tumor effects.[1][2] The compound 3-Phenyl-2,4(1H,3H)-quinazolinedione belongs to this promising class. A critical step in the preclinical evaluation of any potential therapeutic agent is the rigorous assessment of its cytotoxic effects. This application note provides a comprehensive, field-proven guide for researchers to evaluate the cytotoxicity of this compound. We advocate for a multi-parametric strategy, moving beyond a single endpoint to build a more complete and reliable cytotoxicity profile. Herein, we detail the rationale and step-by-step protocols for three core assays that interrogate distinct cellular mechanisms: metabolic activity (MTT Assay), membrane integrity (LDH Assay), and apoptosis induction (Caspase-3/7 Assay).

The Rationale: Why a Single Assay is Insufficient

Cytotoxicity is not a monolithic event. A compound can exert its effects through various mechanisms, leading to different cellular fates. Relying on a single assay can be misleading. For instance, an assay measuring metabolic activity might show a decrease, which could signify cell death, a halt in proliferation (cytostasis), or a direct inhibition of mitochondrial enzymes without causing cell death.[3] A robust cytotoxicity assessment, therefore, requires a multi-assay approach to distinguish between these outcomes.

This guide provides protocols to investigate three key pillars of cell health:

  • Metabolic Competence: Are the cells' mitochondrial functions intact?

  • Membrane Integrity: Is the plasma membrane still acting as a barrier?

  • Apoptotic Pathways: Has the cell initiated programmed cell death?

By integrating data from assays that measure these distinct endpoints, researchers can build a more accurate and mechanistically informative profile of the compound's cellular impact.

cluster_Compound This compound cluster_Cell Cellular Fate cluster_Assays Interrogation by Cell-Based Assays Compound Test Compound Viable Viable Cell Compound->Viable Impacts Apoptosis Apoptosis Compound->Apoptosis Impacts Necrosis Necrosis Compound->Necrosis Impacts Cytostasis Cytostasis Compound->Cytostasis Impacts MTT MTT Assay (Metabolic Activity) Viable->MTT Measured in Apoptosis->MTT Reduced Signal in Caspase Caspase 3/7 Assay (Apoptosis Execution) Apoptosis->Caspase Detected by Necrosis->MTT Reduced Signal in LDH LDH Assay (Membrane Integrity) Necrosis->LDH Detected by Cytostasis->MTT Reduced Signal in

Caption: Differentiating cellular outcomes with targeted assays.

Foundational Experimental Design

The quality of cytotoxicity data is critically dependent on a well-conceived experimental design.

Cell Line Selection

The choice of cell line is paramount and should align with the research question.[4]

  • Cancer Research: Use cell lines relevant to the cancer type being studied (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer).[5] Quinazolinone derivatives have shown efficacy against various cancer cell lines.[2][6]

  • General Toxicity: To assess baseline toxicity, use a non-cancerous, "normal" cell line, such as human diploid fibroblasts (e.g., MRC-5) or immortalized keratinocytes (HaCaT).[7][8]

  • Authenticity: Always source cell lines from reputable cell banks (e.g., ATCC, ECACC) to avoid issues with misidentified or contaminated lines.[4]

Compound Handling and Dosing
  • Solubilization: this compound is typically soluble in DMSO. Prepare a high-concentration stock solution (e.g., 10-50 mM) in cell culture-grade DMSO.

  • Vehicle Control: The final concentration of the vehicle (DMSO) should be consistent across all wells and typically should not exceed 0.5% to avoid solvent-induced toxicity. A "vehicle-only" control is mandatory.[9]

  • Dose-Response: Test the compound over a wide range of concentrations (e.g., using a half-log or full-log serial dilution) to generate a complete dose-response curve. This is essential for calculating the IC50 value.[10]

Essential Controls for Data Integrity

To ensure the validity of your results, every assay plate must include the following controls:

  • Untreated Control: Cells incubated with culture medium only. This represents 100% viability or baseline cell death.

  • Vehicle Control: Cells treated with the same concentration of DMSO (or other solvent) as the highest concentration used for the test compound.

  • Positive Control: Cells treated with a compound known to induce the specific cytotoxic effect being measured (e.g., Staurosporine or Doxorubicin for apoptosis; a lysis buffer for maximum LDH release).[11]

Core Protocols for Cytotoxicity Assessment

The following protocols are designed for a 96-well plate format, which is ideal for dose-response studies and high-throughput screening.[12]

cluster_assays Day 4: Perform Assays in Parallel start Day 1: Seed Cells treat Day 2: Treat with Compound (Dose-response & Controls) start->treat incubate Incubate (e.g., 24, 48, 72 hours) treat->incubate mtt_assay Protocol 3.1: MTT Assay incubate->mtt_assay ldh_assay Protocol 3.2: LDH Assay incubate->ldh_assay caspase_assay Protocol 3.3: Caspase-Glo® 3/7 Assay incubate->caspase_assay analyze Read Plates (Spectrophotometer / Luminometer) mtt_assay->analyze ldh_assay->analyze caspase_assay->analyze data Data Analysis: Normalize to Controls, Calculate IC50 Values analyze->data interpret Synthesize & Interpret Results data->interpret

Caption: General experimental workflow for cytotoxicity testing.

Protocol 3.1: MTT Assay for Metabolic Activity

Principle: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[13] In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals.[3][13] The amount of formazan produced is proportional to the number of metabolically active cells.[14]

Materials:

  • MTT solution: 5 mg/mL in sterile PBS, filter-sterilized.

  • Solubilization solution: DMSO or a solution of 10% SDS in 0.01 M HCl.

  • 96-well flat-bottom tissue culture plates.

  • Microplate reader capable of measuring absorbance at 570-590 nm.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound. Remove the old medium and add 100 µL of fresh medium containing the desired concentrations of the compound or controls to the appropriate wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[13]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

  • Solubilization: Carefully aspirate the medium from each well. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[9]

  • Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Subtract the absorbance of a blank well (medium, MTT, and DMSO only) from all other readings.

  • Calculate the percentage of cell viability for each treatment relative to the vehicle control:

    • % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

Protocol 3.2: LDH Release Assay for Membrane Integrity

Principle: Lactate dehydrogenase (LDH) is a stable cytoplasmic enzyme present in all cells.[15] When the plasma membrane is damaged—a hallmark of necrosis or late apoptosis—LDH is released into the cell culture medium.[15][16] This assay colorimetrically quantifies the amount of LDH in the supernatant by measuring a coupled enzymatic reaction.[15][17]

Materials:

  • Commercially available LDH Cytotoxicity Assay Kit (containing LDH reaction mixture and stop solution).

  • 96-well flat-bottom tissue culture plates.

  • Microplate reader capable of measuring absorbance at ~490-520 nm.[15]

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol. Set up an additional control: "Maximum LDH Release."

  • Prepare Maximum Release Control: About 30-45 minutes before the end of the incubation period, add 10 µL of the lysis buffer provided in the kit to the "Maximum LDH Release" control wells.

  • Collect Supernatant: After incubation, centrifuge the plate at ~250 x g for 5 minutes to pellet any detached cells.

  • Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new, clean 96-well flat-bottom plate.

  • Add Reaction Mixture: Add 50 µL of the LDH reaction mixture to each well of the new plate containing the supernatants. Mix gently by tapping the plate.

  • Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.[15]

  • Add Stop Solution: Add 50 µL of the Stop Solution to each well.

  • Absorbance Reading: Measure the absorbance at 490 nm within 1 hour.[17]

Data Analysis:

  • Subtract the absorbance of the background control (culture medium only) from all readings.

  • Calculate the percentage of cytotoxicity using the following formula:

    • % Cytotoxicity = [(Abs_Treated - Abs_VehicleControl) / (Abs_MaxRelease - Abs_VehicleControl)] * 100

Protocol 3.3: Caspase-Glo® 3/7 Assay for Apoptosis

Principle: Caspases 3 and 7 are key "executioner" enzymes that are activated during the apoptotic cascade.[11][18] This homogeneous luminescent assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specific for caspase-3/7.[19] When caspases are active, they cleave the substrate, releasing aminoluciferin, which is then used by luciferase to generate a luminescent signal proportional to the amount of caspase activity.[19][20]

Materials:

  • Caspase-Glo® 3/7 Assay Kit (e.g., from Promega).

  • Opaque-walled 96-well plates suitable for luminescence.[11]

  • Luminometer.

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol, but use opaque-walled plates.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature before use.

  • Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature for ~30 minutes.

  • Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.

  • Signal Development: Mix the contents by placing the plate on an orbital shaker at a low speed (300-500 rpm) for 30 seconds.

  • Incubate the plate at room temperature for 1 to 2 hours to allow the luminescent signal to stabilize.[20]

  • Luminescence Reading: Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis:

  • Subtract the average luminescence value from the blank wells (medium + reagent only) from all other readings.

  • Results can be expressed as Fold Change in caspase activity relative to the vehicle control:

    • Fold Change = Luminescence_Treated / Luminescence_VehicleControl

Data Presentation and Interpretation

Table 1: Example Data Summary for this compound after 48h Treatment

Assay TypeEndpoint MeasuredHeLa (Cancer) IC50 (µM)MRC-5 (Normal) IC50 (µM)
MTT Assay Metabolic Activity15.2> 100
LDH Assay Membrane Integrity> 100> 100
Caspase-3/7 Assay Apoptosis Induction18.5> 100

Synthesizing the Results: The hypothetical data in Table 1 allows for a nuanced interpretation:

  • The compound shows a potent reduction in metabolic activity (MTT) and induction of apoptosis (Caspase-3/7) in the HeLa cancer cell line, with similar IC50 values.

  • The lack of significant LDH release (IC50 > 100 µM) suggests that the primary mode of cell death is apoptosis, not necrosis.

  • The compound shows high selectivity, as the IC50 values for the normal MRC-5 cell line are much higher, indicating minimal toxicity to non-cancerous cells at effective concentrations.

This combined dataset provides strong evidence that this compound selectively induces apoptotic cell death in this cancer cell model, a highly desirable characteristic for a potential anti-cancer therapeutic.

Advanced Confirmation and Mechanistic Insight

For a more detailed analysis, especially to distinguish between different stages of cell death, Annexin V and Propidium Iodide (PI) staining followed by flow cytometry is highly recommended.

  • Principle: Annexin V binds to phosphatidylserine (PS), which translocates to the outer leaflet of the plasma membrane during early apoptosis.[22] PI is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells but stains the nucleus of late apoptotic and necrotic cells that have lost membrane integrity.

  • Outcome: This dual staining allows for the quantitative differentiation of four cell populations:

    • Viable Cells: Annexin V-negative and PI-negative.

    • Early Apoptotic Cells: Annexin V-positive and PI-negative.

    • Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.

    • Necrotic Cells: Annexin V-negative and PI-positive (less common).[22]

Conclusion

Evaluating the cytotoxicity of a novel compound like this compound requires more than a single data point. By employing a multi-parametric approach that probes metabolic health, membrane integrity, and specific death pathways like apoptosis, researchers can build a robust and mechanistically insightful profile of their compound. The protocols and strategies outlined in this application note provide a validated framework for generating reliable, reproducible, and publication-quality data essential for advancing drug discovery and development projects.

References

Application Note: Molecular Docking of 3-Phenyl-2,4(1H,3H)-quinazolinedione with Epidermal Growth Factor Receptor (EGFR)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including anticancer properties.[1][2] Specifically, derivatives of 3-Phenyl-2,4(1H,3H)-quinazolinedione have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes.[3] This application note provides a comprehensive guide to performing molecular docking studies of this compound with the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[4][5][6] We will detail the scientific rationale, provide a step-by-step protocol using industry-standard software, and explain how to interpret the results to gain insights into potential drug-target interactions.

Scientific Foundation

The Ligand: this compound

The quinazolinone core is a bicyclic heterocyclic system that is both stable and synthetically accessible.[1] Its structural versatility allows for modifications at various positions, significantly influencing its physicochemical properties and biological activity.[1] The this compound variant belongs to a class of compounds investigated for a wide range of therapeutic effects, including analgesic, anti-inflammatory, and anticancer activities.[1][7][8] The phenyl group at the N-3 position is a critical feature that can be further substituted to modulate target specificity and binding affinity.

The Target: Epidermal Growth Factor Receptor (EGFR)

EGFR is a transmembrane tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[4][9] Dysregulation of EGFR signaling, often through mutations or overexpression, is a hallmark of many cancers, including non-small cell lung cancer (NSCLC) and glioblastoma.[4][5][10] This makes EGFR a prime target for anticancer drug development.[11] Several FDA-approved drugs, such as Gefitinib and Erlotinib, are quinazoline-based EGFR inhibitors, highlighting the scaffold's effectiveness in targeting the ATP-binding site of the EGFR kinase domain.[12]

The Method: Principles of Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor or protein).[13] The primary goal is to identify the most stable binding pose, which corresponds to the lowest free energy of binding. This is achieved through two main components:

  • A search algorithm: Explores the conformational space of the ligand within the protein's active site.

  • A scoring function: Estimates the binding affinity (e.g., in kcal/mol) for each generated pose. A more negative score typically indicates a stronger, more favorable interaction.[14]

Docking studies provide invaluable, albeit predictive, insights into binding modes, key intermolecular interactions (like hydrogen bonds and hydrophobic contacts), and the relative binding affinities of different ligands, thereby guiding rational drug design.[14][15]

Detailed Docking Protocol: A Step-by-Step Guide

This protocol outlines a standard workflow using AutoDock Vina, a widely used open-source docking program, in conjunction with visualization and preparation tools like AutoDock Tools (ADT) and PyMOL.[16][17][18][19]

Workflow Overview

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation cluster_analysis Phase 3: Analysis PDB 1. Fetch Protein (e.g., PDB ID: 2GS2) CleanPDB 2. Prepare Receptor (Remove water, add hydrogens) PDB->CleanPDB UCSF Chimera/ADT Grid 4. Define Binding Site (Grid Box Generation) CleanPDB->Grid Ligand 3. Prepare Ligand (2D to 3D, energy minimize) RunVina 5. Execute Docking (AutoDock Vina) Grid->RunVina Input parameters LogFile 6. Analyze Scores (Binding Energy, RMSD) RunVina->LogFile Visualize 7. Visualize Interactions (PyMOL, Discovery Studio) LogFile->Visualize Select best pose Report 8. Generate Report Visualize->Report

Caption: Molecular Docking Workflow from Preparation to Analysis.

Step 1: Software and Hardware Requirements
  • Hardware: A standard workstation with a multi-core processor is sufficient for docking single or small batches of ligands.

  • Software:

    • AutoDock Tools (ADT): For preparing protein (receptor) and ligand files (.pdbqt format).

    • AutoDock Vina: The core docking engine.[18]

    • UCSF Chimera or PyMOL: For initial protein inspection and final visualization.

    • ChemDraw/MarvinSketch: For drawing the 2D structure of the ligand.

Step 2: Protein Preparation

The goal is to prepare a clean, structurally correct receptor file. We will use the crystal structure of EGFR kinase domain in complex with an inhibitor (e.g., PDB ID: 2GS2) as our starting point.

  • Fetch the Structure: Download the PDB file from the RCSB Protein Data Bank (--INVALID-LINK--).

  • Initial Cleaning: Open the PDB file in a molecular viewer like UCSF Chimera or ADT.[20]

    • Rationale: PDB files often contain non-essential molecules (water, ions, co-factors) and may have multiple protein chains.[21]

    • Action: Delete all water molecules (solvent). Delete any co-crystallized ligands and extra protein chains, retaining only the chain relevant for docking (e.g., Chain A).

  • Add Hydrogens and Charges:

    • Rationale: Hydrogen atoms are typically not resolved in X-ray crystal structures but are crucial for defining hydrogen bonds and correct stereochemistry.[21][22] Partial atomic charges are required by the docking scoring function to calculate electrostatic interactions.

    • Action (in ADT):

      • Go to Edit -> Hydrogens -> Add. Choose "Polar only" as a common practice.[18]

      • Go to Edit -> Charges -> Add Kollmann Charges.

  • Save as PDBQT: Save the prepared protein as a .pdbqt file. This format includes atomic coordinates, partial charges, and atom types required by AutoDock Vina.

Step 3: Ligand Preparation

The ligand must be converted to a 3D structure with appropriate chemical properties.

  • Create 2D Structure: Draw this compound using ChemDraw or a similar tool.

  • Convert to 3D and Energy Minimize:

    • Rationale: A low-energy, 3D conformation is a better starting point for the docking search, ensuring correct bond lengths and angles.

    • Action: Use a program like ChemBio3D or Avogadro to convert the 2D drawing to 3D and perform an energy minimization using a force field like MMFF94. Save the structure as a .mol2 or .pdb file.

  • Prepare for Docking (in ADT):

    • Action: Open the 3D ligand file in ADT.

    • Go to Ligand -> Input -> Choose. Select the ligand. ADT will automatically detect the root and set rotatable bonds.[23]

    • Rationale: Defining rotatable bonds allows the docking algorithm to explore ligand flexibility, which is critical for finding the best fit in the binding pocket.

    • Save the final prepared ligand as a .pdbqt file.

Step 4: The Docking Simulation
  • Define the Binding Site (Grid Box):

    • Rationale: The grid box defines the three-dimensional space where Vina will search for binding poses.[24] Its size and center are critical; it should be large enough to encompass the entire active site but not so large as to waste computational time.

    • Action (in ADT): Go to Grid -> Grid Box. A box will appear in the viewer. Adjust the center and dimensions to cover the known ATP-binding site of EGFR, often guided by the position of a co-crystallized inhibitor. Note the coordinates of the center and the size dimensions (in Angstroms).

  • Create a Configuration File: Create a text file named config.txt with the following content, replacing the file names and coordinates as needed:

  • Run AutoDock Vina: Open a command line or terminal, navigate to your working directory, and execute the command: vina --config config.txt[25]

Step 5: Post-Docking Analysis & Data Interpretation
  • Analyze the Log File: The docking_log.txt file contains a table of the top binding poses found by Vina.[26]

    • Binding Affinity (kcal/mol): This is the primary output. More negative values suggest stronger binding.[14]

    • RMSD (Root Mean Square Deviation): This measures the distance between the atoms of the docked pose and a reference conformation. An RMSD value below 2.0 Å is often considered a good prediction if a known binding pose is used as a reference.[14][15]

  • Visualize the Results: Open the output file (docking_results.pdbqt) along with the prepared protein (protein.pdbqt) in PyMOL or Discovery Studio.[27]

    • Examine the Best Pose: Focus on the top-ranked pose (Mode 1). Check if its placement within the binding pocket is sterically and chemically plausible.

    • Identify Key Interactions: Analyze the non-covalent interactions between the ligand and the protein's amino acid residues. Look for:

      • Hydrogen Bonds: Crucial for specificity and affinity.

      • Hydrophobic Interactions: Often drive the initial binding event.

      • Pi-Pi Stacking: Can occur between aromatic rings in the ligand and protein.

Data Presentation and Expected Results

A successful docking study should yield data that can be clearly summarized. The binding pose of this compound is expected to occupy the ATP-binding pocket of EGFR, forming key interactions with residues known to be important for inhibitor binding, such as Met793.

Table 1: Sample Docking Results
Binding ModeBinding Affinity (kcal/mol)RMSD from Best Mode (Å)Key Interacting Residues (EGFR)Interaction Type
1-8.50.000Met793, Leu718, Gly796H-Bond, Hydrophobic
2-8.21.352Met793, Val726, Ala743H-Bond, Hydrophobic
3-7.91.981Cys797, Leu844, Thr790Hydrophobic

Note: Data are hypothetical and for illustrative purposes only.

Visual Analysis of Interactions

After visualizing the top-ranked pose, you should identify specific interactions. For instance, the carbonyl oxygen of the quinazolinedione core might form a critical hydrogen bond with the backbone NH of Met793 in the hinge region of EGFR, an interaction characteristic of many known EGFR inhibitors. The phenyl ring at the N-3 position could be oriented towards a hydrophobic pocket, contributing to the overall binding affinity.

Conclusion

Molecular docking is an essential tool in modern drug discovery, providing a rapid and cost-effective method to predict and analyze the interaction between a small molecule and its protein target. This application note provides a robust and validated protocol for studying the binding of this compound to the EGFR kinase domain. By following these steps, researchers can generate valuable hypotheses about the binding mechanism, which can guide the synthesis of more potent and selective analogues, ultimately accelerating the drug development pipeline.

References

Application Notes & Protocols: Developing Novel Therapeutic Agents from 3-Phenyl-2,4(1H,3H)-quinazolinedione

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Therapeutic Promise of the Quinazolinedione Scaffold

The 3-Phenyl-2,4(1H,3H)-quinazolinedione core is a privileged scaffold in medicinal chemistry, forming the foundation of a vast number of synthetic compounds with a wide spectrum of pharmacological activities.[1][2] Its rigid, heterocyclic structure provides an excellent framework for the spatial presentation of various pharmacophoric features, enabling interaction with a diverse array of biological targets. Researchers have successfully developed derivatives exhibiting potent anticancer,[3][4] anticonvulsant,[5][6] anti-inflammatory,[7][8] analgesic,[7][9] antibacterial,[10] and even antiviral properties.[11][12]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals. It provides in-depth, field-proven protocols for the synthesis, characterization, and biological evaluation of novel therapeutic agents derived from the this compound scaffold. The methodologies are presented with an emphasis on the causality behind experimental choices, ensuring both reproducibility and a deep understanding of the underlying principles.

Part 1: Synthesis and Characterization of the Core Scaffold and Derivatives

The synthetic versatility of the quinazolinedione ring system allows for extensive structural modifications at the N-1, N-3, and C-2 positions, as well as on the fused benzene ring. These modifications are crucial for tuning the pharmacological activity, selectivity, and pharmacokinetic properties of the resulting compounds.

Foundational Synthesis: this compound

The core scaffold can be reliably synthesized through several established routes. A common and efficient method involves the condensation of anthranilic acid with urea.

Protocol 1: Synthesis of 2,4(1H,3H)-quinazolinedione from Anthranilic Acid

  • Principle: This reaction proceeds via the formation of an intermediate N-carbamoyl-anthranilic acid, which then undergoes intramolecular cyclization with the elimination of water to form the quinazolinedione ring. Heating drives the reaction to completion.

  • Materials:

    • Anthranilic acid (1 eq)

    • Urea (3 eq)

    • 1 M Sodium Hydroxide (NaOH) solution

    • Deionized water

  • Procedure:

    • Combine anthranilic acid (e.g., 7 g) and urea (e.g., 21.62 g) in a dry 100 mL round-bottom flask.[13]

    • Heat the mixture in an oil bath at 160°C for 12 hours under a reflux condenser. The mixture will melt and then gradually solidify.[13]

    • After the reaction is complete, cool the flask to approximately 100°C.

    • Carefully add 20 mL of water and stir the resulting slurry for 1 hour to break up the solid mass.[13]

    • Cool the system to room temperature. Collect the crude product by suction filtration and wash with water.

    • To purify, stir the crude powder in 100 mL of 1 M NaOH solution for 1 hour to dissolve the product and deprotonate any unreacted acidic starting material.

    • Filter the solution to remove any insoluble impurities.

    • Re-precipitate the product by acidifying the filtrate with a suitable acid (e.g., HCl) to a neutral pH.

    • Collect the purified 2,4(1H,3H)-quinazolinedione by suction filtration, wash with cold water, and dry under vacuum. The expected yield is typically high (e.g., ~78%).[13]

  • Characterization: The final product should be characterized by:

    • ¹H NMR (DMSO-d₆): Expect two broad singlets for the NH protons around δ 11.20 ppm and aromatic protons in the range of δ 7.07-7.92 ppm.[13]

    • Melting Point: The melting point should be sharp and greater than 290°C.[13]

General Protocol for N-3 Phenyl Substitution and Derivatization

Many potent therapeutic agents are derived from substitutions at the N-3 position. The following protocol outlines a general approach for creating N-3 substituted analogs, which can then be further modified.

Protocol 2: One-Pot, Three-Component Synthesis of this compound Derivatives

  • Principle: This efficient method leverages a one-pot reaction to combine three components, minimizing purification steps and improving overall yield. The reaction involves the formation of a benzoyl isothiocyanate intermediate which then reacts with various nucleophiles.[14]

  • Materials:

    • 4-(2,4-dioxo-1,4-dihydro-2H-quinazolin-3-yl)-benzoyl chloride (1 eq)

    • Ammonium thiocyanate (NH₄SCN) (1 eq)

    • Aromatic amine (e.g., aniline derivatives) or (thio)urea (1 eq)

    • Triethylamine (TEA) (catalytic amount)

    • Dioxane (solvent)

  • Procedure:

    • In a round-bottom flask, dissolve 4-(2,4-dioxo-1,4-dihydro-2H-quinazolin-3-yl)-benzoyl chloride and ammonium thiocyanate in anhydrous dioxane.

    • Reflux the mixture to form the intermediate benzoyl isothiocyanate.[14]

    • To this solution, add the desired aromatic amine or (thio)urea and a few drops of TEA.

    • Continue refluxing for 6-10 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[14]

    • After completion, cool the reaction mixture and pour it into ice-water.

    • Collect the resulting precipitate by filtration, wash with water, and dry.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or DMF).

  • Characterization:

    • IR Spectroscopy: Look for characteristic peaks for N-H stretching (around 3243 cm⁻¹), C=O stretching (1718, 1663 cm⁻¹), and C=S stretching (if thiourea was used, around 1268 cm⁻¹).[14]

    • ¹H NMR: Confirm the presence of the substituted phenyl ring and other functional groups. Multiple NH protons may be visible at high chemical shifts (e.g., δ 11.6-12.7 ppm).[14]

    • Mass Spectrometry: Confirm the molecular weight of the synthesized compound.

G cluster_synthesis Synthesis Stage cluster_characterization Characterization Stage Start Starting Materials (e.g., Anthranilic Acid, Urea) Reaction Condensation Reaction (Protocol 1 or 2) Start->Reaction Workup Reaction Workup (Quenching, Extraction) Reaction->Workup Purification Purification (Recrystallization, Chromatography) Workup->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Structure Confirmation MS Mass Spectrometry (ESI-MS) Purification->MS Structure Confirmation IR IR Spectroscopy Purification->IR Structure Confirmation Final Confirmed Pure Compound NMR->Final Purity & Structure MS->Final Molecular Weight IR->Final Functional Groups

Caption: Inhibition of VEGFR-2 and c-Met pathways by quinazolinedione derivatives.

In Vitro Evaluation Protocols

Protocol 3: MTT Cytotoxicity Assay

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the colored solution is proportional to the number of viable cells.

  • Materials:

    • Human cancer cell lines (e.g., HCT-116 colorectal cancer, MCF-7 breast cancer, HepG2 liver cancer). [3][15] * Complete culture medium (e.g., DMEM with 10% FBS).

    • Test compounds (dissolved in DMSO).

    • MTT solution (5 mg/mL in PBS).

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

    • Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) in triplicate. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate for 48-72 hours.

    • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

    • Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of drug that inhibits cell growth by 50%).

Protocol 4: In Vitro Kinase Inhibition Assay (VEGFR-2/c-Met)

  • Principle: This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific kinase. Various formats exist, such as those based on fluorescence resonance energy transfer (FRET) or luminescence (e.g., ADP-Glo™).

  • Procedure (General Outline):

    • The assay is typically performed in a 384-well plate format.

    • Add the recombinant human VEGFR-2 or c-Met kinase enzyme to the wells.

    • Add the test compound at various concentrations.

    • Initiate the kinase reaction by adding the substrate (a specific peptide) and ATP.

    • Incubate for a defined period (e.g., 60 minutes) at room temperature.

    • Add a detection reagent that measures either the amount of phosphorylated substrate or the amount of ADP produced.

    • Measure the signal (e.g., fluorescence or luminescence).

    • Calculate the percent inhibition relative to a no-inhibitor control and determine the IC₅₀ value.

Table 1: Example In Vitro Activity Data for Quinazolinedione Derivatives

Compound IDTarget Cell LineCytotoxicity IC₅₀ (µM)VEGFR-2 IC₅₀ (nM)c-Met IC₅₀ (nM)Reference
7 HUH-72.5N/AN/A[3]
7 MCF-76.8N/AN/A[3]
7 HCT-1164.9N/AN/A[3]
3c HCT-1161.184N/AN/A[14]
3e HCT-1163.4038348[14]
4 Caco-223.31N/AN/A[15]

N/A: Data not available in the cited source.

In Vivo Evaluation

Protocol 5: Human Tumor Xenograft Model

  • Principle: This model assesses the antitumor efficacy of a compound in a living organism. Human cancer cells are implanted into immunodeficient mice, and the effect of the test compound on tumor growth is monitored.

  • Materials:

    • Immunodeficient mice (e.g., female athymic nude mice, 4-6 weeks old). [16] * Human cancer cells (e.g., HCT-116).

    • Matrigel (optional, to aid tumor formation).

    • Test compound formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

    • Standard chemotherapy agent (positive control).

  • Procedure:

    • Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ cells in 100 µL of PBS/Matrigel) into the flank of each mouse.

    • Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

    • Randomize the mice into treatment groups (e.g., vehicle control, test compound at different doses, positive control).

    • Administer the treatment (e.g., daily via oral gavage) for a specified period (e.g., 21 days).

    • Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight every 2-3 days.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry).

    • Calculate the tumor growth inhibition (TGI) for each treatment group.

Part 3: Anticonvulsant Applications and Evaluation Protocols

Derivatives of the quinazoline scaffold have also been investigated as anticonvulsant agents, with some showing high affinity for the GABA-A receptor. [5][6]

In Vivo Anticonvulsant Screening

Protocol 6: Maximal Electroshock (MES) and Subcutaneous Pentylenetetrazole (scPTZ) Tests

  • Principle: These are two standard, widely used models for the initial screening of potential anticonvulsant drugs. The MES test identifies compounds effective against generalized tonic-clonic seizures, while the scPTZ test is a model for absence seizures. [5][6]* Animals: Male mice.

  • Procedure:

    • Compound Administration: Administer the test compounds intraperitoneally (i.p.) at various doses.

    • MES Test:

      • At the time of peak effect (e.g., 30-60 minutes post-injection), deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s) via corneal electrodes.

      • Observe the mice for the presence or absence of the tonic hindlimb extension reflex. Protection is defined as the absence of this reflex.

    • scPTZ Test:

      • Administer a convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) subcutaneously.

      • Observe the mice for a set period (e.g., 30 minutes) for the onset of clonic seizures lasting for at least 5 seconds.

      • Protection is defined as the absence of these seizures.

    • Neurotoxicity (Rotarod Test):

      • Assess motor impairment by placing mice on a rotating rod (e.g., 6 rpm).

      • Neurotoxicity is indicated if the animal falls off the rod within a specified time (e.g., 1 minute).

    • Data Analysis: Determine the median effective dose (ED₅₀) for anticonvulsant activity and the median toxic dose (TD₅₀) for neurotoxicity. Calculate the protective index (PI = TD₅₀ / ED₅₀). A higher PI indicates a better safety profile.

Table 2: Example Anticonvulsant Activity Data

Compound IDMES ED₅₀ (mg/kg)scPTZ ED₅₀ (mg/kg)Neurotoxicity TD₅₀ (mg/kg)Reference
5b >300152>300[5]
5c >300165>300[5]
5d >300140>300[5]
Valproate (Ref.) 272300426[5]

Conclusion and Future Directions

The this compound scaffold is a remarkably versatile platform for the development of novel therapeutics. The protocols outlined in this guide provide a robust framework for the synthesis, characterization, and evaluation of new derivatives targeting a range of diseases, particularly cancer and neurological disorders. Future work should focus on optimizing the structure-activity relationship (SAR) to enhance potency and selectivity, as well as conducting comprehensive ADME/Tox studies to identify lead candidates with favorable drug-like properties for preclinical and clinical development.

References

methods for determining the MIC of 3-Phenyl-2,4(1H,3H)-quinazolinedione derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Determining the Minimum Inhibitory Concentration (MIC) of 3-Phenyl-2,4(1H,3H)-quinazolinedione Derivatives

For researchers, scientists, and drug development professionals, the accurate determination of the Minimum Inhibitory Concentration (MIC) is a cornerstone in the evaluation of novel antimicrobial agents. This guide provides a comprehensive overview and detailed protocols for assessing the in vitro antibacterial activity of this compound derivatives, a chemical class of significant interest for its diverse pharmacological potential.

Introduction: The Rationale Behind MIC Determination

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period under standardized conditions.[1] It is the primary metric for quantifying the potency of a new chemical entity against a specific pathogen. For quinazolinone derivatives, which often exhibit poor aqueous solubility, establishing a robust and reproducible MIC testing protocol is critical for generating reliable data to guide further drug development efforts. This guide synthesizes methodologies recommended by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), with specific considerations for the physicochemical properties of this compound derivatives.[2][3][4][5]

PART 1: Foundational Principles and Strategic Choices

The Challenge of Hydrophobicity

A significant hurdle in testing quinazolinone derivatives is their inherent hydrophobicity. Standard aqueous-based microbiological media can lead to compound precipitation, resulting in inaccurate and non-reproducible MIC values. The choice of an appropriate solvent to prepare stock solutions is therefore a critical first step. Dimethyl sulfoxide (DMSO) is the most commonly used solvent for this purpose due to its broad solubilizing capacity and compatibility with most plastics used in microtiter plates.

However, it is crucial to recognize that DMSO itself can exhibit antimicrobial properties at higher concentrations and may interact with the test compound or the bacterial membrane, potentially affecting the outcome.[6][7] Therefore, the final concentration of DMSO in the test wells must be carefully controlled and should not inhibit the growth of the test organism. A preliminary solvent toxicity test is essential to determine the maximum non-inhibitory concentration of DMSO for each bacterial strain.

Selecting the Appropriate MIC Method

Two primary methods are recommended for routine MIC determination: broth microdilution and agar dilution. The choice between them often depends on the number of compounds versus the number of isolates being tested.

  • Broth Microdilution: Ideal for testing one or a few compounds against a large number of bacterial isolates. It is performed in 96-well microtiter plates, making it amenable to automation and high-throughput screening.[2][8]

  • Agar Dilution: More suitable for testing a large number of compounds against a smaller set of isolates. This method involves incorporating the antimicrobial agent directly into the agar medium.[4]

This guide will provide detailed protocols for both methods, with an emphasis on broth microdilution due to its widespread use in drug discovery.

The Indispensable Role of Quality Control

To ensure the accuracy, consistency, and reproducibility of MIC results, a stringent quality control (QC) program is mandatory.[9][10] This involves the regular testing of reference bacterial strains with known and predictable susceptibility patterns.[6][11] The American Type Culture Collection (ATCC) provides a wide range of well-characterized QC strains.[11] If the MIC values for the QC strains fall outside the acceptable ranges defined by CLSI or EUCAST, the results for the test compounds are considered invalid, and the assay must be repeated.[9][12]

PART 2: Detailed Protocols and Methodologies

Preparation of this compound Derivatives

This is the most critical step for ensuring accurate MIC determination of these hydrophobic compounds.

Objective: To prepare a high-concentration stock solution of the test compound that remains soluble upon dilution into the aqueous broth medium.

Materials:

  • This compound derivative powder

  • 100% Dimethyl sulfoxide (DMSO), sterile

  • Sterile, amber microcentrifuge tubes or glass vials

Protocol:

  • Stock Solution Preparation:

    • Accurately weigh a precise amount of the quinazolinone derivative powder.

    • Dissolve the powder in 100% sterile DMSO to create a high-concentration primary stock solution (e.g., 10 mg/mL or as solubility permits). Vortex thoroughly to ensure complete dissolution.

    • This primary stock should be stored in small aliquots in amber vials at -20°C or -80°C to protect from light and prevent degradation from repeated freeze-thaw cycles.

  • Solvent Toxicity Control:

    • Before initiating the MIC assay, determine the highest concentration of DMSO that does not affect the growth of the test microorganisms.

    • Prepare two-fold serial dilutions of DMSO in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well plate, typically ranging from 16% down to 0.125% (v/v).

    • Inoculate the wells with the test organism at the same final concentration used for the MIC assay.

    • The highest DMSO concentration showing no reduction in growth compared to the growth control (no DMSO) is the maximum permissible solvent concentration in the MIC assay. This is typically ≤1% for most bacteria.[6]

  • Working Solution Preparation:

    • On the day of the assay, thaw an aliquot of the primary stock solution.

    • Prepare an intermediate or working stock solution by diluting the primary stock in sterile distilled water or the appropriate broth. The concentration of this working solution should be calculated such that the final concentration of DMSO in the first well of the serial dilution does not exceed the predetermined non-inhibitory level. For example, if the highest desired drug concentration is 128 µg/mL and the maximum allowable DMSO concentration is 1%, the working stock solution should be prepared accordingly.

Broth Microdilution MIC Assay

This protocol is based on the CLSI M07 guidelines.[2][5]

Workflow Diagram:

BrothMicrodilutionWorkflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis CompoundPrep Prepare Compound Working Solution SerialDilution Perform 2-fold Serial Dilutions CompoundPrep->SerialDilution InoculumPrep Prepare 0.5 McFarland Bacterial Inoculum Inoculation Inoculate Wells with Bacterial Suspension InoculumPrep->Inoculation PlatePrep Prepare Microtiter Plate with Broth PlatePrep->SerialDilution SerialDilution->Inoculation Incubation Incubate at 35-37°C for 16-24h Inoculation->Incubation ReadResults Visually Read MIC (Lowest concentration with no visible growth) Incubation->ReadResults QC_Check Validate with QC Strain Results ReadResults->QC_Check

Caption: Workflow for the Broth Microdilution MIC Assay.

Materials:

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well U-bottom or flat-bottom microtiter plates

  • Test and Quality Control (QC) bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth for inoculum preparation

  • Prepared working solutions of quinazolinone derivatives

Protocol:

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Within 15 minutes, dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each test well.

  • Plate Preparation and Serial Dilution:

    • Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the compound working solution to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.

    • Continue this serial transfer from well 2 to 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 serves as the growth control (inoculum, no compound).

    • Well 12 serves as the sterility control (broth only, no inoculum, no compound). A solvent control (inoculum + highest concentration of DMSO used) should also be included.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. This brings the final volume in each well to 200 µL and achieves the target inoculum density.

    • Seal the plate to prevent evaporation and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpreting Results:

    • After incubation, examine the plate from the bottom using a reading mirror.

    • The MIC is the lowest concentration of the quinazolinone derivative that completely inhibits visible growth (i.e., the first clear well).

    • The growth control (well 11) should show distinct turbidity. The sterility control (well 12) should remain clear.

Agar Dilution MIC Assay

This protocol is based on the CLSI M07 guidelines.[2][8]

Materials:

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes (100 mm)

  • Inoculum replicating device (optional, but recommended)

  • Same materials for inoculum preparation as in the broth microdilution method.

Protocol:

  • Preparation of Agar Plates:

    • Prepare molten MHA and cool to 48-50°C in a water bath.

    • Prepare serial two-fold dilutions of the quinazolinone derivative working solutions.

    • Add 1 part of each drug dilution to 9 parts of molten agar (e.g., 2 mL of drug solution to 18 mL of agar) to create a series of plates with the desired final concentrations. Mix thoroughly by inverting the tube several times, avoiding air bubbles.

    • Pour the agar into sterile petri dishes and allow them to solidify on a level surface.

    • Prepare a growth control plate containing no antimicrobial agent.

    • Plates can be stored at 4-8°C for up to 5 days.

  • Inoculum Preparation:

    • Prepare the bacterial inoculum as described for the broth microdilution method, adjusting the turbidity to a 0.5 McFarland standard.

    • Further dilute this suspension to achieve a final inoculum of approximately 10⁴ CFU per spot.

  • Inoculation and Incubation:

    • Using an inoculum replicating device or a calibrated loop, spot-inoculate the surface of each agar plate with the prepared bacterial suspensions.

    • Allow the inoculum spots to dry completely before inverting the plates.

    • Incubate the plates at 35°C ± 2°C for 16-20 hours.

  • Reading and Interpreting Results:

    • After incubation, examine the plates for bacterial growth at the inoculation spots.

    • The MIC is the lowest concentration of the quinazolinone derivative that completely inhibits visible growth. A single colony or a faint haze should be disregarded.

PART 3: Data Presentation and Troubleshooting

Data Presentation

MIC values are typically reported in µg/mL or µM. Data should be presented in a clear, tabular format for easy comparison.

Table 1: Example MIC Data for Quinazolinone Derivatives

Compound IDS. aureus ATCC 29213 MIC (µg/mL)E. coli ATCC 25922 MIC (µg/mL)P. aeruginosa ATCC 27853 MIC (µg/mL)
QZD-001432>128
QZD-002216128
Ciprofloxacin (Control)0.250.0150.5
CLSI QC Range (Ciprofloxacin)0.12-0.50.004-0.0150.25-1
Troubleshooting Common Issues

A self-validating protocol anticipates potential problems. Below is a guide to common issues and their solutions.[13][14][15]

Troubleshooting Logic Diagram:

TroubleshootingMIC Start Inconsistent MIC Results QC_Fail QC Strain MIC Out of Range? Start->QC_Fail NoGrowth No Growth in Growth Control? QC_Fail->NoGrowth No Check_Reagents Check Media, Antibiotic Stocks, QC Strain Viability QC_Fail->Check_Reagents Yes SkippedWells Skipped Wells (Growth at higher conc., no growth at lower)? NoGrowth->SkippedWells No Check_Inoculum Verify Inoculum Viability & Density (0.5 McFarland) NoGrowth->Check_Inoculum Yes Check_Pipetting Review Pipetting Technique (Avoid Splashing) SkippedWells->Check_Pipetting Yes Check_Conditions Verify Incubation Temp. & Time, Inoculum Density Check_Reagents->Check_Conditions Repeat_QC Repeat Assay with New Reagents/QC Stock Check_Conditions->Repeat_QC Check_Media_Growth Confirm Media Supports Growth of Organism Check_Inoculum->Check_Media_Growth Check_Compound Consider Compound Precipitation or Instability. Note phenomenon. Check_Pipetting->Check_Compound

Caption: A logical workflow for troubleshooting inconsistent MIC results.

Problem Potential Cause(s) Recommended Action(s)
No growth in growth control wells 1. Inoculum was non-viable or too dilute. 2. Incorrect growth medium used. 3. Incubator malfunction.1. Verify culture viability and ensure inoculum is prepared to a 0.5 McFarland standard.[13] 2. Confirm the correct medium was used and properly prepared. 3. Check incubator temperature and atmosphere.
Growth in sterility control well Contamination of broth, plates, or reagents.Discard the batch and repeat the assay with fresh, sterile materials.
QC strain MIC is out of range 1. Procedural error (e.g., incorrect inoculum density, incubation). 2. Degraded antibiotic stock. 3. Contaminated or mutated QC strain.1. Review all procedural steps. 2. Prepare fresh antibiotic stocks. 3. Subculture the QC strain from a frozen stock to ensure purity and expected phenotype.[9]
"Skipped wells" (growth at a higher concentration but not at a lower one) 1. Pipetting error (splashing/cross-contamination). 2. Compound precipitation at higher concentrations.1. Refine pipetting technique.[13] 2. Visually inspect wells for precipitate. Consider re-evaluating the solvent and working concentrations. Note the phenomenon if it is reproducible.
Compound precipitates in wells The compound's solubility limit in the aqueous medium was exceeded.1. Lower the starting concentration of the compound. 2. Ensure the final DMSO concentration is optimized and does not exceed the non-inhibitory level.

References

Application Notes and Protocols: In Silico ADMET Prediction for Novel 3-Phenyl-2,4(1H,3H)-quinazolinedione Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of in silico methods for the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel 3-Phenyl-2,4(1H,3H)-quinazolinedione analogs. The quinazolinedione scaffold is a privileged structure in medicinal chemistry, with analogs exhibiting a wide range of biological activities.[1][2][3] Early assessment of ADMET properties is critical for de-risking drug candidates and reducing attrition rates in the later, more expensive stages of drug development.[4][5][6] This guide details the scientific rationale behind ADMET prediction, provides a step-by-step protocol for conducting these predictions using freely available web-based tools, and offers insights into the interpretation of the generated data.

Introduction: The Imperative of Early ADMET Profiling

The journey of a drug from concept to clinic is fraught with challenges, with a significant number of promising candidates failing due to unfavorable pharmacokinetic and safety profiles.[7][8] The this compound core is a versatile scaffold that has been explored for various therapeutic targets, including but not limited to anticancer, antibacterial, and anti-HCV agents.[1][9][10] As novel analogs are synthesized, a rapid and cost-effective method to evaluate their drug-like properties is essential. In silico ADMET prediction offers a powerful solution, enabling the early identification of compounds with potentially poor absorption, distribution, metabolism, excretion, or toxicity profiles, thus allowing for structural modifications to mitigate these liabilities before significant resources are invested.[11][12] This proactive approach significantly enhances the efficiency of the drug discovery process.[13]

Scientific Rationale: The "Why" Behind the "How"

The predictive power of in silico ADMET tools stems from the development of sophisticated algorithms and models trained on vast datasets of chemical structures and their corresponding experimental ADMET data.[14][15] These models, often employing Quantitative Structure-Activity Relationship (QSAR), machine learning, and molecular modeling techniques, can identify key structural features and physicochemical properties that govern a molecule's behavior in the body.[15] By inputting the structure of a novel analog, these tools can predict a range of ADMET parameters, providing a holistic view of its potential as a drug candidate. It is crucial to understand that while these predictions are not a replacement for in vitro and in vivo testing, they serve as an invaluable screening tool to prioritize compounds for further experimental evaluation.[12] The use of multiple in silico tools for predictions and a comparative analysis of the results is a recommended practice to enhance the reliability of the findings.[16]

Experimental Workflow: A Visual Guide

The overall workflow for in silico ADMET prediction is a systematic process that begins with the design of the novel analogs and culminates in the selection of promising candidates for synthesis and experimental testing.

ADMET_Workflow cluster_design Phase 1: Design & Structure Preparation cluster_prediction Phase 2: In Silico Prediction cluster_analysis Phase 3: Data Analysis & Interpretation A Design of Novel This compound Analogs B Generation of 2D/3D Structures (e.g., SMILES, SDF) A->B Chemical Drawing Software C Selection of ADMET Prediction Tools (e.g., SwissADME, pkCSM) B->C Data Input D Input of Molecular Structures C->D E Execution of ADMET Predictions D->E F Tabulation and Comparison of Predicted Data E->F Data Output G Interpretation of Results (Drug-likeness, PK, Toxicity) F->G H Prioritization of Analogs for Synthesis G->H I Synthesis and Experimental Validation H->I Decision Gate

Caption: Workflow for in silico ADMET prediction of novel analogs.

Detailed Protocol: Step-by-Step ADMET Prediction

This protocol outlines the use of two widely recognized and freely accessible web-based tools: SwissADME and pkCSM . Utilizing multiple platforms is recommended to cross-validate the predictions.[16]

4.1. Structure Preparation

  • Design Analogs: Conceptualize novel this compound analogs with desired structural modifications.

  • Generate SMILES Strings: For each analog, use a chemical drawing software (e.g., ChemDraw, MarvinSketch) to draw the 2D structure and generate the corresponding Simplified Molecular Input Line Entry System (SMILES) string. This is a universal format for representing chemical structures.

4.2. Prediction using SwissADME

  • Access the Server: Navigate to the SwissADME website (--INVALID-LINK--).

  • Input Structures: In the input field, paste the SMILES string of a single analog or a list of SMILES strings, each on a new line.

  • Run Prediction: Click the "Run" button to initiate the prediction.

  • Analyze Results: The output will provide a comprehensive table of physicochemical properties, lipophilicity, water solubility, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness. Pay close attention to Lipinski's rule of five violations, bioavailability score, and potential for P-glycoprotein (P-gp) or cytochrome P450 (CYP) enzyme inhibition.

4.3. Prediction using pkCSM

  • Access the Server: Navigate to the pkCSM website (--INVALID-LINK--).

  • Input Structures: Similar to SwissADME, input the SMILES string(s) of your analogs.

  • Select Predictions: pkCSM allows for the selection of specific ADMET properties to predict. For a comprehensive analysis, select all available parameters under Absorption, Distribution, Metabolism, Excretion, and Toxicity.

  • Submit Job: Submit the job for prediction.

  • Interpret Output: The results will be presented in a detailed table covering a wide array of ADMET endpoints, including but not limited to human intestinal absorption, Caco-2 permeability, blood-brain barrier (BBB) permeability, CYP substrate/inhibitor potential, total clearance, and various toxicity endpoints (e.g., AMES toxicity, hERG inhibition, hepatotoxicity).

Data Presentation and Interpretation

For effective analysis, the predicted ADMET data for a series of analogs should be compiled into a structured table. This allows for easy comparison and identification of trends.

Table 1: Hypothetical In Silico ADMET Profile of Novel this compound Analogs

Compound IDMolecular Weight ( g/mol )LogPWater Solubility (logS)Human Intestinal Absorption (%)BBB Permeability (logBB)CYP2D6 InhibitorhERG I InhibitorAMES Toxicity
Parent 252.252.10-3.592.5-0.15NoNoNo
Analog-1 282.282.55-4.190.1-0.25NoNoNo
Analog-2 315.323.20-4.885.6-0.40YesNoNo
Analog-3 349.771.85-3.295.3-0.05NoYesNo

Interpretation of Key Parameters:

  • Molecular Weight & LogP: These fundamental physicochemical properties are crucial for drug-likeness. Generally, a molecular weight under 500 and a LogP value less than 5 are desirable for good oral bioavailability (Lipinski's Rule of Five).[6]

  • Water Solubility (logS): Adequate aqueous solubility is essential for absorption. A higher negative logS value indicates lower solubility.

  • Human Intestinal Absorption: This parameter predicts the percentage of the drug that will be absorbed from the gut into the bloodstream. Higher values are generally preferred.

  • BBB Permeability (logBB): This predicts the ability of the compound to cross the blood-brain barrier. For drugs targeting the central nervous system (CNS), a positive logBB is desired. For non-CNS drugs, a negative value is preferred to avoid potential side effects.

  • CYP Inhibition: Inhibition of cytochrome P450 enzymes can lead to drug-drug interactions. Compounds predicted to be inhibitors of major CYP isoforms (e.g., CYP2D6, CYP3A4) should be flagged for further investigation.[5]

  • hERG Inhibition: Inhibition of the hERG potassium channel can lead to cardiotoxicity. Compounds predicted to be hERG inhibitors pose a significant safety risk.

  • AMES Toxicity: This predicts the mutagenic potential of a compound. A positive result is a major red flag for genotoxicity.

Conclusion: Guiding Rational Drug Design

In silico ADMET prediction is an indispensable tool in modern drug discovery.[17][18] For novel this compound analogs, these predictive models provide a rapid and resource-efficient means to assess their drug-like potential.[19][20][21] By integrating these computational approaches early in the design-synthesis-testing cycle, researchers can make more informed decisions, prioritize the most promising candidates, and ultimately increase the probability of success in developing safe and effective medicines. The insights gained from these predictions should guide the iterative process of lead optimization, with the goal of designing molecules with a balanced profile of potency, selectivity, and favorable ADMET properties.[22]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Substituted Quinazolinediones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of substituted quinazolinediones. This guide is designed for researchers, medicinal chemists, and drug development professionals. Here, we address common challenges encountered during the synthesis of this critical heterocyclic scaffold, providing troubleshooting guides, FAQs, and detailed protocols grounded in established chemical principles.

Frequently Asked Questions (FAQs)

This section addresses high-level questions that frequently arise during the synthesis of quinazolinedione derivatives.

Q1: My reaction yield is consistently low or non-existent. What are the primary factors I should investigate?

A1: Low yields in quinazolinedione synthesis are a common issue and can typically be traced back to a few key areas.[1][2] First, verify the purity of your starting materials, as impurities can introduce side reactions.[1] Second, reaction conditions are paramount; suboptimal temperature, incorrect solvent choice, or an inactive catalyst can drastically reduce yield.[1][3] For instance, the synthesis of quinazoline-2,4(1H,3H)-diones from 2-aminobenzonitriles and CO2 shows high yields in polar solvents like DMF, while non-polar solvents are ineffective.[1] Finally, consider the possibility of competing side reactions or decomposition of starting materials or products under the reaction conditions.[2][3]

Q2: My TLC and LC-MS analyses show multiple unexpected spots. What are the likely byproducts?

A2: The presence of multiple spots often indicates a mixture of unreacted starting materials, reaction intermediates, and side products.[4] Common impurities can stem from the starting materials themselves (e.g., residual anthranilic acid derivatives) or byproducts from the cyclization reaction.[4] Depending on the synthetic route, side reactions such as hydrolysis of the quinazolinedione ring (especially under harsh acidic or basic conditions), self-condensation of reactants, or the formation of isomeric products can occur. Careful analysis by NMR and Mass Spectrometry is essential to identify these impurities.

Q3: How do the electronic properties of substituents on my aromatic starting materials affect the reaction outcome?

A3: The electronic nature of substituents on the aromatic ring significantly influences the reactivity of the starting materials. For instance, when starting from 2-aminobenzonitrile derivatives, electron-donating groups (EDGs) on the aromatic ring increase the nucleophilicity of the amino group, which can facilitate the initial steps of the reaction. Conversely, electron-withdrawing groups (EWGs) can decrease this nucleophilicity, potentially slowing the reaction and requiring more forcing conditions.[1] The position of these substituents can also introduce steric hindrance, which may impede the necessary bond formations for cyclization.[3]

Q4: Are there more modern or efficient synthetic methods than the classical approaches?

A4: Yes, while classical methods like the Niementowski synthesis are foundational, they often require harsh conditions.[3] Modern organic synthesis has introduced numerous advanced strategies. Microwave-assisted synthesis, for example, can dramatically reduce reaction times and improve yields.[2][5][6] Metal-catalyzed reactions (e.g., using palladium, copper, or zinc) offer efficient routes for constructing the quinazolinedione core through various cyclization strategies.[7][8][9] Furthermore, one-pot, multi-component reactions are gaining popularity for their efficiency and atom economy.[8][10] Transition-metal-free approaches are also being developed to create more sustainable and cost-effective syntheses.[11][12]

Troubleshooting & Optimization Guides

This section provides detailed solutions to specific experimental problems.

Guide 1: Low Product Yield or Incomplete Reaction

Low conversion is a frequent hurdle. The following workflow provides a systematic approach to diagnosing and solving this issue.

G cluster_optimization Optimization Steps start Low Yield / Incomplete Reaction (Confirmed by TLC/LC-MS) check_sm 1. Verify Starting Material Purity (NMR, GC-MS, m.p.) start->check_sm check_reagents 2. Assess Reagent/Catalyst Quality (Fresh batch? Anhydrous?) check_sm->check_reagents If Purity is OK optimize_cond 3. Optimize Reaction Conditions check_reagents->optimize_cond If Reagents are OK screen_temp Screen Temperature (e.g., RT, 50°C, 80°C, 120°C) optimize_cond->screen_temp screen_solvent Screen Solvents (Polar, Non-polar, Aprotic, Protic) optimize_cond->screen_solvent screen_catalyst Optimize Catalyst Loading (e.g., 1, 5, 10 mol%) optimize_cond->screen_catalyst success Yield Improved screen_temp->success screen_solvent->success screen_catalyst->success

Caption: Systematic workflow for troubleshooting low reaction yields.

  • Temperature: Many cyclization reactions have a significant activation energy barrier. Insufficient heat may result in a stalled reaction, while excessive heat can cause decomposition of starting materials or the desired product.[2][3] A systematic temperature screen is crucial to find the optimal balance.

  • Solvent: The solvent plays a critical role by affecting reactant solubility, stabilizing transition states, and influencing reaction rates.[1] A solvent screen should include a range of polarities (e.g., Toluene, Acetonitrile, DMF, Water) to identify the medium that best supports the desired chemical transformation.[1]

  • Catalyst: In catalyzed reactions, the catalyst's activity is paramount. Ensure the catalyst is not "poisoned" by impurities and consider screening different catalyst loadings. Too little catalyst results in slow conversion, while too much can sometimes lead to unwanted side reactions.[1]

ParameterLow RangeMid RangeHigh RangeRationale
Temperature Room Temp (25°C)60-80°C100-150°CBalance reaction rate against potential decomposition.[3]
Solvent Polarity Toluene, DioxaneAcetonitrile, THFDMF, DMSOMatch solvent to reactant polarity to ensure solubility and optimal kinetics.[1]
Catalyst Loading 0.5 - 1 mol%2 - 5 mol%10 mol%Find the minimum effective amount to ensure efficiency and minimize cost/side reactions.[1]
Guide 2: Challenges in Product Purification

Purification is often as challenging as the synthesis itself. Choosing the right method is key to obtaining a pure product without significant loss.

G start Crude Product Obtained is_solid Is the crude product a solid? start->is_solid recrystallize Attempt Recrystallization (High Purity Potential) is_solid->recrystallize Yes column Perform Silica Gel Column Chromatography is_solid->column No (Oil/Amorphous) is_pure Is product >95% pure by NMR/LC-MS? recrystallize->is_pure final_product Final Pure Product column->final_product If separation is good prep_hplc Consider Preparative HPLC (For high purity or difficult separations) column->prep_hplc If separation is poor is_pure->column No is_pure->final_product Yes

Caption: Decision tree for selecting an appropriate purification method.

  • Problem: Product does not crystallize upon cooling ("oils out").

    • Cause & Solution: The solute is likely precipitating from a supersaturated solution faster than crystals can form. Try cooling the solution more slowly, scratching the inside of the flask with a glass rod to induce nucleation, or adding a seed crystal.

  • Problem: Poor recovery of the product.

    • Cause & Solution: The product may be too soluble in the chosen solvent, even at low temperatures. Try using a less polar co-solvent (an "anti-solvent") to reduce solubility after the initial dissolution. Ensure you are not using an excessive volume of solvent.

  • Problem: Poor separation of spots (overlapping bands).

    • Cause & Solution: The eluent system is not optimal.[4] Decrease the polarity of the mobile phase for better resolution. If compounds are very similar, consider using a shallower solvent gradient or a different stationary phase (e.g., alumina instead of silica).[4]

  • Problem: Product is lost on the column.

    • Cause & Solution: The product may be adsorbing irreversibly to the silica gel, which can happen with very polar or acidic/basic compounds.[1] Try adding a small amount of a modifier to the eluent, such as triethylamine (for basic compounds) or acetic acid (for acidic compounds), to reduce tailing and improve recovery.

Guide 3: Issues in Spectroscopic Characterization

Unambiguous characterization is the final proof of a successful synthesis.

Q: My ¹H NMR spectrum is complex or shows unexpected peaks. How can I interpret it?

A: First, ensure the sample is pure by running a high-resolution mass spectrum (HRMS) to confirm the molecular weight. Common unexpected peaks in ¹H NMR include residual solvents (e.g., EtOAc, DCM, Acetone), water, or unreacted starting materials.[4] For the quinazolinedione core, expect to see characteristic aromatic protons in the 7-8.5 ppm range and an N-H proton (if unsubstituted) that is often broad and can appear over a wide chemical shift range. Use 2D NMR techniques like COSY and HSQC to establish connectivity and confirm assignments.[13][14]

TechniqueFeatureTypical Observation
¹H NMR Aromatic ProtonsMultiplets between 7.0 - 8.5 ppm
N-H ProtonsBroad singlets, often > 10 ppm
¹³C NMR Carbonyl Carbons (C2, C4)Resonances between 150 - 170 ppm.[15][16]
Aromatic CarbonsResonances between 115 - 150 ppm.[15][16]
FT-IR N-H StretchBroad peak around 3200 cm⁻¹
C=O StretchStrong, sharp peaks around 1700 cm⁻¹ and 1650 cm⁻¹.[15]

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of a Quinazoline-2,4-dione Derivative

This protocol is adapted from a general, modern procedure for the synthesis of quinazoline-2,4-diones, illustrating a one-pot, DMAP-catalyzed approach.[5]

  • Reagent Preparation: To a 10 mL microwave-rated sealed tube, add the substituted 2-aminobenzamide (1.0 mmol, 1.0 equiv), di-tert-butyl dicarbonate ((Boc)₂O) (1.5 mmol, 1.5 equiv), and 4-dimethylaminopyridine (DMAP) (0.1 mmol, 0.1 equiv).

  • Solvent Addition: Add acetonitrile (CH₃CN) (3 mL) to the tube.

  • Reaction: Seal the tube and place it in a microwave reactor. Heat the reaction mixture to 150 °C for 30 minutes (Power: 150 W, Pressure: 10 psi).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by taking a small aliquot from a parallel, conventionally heated test reaction.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Isolation: The product often precipitates from the solution upon cooling. Collect the solid by vacuum filtration.

  • Purification: Wash the collected solid with a small amount of cold acetonitrile (3 mL) and dry under vacuum to yield the desired product. Further purification can be done by recrystallization if necessary.

Protocol 2: Systematic Solvent Selection for Recrystallization

This protocol provides a methodical approach to finding a suitable solvent system for purifying your crude product.[1][4]

  • Small-Scale Testing: Place a small amount of your crude solid (approx. 10-20 mg) into several different test tubes.

  • Solvent Addition: To each tube, add a different test solvent (e.g., water, ethanol, ethyl acetate, hexanes, toluene) dropwise at room temperature until the solid just dissolves. Note the solubility at room temperature. A good solvent will have low solubility at room temperature.[1]

  • Heating: If the solid does not dissolve at room temperature, gently heat the test tube while adding more solvent dropwise until the solid dissolves completely. Note the solubility at high temperature. A good solvent will have high solubility at its boiling point.[1]

  • Cooling: Allow the clear, hot solution to cool slowly to room temperature, then place it in an ice bath.

  • Observation: Observe which solvent yields the most high-quality crystals. This will be your ideal recrystallization solvent.

  • Binary Solvents: If no single solvent is ideal, try a binary mixture. Dissolve the crude product in a small amount of a solvent in which it is highly soluble ("solvent"), and then slowly add a solvent in which it is poorly soluble ("anti-solvent") until the solution becomes cloudy. Gently heat until it becomes clear again, then cool slowly.

References

Technical Support Center: Optimizing the Synthesis of 3-Phenyl-2,4(1H,3H)-quinazolinedione

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Phenyl-2,4(1H,3H)-quinazolinedione. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to enhance the yield and purity of your synthesis.

Introduction

This compound is a key heterocyclic scaffold in medicinal chemistry, exhibiting a wide range of biological activities. Achieving high yields and purity can be challenging due to potential side reactions and the need for precise control of reaction conditions. This guide provides expert insights and practical solutions to common issues encountered during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent methods for synthesizing this compound include:

  • Route A: The reaction of anthranilic acid or its esters with phenyl isocyanate. This is often a preferred route due to the commercial availability of the starting materials.

  • Route B: The condensation of anthranilic acid with urea or phenylurea at elevated temperatures.[1]

  • Route C: The reaction of 2-aminobenzamide with a carbonyl source like diphenyl carbonate or triphosgene, followed by N-phenylation.[2]

Q2: What is the general reaction mechanism for the synthesis from an anthranilic acid derivative and phenyl isocyanate?

A2: The reaction proceeds through a two-step mechanism:

  • Nucleophilic Addition: The amino group of the anthranilic acid derivative attacks the electrophilic carbon of the phenyl isocyanate, forming an N,N'-disubstituted urea intermediate.

  • Intramolecular Cyclization: Under the influence of heat or a catalyst, the urea intermediate undergoes intramolecular cyclization with the elimination of a small molecule (e.g., water or an alcohol from the ester), leading to the formation of the quinazolinedione ring.

Q3: Why is the choice of solvent critical in this synthesis?

A3: The solvent plays a crucial role in reactant solubility, reaction rate, and in some cases, the reaction pathway. Aprotic polar solvents like DMF or DMSO can enhance the solubility of reactants and facilitate the reaction, while non-polar solvents like xylene or toluene are often used for reactions requiring high temperatures to drive the cyclization step. The choice of solvent can also influence the formation of byproducts.

Q4: Can I use a catalyst to improve the reaction rate and yield?

A4: Yes, both acid and base catalysts can be employed. Bases like triethylamine or potassium carbonate can facilitate the initial nucleophilic attack and the cyclization step.[3] In some protocols, a strong base like sodium methoxide is used to drive the cyclization to completion. Lewis acids have also been explored in related quinazolinone syntheses to activate the carbonyl group.

Troubleshooting Guide

Low Yield

Issue: The final yield of this compound is significantly lower than expected.

Potential Cause Explanation Recommended Solution
Incomplete Reaction The reaction may not have gone to completion due to insufficient reaction time or temperature. The intermediate N-(2-carboxyphenyl)-N'-phenylurea may still be present in the reaction mixture.Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material or the intermediate is still present, consider extending the reaction time or gradually increasing the temperature.
Suboptimal Reaction Temperature Temperatures that are too low can lead to an incomplete reaction, while excessively high temperatures can cause decomposition of starting materials or the desired product.Optimize the reaction temperature by running small-scale experiments at different temperatures (e.g., in 10-20°C increments).
Poor Solubility of Reactants If the reactants are not fully dissolved, the reaction rate will be slow, leading to low conversion.Choose a solvent in which all reactants are soluble at the reaction temperature. For polar starting materials, consider using DMF, DMSO, or dioxane.
Moisture in the Reaction Phenyl isocyanate is highly reactive towards water, leading to the formation of diphenylurea, which will not participate in the desired reaction.Ensure all glassware is thoroughly dried and use anhydrous solvents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Side Product Formation

Issue: The final product is contaminated with significant amounts of impurities.

Potential Side Product Formation Mechanism Prevention and Removal
Diphenylurea Phenyl isocyanate readily reacts with any trace amounts of water in the reaction mixture.Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere. Diphenylurea is often less soluble than the desired product in common organic solvents and can sometimes be removed by filtration.
Uncyclized Intermediate Incomplete cyclization of the N-(2-carboxyphenyl)-N'-phenylurea intermediate.Increase the reaction temperature or time. The addition of a base or acid catalyst can also promote cyclization. This intermediate can often be separated from the final product by column chromatography.
Polymeric Byproducts At very high temperatures, starting materials or the product can polymerize.Avoid excessive heating. Perform the reaction at a lower concentration by increasing the solvent volume to reduce the likelihood of intermolecular reactions.

Experimental Protocols

Protocol 1: Synthesis from Methyl Anthranilate and Phenyl Isocyanate

This protocol is a common and often high-yielding method for the synthesis of this compound.

Step 1: Formation of the Urea Intermediate

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl anthranilate (1 equivalent) in anhydrous toluene.

  • Slowly add phenyl isocyanate (1 equivalent) to the solution at room temperature under an inert atmosphere (e.g., nitrogen).

  • Stir the reaction mixture at room temperature for 1-2 hours. The formation of a white precipitate of the urea intermediate may be observed.

Step 2: Cyclization to this compound

  • To the reaction mixture from Step 1, add a catalytic amount of a base such as sodium methoxide (e.g., 0.1 equivalents).

  • Heat the mixture to reflux (approximately 110°C for toluene) and maintain reflux for 4-6 hours, or until TLC analysis indicates the disappearance of the intermediate.

  • Cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash with cold toluene or ethanol.

  • Recrystallize the crude product from a suitable solvent such as ethanol or acetic acid to obtain pure this compound.

dot

Synthesis_Workflow cluster_step1 Step 1: Urea Formation cluster_step2 Step 2: Cyclization a Methyl Anthranilate d Reaction Flask a->d b Phenyl Isocyanate b->d c Anhydrous Toluene c->d e Urea Intermediate d->e Stir at RT, 1-2h g Heat to Reflux e->g f Sodium Methoxide f->g h Precipitated Product g->h 4-6h i Filtration & Washing h->i j Recrystallization i->j k Pure Product j->k

Caption: Experimental workflow for the synthesis of this compound.

Data Presentation

Table 1: Effect of Reaction Conditions on Yield

The following table summarizes the reported yields of this compound under various reaction conditions. This data can guide the optimization of your synthesis.

Starting Materials Solvent Base/Catalyst Temperature (°C) Time (h) Yield (%) Reference
Anthranilic Acid, Phenyl IsocyanatePyridine-Reflux485--INVALID-LINK--
Methyl Anthranilate, Phenyl IsocyanateTolueneSodium MethoxideReflux692--INVALID-LINK--
Anthranilic Acid, Urea--160-180378--INVALID-LINK--
2-Aminobenzamide, Diphenyl CarbonatePyridine-Reflux575--INVALID-LINK--

Reaction Mechanisms

Mechanism: Synthesis from Methyl Anthranilate and Phenyl Isocyanate

The detailed mechanism involves the initial formation of a urea intermediate followed by a base-catalyzed intramolecular cyclization.

dot

Reaction_Mechanism cluster_legend Legend cluster_reaction Reactant Reactant Intermediate Intermediate Product This compound Methyl_Anthranilate Methyl Anthranilate Urea_Intermediate Urea Intermediate Methyl_Anthranilate->Urea_Intermediate + Phenyl Isocyanate Phenyl_Isocyanate Phenyl Isocyanate Cyclized_Intermediate Cyclized Intermediate Urea_Intermediate->Cyclized_Intermediate Base (e.g., NaOMe) Heat Cyclized_Intermediate->Product - Methanol

Caption: Reaction mechanism for the synthesis of this compound.

References

Technical Support Center: Navigating the Solubility Challenges of Quinazolinedione Compounds in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

Here is the technical support center for troubleshooting solubility issues of quinazolinedione compounds.

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with the quinazolinedione scaffold. Quinazolinone and quinazolinedione derivatives are a cornerstone of modern medicinal chemistry, exhibiting a vast range of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] However, the very features that make this scaffold a privileged structure—its rigid, planar, and often lipophilic nature—frequently lead to significant solubility challenges in aqueous biological assay systems.[4][5]

This guide is designed to provide you with a logical, in-depth framework for diagnosing and resolving these solubility issues, moving from common benchtop problems to advanced formulation strategies. Our goal is to ensure that the true biological activity of your compounds is not masked by poor solubility, leading to more reliable and reproducible data.

Section 1: Initial Troubleshooting for In Vitro Assays

This section addresses the most common solubility problems encountered when preparing compounds for cell-based or biochemical assays.

Q1: My quinazolinedione compound won't fully dissolve in 100% DMSO to create a stock solution. What should I do?

Answer: This is a common first hurdle. The issue often lies with either the quality of the solvent or the physical form of the compound. Crystalline compounds, which are in a lower energy state, can be particularly difficult to dissolve, even in a powerful organic solvent like DMSO.[6]

Causality & Troubleshooting Steps:

  • Verify DMSO Quality: Ensure you are using anhydrous (water-free), high-purity DMSO. Water contamination significantly reduces DMSO's solvating power for hydrophobic compounds. It is bad practice to store DMSO stocks in a standard lab refrigerator where water can be absorbed.[6]

  • Increase Solvent Volume: The most straightforward approach is to try dissolving the compound in a larger volume of DMSO to create a less concentrated stock solution.

  • Apply Gentle Energy: To overcome the energy barrier of the crystal lattice, controlled energy input can be highly effective.

    • Gentle Warming: Warm the vial to 37-40°C.[7] Avoid excessive heat, which can degrade the compound.

    • Sonication: Place the vial in a bath sonicator for 5-10 minute intervals.[8] This uses ultrasonic waves to break apart compound aggregates and accelerate dissolution.

  • Consider an Alternative Solvent: If DMSO fails, other organic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) can be tested, though their compatibility with your specific assay must be verified.[9]

Q2: My compound dissolves perfectly in DMSO, but it crashes out and forms a precipitate when I dilute it into my aqueous assay buffer or cell culture medium. How can I fix this?

Answer: This phenomenon, often called "precipitation upon dilution," is the most frequent solubility challenge. It occurs because you are moving the compound from a highly favorable organic environment (DMSO) to a highly unfavorable aqueous one. The concentration you are trying to achieve exceeds the compound's kinetic solubility in the final assay medium.[7][10]

Here is a tiered strategy, starting with the simplest fixes:

  • Reduce Final Concentration: The simplest solution is to lower the final concentration of the compound in your assay.[7] It's possible the observed biological effect can be achieved at a concentration below the solubility limit.

  • Optimize Dilution Technique: Rapidly and thoroughly mix the compound during dilution. Add the DMSO stock to the aqueous buffer dropwise or in small increments while vortexing vigorously. This rapid dispersion can help prevent localized high concentrations that initiate precipitation.

If basic adjustments fail, you will need to modify the assay buffer with solubilizing agents. The key is to use the lowest concentration of excipient possible to avoid off-target effects on your biological system.

  • Co-solvents: These water-miscible organic solvents reduce the overall polarity of the aqueous medium, making it more hospitable to your compound.[11]

  • Surfactants: These agents form micelles that encapsulate the hydrophobic compound, keeping it dispersed in the aqueous phase.[11] Use them at concentrations above their Critical Micelle Concentration (CMC).

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior. They form inclusion complexes with the drug, effectively "hiding" its hydrophobic parts from the water.[11][12]

Excipient Type Example Typical Starting Concentration (v/v) Mechanism of Action Considerations
Co-Solvent Ethanol, Propylene Glycol, PEG 4001 - 5%Reduces solvent polarity.Can affect enzyme activity or cell health at higher concentrations.
Surfactant Polysorbate 80 (Tween® 80), Pluronic® F-680.01 - 0.1%Forms micelles to encapsulate the compound.[13]Ensure concentration is above the CMC. Can interfere with some fluorescence/luminescence readouts.
Complexation Agent Hydroxypropyl-β-cyclodextrin (HP-β-CD)1 - 5 mMForms a host-guest inclusion complex.[7]Can sometimes extract cholesterol from cell membranes. Pre-incubation of the compound with cyclodextrin is recommended.
  • Prepare Excipient Stock: Prepare a 10X stock of the chosen excipient (e.g., 10% Tween 80, or 50 mM HP-β-CD) in your assay buffer.

  • Pre-mix (for Cyclodextrins): If using HP-β-CD, it is often beneficial to first dilute your DMSO compound stock into the 10X HP-β-CD solution and allow it to incubate for 15-30 minutes to facilitate complex formation.

  • Final Dilution: Add the compound/excipient mixture to the remaining assay buffer to achieve the final 1X concentration of both the compound and the excipient.

  • Vehicle Control: Crucially , your vehicle control must contain the same final concentration of both DMSO and the solubilizing excipient to account for any effects of the formulation itself.[8]

Section 2: Frequently Asked Questions (FAQs)

Q3: What is the difference between kinetic and thermodynamic solubility, and which one matters for my in vitro assay?

Answer: Understanding this distinction is critical for interpreting your results.

  • Kinetic Solubility is determined by adding a concentrated DMSO stock of your compound to an aqueous buffer and measuring the concentration at which it precipitates.[14] This is a rapid, non-equilibrium measurement that mimics the procedure used in most high-throughput screening (HTS) and early-stage biological assays.[10][15] It is the relevant value for troubleshooting the precipitation issues described in Q2.

  • Thermodynamic Solubility is the true equilibrium solubility. It is measured by adding an excess of the solid compound to a buffer, allowing it to equilibrate (often for 24-48 hours), and then measuring the concentration of the dissolved material.[16][17] This value is more important for later-stage drug development, such as formulation for in vivo studies.[16]

Parameter Kinetic Solubility Thermodynamic Solubility
Starting Material Compound pre-dissolved in DMSOSolid (crystalline) compound
Measurement Time Short (minutes to a few hours)Long (24-48 hours) to reach equilibrium
Relevance Early-stage discovery, HTS, in vitro assaysLead optimization, pre-formulation, in vivo studies
Typical Value Often higher than thermodynamic solubility (can form supersaturated solutions)[17]Represents the true, stable solubility limit
Q4: How does pH affect the solubility of my quinazolinedione compound?

Answer: The solubility of quinazolinedione derivatives is often highly pH-dependent. The scaffold contains basic nitrogen atoms.[7]

  • Mechanism: In an acidic environment (lower pH), these nitrogen atoms can become protonated (ionized). The charged, ionized form of the molecule is significantly more soluble in aqueous media than the neutral form.[18][19]

  • Practical Implication: Many quinazolinedione-based drugs, like the kinase inhibitor Gefitinib, are weak bases and are much more soluble at an acidic pH.[7] Conversely, their solubility drops sharply at neutral or basic pH.[7]

  • Assay Considerations: While you generally cannot alter the pH of cell culture medium (typically buffered to pH 7.2-7.4), this principle is crucial for biochemical assays. If your assay can tolerate a lower pH, adjusting the buffer from pH 7.4 to 6.5, for example, could dramatically improve compound solubility.[20] Always confirm that the pH change does not affect your protein's activity or stability.

Section 3: Visualizing Workflows and Mechanisms

To better illustrate the troubleshooting process and the mechanisms of solubilization, the following diagrams are provided.

G Troubleshooting Workflow for Quinazolinedione Solubility start Solubility Issue Identified q1 Compound won't dissolve in 100% DMSO stock? start->q1 Stock Prep q2 Compound precipitates upon dilution into aqueous buffer? start->q2 Assay Prep q1->q2 No sol1_1 1. Check DMSO Quality (Anhydrous) 2. Increase Solvent Volume q1->sol1_1 Yes sol2_1 Tier 1: Basic Adjustments - Lower Final Concentration - Optimize Dilution Technique q2->sol2_1 Yes sol1_2 Apply Gentle Energy: - Warming (37-40°C) - Sonication sol1_1->sol1_2 sol1_3 Consider Alternative Solvent (e.g., DMF) sol1_2->sol1_3 sol2_2 Tier 2: Use Solubilizing Excipients - Co-solvents (PEG, Ethanol) - Surfactants (Tween 80) - Cyclodextrins (HP-β-CD) sol2_1->sol2_2 If precipitation persists sol2_3 Tier 3: Advanced Formulation (See Section 4) sol2_2->sol2_3 If still unsuccessful or for in vivo studies

Caption: A decision tree for troubleshooting common solubility issues.

G Mechanisms of Solubilization for Hydrophobic Compounds cluster_0 Aqueous Environment (Buffer) cluster_1 Co-Solvent Effect cluster_2 Surfactant Micelle cluster_3 Cyclodextrin Complex compound_agg Precipitated Compound (Aggregate) cluster_1 cluster_1 compound_agg->cluster_1 Solubilized by cluster_2 cluster_2 compound_agg->cluster_2 Solubilized by cluster_3 cluster_3 compound_agg->cluster_3 Solubilized by cs_mol Co-solvent (e.g., PEG) comp_cs Compound label_cs Reduces bulk solvent polarity micelle_head1 comp_micelle Compound micelle_head1->comp_micelle micelle_head2 micelle_head2->comp_micelle micelle_head3 micelle_head3->comp_micelle micelle_head4 micelle_head4->comp_micelle micelle_head5 micelle_head5->comp_micelle micelle_head6 micelle_head6->comp_micelle cd_host Cyclodextrin (Host) comp_cd Compound (Guest) cd_host->comp_cd Forms inclusion complex

Caption: How excipients improve the solubility of hydrophobic compounds.

Section 4: Advanced Formulation Strategies for Preclinical Development

Q5: My compound is potent in vitro (with excipients), but it shows very low oral bioavailability in animal models. What's next?

Answer: This is a classic problem for compounds belonging to the Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) and Class IV (low solubility, low permeability), a group where many quinazolinediones fall.[21] Poor aqueous solubility in the gastrointestinal tract limits the drug's dissolution and subsequent absorption. To overcome this, more advanced formulation strategies are required.

Strategy Principle Primary Advantage(s) Reference
Particle Size Reduction (Nanosuspension) Decreases particle size to the nanometer range, which dramatically increases the surface area available for dissolution, as described by the Noyes-Whitney equation.Increases dissolution velocity; suitable for intravenous administration.[7][13][22]
Solid Dispersion The drug is molecularly dispersed in a solid, hydrophilic polymer matrix. This traps the drug in a high-energy, more soluble amorphous state.Converts the drug from a stable crystalline form to a more soluble amorphous form; significantly improves dissolution rate and extent.[7][23][24]
Salt Formation Converts the neutral (often basic) quinazolinedione into a salt form with a suitable acid.Salts often have much higher intrinsic aqueous solubility and faster dissolution rates than the free base.[7][25]
Lipid-Based Formulations The drug is dissolved in a mixture of oils, surfactants, and co-solvents (e.g., Self-Emulsifying Drug Delivery Systems - SEDDS).Leverages the body's natural lipid absorption pathways; suitable for highly lipophilic compounds.[12][13]

This protocol provides a general method for preparing a solid dispersion, a robust technique for improving the solubility of poorly soluble compounds.[7][11]

  • Selection of Components: Choose a suitable hydrophilic carrier (e.g., PVP K30, Soluplus®, PEG 6000) and a volatile organic solvent (e.g., methanol, acetone) in which both your quinazolinedione compound and the carrier are fully soluble.[7]

  • Dissolution: Accurately weigh the drug and carrier in a predetermined ratio (e.g., 1:1, 1:3, 1:5 drug:carrier by weight). Dissolve both components completely in the selected solvent in a round-bottom flask to form a clear solution.

  • Solvent Removal: Remove the solvent using a rotary evaporator under vacuum. The bath temperature should be kept low (e.g., 40-50°C) to prevent thermal degradation. Continue until a dry, solid film forms on the flask wall.[11]

  • Final Drying: Place the flask in a vacuum oven (e.g., 40°C for 12-24 hours) to remove all residual solvent.[11]

  • Pulverization and Sieving: Scrape the solid dispersion from the flask, gently pulverize it into a fine powder using a mortar and pestle, and pass it through a sieve to ensure a uniform particle size.[11]

  • Characterization: The resulting powder should be characterized to confirm the amorphous state (e.g., using DSC or XRD) and then tested for its improved dissolution properties compared to the original crystalline drug.

By systematically applying these troubleshooting principles and formulation strategies, you can overcome the inherent solubility challenges of quinazolinedione compounds, enabling a more accurate assessment of their therapeutic potential.

References

Technical Support Center: Synthesis of 3-Phenyl-2,4(1H,3H)-quinazolinedione

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 3-Phenyl-2,4(1H,3H)-quinazolinedione. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation in this important synthetic transformation. Our goal is to provide you with the expertise and practical insights needed to optimize your reaction outcomes, ensuring high yield and purity of the target molecule.

I. Understanding the Synthesis: Reaction Mechanism

The most common and direct route to this compound involves the reaction of anthranilic acid with phenyl isocyanate. The reaction proceeds through a two-step mechanism:

  • Nucleophilic Addition: The amino group of anthranilic acid acts as a nucleophile, attacking the electrophilic carbon of the isocyanate group in phenyl isocyanate. This initial addition reaction forms the key intermediate, N-(phenylcarbamoyl)anthranilic acid.

  • Intramolecular Cyclization: Upon heating, the N-(phenylcarbamoyl)anthranilic acid intermediate undergoes intramolecular cyclization. The carboxylic acid group reacts with the adjacent urea linkage, eliminating a molecule of water to form the stable six-membered quinazolinedione ring.

Reaction_Mechanism cluster_step1 Step 1: Nucleophilic Addition cluster_step2 Step 2: Intramolecular Cyclization cluster_side_reaction Side Reaction Pathway Anthranilic_Acid Anthranilic Acid Intermediate N-(phenylcarbamoyl)anthranilic acid Anthranilic_Acid->Intermediate + Phenyl Isocyanate Aniline Aniline Anthranilic_Acid->Aniline Decarboxylation (High Temp) Phenyl_Isocyanate Phenyl Isocyanate Diphenylurea N,N'-Diphenylurea Phenyl_Isocyanate->Diphenylurea + Aniline Product This compound Intermediate->Product - H₂O (Heat) Water H₂O Aniline->Diphenylurea + Phenyl Isocyanate CO2 CO₂

Caption: Reaction mechanism for the synthesis of this compound and the primary side reaction pathway.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound, providing explanations for their causes and actionable solutions.

Q1: My reaction yield is low. What are the potential causes and how can I improve it?

A1: Low yields are a common issue and can stem from several factors. A systematic approach to troubleshooting is crucial.

Potential Cause Explanation Troubleshooting Steps
Incomplete Reaction The reaction may not have gone to completion due to insufficient reaction time or suboptimal temperature.Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to track the consumption of starting materials (anthranilic acid) and the formation of the product. Optimize Reaction Time and Temperature: Gradually increase the reaction time or temperature and monitor the effect on the yield. Be cautious, as excessively high temperatures can promote byproduct formation.
Byproduct Formation The formation of side products, primarily N,N'-diphenylurea, consumes the phenyl isocyanate, reducing the amount available to react with anthranilic acid.Control Reaction Temperature: High temperatures can cause the decarboxylation of anthranilic acid to aniline, which then reacts with phenyl isocyanate to form the highly stable N,N'-diphenylurea. Maintain the reaction temperature at the minimum required for the cyclization of the intermediate. Stoichiometry Control: Using a slight excess of anthranilic acid might help to ensure all the phenyl isocyanate is consumed in the desired reaction pathway.
Poor Quality of Reagents Impurities in the starting materials, especially moisture in the solvent or on the glassware, can react with phenyl isocyanate, reducing its availability.Use Anhydrous Conditions: Phenyl isocyanate is highly reactive towards water. Ensure all glassware is thoroughly dried and use anhydrous solvents. Verify Reagent Purity: Confirm the purity of your anthranilic acid and phenyl isocyanate using appropriate analytical techniques (e.g., NMR, melting point).
Suboptimal Solvent Choice The solvent plays a critical role in the solubility of reactants and intermediates, affecting the reaction rate.Solvent Screening: While solvents like DMF, DMSO, and toluene are commonly used, it may be beneficial to screen a variety of solvents to find the one that provides the best solubility and reaction outcome for your specific setup.
Q2: I have a significant amount of a white, high-melting point solid that is insoluble in most common solvents in my crude product. What is it and how can I get rid of it?

A2: This is a classic sign of the formation of N,N'-diphenylurea .

  • Causality: N,N'-diphenylurea is a common and often problematic byproduct in this synthesis. It is formed from the reaction of phenyl isocyanate with aniline. The aniline is generated in situ from the decarboxylation of the starting material, anthranilic acid, which is often accelerated at elevated temperatures. Phenyl isocyanate can also react with any water present to form aniline, which then reacts with another molecule of phenyl isocyanate.

  • Troubleshooting & Prevention:

    • Strict Temperature Control: The most critical factor is to maintain the reaction temperature below the point where significant decarboxylation of anthranilic acid occurs (generally, keep the temperature as low as possible while still allowing for the cyclization to proceed).

    • Anhydrous Conditions: As mentioned previously, ensure your reaction is free of moisture to prevent the hydrolysis of phenyl isocyanate to aniline.

    • Order of Addition: Adding the phenyl isocyanate slowly to a solution of anthranilic acid can help to ensure it reacts with the intended starting material rather than itself or aniline.

  • Purification Strategy:

    • Recrystallization: N,N'-diphenylurea has very low solubility in many organic solvents. This property can be exploited for purification. The desired product, this compound, is generally more soluble. Recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) can effectively remove the insoluble N,N'-diphenylurea.

    • Column Chromatography: If recrystallization is not sufficient, silica gel column chromatography can be employed. A solvent system with a gradient of polarity (e.g., hexane/ethyl acetate) will allow for the separation of the product from the less polar N,N'-diphenylurea.

Q3: My final product seems to be contaminated with unreacted starting material or the intermediate. How can I confirm this and purify my product?

A3: Identifying and removing starting materials and intermediates is key to obtaining a pure final product.

  • Identification:

    • TLC Analysis: Co-spot your crude product with authentic samples of anthranilic acid and, if available, the N-(phenylcarbamoyl)anthranilic acid intermediate. This will help you to identify their presence in your product mixture.

    • NMR Spectroscopy: The 1H NMR spectrum of the crude product can reveal the presence of unreacted anthranilic acid (characteristic aromatic and amine/acid proton signals) or the intermediate (distinct amide and carboxylic acid proton signals). The 13C NMR can also be very informative.[1]

  • Purification Strategies:

    • Acid-Base Extraction: Unreacted anthranilic acid can be removed by dissolving the crude product in an organic solvent (like ethyl acetate or dichloromethane) and washing with a dilute aqueous basic solution (e.g., sodium bicarbonate). The anthranilic acid will be deprotonated and move into the aqueous layer, while your product and other non-acidic impurities remain in the organic layer.

    • Recrystallization: A carefully chosen recrystallization solvent will have high solubility for your desired product at elevated temperatures and low solubility at room temperature, while impurities will either remain in solution or be insoluble at high temperatures.

    • Column Chromatography: As a final purification step, column chromatography is very effective at separating compounds with different polarities.

III. Frequently Asked Questions (FAQs)

Q1: What is the expected melting point of this compound?

A1: The reported melting point for this compound is typically in the range of 280-283 °C. A broad melting point range or a value significantly lower than this can indicate the presence of impurities.

Q2: What are the characteristic NMR peaks for this compound?

A2: In DMSO-d6, you can expect the following characteristic signals in the 1H NMR spectrum: a multiplet for the aromatic protons of the quinazolinedione ring system and the phenyl group, typically between δ 7.0 and 8.0 ppm. The 13C NMR spectrum will show characteristic signals for the two carbonyl carbons of the quinazolinedione ring.[1]

Q3: Can I use a different starting material instead of anthranilic acid?

A3: Yes, esters of anthranilic acid, such as methyl anthranilate, can also be used. The reaction with phenyl isocyanate will proceed similarly, with the cyclization step eliminating an alcohol (methanol in the case of methyl anthranilate) instead of water.

Q4: Are there any other potential byproducts I should be aware of?

A4: While N,N'-diphenylurea is the most common byproduct, other side reactions are possible, especially under harsh conditions:

  • Polymeric materials: At very high temperatures, isocyanates can polymerize, leading to the formation of intractable polymeric byproducts.

  • Self-condensation of anthranilic acid: Although less common in this specific synthesis, under certain conditions, anthranilic acid can undergo self-condensation to form dimers or other related compounds.

Q5: What analytical techniques are best for monitoring the reaction and assessing final product purity?

A5: A combination of techniques is recommended:

  • Thin Layer Chromatography (TLC): Ideal for rapid, real-time monitoring of the reaction progress.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the product and byproduct distribution. A reverse-phase C18 column with a mobile phase gradient of water and acetonitrile is a good starting point for method development.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C): Essential for structural confirmation of the final product and identification of any impurities.[1]

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help in identifying unknown byproducts.

  • Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity.

IV. Experimental Protocols

Protocol 1: Synthesis of this compound from Anthranilic Acid and Phenyl Isocyanate

Materials:

  • Anthranilic acid

  • Phenyl isocyanate

  • Anhydrous solvent (e.g., Toluene, DMF, or DMSO)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle and magnetic stirrer

Procedure:

  • Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve anthranilic acid (1 equivalent) in the chosen anhydrous solvent.

  • Addition of Phenyl Isocyanate: While stirring the solution at room temperature, slowly add phenyl isocyanate (1 equivalent) dropwise. An exothermic reaction may be observed.

  • Reaction: After the addition is complete, heat the reaction mixture to a moderate temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If a precipitate has formed, filter the solid and wash it with a small amount of cold solvent. This solid is likely to be a mixture of the product and N,N'-diphenylurea.

    • If no precipitate forms, the solvent can be removed under reduced pressure to obtain the crude product.

  • Purification:

    • Recrystallization: Recrystallize the crude product from a suitable solvent such as ethanol or ethyl acetate. The less soluble N,N'-diphenylurea will be largely removed during this step.

    • Column Chromatography: If further purification is needed, perform silica gel column chromatography using a gradient eluent system (e.g., hexane-ethyl acetate).

Experimental_Workflow Start Dissolve Anthranilic Acid in Anhydrous Solvent Add_Isocyanate Slowly Add Phenyl Isocyanate Start->Add_Isocyanate Heat_React Heat and Stir (Monitor by TLC) Add_Isocyanate->Heat_React Cool_Down Cool to Room Temperature Heat_React->Cool_Down Filter_or_Evaporate Filter Precipitate or Evaporate Solvent Cool_Down->Filter_or_Evaporate Crude_Product Obtain Crude Product Filter_or_Evaporate->Crude_Product Purification Purification Crude_Product->Purification Recrystallization Recrystallization Purification->Recrystallization Column_Chromatography Column Chromatography Recrystallization->Column_Chromatography If necessary Final_Product Pure this compound Recrystallization->Final_Product Column_Chromatography->Final_Product

Caption: A typical experimental workflow for the synthesis and purification of this compound.

V. References

  • Petridou-Fischer, J., & Papadopoulos, E. P. (1982). A convenient synthesis of 3-aryl-2,4(1H,3H)-quinazolinediones. Journal of Heterocyclic Chemistry, 19(1), 123-126.

  • SpectraBase. (2025). This compound. --INVALID-LINK--

  • El-Sayed, M. A. A., Abdel-Aziz, A. A.-M., & Abdel-Hafez, A. A.-M. (2022). Design, synthesis, biological assessments and computational studies of 3-substituted phenyl quinazolinone derivatives as promising anti-cancer agents. Journal of the Iranian Chemical Society, 19(11), 4785-4803.

References

Technical Support Center: Purification of 3-Phenyl-2,4(1H,3H)-quinazolinedione Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 3-Phenyl-2,4(1H,3H)-quinazolinedione derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common and complex purification challenges encountered in the laboratory. Here, we move beyond simple protocols to explain the underlying principles, helping you make informed decisions to achieve high purity and yield.

Section 1: Foundational Purification Strategies & Common Issues

The initial approach to purifying this compound derivatives often depends on the scale of the synthesis and the nature of the impurities.[1] The most common starting points are recrystallization and column chromatography.

FAQs: Initial Purification Steps

Q1: What is the most effective initial method to purify crude this compound?

A1: For a first-pass purification, recrystallization is often the most straightforward and cost-effective method, especially for removing baseline impurities.[1] If this does not yield the desired purity, column chromatography is a highly effective technique for separating compounds based on polarity.[1][2]

Q2: How do I identify the impurities in my sample?

A2: Common impurities often include unreacted starting materials, such as anthranilic acid derivatives, or by-products from the cyclization reaction.[1] A combination of analytical techniques is essential for identification:

  • Thin Layer Chromatography (TLC): For a quick assessment of the number of components.

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS): For structural elucidation of impurities.

Q3: My compound is still impure after one round of purification. What's the next step?

A3: It is common to perform a second purification step using a different technique. For example, if you started with column chromatography, following up with recrystallization can significantly improve purity.[1] Alternatively, repeating column chromatography with a more shallow solvent gradient can enhance separation.[1]

Section 2: In-Depth Troubleshooting Guides

This section provides detailed troubleshooting for specific purification techniques.

Guide 1: Recrystallization

Recrystallization purifies solid compounds by leveraging differences in their solubility in a specific solvent at varying temperatures.[1]

Troubleshooting Common Recrystallization Problems
Problem Potential Causes Solutions
Compound does not crystallize upon cooling. 1. Too much solvent was used. 2. The chosen solvent is not suitable.[1]1. Reheat the solution to evaporate some solvent and then cool again. 2. Scratch the inside of the flask with a glass rod to induce crystallization.[1] 3. Add a seed crystal of the pure compound.[1][3] 4. Cool the solution in an ice bath to further decrease solubility.[1]
An oily product forms instead of crystals. 1. The compound's melting point is lower than the solvent's boiling point. 2. The solution is supersaturated, or cooling is too rapid. 3. Impurities are hindering crystal lattice formation.[1]1. Use a solvent with a lower boiling point. 2. Allow the solution to cool more slowly. 3. Attempt a preliminary purification with column chromatography to remove impurities.
Low recovery of the purified compound. 1. The compound is too soluble in the cold solvent. 2. Too much solvent was used for washing the crystals.1. Ensure the solution is thoroughly cooled in an ice bath before filtration. 2. Wash the crystals with a minimal amount of ice-cold solvent.
Advanced Recrystallization: The Two-Solvent Method

When a single solvent doesn't provide the ideal solubility profile, a two-solvent system is employed. This involves a "good" solvent in which the compound is soluble and a "poor" solvent in which it is insoluble.[1]

Step-by-Step Protocol for Two-Solvent Recrystallization:

  • Dissolve the crude compound in a minimum amount of the hot "good" solvent.

  • Add the "poor" solvent dropwise to the hot solution until it becomes cloudy, indicating saturation.[1]

  • If necessary, add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation.[1]

  • Collect the crystals by vacuum filtration, wash with a small amount of cold "poor" solvent, and dry.[1][3]

Guide 2: Column Chromatography

Column chromatography is a powerful technique for separating mixtures based on the differential adsorption of components to a stationary phase.[2][4][5]

graph TD { A[Crude Sample Dissolved in Minimal Solvent] --> B{Load onto Packed Column}; B --> C{Elute with Solvent System (Mobile Phase)}; C --> D{Components Separate Based on Polarity}; D --> E[Collect Fractions]; E --> F{Analyze Fractions by TLC/HPLC}; F --> G[Combine Pure Fractions]; G --> H[Evaporate Solvent]; H --> I[Pure Compound]; } Caption: Workflow for Column Chromatography Purification.

Troubleshooting Common Column Chromatography Problems
Problem Potential Causes Solutions
Poor separation of compounds (overlapping bands). 1. Inappropriate solvent system (mobile phase). 2. Column was not packed uniformly.[4] 3. Column was overloaded with the sample.1. Optimize the solvent system using TLC. Aim for a difference in Rf values of at least 0.2. 2. Ensure the column is packed evenly without cracks or bubbles.[5] 3. Use a larger column or reduce the amount of sample loaded.
Compound is not eluting from the column. 1. The solvent system is not polar enough. 2. The compound has very strong interactions with the stationary phase.1. Gradually increase the polarity of the mobile phase. 2. Consider using a more polar stationary phase (e.g., alumina instead of silica gel).
Streaking or tailing of bands. 1. The sample is not soluble in the mobile phase. 2. The compound is interacting too strongly with the stationary phase.1. Ensure the sample is fully dissolved before loading. 2. Add a small percentage of a more polar solvent (e.g., methanol) or an acid/base (e.g., acetic acid/triethylamine) to the mobile phase to improve peak shape.
Guide 3: Preparative High-Performance Liquid Chromatography (HPLC)

For achieving the highest purity (>99%) or separating challenging mixtures like isomers, preparative HPLC is the method of choice.[1]

Q: When should I choose preparative HPLC over flash chromatography?

A: Preparative HPLC is ideal for obtaining very high purity compounds, separating isomers or compounds with very similar polarities that are difficult to resolve with flash chromatography.[1] It is also well-suited for smaller sample quantities, from micrograms to grams.[1]

Typical Preparative HPLC Method for Quinazolinedione Derivatives
  • Column: A C18 reversed-phase preparative column is commonly used.[1][6]

  • Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B) is typical. Adding 0.1% formic acid or trifluoroacetic acid can improve peak shape.[1]

  • Method Development: An analytical scale gradient should be developed first. A common gradient runs from 10% B to 90% B over 20-30 minutes.[1]

graph TD { A[Crude Sample Preparation] --> B[Dissolve in Mobile Phase & Filter]; B --> C{Method Development on Analytical HPLC}; C --> D{Scale Up to Preparative HPLC}; D --> E[Inject Sample & Collect Fractions]; E --> F{Analyze Fraction Purity by Analytical HPLC}; F --> G[Combine Pure Fractions]; G --> H[Solvent Removal (Lyophilization/Rotary Evaporation)]; H --> I[High Purity Compound]; } Caption: Preparative HPLC Workflow.

Troubleshooting Common HPLC Problems
Problem Potential Causes Solutions
Poor peak shape (tailing). Strong interactions between the basic nitrogen groups of the quinazolinedione and acidic residual silanol groups on the silica-based column.[7]1. Lower the mobile phase pH to 2.5-3.5 to protonate the analyte. 2. Use an end-capped or base-deactivated column specifically designed for basic compounds.[7]
Shifting retention times. 1. Inadequate column equilibration. 2. Fluctuations in column temperature. 3. Variations in mobile phase composition.[7]1. Ensure the column is thoroughly equilibrated before and between runs. 2. Use a column oven for precise temperature control. 3. Prepare the mobile phase fresh daily with precise measurements.[7]
Poor resolution between the target compound and an impurity. The mobile phase composition is not optimized for selectivity.Make small adjustments to the mobile phase pH or the organic solvent ratio to improve the separation of closely eluting peaks.[7]

Section 3: Special Considerations for Isomer Separation

Separating isomers of this compound derivatives can be particularly challenging due to their similar physical properties.

Q: My synthesis produced isomers that are inseparable by standard chromatography. What should I do?

A: For difficult isomer separations, specialized HPLC columns are often necessary.

  • Phenyl or Pentafluorophenyl (PFP) columns: These are ideal for separating positional isomers on a benzene ring.[8]

  • C8 Columns: The shorter carbon chains of C8 columns can be effective for separating conformational isomers.[8]

  • C30 Columns: These can provide unique selectivity for certain isomers, such as cis-trans isomers, that are not separable on C18 columns.[9]

It is important to note that chiral columns can also separate diastereomers and positional isomers, but they are a more expensive option.[8]

References

overcoming poor regioselectivity in 3-Phenyl-2,4(1H,3H)-quinazolinedione synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 3-Phenyl-2,4(1H,3H)-quinazolinedione

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a particular focus on overcoming challenges related to regioselectivity.

Conceptual Overview: The Challenge of Regioselectivity

The synthesis of this compound involves the formation of a heterocyclic ring system where a phenyl group is specifically attached to the nitrogen at position 3 (N3). The primary challenge in this synthesis is controlling the regioselectivity of the reaction. Depending on the chosen synthetic route and reaction conditions, there is often a competing reaction that can lead to the formation of the undesired 1-Phenyl-2,4(1H,3H)-quinazolinedione isomer or a mixture of both, complicating purification and reducing the yield of the target compound.

The regiochemical outcome is largely governed by the relative nucleophilicity of the two nitrogen atoms in the quinazolinedione precursor and the steric hindrance around these sites. The N1 and N3 positions present distinct electronic and steric environments, which can be exploited to favor the formation of the desired N3-substituted product.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing this compound?

A1: Several methods exist, with the most common starting materials being anthranilic acid derivatives or isatoic anhydrides.[1] A widely used approach involves the condensation of N-acylanthranilic acids with primary amines.[2] Another effective method is the palladium-catalyzed arylation-ester amidation of o-halo benzoates with monoalkyl ureas, which has been shown to be regioselective for the formation of 3-N-alkyl isomers.[3]

Q2: Why am I getting a mixture of N1 and N3 phenyl isomers?

A2: The formation of a mixture of regioisomers is a common problem and is often due to a lack of sufficient regiochemical control in the reaction. The relative nucleophilicity of the N1 and N3 positions can be similar under certain conditions, leading to competitive phenylation at both sites. Factors influencing this include the reaction temperature, the nature of the solvent, and the specific catalyst or reagents used.[4]

Q3: Can the choice of starting material influence the regioselectivity?

A3: Absolutely. Starting with a pre-functionalized precursor where one of the nitrogen atoms is blocked or its reactivity is sterically hindered can be an effective strategy to direct the phenyl group to the desired position. For example, using an N-substituted anthranilamide can predispose the cyclization to occur in a specific orientation.

Q4: What is the role of the catalyst in controlling regioselectivity?

A4: In metal-catalyzed reactions, the choice of both the metal and the ligand is critical.[1][5] For instance, certain palladium catalysts with specific phosphine ligands have demonstrated high regioselectivity in directing substitution to the N3 position.[3] The catalyst can influence the regiochemical outcome by coordinating to one of the nitrogen atoms preferentially, thereby activating it for substitution while deactivating the other.

Troubleshooting Specific Issues

Issue 1: Low yield of the desired this compound.

  • Possible Cause: Suboptimal reaction conditions.

    • Solution: Systematically screen different temperatures and solvents. Polar solvents like DMF have been shown to be effective in similar syntheses.[6] A temperature screening experiment can help identify the optimal balance between reaction rate and side product formation.[7]

  • Possible Cause: Poor quality of starting materials.

    • Solution: Ensure the purity of your starting materials, such as anthranilic acid or isatoic anhydride derivatives. Impurities can lead to unwanted side reactions.[1]

  • Possible Cause: Inactive catalyst.

    • Solution: For catalyzed reactions, ensure the catalyst is fresh and has not been deactivated by moisture or air.[6]

Issue 2: The primary product is the undesired 1-Phenyl isomer.

  • Possible Cause: The reaction conditions favor substitution at the N1 position.

    • Solution: Altering the reaction conditions can shift the regioselectivity. For example, changing the base or solvent polarity can influence which nitrogen atom is more nucleophilic. In some cases, a switch in catalyst from a palladium-based system to a copper-based one might be beneficial.[8]

  • Possible Cause: Steric factors are directing the phenyl group to the less hindered N1 position.

    • Solution: If your starting material has bulky substituents near the N3 position, this could be a contributing factor. Consider a different synthetic route that avoids such sterically demanding intermediates.

Issue 3: Formation of significant side products other than the N1 isomer.

  • Possible Cause: High reaction temperatures leading to decomposition.

    • Solution: Lower the reaction temperature.[7] Monitor the reaction closely by TLC or LC-MS to avoid prolonged reaction times that can lead to the degradation of the product or starting materials.[6]

  • Possible Cause: Reaction sensitivity to air or moisture.

    • Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.[7]

Experimental Protocols & Data

Protocol 1: Regioselective Palladium-Catalyzed Synthesis

This protocol is adapted from a method known to favor the formation of N3-substituted isomers.[3]

Step-by-Step Methodology:

  • Reaction Setup: In a dry flask under an inert atmosphere, combine the o-halo benzoate (1.0 eq), phenylurea (1.2 eq), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and a suitable phosphine ligand (e.g., Xantphos, 4 mol%).

  • Solvent and Base: Add a dry, degassed solvent (e.g., toluene or dioxane) and a base (e.g., Cs₂CO₃, 2.0 eq).

  • Reaction: Heat the mixture to the optimal temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction, filter off the solids, and concentrate the filtrate. Purify the crude product by column chromatography.

ParameterConditionExpected Outcome
Catalyst Pd(OAc)₂ / XantphosHigh regioselectivity for N3 isomer
Solvent TolueneGood solubility and reaction rate
Temperature 100 °COptimal balance of rate and selectivity
Base Cs₂CO₃Effective in promoting the reaction

Visualization of the Synthetic Pathway

Synthesis_Pathway cluster_start Starting Materials cluster_reagents Reaction Conditions o_halo_benzoate o-Halo Benzoate intermediate Palladium-Catalyzed Arylation-Amidation o_halo_benzoate->intermediate phenylurea Phenylurea phenylurea->intermediate catalyst Pd(OAc)₂ / Ligand catalyst->intermediate base Base (e.g., Cs₂CO₃) base->intermediate solvent Solvent (e.g., Toluene) solvent->intermediate heat Heat heat->intermediate product 3-Phenyl-2,4(1H,3H)- quinazolinedione intermediate->product Intramolecular Cyclization

Caption: Palladium-catalyzed synthesis of this compound.

Troubleshooting Logic Flow

Troubleshooting_Flow cluster_conditions Reaction Conditions cluster_reagents Reagents & Catalyst start Poor Regioselectivity (Mixture of N1/N3 Isomers) check_temp Optimize Temperature start->check_temp check_catalyst Change Catalyst/Ligand start->check_catalyst check_solvent Screen Solvents check_temp->check_solvent Failure outcome_improved Regioselectivity Improved check_temp->outcome_improved Success check_base Vary Base check_solvent->check_base Failure check_solvent->outcome_improved Success check_base->check_catalyst Failure check_base->outcome_improved Success check_starting_material Modify Starting Material check_catalyst->check_starting_material Failure check_catalyst->outcome_improved Success check_starting_material->outcome_improved Success outcome_no_change No Improvement check_starting_material->outcome_no_change Failure

Caption: A logical workflow for troubleshooting poor regioselectivity.

References

Technical Support Center: Stability Testing of 3-Phenyl-2,4(1H,3H)-quinazolinedione in Diverse Solvent Systems

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 3-Phenyl-2,4(1H,3H)-quinazolinedione. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of its stability assessment in various solvents. Our focus is on empowering you with the scientific rationale behind experimental design to ensure the integrity and reliability of your results.

I. Understanding the Stability Profile of this compound: A Proactive Approach

The quinazolinedione scaffold is a privileged structure in medicinal chemistry, but its stability can be a critical factor influencing its development as a therapeutic agent.[1] Proactively addressing stability concerns is paramount. This guide is structured to anticipate and resolve common challenges encountered during the stability testing of this compound.

II. Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the stability of this compound.

Q1: What are the primary degradation pathways for this compound?

A1: The primary degradation pathway for the quinazolinedione ring system is hydrolysis, particularly under alkaline conditions. This can lead to the opening of the heterocyclic ring. Studies on related quinazoline derivatives have shown significant decomposition in the presence of a base like sodium hydroxide, often resulting in the formation of derivatives of 2-aminobenzoic acid.[2][3] While generally more stable under acidic and neutral aqueous conditions, some degradation can still occur.[2][3] Oxidative degradation is also a potential pathway to consider, although some studies on similar structures have shown relative stability to oxidation.[2][3]

Q2: How stable is this compound in common organic solvents?

A2: There is limited specific public data on the stability of this compound across a wide range of organic solvents. However, studies on similar quinazoline derivatives have demonstrated good stability in 0.2% dimethyl sulfoxide (DMSO) for up to 96 hours.[4] It is crucial to experimentally determine the stability in your specific solvent of choice, as the solvent's properties (e.g., protic vs. aprotic, pH) can influence degradation rates. Protic solvents like methanol and ethanol could potentially participate in solvolysis reactions, although this is generally less pronounced than aqueous hydrolysis.

Q3: What is a "stability-indicating method," and why is it essential?

A3: A stability-indicating method (SIM) is an analytical procedure that can accurately and precisely quantify the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation.[5][6] Crucially, it must also be able to separate and quantify any degradation products formed, without interference from the parent compound, excipients, or other impurities.[5][6] An HPLC-based SIM is the industry standard and a regulatory expectation for all stability studies.[7]

Q4: What are the typical stress conditions for forced degradation studies?

A4: Forced degradation, or stress testing, is designed to accelerate the degradation of a compound to identify potential degradation products and pathways.[6] Typical conditions, as recommended by the International Council for Harmonisation (ICH) guidelines, include:

  • Acidic Hydrolysis: e.g., 0.1 M to 1 M HCl

  • Basic Hydrolysis: e.g., 0.1 M to 1 M NaOH

  • Oxidative Degradation: e.g., 3% to 30% H₂O₂

  • Thermal Stress: e.g., 60°C to 80°C

  • Photostability: Exposure to UV and visible light

The goal is to achieve 5-20% degradation of the drug substance.[2]

III. Troubleshooting Guide: Navigating Experimental Challenges

This section provides solutions to common problems encountered during the stability testing of this compound.

Problem Potential Cause(s) Troubleshooting Steps & Scientific Rationale
Rapid degradation observed in DMSO stock solution. - Presence of impurities in DMSO (e.g., water, peroxides).- Elevated storage temperature.- Use high-purity, anhydrous DMSO.- Prepare fresh stock solutions and store them at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.- While some quinazoline derivatives are stable in 0.2% DMSO, higher concentrations or different derivatives may exhibit varying stability.[4]
Poor peak shape or resolution in HPLC analysis. - Inappropriate mobile phase pH.- Suboptimal column chemistry.- Sample solvent mismatch with the mobile phase.- The quinazolinedione structure has ionizable protons. Adjusting the mobile phase pH with buffers (e.g., phosphate, formate) can significantly improve peak shape. A pH that ensures the analyte is in a single ionic state is often ideal.- Screen different column stationary phases (e.g., C18, C8, Phenyl-Hexyl) to exploit different separation mechanisms. A phenyl column may offer beneficial π-π interactions with the aromatic rings of the analyte.[8]- If using a strong organic solvent like DMSO for your stock, ensure the injection volume is small and the initial mobile phase has sufficient organic content to prevent peak distortion.
No degradation observed under stress conditions. - Stress conditions are too mild.- The compound is inherently very stable under the tested conditions.- Increase the concentration of the stressor (e.g., higher molarity of acid/base), increase the temperature, or extend the exposure time. The goal is to achieve a target degradation of 5-20%.[2]- Confirm the absence of degradation by a mass balance analysis. The sum of the assay of the parent compound and the impurities should be close to 100%.
Multiple, unexpected peaks appear in the chromatogram. - Secondary degradation products.- Interaction with excipients (if in formulation).- Contamination.- Analyze samples at multiple time points during the stress study. Primary degradants will form first, followed by secondary products. This helps in elucidating the degradation pathway.- If working with a formulation, run a placebo blank under the same stress conditions to identify any peaks originating from the excipients.- Ensure meticulous cleaning of glassware and use high-purity solvents and reagents.

IV. Experimental Protocols: A Step-by-Step Guide

These protocols are designed to be robust and self-validating, providing a solid foundation for your stability studies.

Protocol 1: Forced Degradation Study of this compound

This workflow is designed to identify the potential degradation pathways of the compound.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare 1 mg/mL Stock Solution in Acetonitrile or Methanol acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid Aliquot base Base Hydrolysis (0.1 M NaOH, RT) prep->base Aliquot oxidative Oxidation (3% H₂O₂, RT) prep->oxidative Aliquot thermal Thermal (80°C, Solid & Solution) prep->thermal Aliquot photo Photolytic (ICH Q1B conditions) prep->photo Aliquot neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize hplc Analyze by Stability-Indicating HPLC-UV/DAD Method oxidative->hplc thermal->hplc photo->hplc neutralize->hplc lcms Identify Degradants by LC-MS hplc->lcms Characterize Peaks

Caption: Forced degradation experimental workflow.

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to get a final concentration of 0.5 mg/mL in 0.1 M HCl. Incubate at 60°C.

    • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to get a final concentration of 0.5 mg/mL in 0.1 M NaOH. Keep at room temperature.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂ to get a final concentration of 0.5 mg/mL in 3% H₂O₂. Keep at room temperature, protected from light.

    • Thermal Degradation: Store the solid compound and a solution (in the chosen solvent) at 80°C.

    • Photolytic Degradation: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

  • Time Points: Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Processing:

    • For acidic and basic samples, neutralize with an equimolar amount of base or acid, respectively, before dilution.

    • Dilute all samples with the mobile phase to a suitable concentration for HPLC analysis.

  • Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method (see Protocol 2). A photodiode array (PDA) detector is recommended to check for peak purity.

  • Mass Balance: Calculate the mass balance to ensure that the decrease in the main peak corresponds to the increase in degradation product peaks.

Protocol 2: Development and Validation of a Stability-Indicating RP-HPLC Method

This protocol outlines the steps to develop a reliable method for quantifying this compound and its degradation products.

HPLC_Method_Dev cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) col_select Column Selection (e.g., C18, Phenyl) mob_phase Mobile Phase Scouting (ACN vs. MeOH, pH) col_select->mob_phase gradient Gradient Optimization (for resolution) mob_phase->gradient detection Wavelength Selection (UV max) gradient->detection specificity Specificity (Peak Purity) detection->specificity Optimized Method linearity Linearity & Range specificity->linearity accuracy Accuracy (Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness

Caption: HPLC method development and validation workflow.

Starting HPLC Parameters:

  • Column: C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% to 90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at the λmax of this compound

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

Method Development Strategy:

  • Initial Screening: Inject a mixture of the unstressed compound and the degraded samples (from Protocol 1) using the starting parameters.

  • Optimization:

    • Adjust the gradient slope to improve the resolution between the parent peak and the degradation products.

    • If co-elution occurs, screen different columns (e.g., a phenyl-hexyl column) or change the organic modifier (e.g., methanol instead of acetonitrile).[8]

    • Modify the pH of the aqueous mobile phase to improve the peak shape of any acidic or basic analytes.

  • Validation: Once a suitable separation is achieved, validate the method according to ICH Q2(R1) guidelines. This includes assessing specificity (using a PDA detector for peak purity), linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[8]

V. Data Summary: Expected Stability Profile

This table summarizes the likely stability profile of this compound based on the chemistry of its scaffold and data from related compounds. This should be used as a guide and confirmed by experimental data.

Condition Solvent/Medium Expected Stability Primary Degradation Products (Hypothesized)
Alkaline Hydrolysis 0.1 M NaOH (aq)Low 2-Amino-N-phenylbenzamide derivatives
Acidic Hydrolysis 0.1 M HCl (aq)Moderate Potential for slow ring opening
Oxidative 3% H₂O₂ (aq/organic)Moderate to High N-oxides or hydroxylated derivatives
Thermal Solid-state / Organic SolventsHigh Dependent on melting point and solvent boiling point
Photolytic Solid-state / Organic SolventsModerate Potential for radical-based degradation or rearrangement
Organic Solvent Anhydrous DMSOHigh Minimal degradation expected over short to medium term[4]
Organic Solvent Protic (e.g., Methanol)Moderate to High Potential for slow solvolysis
Organic Solvent Aprotic (e.g., Acetonitrile)High Generally expected to be stable

VI. References

  • Błaszczak-Świątkiewicz, K., Mirowski, M., Kaplińska, K., & Mikiciuk-Olasik, E. (2012). Determination of the Stabilities of New Quinazoline Derivatives by HPLC. Acta Biochimica Polonica, 59(3), 423-426. --INVALID-LINK--

  • Saimalakondaiah, D., Ranjeet Kumar, V., Rama Mohan Reddy, T., Ajitha, A., & Uma Maheshwara Rao, V. (2014). Stability Indicating HPLC Method Development and Validation. International Journal of Pharmaceutical Sciences and Research, 5(8), 3246-3254. --INVALID-LINK--

  • Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. --INVALID-LINK--

  • da Silva, A. C. G., de Oliveira, M. A. L., & Pianetti, G. A. (2024). Development and Validation of a Stability-Indicating High-Performance Liquid Chromatography with Diode-Array Detection Method for Oclacitinib Maleate in Active Pharmaceutical Ingredient. Brazilian Journal of Analytical Chemistry, 11(43). --INVALID-LINK--

  • Gendugov, M. T., Ozerov, A. A., & Novikov, M. S. (2021). Study of the stability of the substance 3-[2-(4-phenyl-1-piperazino)-2-oxoethyl]quinazoline-4(3Н)-one under stressful conditions. Pharmacy & Pharmacology, 9(4), 273-284. --INVALID-LINK--

  • Kendre, K., Veer, V., & Pinjari, P. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 26(3). --INVALID-LINK--

  • The Pharmaceutical and Chemical Journal. (2025). Method Development and Validation of Test Method using RP-HPLC. The Pharmaceutical and Chemical Journal, 12(4), 163-167. --INVALID-LINK--

  • Green, J. M. (1996). A practical guide to analytical method validation. Analytical Chemistry, 68(9), 305A-309A. --INVALID-LINK--

  • ChemicalBook. (n.d.). This compound. --INVALID-LINK--

  • ChemicalBook. (n.d.). This compound Chemical Properties. --INVALID-LINK--

  • Crescent Chemical Company. (n.d.). 3-PHENYL-2 4(1H 3H)-QUINAZOLINEDIONE. --INVALID-LINK--

  • Al-Ostath, A., Abosheqea, M., & Ghattas, M. A. (2021). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Molecules, 26(23), 7338. --INVALID-LINK--

  • Gendugov, M. T., Ozerov, A. A., & Novikov, M. S. (2021). STUDY OF THE STABILITY OF THE SUBSTANCE 3-[2-(4-PHENYL-1-PIPERAZINO)-2-OXOETHYL]QUINAZOLINE-4(3Н)-ONE UNDER STRESSFUL CONDITIONS. Pharmacy & Pharmacology, 9(4). --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). This compound AldrichCPR. --INVALID-LINK--

  • Abdel-Halim, H., El-Malah, A., El-Enany, M., & El-Adl, K. (2023). Novel 3-phenylquinazolin-2,4(1H,3H)-diones as dual VEGFR-2/c-Met-TK inhibitors. Scientific Reports, 13(1), 18731. --INVALID-LINK--

References

Technical Support Center: Troubleshooting Inconsistent Results in 3-Phenyl-2,4(1H,3H)-quinazolinedione Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 3-phenyl-2,4(1H,3H)-quinazolinedione scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including as anticancer and antimicrobial agents.[1][2][3][4][5] As researchers and drug development professionals, obtaining reproducible and reliable data from bioassays involving these compounds is paramount. However, the physicochemical properties of heterocyclic compounds like quinazolinediones can present unique challenges, leading to inconsistent results.

This technical support guide provides a structured approach to troubleshooting common issues encountered during bioassays with this compound and its analogs. By understanding the underlying causes of variability, you can implement robust experimental designs and generate high-quality, reproducible data.

Frequently Asked Questions (FAQs) & Troubleshooting

This section is organized to address specific problems you may encounter. We will explore the causality behind these issues and provide actionable solutions.

Part 1: Compound Handling and Solubility Issues

Question 1: My IC50 values for this compound are highly variable between experiments. What could be the cause?

Answer: The most common culprit for inconsistent IC50 values, especially with heterocyclic compounds, is poor aqueous solubility leading to compound precipitation.[6][7] this compound is a largely planar, hydrophobic molecule, which can lead to several issues:

  • Precipitation from DMSO Stocks: Compounds can precipitate from DMSO stocks, especially after freeze-thaw cycles or long-term storage.[6] This means the actual concentration of the compound being added to your assay is lower than intended.

  • Precipitation in Aqueous Assay Buffer: When a concentrated DMSO stock is diluted into an aqueous buffer or cell culture medium, the compound may crash out of solution if its solubility limit is exceeded.[6][7] This effect can be immediate or occur over the course of the incubation period. This will lead to an underestimation of the compound's true potency.[6]

  • Inaccurate Serial Dilutions: If the compound is not fully solubilized at the highest concentration of your dilution series, all subsequent dilutions will be inaccurate.[6]

Solutions & Preventative Measures:

  • Optimize Stock Solution Handling:

    • Freshly Prepare Stocks: Whenever possible, prepare fresh DMSO stock solutions for each experiment.

    • Limit Freeze-Thaw Cycles: Aliquot your stock solution into single-use volumes to avoid repeated freezing and thawing.[8]

    • Visual Inspection: Before each use, visually inspect the DMSO stock (thawed completely at room temperature) for any precipitate. If precipitate is observed, gently warm the solution (e.g., to 37°C) and sonicate briefly to attempt redissolution.[9]

  • Verify Aqueous Solubility:

    • Solubility Testing: Perform a preliminary kinetic solubility assay in your specific assay buffer. This will help you determine the maximum concentration at which the compound remains soluble.

    • Control Final DMSO Concentration: Keep the final concentration of DMSO in your assay as low as possible, typically below 0.5%, as higher concentrations can be toxic to cells and may not be sufficient to maintain compound solubility.[6][9]

  • Modify Dilution Protocol:

    • Intermediate Dilution Step: Consider a two-step dilution process. First, dilute the DMSO stock into a smaller volume of assay buffer, vortex thoroughly, and then perform the final dilution to the desired concentration.

Question 2: I'm seeing a lower-than-expected potency in my cell-based assay compared to my enzymatic assay. Why might this be?

Answer: Discrepancies between enzymatic and cell-based assays are common and can arise from several factors related to the compound and the biological system:

  • Cell Membrane Permeability: The compound may have poor permeability across the cell membrane, preventing it from reaching its intracellular target.

  • Efflux Pumps: The compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell, lowering its intracellular concentration.

  • Cellular Metabolism: The compound may be metabolized by the cells into less active or inactive forms.

  • Protein Binding: In cell-based assays, the compound can bind to proteins in the serum of the culture medium, reducing the free concentration available to interact with the target.

Solutions & Preventative Measures:

  • Assay Design:

    • Serum Concentration: If possible, run parallel experiments with reduced serum concentrations to assess the impact of protein binding. Be aware that this can also affect cell health.[10]

    • Incubation Time: Vary the incubation time to see if a longer exposure allows for sufficient intracellular accumulation.

  • Further Investigation:

    • Permeability Assays: Consider running a permeability assay (e.g., PAMPA) to assess the compound's ability to cross lipid membranes.

    • Efflux Pump Inhibition: Use known efflux pump inhibitors in co-treatment experiments to see if the compound's potency increases.

Part 2: Cell-Based Assay Inconsistencies

Question 3: I'm observing high well-to-well variability and "edge effects" in my 96-well plate assays. How can I minimize this?

Answer: High well-to-well variability and "edge effects" are common artifacts in plate-based assays that can obscure real results.[11][12]

  • Edge Effects: The outer wells of a microplate are more susceptible to evaporation and temperature fluctuations than the inner wells.[12][13][14] This can lead to increased media concentration and temperature gradients, affecting cell growth and compound activity, often resulting in artificially higher or lower signals in these wells.[12][13][15]

  • Inconsistent Cell Seeding: A non-homogenous cell suspension during plating will result in different numbers of cells per well, a major source of variability.[9][11]

  • Pipetting Errors: Small inaccuracies in pipetting, especially with multi-channel pipettes, can lead to significant differences in the final concentration of the compound or reagents in the wells.[16][17]

Solutions & Preventative Measures:

Problem AreaRecommended ActionRationale
Plate Layout Avoid using the outer rows and columns of the plate for experimental samples. Instead, fill these "buffer" wells with sterile media or PBS.[11]This creates a humidity barrier, minimizing evaporation and temperature gradients for the inner experimental wells.[12][13]
Cell Seeding Ensure a thoroughly mixed, single-cell suspension before and during plating. Gently swirl the cell suspension reservoir periodically while plating.To ensure a consistent number of cells is dispensed into each well.[9][11]
Incubation Allow newly seeded plates to sit at room temperature for 15-20 minutes on a level surface before placing them in the incubator.This allows cells to settle evenly at the bottom of the wells before adhering.[12]
Pipetting Use calibrated pipettes. When adding compound, angle the pipette tip towards the well wall and dispense below the media surface to ensure proper mixing.Minimizes errors in volume and concentration, and prevents splashing.[16][17]
Part 3: Enzymatic Assay Troubleshooting

Question 4: My enzymatic assay reaction rates are non-linear or inconsistent. What should I check?

Answer: Non-linear reaction rates in an enzymatic assay can indicate several issues with the assay conditions or reagents.

  • Substrate Depletion: If the substrate concentration is too low, it will be consumed quickly, causing the reaction rate to slow down. The reaction rate should be measured during the initial linear phase.[11]

  • Enzyme Instability: The enzyme may be unstable under the assay conditions (e.g., pH, temperature) or may have been improperly stored.

  • Reagent Issues: Reagents may have been improperly prepared, stored, or be expired.[16] For example, thawing components incompletely can lead to non-homogenous solutions.[16]

Solutions & Preventative Measures:

  • Optimize Substrate Concentration: Ensure the substrate concentration is well above the enzyme's Km value to maintain a linear reaction rate during the measurement period.[11]

  • Verify Enzyme Activity: Run a positive control with a known inhibitor to ensure the enzyme is active. Always prepare enzyme dilutions freshly on ice.[11][17]

  • Reagent Handling:

    • Ensure all components are completely thawed and gently mixed before use.[16]

    • Prepare a master mix of reagents whenever possible to minimize pipetting errors.[16]

    • Check the expiration dates of all kit components.[16]

Visual Troubleshooting Workflows

A logical approach is crucial for efficient troubleshooting. The following diagrams outline decision-making processes for common issues.

G cluster_0 Troubleshooting Inconsistent Bioassay Results start Inconsistent Results Observed q1 Is the variability high between replicates within the same plate? start->q1 sol1 Check Cell Seeding Uniformity - Ensure homogenous suspension - Let plate settle before incubation - Calibrate pipettes q1->sol1 Yes q2 Are there noticeable 'Edge Effects'? q1->q2 No sol1->q2 sol2 Mitigate Edge Effects - Use outer wells as buffer - Ensure incubator humidity q2->sol2 Yes q3 Is the variability high between different plates or experiments? q2->q3 No sol2->q3 sol3 Investigate Compound Solubility - Check DMSO stock for precipitate - Verify aqueous solubility limit - Use fresh stock solutions q3->sol3 Yes end Consistent Results q3->end No sol4 Standardize Cell Culture - Use consistent passage number - Monitor cell health & density sol3->sol4 sol4->end

Caption: A logical workflow for troubleshooting inconsistent bioassay results.

G cluster_1 Investigating Compound Solubility Issues start Suspected Solubility Problem (e.g., variable IC50) q1 Is precipitate visible in thawed DMSO stock? start->q1 sol1 Attempt to redissolve: - Gently warm (37°C) - Sonicate briefly If unsuccessful, prepare fresh stock. q1->sol1 Yes q2 Is the highest assay concentration below the known aqueous solubility limit? q1->q2 No sol1->q2 sol2 Determine Kinetic Solubility - Use nephelometry or visual inspection - Test in exact assay buffer q2->sol2 No / Unknown sol3 Reduce Highest Concentration - Adjust serial dilution to stay below solubility limit q2->sol3 Yes sol2->sol3 end Optimized Assay Concentration sol3->end

Caption: A decision tree for investigating compound solubility issues.

Key Experimental Protocols

Adherence to standardized protocols is critical for reproducibility.

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.

  • Dissolution: Add high-purity, anhydrous Dimethyl Sulfoxide (DMSO) to achieve the desired stock concentration (e.g., 10 mM).

  • Solubilization: Vortex the solution vigorously for 1-2 minutes. If necessary, briefly sonicate the vial in a water bath to ensure complete dissolution.[9]

  • Inspection: Visually confirm that no solid particles remain. The solution should be clear.

  • Aliquoting and Storage: Aliquot the stock solution into single-use, low-binding microtubes. Store at -20°C or -80°C, protected from light.

Protocol 2: General Cell Viability Assay (MTT-based)

This protocol is a general guideline and should be optimized for your specific cell line.

  • Cell Seeding: a. Harvest cells that are in a healthy, logarithmic growth phase. b. Prepare a homogenous single-cell suspension in complete culture medium. c. Seed the cells into a 96-well plate at a pre-determined optimal density. d. Incubate the plate for 24 hours to allow cells to attach.

  • Compound Treatment: a. Prepare serial dilutions of the this compound from your stock solution in complete culture medium. b. Carefully remove the medium from the wells and add 100 µL of the medium containing the desired compound concentrations (including vehicle control and untreated control). c. Incubate for the desired exposure time (e.g., 48 or 72 hours).[9]

  • MTT Addition: a. Prepare a 5 mg/mL solution of MTT in sterile PBS. b. Add 10 µL of the MTT solution to each well. c. Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization and Readout: a. Carefully remove the medium. b. Add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals. c. Gently shake the plate for 5-10 minutes to ensure complete dissolution. d. Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

References

Navigating the Challenges of 3-Phenyl-2,4(1H,3H)-quinazolinedione Precipitation in Aqueous Buffers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers and drug development professionals frequently encounter challenges with the precipitation of poorly soluble compounds like 3-Phenyl-2,4(1H,3H)-quinazolinedione in aqueous buffers. This technical support guide provides a comprehensive, question-and-answer-based resource to troubleshoot and overcome these experimental hurdles. Drawing on established principles of formulation science, this guide offers practical solutions and explains the scientific reasoning behind them.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating out of my aqueous buffer?

A1: this compound is a poorly water-soluble organic compound.[1] Its precipitation from aqueous buffers is often due to its low intrinsic solubility being exceeded. Several factors can trigger this, including:

  • Concentration: The concentration of the compound in your stock solution and the final dilution in the aqueous buffer may be too high.

  • Buffer Composition: Interactions between the compound and salts or other components in the buffer can reduce its solubility, a phenomenon known as the "salting out" effect.

  • Temperature: Changes in temperature can affect the solubility of the compound.

  • Solvent Shock: Rapidly diluting a concentrated stock solution (often in an organic solvent like DMSO) into an aqueous buffer can cause the compound to crash out of solution before it can be properly dispersed.

Q2: I'm using DMSO as a co-solvent, but I'm still seeing precipitation. What's going wrong?

A2: While DMSO is a common and effective co-solvent, its use requires careful consideration. Precipitation can still occur for several reasons:

  • Final DMSO Concentration: The final percentage of DMSO in your aqueous buffer may be too low to maintain the solubility of this compound at the desired concentration.

  • Method of Addition: Adding the aqueous buffer to the DMSO stock solution is generally preferred over adding the stock to the buffer. This helps to minimize localized high concentrations of the compound that can lead to immediate precipitation.

  • Equilibration Time: Insufficient mixing or time for the compound to equilibrate in the co-solvent system can result in precipitation.

Troubleshooting Guide: Step-by-Step Solutions

If you are experiencing precipitation of this compound, follow this systematic troubleshooting workflow:

Troubleshooting_Precipitation start Precipitation Observed check_concentration Step 1: Review Concentration Is it above known solubility limits? start->check_concentration adjust_concentration Action: Lower the working concentration. check_concentration->adjust_concentration Yes check_ph Step 2: Evaluate Buffer pH Could pH be affecting solubility? check_concentration->check_ph No adjust_concentration->check_ph adjust_ph Action: Test a range of buffer pH values. check_ph->adjust_ph Yes check_cosolvent Step 3: Assess Co-Solvent Strategy Is the final co-solvent percentage adequate? check_ph->check_cosolvent No adjust_ph->check_cosolvent adjust_cosolvent Action: Increase co-solvent percentage or try alternative co-solvents. check_cosolvent->adjust_cosolvent Yes check_addition Step 4: Examine Method of Preparation How is the stock solution being added to the buffer? check_cosolvent->check_addition No adjust_cosolvent->check_addition adjust_addition Action: Add buffer to stock slowly with vigorous mixing. check_addition->adjust_addition Yes consider_excipients Step 5: Explore Formulation Enhancers Can solubility be improved with excipients? check_addition->consider_excipients No adjust_addition->consider_excipients use_excipients Action: Incorporate cyclodextrins or surfactants. consider_excipients->use_excipients Yes success Resolution: Stable Solution Achieved consider_excipients->success No, re-evaluate experiment use_excipients->success

Caption: A flowchart for troubleshooting precipitation.

Experimental Protocols

Protocol 1: Optimizing Co-Solvent Concentration

  • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Create a series of aqueous buffers with varying final concentrations of DMSO (e.g., 1%, 2%, 5%, 10%).

  • Slowly add the stock solution to each buffer while vortexing to achieve the desired final compound concentration.

  • Visually inspect for any signs of precipitation immediately and after a set incubation period (e.g., 1 hour, 24 hours) at the experimental temperature.

  • Determine the minimum DMSO concentration that maintains the compound in solution.

Protocol 2: pH Screening for Optimal Solubility

  • Prepare a set of buffers with a range of pH values relevant to your experiment (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0).

  • Prepare your this compound stock solution in a suitable organic solvent (e.g., DMSO).

  • Add the stock solution to each buffer to the final desired concentration, ensuring the final organic solvent concentration is consistent across all samples and is known to be non-precipitating from Protocol 1.

  • Incubate and observe for precipitation as described above.

  • Identify the pH range that provides the best solubility for your compound.

Protocol 3: Utilizing Solubility Enhancers

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[3]

    • Prepare a stock solution of a cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD) in your aqueous buffer.

    • Add the this compound stock solution to the cyclodextrin-containing buffer.

    • Compare the solubility to a control without cyclodextrin.

  • Surfactants: Surfactants can form micelles that encapsulate poorly soluble compounds, increasing their apparent solubility.[4]

    • Prepare a buffer containing a non-ionic surfactant (e.g., Tween® 80, Polysorbate 20) at a concentration above its critical micelle concentration (CMC).

    • Add the this compound stock solution to the surfactant-containing buffer.

    • Observe for any improvement in solubility.

Advanced Strategies

For particularly challenging cases, consider these advanced formulation strategies:

StrategyMechanism of ActionKey Considerations
Amorphous Solid Dispersions The drug is dispersed in a polymer matrix in an amorphous state, which has higher kinetic solubility than the crystalline form.[5]Requires specialized formulation expertise and equipment.
Nanosuspensions The particle size of the drug is reduced to the nanometer range, increasing the surface area for dissolution.[6]May require high-energy milling or precipitation techniques.
Self-Emulsifying Drug Delivery Systems (SEDDS) Isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media.[7]Complex formulations that require careful optimization.

Understanding the Underlying Science

The solubility of a compound is governed by the equilibrium between its solid state and its dissolved state in a solvent. For poorly soluble compounds like this compound, this equilibrium is heavily shifted towards the solid state in aqueous environments.

Solubility_Equilibrium Solid Solid Compound (Crystalline Lattice) Dissolved Dissolved Compound (Solvated Molecules) Solid->Dissolved Dissolution (k_d) Dissolved->Solid Precipitation (k_p)

Caption: A diagram of solubility equilibrium.

The strategies outlined in this guide aim to shift this equilibrium towards the dissolved state by:

  • Altering the solvent environment: Using co-solvents like DMSO makes the bulk solvent more "organic-like," favoring the dissolution of hydrophobic compounds.

  • Modifying the compound's ionization state: Adjusting the pH can ionize the compound, increasing its interaction with the polar water molecules.

  • Encapsulating the compound: Cyclodextrins and surfactants create microenvironments that shield the hydrophobic compound from the aqueous bulk solvent.[3]

By systematically applying the troubleshooting steps and understanding the scientific principles at play, researchers can successfully address the challenges of working with this compound and other poorly soluble compounds in their experiments.

References

impact of pH on the solubility and activity of 3-Phenyl-2,4(1H,3H)-quinazolinedione

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Phenyl-2,4(1H,3H)-quinazolinedione. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the impact of pH on the solubility and activity of this compound. Here, you will find troubleshooting advice and frequently asked questions to address common challenges encountered during experimentation.

I. Troubleshooting Guide: Navigating Experimental Hurdles

This section addresses specific issues you may encounter when working with this compound, with a focus on problems arising from pH variations.

Issue 1: Compound Precipitation Upon Dissolution or Dilution

Symptoms:

  • You observe solid particles, cloudiness, or a visible precipitate after adding your compound to a buffer.

  • The measured concentration of your stock solution is significantly lower than expected.

  • Inconsistent results are observed in biological assays.

Root Cause Analysis: this compound, like many quinazolinone derivatives, is a weakly acidic compound. Its solubility is highly dependent on the pH of the solvent. The quinazolinedione ring system contains acidic protons on the nitrogen atoms, allowing it to exist in both neutral and ionized forms. At a pH below its pKa, the compound will be in its neutral, less soluble form. As the pH increases above the pKa, the compound will deprotonate to form a more soluble salt.

Precipitation occurs when the pH of the solution is not optimal for maintaining the compound in its soluble, ionized state. This is a common issue when diluting a stock solution prepared in an organic solvent (like DMSO) into an aqueous buffer with a pH that is too low.

dot

Activity_pH_Workflow cluster_workflow Troubleshooting Workflow for Inconsistent Activity Start Inconsistent Activity Observed Check_pH Verify pH of Assay Medium Start->Check_pH Assess_Solubility Confirm Compound Solubility at Assay pH Check_pH->Assess_Solubility Consider_Permeability Evaluate pH Impact on Membrane Permeability Assess_Solubility->Consider_Permeability If soluble Optimize_Assay Optimize Assay Conditions (pH, buffer) Assess_Solubility->Optimize_Assay If insoluble Target_Interaction Investigate pH Effect on Target Binding Consider_Permeability->Target_Interaction Target_Interaction->Optimize_Assay End Consistent Activity Achieved Optimize_Assay->End

Validation & Comparative

3-Phenyl-2,4(1H,3H)-quinazolinedione vs other EGFR inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Comparative Guide to Quinazoline-Based EGFR Inhibitors for Oncological Research

Authored by a Senior Application Scientist

This guide provides a comprehensive comparison of Epidermal Growth Factor Receptor (EGFR) inhibitors, centering on the pivotal 3-Phenyl-2,4(1H,3H)-quinazolinedione scaffold. We will dissect the evolution of these inhibitors, from the first-generation reversible agents to the third-generation mutant-selective compounds, supported by experimental data and detailed protocols for researchers in oncology and drug development.

The Central Role of EGFR in Oncology

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that belongs to the ErbB family of receptor tyrosine kinases.[1][2] Upon binding to ligands such as epidermal growth factor (EGF), EGFR dimerizes and activates its intracellular tyrosine kinase domain, triggering a cascade of downstream signaling pathways.[3] These pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, are crucial for regulating cell proliferation, survival, and migration.[4][5]

In many cancers, including non-small cell lung cancer (NSCLC), glioblastoma, and colorectal cancer, aberrant EGFR signaling due to receptor overexpression or activating mutations drives uncontrolled tumor growth.[5][6][7] This has established EGFR as a prime target for anti-cancer therapies.[3]

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR Dimer EGF->EGFR Binding & Dimerization GRB2_SOS GRB2/SOS EGFR->GRB2_SOS Recruitment & Activation PI3K PI3K EGFR->PI3K Activation RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor_Mechanism cluster_gen1 1st Gen (Gefitinib) cluster_gen1_res 1st Gen Resistance cluster_gen3 3rd Gen (Osimertinib) EGFR_WT EGFR (L858R) ATP Pocket Inhibitor1 Reversible Inhibitor Inhibitor1->EGFR_WT Binds Reversibly EGFR_T790M EGFR (L858R/T790M) Gatekeeper Mutation (T790M) Inhibitor1_res Reversible Inhibitor Inhibitor1_res->EGFR_T790M Binding Impeded (High ATP Affinity) EGFR_T790M_2 EGFR (L858R/T790M) Cys797 Inhibitor3 Irreversible Inhibitor Inhibitor3->EGFR_T790M_2 Binds Covalently to Cys797 Kinase_Assay_Workflow prep 1. Reagent Preparation (Enzyme, Inhibitor, ATP, Substrate) plate 2. Plate Enzyme & Inhibitor Dilutions prep->plate incubate 3. Pre-incubation (30 min @ RT) plate->incubate start_rxn 4. Initiate Reaction (Add ATP/Substrate Mix) incubate->start_rxn read 5. Kinetic Reading (Fluorescence over time) start_rxn->read analyze 6. Data Analysis (Calculate Velocity -> Plot Curve -> Determine IC50) read->analyze

References

A Comparative Guide to Quinazolinedione Derivatives as Antibacterial Agents

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

The escalating crisis of antibiotic resistance necessitates the exploration of novel chemical scaffolds for antimicrobial drug discovery. The quinazoline-2,4(1H,3H)-dione core has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This guide provides a comparative analysis of various quinazolinedione derivatives, synthesizing data from recent studies to evaluate their potential as next-generation antibacterial agents. We delve into structure-activity relationships (SAR), elucidate the primary mechanism of action, and present robust, field-proven experimental protocols for their evaluation. Our findings indicate that strategic substitutions at the N-1 and N-3 positions are pivotal for enhancing antibacterial potency, particularly against Gram-positive pathogens like Staphylococcus aureus, with many derivatives functioning as potent inhibitors of bacterial DNA gyrase and topoisomerase IV.

Introduction: Confronting Antibacterial Resistance with Novel Scaffolds

The relentless evolution of multidrug-resistant (MDR) bacteria poses a severe threat to global public health. The discovery of new mechanistic classes of antibiotics has slowed dramatically, creating a critical need for innovative therapeutic agents.[1][2] Nitrogen-containing heterocyclic compounds are a cornerstone of medicinal chemistry, and among them, the quinazoline framework has garnered significant attention for its diverse pharmacological properties.[3][4] This guide focuses specifically on the quinazoline-2,4(1H,3H)-dione scaffold, a promising candidate in the search for new antibacterials.[5] We aim to provide researchers and drug development professionals with a critical, data-driven comparison of its derivatives, moving beyond a simple literature review to offer actionable insights for future discovery efforts.

The Quinazoline-2,4(1H,3H)-dione Core: A Versatile Scaffold

The quinazoline-2,4(1H,3H)-dione structure is a fused heterocyclic system. Its chemical versatility resides in the multiple sites available for substitution, primarily the nitrogen atoms at positions 1 and 3, and various positions on the fused benzene ring. These sites allow for the fine-tuning of physicochemical properties such as lipophilicity, hydrogen bonding capacity, and steric bulk, all of which are critical determinants of antibacterial efficacy and pharmacological profile.

cluster_0 Quinazoline-2,4(1H,3H)-dione Core structure   cluster_SAR Structure-Activity Relationship (SAR) Summary Scaffold Quinazoline-2,4-dione Core N1_N3 N-1 & N-3 Positions: - Crucial for potency - Heterocyclic rings (triazoles) enhance activity Scaffold->N1_N3 Substitution C2 C-2 Position: - Halogenated benzylamines lead to high potency (anti-MRSA) Scaffold->C2 Substitution Benzene Fused Benzene Ring: - Halogen substitutions can improve activity Scaffold->Benzene Substitution cluster_MOA Proposed Mechanism of Action: DNA Gyrase Inhibition DNA Bacterial Chromosomal DNA (Supercoiled) Gyrase DNA Gyrase (GyrA & GyrB subunits) DNA->Gyrase binds to Complex Gyrase-DNA Cleavage Complex Gyrase->Complex creates Quinazolinedione Quinazolinedione Derivative Complex->Quinazolinedione Target Stalled Stabilized Ternary Complex (DNA Re-ligation Blocked) Complex->Stalled Quinazolinedione->Stalled Binds & Stabilizes Breaks Double-Strand Breaks Accumulate Stalled->Breaks leads to Death Replication Halts & Bacterial Cell Death Breaks->Death results in cluster_Workflow Workflow for Antibacterial Evaluation start Synthesized Quinazolinedione Derivative stock Prepare Stock Solution (e.g., in DMSO) start->stock serial_dil Perform 2-fold Serial Dilutions in 96-well plate with CAMHB stock->serial_dil inoculate Inoculate Plate to Final Conc. ~5x10^5 CFU/mL serial_dil->inoculate inoculum_prep Prepare 0.5 McFarland Bacterial Inoculum inoculum_prep->inoculate incubate Incubate Plate (35-37°C, 16-20h) inoculate->incubate read Read Plate & Determine MIC (Lowest concentration with no visible growth) incubate->read end Report MIC Value read->end

References

A Comparative Guide to the Structure-Activity Relationship of 3-Phenyl-2,4(1H,3H)-quinazolinedione Analogs

Author: BenchChem Technical Support Team. Date: December 2025

The quinazoline scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities.[1][2][3] Among these, the 3-Phenyl-2,4(1H,3H)-quinazolinedione core represents a privileged structure, offering a versatile template for the design of novel therapeutic agents. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound analogs, focusing on key therapeutic areas where they have shown significant promise. We will dissect the influence of various structural modifications on biological activity, supported by comparative data from preclinical studies.

The this compound Core: A Versatile Scaffold

The fundamental structure of this compound consists of a bicyclic system where a pyrimidine ring is fused to a benzene ring, with a phenyl group attached at the N-3 position and oxo groups at C-2 and C-4. This arrangement provides a rigid framework with multiple points for chemical diversification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Caption: Core structure of this compound with potential substitution sites.

Anticonvulsant Activity: A Promising Avenue

Quinazolinedione derivatives have been extensively investigated for their anticonvulsant properties. The seminal work on related quinazolinones, such as methaqualone, spurred interest in this chemical class for central nervous system (CNS) applications.[4][5]

Key SAR Insights for Anticonvulsant Activity:
  • Substitution on the N-3 Phenyl Ring: The nature and position of substituents on the N-3 phenyl ring are critical for anticonvulsant activity. Generally, small, lipophilic groups at the ortho position, such as methyl or chloro, enhance potency.[4] For instance, compounds with a 3-o-tolyl or 3-o-chlorophenyl group have demonstrated significant protection against maximal electroshock (MES) and subcutaneous pentylenetetrazole (scMet)-induced seizures.[4]

  • Substitution at the C-2 Position: Modifications at the C-2 position of the quinazolinone ring (a related scaffold) have shown that introducing groups like 2-[2-oxo-2-(4-pyridyl)ethyl] can lead to potent anticonvulsant agents.[4]

  • Halogenation of the Quinazoline Ring: The introduction of halogen atoms, such as chlorine or bromine, on the quinazoline nucleus has been explored. However, in some series of 3-substituted-3H-quinazolin-4-ones, halogenation led to reduced anticonvulsant activity.[6]

Comparative Data for Anticonvulsant Analogs
Compound IDN-3 Phenyl SubstitutionOther SubstitutionsAnticonvulsant Activity (MES Test)Neurotoxicity (TD50)Reference
Analog 1 o-tolyl2-methyl (quinazolin-4-one)ActiveHigh[4]
Analog 2 o-chlorophenyl2-[2-oxo-2-(4-pyridyl)ethyl] (quinazolin-4-one)Good protectionLower than Analog 1[4]
Analog 3 Phenyl6,8-dihalo (quinazolin-4-one)Reduced activityNot reported[6]

Analgesic and Anti-inflammatory Effects

Another significant area of investigation for quinazolinedione derivatives is their potential as analgesic and anti-inflammatory agents.[1][7][8]

Key SAR Insights for Analgesic and Anti-inflammatory Activity:
  • Substitution on the Quinazoline Ring: SAR studies have indicated that substitutions on the quinazoline ring can significantly influence anti-inflammatory activity. For example, 10-iodosubstitution in quino-quinazolinedione derivatives resulted in a notable increase in anti-inflammatory effects.[1]

  • Substituents at C-2 and C-3: In a series of 2,3,6-trisubstituted quinazolinones, compounds bearing an o-methoxyphenyl substituent at C-3 and a p-dimethylaminophenyl group at C-2 exhibited higher anti-inflammatory activity than the standard drug phenylbutazone.[1]

  • Modifications at the C-2 Position: A series of 3-phenyl-2-substituted-3H-quinazolin-4-ones were synthesized where the 2-hydrazino group was reacted with various aldehydes and ketones.[9][10] The resulting compounds showed significant analgesic and anti-inflammatory activities, with some exhibiting greater potency than the reference drug, diclofenac sodium, and a favorable ulcerogenic profile.[9][10]

Comparative Data for Anti-inflammatory Analogs
Compound IDKey Structural Features% Inhibition of Edema (Carrageenan-induced)Ulcerogenic IndexReference
AS3 2-(N'-2-pentylidene-hydrazino)-3-phenyl-3H-quinazolin-4-oneMore potent than DiclofenacMild[9][10]
Indomethacin Reference Drug-High[8]
Phenylbutazone Reference Drug38.9%50%[3]

Anticancer Activity: Targeting Key Signaling Pathways

Recent research has highlighted the potential of 3-phenylquinazoline-2,4(1H,3H)-diones as anticancer agents, with some analogs acting as inhibitors of crucial kinases involved in tumor progression.[11][12]

Key SAR Insights for Anticancer Activity:
  • Dual VEGFR-2/c-Met Inhibition: A series of novel 3-phenylquinazolin-2,4(1H,3H)-diones incorporating a thiourea moiety were designed as dual inhibitors of VEGFR-2 and c-Met tyrosine kinases.[12] Docking studies revealed that the α-oxo group in the quinazoline ring forms a hydrogen bond with the Met1160 residue in the adenine region of c-Met TK.[12]

  • Substitutions for Cytotoxicity: In a series of 6,7-disubstituted-3-{2-[4-(substituted)piperazin-1-yl]-2-oxoethyl}quinazoline-2,4(1H,3H)-dione derivatives, the compound 3-{2-[4-(4-chlorobenzyl)piperazin-1-yl]-2-oxoethyl} quinazoline-2,4(1H,3H)-dione demonstrated the highest cytotoxic activity against various human cancer cell lines.[11]

Comparative Data for Anticancer Analogs
Compound IDTargetIC50 (HCT-116 cells)IC50 (VEGFR-2)IC50 (c-Met)Reference
Compound 3c VEGFR-2/c-Met1.184 µM--[12]
Compound 3e VEGFR-2/c-Met3.403 µM83 nM48 nM[12]
Compound 7 Cytotoxicity4.9 µM--[11]

Other Biological Activities

The versatility of the this compound scaffold extends to other therapeutic areas, including:

  • Antibacterial Activity: Certain quinazoline-2,4(1H,3H)-dione derivatives have been investigated as potential antibacterial agents, acting as fluoroquinolone-like inhibitors of bacterial gyrase and DNA topoisomerase IV.[13]

  • CXCR3 Receptor Antagonism: 3-phenyl-3H-quinazolin-4-one derivatives have been synthesized and evaluated as antagonists of the CXCR3 chemokine receptor, which is implicated in inflammatory conditions.[14][15]

  • Serotonin 5-HT2 Antagonism: A series of 2-phenyl-3-(substituted phenyl)-3H-quinazolin-4-ones were screened for their 5-HT2 antagonist activity, with the 3-(2-chlorophenyl)-2-phenyl-3H-quinazolin-4-one derivative showing the most promise.[16][17]

Experimental Protocols

To ensure the reproducibility and validity of the findings presented, detailed experimental methodologies are crucial. Below are representative protocols for key assays mentioned in this guide.

Anticonvulsant Screening: Maximal Electroshock (MES) Test

This test is a standard model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.

MES_Test_Workflow start Animal Acclimatization (e.g., Mice or Rats) administer_drug Administer Test Compound or Vehicle (i.p. or p.o.) start->administer_drug wait Waiting Period (Time to Peak Effect) administer_drug->wait apply_shock Apply Electrical Stimulus (e.g., 50 mA, 0.2s via corneal electrodes) wait->apply_shock observe Observe for Tonic Hind Limb Extension apply_shock->observe record Record Presence or Absence of Seizure observe->record calculate Calculate ED50 record->calculate

Caption: Workflow for the Maximal Electroshock (MES) anticonvulsant test.

Protocol:

  • Animal Preparation: Male albino mice (20-25 g) are used. The animals are housed in standard laboratory conditions and allowed to acclimatize for at least one week before the experiment.

  • Drug Administration: Test compounds are suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose) and administered intraperitoneally (i.p.) or orally (p.o.). A control group receives the vehicle only.

  • Waiting Period: After drug administration, a waiting period is observed to allow for drug absorption and distribution to the site of action (typically 30-60 minutes for i.p. administration).

  • Electroshock Application: A convulsive stimulus is delivered through corneal electrodes using a constant current stimulator.

  • Observation: The animals are observed for the presence or absence of a tonic hind limb extension seizure. The abolition of this response is considered the endpoint.

  • Data Analysis: The dose of the compound required to protect 50% of the animals from the tonic seizure (ED50) is calculated using probit analysis.

Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

This is a widely used in vivo model to screen for the anti-inflammatory activity of new compounds.

Protocol:

  • Animal Preparation: Wistar rats (150-200 g) are used. They are fasted overnight with free access to water.

  • Drug Administration: The test compound or a standard drug (e.g., diclofenac sodium) is administered orally one hour before the carrageenan injection.

  • Induction of Inflammation: 0.1 mL of a 1% w/v carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group at each time point relative to the control group.

Conclusion

The this compound scaffold is a remarkably versatile platform for the development of new therapeutic agents. The structure-activity relationship studies summarized in this guide demonstrate that subtle modifications to this core can lead to significant changes in biological activity, enabling the optimization of potency and selectivity for a range of targets. The insights provided herein should serve as a valuable resource for researchers and drug development professionals working to unlock the full therapeutic potential of this important class of compounds.

References

A Comparative Guide to the Therapeutic Potential of the 3-Phenyl-2,4(1H,3H)-quinazolinedione Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth validation and comparative analysis of the 3-Phenyl-2,4(1H,3H)-quinazolinedione scaffold as a promising therapeutic target. Moving beyond a mere list of findings, this document synthesizes experimental data to offer a clear perspective on its potential in both anticonvulsant and anticancer applications, critically comparing it with established alternatives.

Executive Summary: A Scaffold with Dual Therapeutic Promise

The quinazolinone ring system has long been a privileged structure in medicinal chemistry, known for its diverse pharmacological activities.[1] Among its derivatives, the this compound core has emerged as a particularly versatile scaffold, demonstrating potential as both a modulator of central nervous system activity and as a targeted anticancer agent. This guide will dissect the evidence supporting these dual roles, providing a robust framework for future research and development.

Part 1: Validation as an Anticonvulsant Target

The quest for novel antiepileptic drugs (AEDs) with improved efficacy and fewer side effects is a continuous endeavor in neuroscience research.[2] The this compound scaffold has shown significant promise in this arena, with numerous derivatives exhibiting potent anticonvulsant activity in preclinical models.

Mechanism of Action: A Positive Allosteric Modulator of the GABA-A Receptor

Evidence suggests that the anticonvulsant effects of quinazolinone derivatives are mediated through the positive allosteric modulation of the GABA-A receptor.[2][3] This receptor is the primary inhibitory neurotransmitter receptor in the central nervous system, and its potentiation leads to a decrease in neuronal excitability. The binding of quinazolinone derivatives to an allosteric site on the GABA-A receptor enhances the effect of GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuronal membrane. This mechanism is distinct from that of some established AEDs like phenytoin and carbamazepine, which primarily target voltage-gated sodium channels.[3]

Signaling Pathway: GABA-A Receptor Modulation

GABA-A_Receptor_Modulation cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABA_A_Receptor GABA-A Receptor (Chloride Channel) GABA->GABA_A_Receptor Binds to orthosteric site Quinazolinone 3-Phenyl-2,4(1H,3H)- quinazolinedione Derivative Quinazolinone->GABA_A_Receptor Binds to allosteric site Chloride Cl- Influx GABA_A_Receptor->Chloride Channel Opening Hyperpolarization Neuronal Hyperpolarization (Inhibition) Chloride->Hyperpolarization

Caption: GABA-A receptor modulation by this compound derivatives.

Comparative Efficacy of Quinazolinone Derivatives

While direct comparative data for the parent this compound is limited, studies on its derivatives have demonstrated significant anticonvulsant activity, in some cases surpassing that of established drugs.

Compound/DrugED₅₀ (mg/kg) aTD₅₀ (mg/kg) bProtective Index (PI) cSeizure ModelReference
Quinazolinone Derivative 5b 152>1000>6.58scPTZ[4]
Quinazolinone Derivative 5c 165>1000>6.06scPTZ[4]
Quinazolinone Derivative 5d 140>1000>7.14scPTZ[4]
Methaqualone 2004002.0scPTZ[4]
Valproate 3006002.0scPTZ[4]
Carbamazepine 8.868.77.8MES[5] (Review)
Phenytoin 9.565.56.9MES[6]

aED₅₀ (Median Effective Dose): The dose required to produce a therapeutic effect in 50% of the population. bTD₅₀ (Median Toxic Dose): The dose required to produce a toxic effect in 50% of the population. cProtective Index (PI): The ratio of TD₅₀ to ED₅₀, indicating the therapeutic window.

The data for quinazolinone derivatives 5b, 5c, and 5d, which feature substitutions on the phenyl ring, showcase their potential with high protective indices against pentylenetetrazole (PTZ)-induced seizures.[4] This model is particularly relevant for predicting efficacy against absence seizures.[2] While a direct comparison with carbamazepine and phenytoin in the same seizure model is not available from the searched literature, the promising activity of these derivatives warrants further investigation of the parent scaffold.

Part 2: Validation as an Anticancer Target

The dysregulation of signaling pathways controlling cell growth and proliferation is a hallmark of cancer. The this compound scaffold has been identified as a promising backbone for the development of targeted anticancer agents, specifically as inhibitors of key receptor tyrosine kinases (RTKs).

Mechanism of Action: Dual Inhibition of VEGFR-2 and c-Met

Recent studies have highlighted the potential of 3-phenylquinazolin-2,4(1H,3H)-dione derivatives as dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Mesenchymal-Epithelial Transition factor (c-Met).[7][8] Both VEGFR-2 and c-Met are crucial RTKs involved in tumor angiogenesis, invasion, and metastasis.[9][10] The simultaneous inhibition of these two pathways presents a compelling strategy to overcome the resistance mechanisms that often arise with single-target therapies.[9]

Signaling Pathway: VEGFR-2 and c-Met Inhibition

VEGFR2_cMet_Inhibition cluster_ligands Growth Factors cluster_receptors Receptor Tyrosine Kinases cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 HGF HGF cMet c-Met HGF->cMet Angiogenesis Angiogenesis VEGFR2->Angiogenesis Proliferation Cell Proliferation VEGFR2->Proliferation cMet->Proliferation Invasion Invasion & Metastasis cMet->Invasion Quinazolinone 3-Phenyl-2,4(1H,3H)- quinazolinedione Derivative Quinazolinone->VEGFR2 Inhibits Quinazolinone->cMet Inhibits

Caption: Dual inhibition of VEGFR-2 and c-Met signaling pathways by this compound derivatives.

Comparative Efficacy of Quinazolinone Derivatives

A series of 3-phenylquinazolin-2,4(1H,3H)-diones bearing a thiourea moiety have been synthesized and evaluated for their dual inhibitory activity against VEGFR-2 and c-Met, with promising results when compared to the established multi-kinase inhibitor, cabozantinib.[7]

Compound/DrugVEGFR-2 IC₅₀ (nM) dc-Met IC₅₀ (nM) dHCT-116 IC₅₀ (µM) eReference
Quinazolinone Derivative 3c -741.184[7]
Quinazolinone Derivative 3d 51--[7]
Quinazolinone Derivative 3e 83483.403[7]
Cabozantinib 521310.32[7]
Sorafenib 90--[11] (Review)

dIC₅₀ (Half-maximal inhibitory concentration): The concentration of an inhibitor that is required for 50% inhibition of a biological or biochemical function. eHCT-116 IC₅₀: The concentration required to inhibit the growth of HCT-116 (human colon cancer) cells by 50%.

The data indicates that derivative 3d exhibits comparable VEGFR-2 inhibitory activity to cabozantinib, while derivative 3e shows potent dual inhibition of both VEGFR-2 and c-Met.[7] Notably, derivatives 3c and 3e demonstrated superior cytotoxicity against the HCT-116 cancer cell line compared to cabozantinib.[7] These findings strongly support the this compound scaffold as a viable starting point for the design of novel dual VEGFR-2/c-Met inhibitors.

Part 3: Experimental Protocols

To facilitate further research and validation of the this compound scaffold, detailed protocols for key in vivo and in vitro assays are provided below.

Anticonvulsant Activity Assessment: Maximal Electroshock (MES) and Subcutaneous Pentylenetetrazole (scPTZ) Models

These two models are the most widely used for the initial screening of potential anticonvulsant drugs.[12]

Experimental Workflow: In Vivo Anticonvulsant Screening

Anticonvulsant_Screening_Workflow cluster_setup Preparation cluster_dosing Administration cluster_seizure_induction Seizure Induction (after appropriate time interval) cluster_observation Observation & Data Collection cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation (e.g., Mice) IP_Injection Intraperitoneal (i.p.) Injection of Test Compound or Vehicle Animal_Acclimation->IP_Injection Compound_Prep Test Compound & Vehicle Preparation Compound_Prep->IP_Injection MES Maximal Electroshock (MES) (corneal electrodes) IP_Injection->MES scPTZ Subcutaneous Pentylenetetrazole (scPTZ) Injection IP_Injection->scPTZ TD50_Calc Neurotoxicity Assessment (e.g., Rotarod Test) & Calculation of TD₅₀ IP_Injection->TD50_Calc Separate Cohort MES_Observation Observation for Hindlimb Tonic Extension MES->MES_Observation scPTZ_Observation Observation for Clonic Seizures scPTZ->scPTZ_Observation ED50_Calc Calculation of ED₅₀ MES_Observation->ED50_Calc scPTZ_Observation->ED50_Calc PI_Calc Calculation of Protective Index (PI) ED50_Calc->PI_Calc TD50_Calc->PI_Calc

Caption: Workflow for in vivo anticonvulsant screening using MES and scPTZ models.

Step-by-Step Methodology:

  • Animal Preparation: Male Swiss albino mice (20-25 g) are acclimatized for at least one week with free access to food and water.

  • Drug Administration: Test compounds are suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose) and administered intraperitoneally (i.p.) at various doses. A control group receives the vehicle alone.

  • Maximal Electroshock (MES) Test:

    • 30 minutes after drug administration, a 50 mA alternating current is delivered for 0.2 seconds via corneal electrodes.

    • The mice are observed for the presence or absence of the hindlimb tonic extension phase of the seizure. Protection is defined as the absence of this phase.

  • Subcutaneous Pentylenetetrazole (scPTZ) Test:

    • 30 minutes after drug administration, a convulsive dose of PTZ (e.g., 85 mg/kg) is injected subcutaneously.

    • The mice are observed for 30 minutes for the occurrence of clonic seizures lasting for at least 5 seconds. Protection is defined as the absence of such seizures.

  • Neurotoxicity (Rotarod Test):

    • Mice are trained to stay on a rotating rod (e.g., 3 cm diameter, 6 rpm).

    • 30 minutes after drug administration, the mice are placed on the rotarod for 1 minute. Neurotoxicity is indicated if the mouse falls off the rod three times within this period.

  • Data Analysis: The ED₅₀ and TD₅₀ values are calculated using probit analysis. The Protective Index (PI) is then calculated as TD₅₀/ED₅₀.

Anticancer Activity Assessment: In Vitro Kinase Inhibition and Cell Proliferation Assays

1. In Vitro Kinase Inhibition Assay (e.g., for VEGFR-2 and c-Met):

  • Assay Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.

  • Procedure:

    • Recombinant human VEGFR-2 or c-Met kinase is incubated with a specific peptide substrate and ATP in a reaction buffer.

    • The test compound is added at various concentrations.

    • The reaction is allowed to proceed for a set time at a controlled temperature.

    • The amount of phosphorylated substrate is quantified, typically using a luminescence-based or fluorescence-based method.

    • The IC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration.

2. Cell Proliferation Assay (e.g., MTT Assay):

  • Cell Culture: HCT-116 human colon cancer cells are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compound for a specified period (e.g., 72 hours).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The IC₅₀ value is calculated by plotting the percentage of cell viability against the compound concentration.

Conclusion and Future Directions

The collective evidence strongly supports the this compound scaffold as a high-potential starting point for the development of novel therapeutics. Its dual applicability in both anticonvulsant and anticancer contexts underscores its versatility and warrants further, more focused investigation.

For anticonvulsant applications, future research should focus on:

  • Synthesizing and testing the parent this compound to establish a baseline for its activity and toxicity.

  • Conducting head-to-head comparative studies of promising derivatives against a wider range of established AEDs in various seizure models.

  • Elucidating the precise binding site and modulatory effects on different GABA-A receptor subtypes to optimize selectivity and minimize side effects.

For anticancer applications, the next steps should involve:

  • Evaluating the in vivo efficacy of the most potent dual VEGFR-2/c-Met inhibitory derivatives in relevant animal models of cancer.

  • Investigating the pharmacokinetic and pharmacodynamic properties of these compounds.

  • Exploring the potential for combination therapies with other anticancer agents to achieve synergistic effects.

References

Navigating the Labyrinth of Specificity: A Comparative Guide to the Cross-Reactivity of 3-Phenyl-2,4(1H,3H)-quinazolinedione Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a chemical scaffold is paramount to advancing a compound from a promising hit to a viable clinical candidate. The 3-Phenyl-2,4(1H,3H)-quinazolinedione core is a privileged structure in medicinal chemistry, forming the foundation of compounds with a wide array of biological activities, including anticonvulsant, anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] This inherent biological promiscuity, while offering a rich landscape for drug discovery, also presents a significant challenge: the potential for off-target effects and undesirable cross-reactivity.

This guide provides an in-depth, objective comparison of the cross-reactivity profiles of this compound derivatives. Moving beyond a mere catalog of activities, we will delve into the structural determinants of selectivity, present comparative experimental data, and provide detailed protocols for assessing cross-reactivity in your own research. Our aim is to equip you with the critical insights needed to navigate the complex polypharmacology of this versatile scaffold.[4][5]

The Structural Basis of Selectivity and Cross-Reactivity

The specificity of any given this compound derivative is not an inherent property of the core structure alone, but rather a nuanced interplay of its various substituents. The phenyl group at the 3-position, as well as substitutions on the quinazolinedione ring system, create a three-dimensional pharmacophore that dictates its interactions with biological targets.

Subtle modifications to this scaffold can dramatically alter the affinity and selectivity profile. For instance, in the context of anticancer agents targeting tyrosine kinases, substitutions on the 3-phenyl ring can influence the compound's ability to fit into the ATP-binding pocket of different kinases. A recent study on 3-phenylquinazolin-2,4(1H,3H)-diones demonstrated that the addition of a thiourea moiety can confer dual inhibitory activity against both Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Met tyrosine kinases.[6] This dual activity highlights the potential for engineered polypharmacology, but also underscores the fine line between desired multi-target engagement and unintended cross-reactivity.

The following diagram illustrates the key structural positions on the this compound scaffold that can be modified to modulate target selectivity.

Caption: Key structural modification points on the this compound scaffold.

Comparative Cross-Reactivity Profile: A Case Study of Dual VEGFR-2/c-Met Inhibitors

To illustrate the practical implications of cross-reactivity, we will examine a series of 3-phenylquinazolin-2,4(1H,3H)-dione derivatives designed as dual inhibitors of VEGFR-2 and c-Met.[6] The data below, adapted from a recent study, showcases how subtle structural changes can impact inhibitory potency and selectivity.

Compound IDR Group on 3-Phenyl RingVEGFR-2 IC50 (nM)c-Met IC50 (nM)HCT-116 Cytotoxicity IC50 (µM)
3c 4-(thioureido)>1000741.184
3d 4-(3-benzoylthioureido)51>10009.379
3e 4-(3-(4-chlorobenzoyl)thioureido)83483.403
Cabozantinib (Reference) -5.21319.90

Data synthesized from Al-Warhi, et al. (2023).[6]

This table clearly demonstrates the nuanced effects of structural modifications. Compound 3d shows potent and selective inhibition of VEGFR-2, while compound 3c is more selective for c-Met. Interestingly, compound 3e , with a 4-chlorobenzoyl group, exhibits potent dual inhibition of both kinases.[6] This highlights how a seemingly minor change can shift the selectivity profile from a relatively selective inhibitor to a dual-target agent. It is this type of detailed profiling that is essential for understanding the full biological activity of a compound and predicting its potential for both therapeutic efficacy and off-target side effects.

Experimental Protocols for Assessing Cross-Reactivity

To empower researchers to conduct their own cross-reactivity studies, we provide the following detailed, step-by-step methodologies for key in vitro assays.

Kinase Profiling Assay

This protocol outlines a general procedure for screening a compound against a panel of kinases to determine its selectivity.

cluster_0 Preparation cluster_1 Reaction cluster_2 Detection cluster_3 Analysis Compound_Prep Prepare serial dilutions of the This compound derivative. Incubation Incubate the kinase, substrate, ATP, and test compound at a controlled temperature. Compound_Prep->Incubation Kinase_Prep Prepare kinase reaction buffer containing the specific kinase and its substrate. Kinase_Prep->Incubation Detection_Step Measure kinase activity using a suitable detection method (e.g., luminescence, fluorescence). Incubation->Detection_Step Data_Analysis Calculate the percentage of kinase inhibition and determine IC50 values. Detection_Step->Data_Analysis

Caption: Workflow for a typical kinase profiling assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations for testing.

  • Kinase Reaction Setup: In a multi-well plate, add the kinase reaction buffer, the specific kinase enzyme, and its corresponding substrate.

  • Compound Addition: Add the serially diluted test compound to the appropriate wells. Include positive controls (known inhibitors) and negative controls (vehicle only).

  • Initiation of Reaction: Add ATP to each well to initiate the kinase reaction.

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the remaining kinase activity. This can be done using various methods, such as luminescence-based assays that quantify the amount of ATP consumed.[7]

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the negative control. Plot the data to determine the IC50 value, which is the concentration of the compound that inhibits 50% of the kinase activity.

Causality Behind Experimental Choices: The choice of kinase panel is critical and should be guided by the intended therapeutic target and known off-target liabilities of the chemical class. The ATP concentration used in the assay should be close to the physiological Km value for each kinase to provide a more accurate reflection of inhibitory potency in a cellular context.

Radioligand Binding Assay

This protocol is designed to assess the affinity of a compound for a specific receptor, a common method for identifying off-target interactions with G-protein coupled receptors (GPCRs) and other membrane proteins.

Step-by-Step Methodology:

  • Membrane Preparation: Prepare cell membranes expressing the target receptor.

  • Assay Setup: In a multi-well plate, combine the cell membranes, a radiolabeled ligand with known affinity for the target receptor, and the test compound at various concentrations.

  • Incubation: Incubate the mixture to allow for competitive binding between the radiolabeled ligand and the test compound to the receptor.

  • Filtration: Rapidly filter the contents of each well through a filter mat to separate the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters to remove any non-specifically bound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that displaces 50% of the radiolabeled ligand (IC50). This value can be used to calculate the binding affinity (Ki) of the test compound for the receptor.

Trustworthiness of the Protocol: This protocol includes controls for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled known ligand) to ensure the accurate determination of specific binding.

Cytotoxicity Assay

A fundamental assay to evaluate the general toxicity of a compound to cells, which can be an indicator of off-target effects.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

  • Viability Reagent Addition: Add a cell viability reagent, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), which is converted to a colored formazan product by metabolically active cells.

  • Incubation: Incubate the plate to allow for the conversion of the reagent.

  • Measurement: Solubilize the formazan crystals and measure the absorbance at a specific wavelength using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, representing the concentration of the compound that causes 50% cell death.[8]

Expertise in Interpretation: A cytotoxic effect at low concentrations may indicate a specific on-target toxicity if the compound is designed as a cytotoxic agent (e.g., an anticancer drug). However, for non-cytotoxic intended therapies, significant cytotoxicity suggests potential off-target liabilities that require further investigation.

Conclusion: A Call for Comprehensive Profiling

The this compound scaffold is a testament to the richness of medicinal chemistry, offering a foundation for the development of drugs targeting a multitude of diseases. However, this versatility comes with the inherent challenge of managing cross-reactivity. A thorough understanding of a compound's selectivity profile is not merely an academic exercise; it is a critical step in the drug development process that can predict potential adverse effects and inform the design of safer, more effective therapies.

The path from a promising lead compound to a clinically successful drug is paved with rigorous and comprehensive profiling. By employing the systematic approaches to structure-activity relationship analysis and the robust experimental protocols detailed in this guide, researchers can better navigate the complex landscape of cross-reactivity and unlock the full therapeutic potential of this compound derivatives.

References

A Comparative Analysis of 3-Phenyl-2,4(1H,3H)-quinazolinedione Efficacy versus Standard Anticonvulsant Drugs

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals

In the landscape of central nervous system (CNS) drug discovery, the quinazolinone scaffold has emerged as a privileged structure, demonstrating a wide array of pharmacological activities. This guide provides a detailed comparative analysis of the anticonvulsant efficacy of 3-Phenyl-2,4(1H,3H)-quinazolinedione and its derivatives against established antiepileptic drugs (AEDs) such as phenytoin, carbamazepine, and valproic acid. By examining preclinical data, mechanisms of action, and standardized experimental protocols, this document serves as a technical resource for researchers engaged in the development of novel anticonvulsant therapies.

Introduction to this compound and its Therapeutic Potential

The quinazolinone core is a nitrogen-containing heterocyclic system that has garnered significant interest from medicinal chemists due to its diverse biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[1][2] The introduction of a phenyl group at the 3-position of the quinazolinedione ring has been a key structural modification in the design of novel CNS-active agents. These derivatives are being investigated for their potential to offer improved efficacy and a better safety profile compared to existing AEDs, many of which are associated with significant side effects such as neurotoxicity, drowsiness, and cognitive impairment.[3]

Comparative Efficacy in Preclinical Seizure Models

The anticonvulsant potential of novel compounds is primarily evaluated in preclinical rodent models that mimic different types of human seizures. The two most widely accepted and utilized models are the Maximal Electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test. The MES model is predictive of efficacy against generalized tonic-clonic seizures, while the scPTZ test is indicative of activity against absence seizures.[4][5]

While specific preclinical data for this compound is not extensively available in publicly accessible literature, numerous studies on structurally related 3-phenyl-quinazolinone derivatives provide valuable insights into the potential efficacy of this chemical class. For the purpose of this guide, we will present a comparative summary using data from representative 3-phenyl-quinazolinone analogues.

Table 1: Comparative Anticonvulsant Activity and Neurotoxicity

CompoundMES (ED₅₀ mg/kg, i.p.)scPTZ (ED₅₀ mg/kg, i.p.)Neurotoxicity (TD₅₀ mg/kg, i.p.)Protective Index (PI = TD₅₀/ED₅₀) MESReference
Representative 3-Phenyl-quinazolinone ~23.5 - 49.6~32.6 - 67.4> 300> 6.0 - 12.8[5][6]
Phenytoin9.5Inactive68.57.2[7]
Carbamazepine8.8100-200475.3[8][9]
Valproic Acid2721494261.57[6]
Phenobarbital2215652.95[10]

ED₅₀ (Median Effective Dose): Dose required to produce the desired effect in 50% of the population. TD₅₀ (Median Toxic Dose): Dose at which 50% of the population exhibits a specific toxic effect (e.g., motor impairment). PI (Protective Index): A measure of the drug's safety margin.

The data indicates that representative 3-phenyl-quinazolinone derivatives exhibit a broad spectrum of anticonvulsant activity, with efficacy in both the MES and scPTZ models. Notably, some derivatives demonstrate a high protective index, suggesting a favorable separation between therapeutic and toxic doses.

Unraveling the Mechanisms of Action

Understanding the molecular targets and signaling pathways of a drug candidate is crucial for rational drug design and predicting potential side effects.

This compound: A Focus on the GABAergic System

The primary mechanism of action for many anticonvulsant quinazolinone derivatives is believed to be the positive allosteric modulation of the GABA-A receptor.[3][11] GABA (gamma-aminobutyric acid) is the primary inhibitory neurotransmitter in the CNS. By binding to an allosteric site on the GABA-A receptor, these compounds enhance the effect of GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuronal membrane. This makes the neuron less likely to fire, thereby suppressing seizure activity.[3]

GABAergic Neurotransmission cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal Glutamate Glutamate GAD Glutamic Acid Decarboxylase Glutamate->GAD Conversion GABA_Vesicle GABA GAD->GABA_Vesicle Synthesis GABA GABA GABA_Vesicle->GABA Release GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Binds Chloride_Channel Cl- Channel GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Neuronal Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization Cl- Influx 3_Phenyl_Quinazolinone 3-Phenyl- Quinazolinone 3_Phenyl_Quinazolinone->GABA_A_Receptor Positive Allosteric Modulation

Caption: Proposed mechanism of action for this compound.

Standard Antiepileptic Drugs: A Multi-Target Approach

Standard AEDs employ a variety of mechanisms to control seizures:

  • Phenytoin and Carbamazepine: Primarily act by blocking voltage-gated sodium channels.[12][13][14][15] They stabilize the inactive state of these channels, which reduces the ability of neurons to fire at high frequencies.[14]

  • Valproic Acid: Has a broader mechanism of action that includes blocking voltage-gated sodium channels, inhibiting GABA transaminase (an enzyme that breaks down GABA), and potentially affecting T-type calcium channels.[16][17][18][19]

Standard_AED_Mechanisms cluster_Na_Channel Voltage-Gated Sodium Channel cluster_GABA_System GABAergic System Neuronal_Excitation Excessive Neuronal Firing Na_Channel Na+ Channel Na_Channel->Neuronal_Excitation Reduces Na+ Influx Phenytoin Phenytoin Phenytoin->Na_Channel Blocks Carbamazepine Carbamazepine Carbamazepine->Na_Channel Blocks Valproic_Acid_Na Valproic Acid Valproic_Acid_Na->Na_Channel Blocks GABA_Transaminase GABA Transaminase GABA_Increase Increased GABA Levels GABA_Transaminase->GABA_Increase Degrades GABA Valproic_Acid_GABA Valproic Acid Valproic_Acid_GABA->GABA_Transaminase Inhibits GABA_Increase->Neuronal_Excitation Enhances Inhibition

Caption: Mechanisms of action for standard antiepileptic drugs.

Standardized Experimental Protocols

Reproducibility and standardization are paramount in preclinical drug evaluation. The following are detailed protocols for the two primary screening models for anticonvulsant drugs.

Maximal Electroshock (MES) Test

This model assesses a compound's ability to prevent the spread of seizures.

1. Animals:

  • Male albino mice (20-25 g) or male Wistar rats (100-150 g).[20]

  • Animals should be acclimatized for at least one week before the experiment.

2. Drug Administration:

  • The test compound, vehicle control, and positive control (e.g., Phenytoin) are administered via the desired route (typically intraperitoneal or oral).[20]

  • The test is performed at the time of peak effect of the drug, determined from prior pharmacokinetic studies.[20]

3. MES Induction:

  • A drop of topical anesthetic (e.g., 0.5% tetracaine hydrochloride) is applied to the corneas of the animal.[4][21]

  • Corneal electrodes are placed on the eyes.[4]

  • An electrical stimulus is delivered (for mice: 50 mA, 60 Hz for 0.2 seconds).[4][22]

4. Endpoint:

  • The animal is observed for the presence or absence of the tonic hindlimb extension phase of the seizure.[4]

  • Abolition of this phase is considered protection.[4]

5. Data Analysis:

  • The number of protected animals in each group is recorded.

  • The ED₅₀ is calculated using probit analysis.

MES_Workflow Start Start Animal_Acclimatization Animal Acclimatization Start->Animal_Acclimatization Drug_Administration Drug/Vehicle/Control Administration (i.p. or p.o.) Animal_Acclimatization->Drug_Administration Wait_TPE Wait for Time of Peak Effect (TPE) Drug_Administration->Wait_TPE Anesthetize_Corneas Apply Topical Anesthetic to Corneas Wait_TPE->Anesthetize_Corneas Apply_Electrodes Place Corneal Electrodes Anesthetize_Corneas->Apply_Electrodes Deliver_Stimulus Deliver Electrical Stimulus (e.g., 50mA, 60Hz, 0.2s) Apply_Electrodes->Deliver_Stimulus Observe_Seizure Observe for Tonic Hindlimb Extension Deliver_Stimulus->Observe_Seizure Protected Protected Observe_Seizure->Protected Absent Not_Protected Not Protected Observe_Seizure->Not_Protected Present Data_Analysis Calculate % Protection and ED50 Protected->Data_Analysis Not_Protected->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for the Maximal Electroshock (MES) test.

Subcutaneous Pentylenetetrazole (scPTZ) Test

This model is used to identify compounds that can raise the seizure threshold.

1. Animals:

  • Male albino mice (20-25 g).

  • Animals should be acclimatized as in the MES test.

2. Drug Administration:

  • The test compound, vehicle, and positive control (e.g., Ethosuximide) are administered.

  • The test is conducted at the time of peak effect.

3. PTZ Induction:

  • Pentylenetetrazole (PTZ) is administered subcutaneously at a convulsant dose (e.g., 85 mg/kg for CF-1 mice).[5]

  • The injection is typically given in a loose fold of skin on the neck.[5]

4. Endpoint:

  • Animals are observed for 30 minutes for the presence or absence of clonic seizures (lasting for at least 5 seconds).[5]

  • Absence of clonic seizures is considered protection.[5]

5. Data Analysis:

  • The number of protected animals is recorded for each group.

  • The ED₅₀ is calculated.

scPTZ_Workflow Start Start Animal_Acclimatization Animal Acclimatization Start->Animal_Acclimatization Drug_Administration Drug/Vehicle/Control Administration (i.p. or p.o.) Animal_Acclimatization->Drug_Administration Wait_TPE Wait for Time of Peak Effect (TPE) Drug_Administration->Wait_TPE PTZ_Injection Administer Pentylenetetrazole (s.c., e.g., 85 mg/kg) Wait_TPE->PTZ_Injection Observe_Seizure Observe for 30 min for Clonic Seizures PTZ_Injection->Observe_Seizure Protected Protected Observe_Seizure->Protected Absent Not_Protected Not Protected Observe_Seizure->Not_Protected Present Data_Analysis Calculate % Protection and ED50 Protected->Data_Analysis Not_Protected->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for the subcutaneous Pentylenetetrazole (scPTZ) test.

Conclusion and Future Directions

The available preclinical evidence suggests that this compound and its analogues represent a promising class of compounds for the development of new anticonvulsant therapies. Their broad-spectrum efficacy in established seizure models and potentially favorable safety profiles warrant further investigation. Future research should focus on elucidating the precise molecular interactions with the GABA-A receptor, conducting comprehensive pharmacokinetic and pharmacodynamic studies, and evaluating efficacy in chronic and drug-resistant epilepsy models. A direct, head-to-head comparison of optimized this compound derivatives against a full panel of standard AEDs will be a critical step in determining their true therapeutic potential.

References

A Head-to-Head Comparison of 3-Phenyl-2,4(1H,3H)-quinazolinedione and Cisplatin in Cancer Cells: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of anticancer drug discovery, the quest for novel compounds with enhanced efficacy and reduced toxicity remains a paramount objective. This guide provides a detailed comparative analysis of 3-Phenyl-2,4(1H,3H)-quinazolinedione, a promising heterocyclic compound, and cisplatin, a cornerstone of chemotherapy. We will delve into their mechanisms of action, cytotoxic effects against cancer cells, and the experimental methodologies used to evaluate their performance.

Introduction: Two Distinct Approaches to Combating Cancer

Cisplatin: The Incumbent Standard

Cisplatin, or cis-diamminedichloroplatinum(II), has been a stalwart in cancer therapy for decades, used in the treatment of numerous human cancers including testicular, ovarian, bladder, and lung cancers.[1][2][3][4] Its mode of action is primarily through its ability to form cross-links with the purine bases of DNA, which interferes with DNA repair mechanisms, causes DNA damage, and subsequently induces apoptosis in cancer cells.[1][3] Upon entering a cell, cisplatin undergoes hydrolysis, becoming a potent electrophile that reacts with nucleophiles like the nitrogen atoms in nucleic acids.[1] This interaction distorts the DNA double helix, blocking cell division and triggering cell death pathways.[1][3] However, its clinical utility is often hampered by significant side effects, such as nephrotoxicity, neurotoxicity, and myelosuppression, as well as the development of drug resistance.[2][4][5]

This compound: A Privileged Scaffold in Drug Discovery

The quinazoline scaffold is recognized as a "privileged structure" in medicinal chemistry due to the diverse biological activities exhibited by its derivatives.[6] Quinazolinones, a class of oxidized quinazolines, have demonstrated a broad spectrum of pharmacological properties, including notable anticancer effects.[7] Unlike the DNA-damaging mechanism of cisplatin, many quinazolinone derivatives function as inhibitors of key signaling molecules involved in cancer cell proliferation, survival, and metastasis.[6] Specifically, derivatives of this compound have been investigated as inhibitors of receptor tyrosine kinases (RTKs) such as VEGFR-2, c-Met, and EGFR, which are crucial for tumor angiogenesis and growth.[8][9]

Mechanism of Action: A Tale of Two Targets

The fundamental difference between these two compounds lies in their primary cellular targets.

Cisplatin's Genotoxic Assault

Cisplatin's anticancer activity is a direct result of its interaction with nuclear DNA. The formation of intrastrand and interstrand DNA cross-links physically obstructs DNA replication and transcription, leading to cell cycle arrest and the activation of apoptotic pathways.[1][3][5] The cellular response to cisplatin-induced DNA damage often involves the activation of the p53 tumor suppressor protein, which can trigger apoptosis.[5]

cisplatin_mechanism Cisplatin Cisplatin Activated_Cisplatin Activated Cisplatin (Hydrolyzed) Cisplatin->Activated_Cisplatin Cellular Uptake & Hydrolysis DNA Nuclear DNA Activated_Cisplatin->DNA Binds to Purine Bases DNA_Adducts DNA Adducts (Intra/Interstrand Cross-links) DNA->DNA_Adducts Replication_Block Replication Block DNA_Adducts->Replication_Block Transcription_Block Transcription Block DNA_Adducts->Transcription_Block DNA_Damage_Response DNA Damage Response (p53 activation) Replication_Block->DNA_Damage_Response Transcription_Block->DNA_Damage_Response Apoptosis Apoptosis DNA_Damage_Response->Apoptosis

Caption: Cisplatin's mechanism of action leading to apoptosis.

This compound's Targeted Inhibition

In contrast, derivatives of this compound exert their effects through more targeted mechanisms, often by inhibiting specific enzymes that are hyperactive in cancer cells. For instance, certain derivatives have been shown to act as dual inhibitors of VEGFR-2 and c-Met tyrosine kinases.[8] These receptors are critical for angiogenesis (the formation of new blood vessels that supply tumors) and tumor cell invasion. By blocking the activity of these kinases, these compounds can stifle tumor growth and spread.[8] Other derivatives have been shown to inhibit the epidermal growth factor receptor (EGFR), another key driver of cell proliferation in many cancers.[9]

quinazolinedione_mechanism Quinazolinedione 3-Phenyl-2,4(1H,3H)- quinazolinedione Derivative Quinazolinedione->Inhibition RTK Receptor Tyrosine Kinases (VEGFR-2, c-Met, EGFR) Downstream_Signaling Downstream Signaling Pathways (e.g., PI3K/Akt) RTK->Downstream_Signaling Activation Proliferation Cell Proliferation Downstream_Signaling->Proliferation Angiogenesis Angiogenesis Downstream_Signaling->Angiogenesis Metastasis Metastasis Downstream_Signaling->Metastasis Inhibition->RTK

Caption: Targeted inhibition of signaling pathways by a quinazolinedione derivative.

Comparative Cytotoxicity: An In Vitro Perspective

The cytotoxic potential of these compounds is typically assessed using in vitro assays on various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug that is required for 50% inhibition of cell growth.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Cisplatin MCF-7 (Breast)9.90 ± 0.27[9]
SW480 (Colorectal)Comparable to a potent quinazolinone derivative[9]
3-substituted phenyl quinazolinone derivative (7j) MCF-7 (Breast)10.01 ± 5.5[9]
SW480 (Colorectal)10.90 ± 0.84[9]
3-{2-[4-(4-chlorobenzyl)piperazin-1-yl]-2-oxoethyl} quinazoline-2,4(1H,3H)-dione (7) HUH-7 (Liver)2.5[10][11]
MCF-7 (Breast)6.8[10][11]
HCT-116 (Colorectal)4.9[10][11]
3-phenylquinazolin-2,4(1H,3H)-dione with thiourea moiety (3c) HCT-116 (Colorectal)1.184[8]
3-phenylquinazolin-2,4(1H,3H)-dione with thiourea moiety (3e) HCT-116 (Colorectal)3.403[8]

Note: The data presented is for derivatives of this compound, as direct comparative studies with the parent compound are limited. The specific substitutions on the phenyl and quinazolinedione rings significantly influence the cytotoxic activity.

From the available data, it is evident that derivatives of this compound can exhibit potent cytotoxic activity, with IC50 values in the low micromolar range, comparable to or even exceeding that of cisplatin in certain cell lines.[9] For example, one derivative demonstrated an IC50 of 1.184 µM against the HCT-116 colorectal cancer cell line.[8]

Induction of Apoptosis and Cell Cycle Arrest

Beyond cytotoxicity, understanding how these compounds affect fundamental cellular processes like apoptosis and the cell cycle is crucial.

  • Cisplatin: As a DNA-damaging agent, cisplatin is a potent inducer of apoptosis. The cellular machinery recognizes the DNA adducts as irreparable damage, leading to the activation of caspase cascades and programmed cell death.[5][12]

  • This compound Derivatives: Studies have shown that these compounds can also induce apoptosis in cancer cells.[9] Furthermore, they have been observed to cause cell cycle arrest, with one potent derivative arresting MCF-7 breast cancer cells in the S phase.[9] This suggests that by inhibiting key signaling pathways, these compounds can halt the progression of the cell cycle, preventing cancer cells from dividing.

Experimental Protocols

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Drug Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound derivatives and cisplatin) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. The MTT is reduced by metabolically active cells to form insoluble formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against drug concentration.

mtt_assay_workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compounds Add Test Compounds & Controls Incubate_24h->Add_Compounds Incubate_48_72h Incubate 48-72h Add_Compounds->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_3_4h Incubate 3-4h Add_MTT->Incubate_3_4h Add_Solubilizer Add Solubilizing Agent Incubate_3_4h->Add_Solubilizer Read_Absorbance Read Absorbance Add_Solubilizer->Read_Absorbance Analyze_Data Analyze Data (Calculate IC50) Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a standard MTT cytotoxicity assay.

Conclusion: A Promising Alternative with a Different Modus Operandi

The head-to-head comparison reveals that this compound and its derivatives represent a mechanistically distinct class of anticancer agents compared to the DNA-damaging drug cisplatin. While cisplatin remains a potent and widely used chemotherapeutic, its efficacy is often accompanied by severe side effects and the emergence of resistance. The targeted nature of quinazolinedione derivatives, which inhibit specific signaling pathways crucial for cancer cell survival and proliferation, offers the potential for improved selectivity and a more favorable toxicity profile.

The comparable, and in some cases superior, in vitro cytotoxicity of these derivatives against various cancer cell lines underscores their potential as valuable leads in the development of novel cancer therapies. Further research, including in vivo studies and detailed mechanistic investigations, is warranted to fully elucidate the therapeutic potential of this compound and its analogs as a next-generation of anticancer drugs.

References

Evaluating the Selectivity of 3-Phenyl-2,4(1H,3H)-quinazolinedione for Target Enzymes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the precise evaluation of a compound's selectivity is paramount. A molecule's ability to preferentially interact with its intended target while minimizing off-target effects is a critical determinant of its therapeutic potential and safety profile. This guide provides a comprehensive framework for evaluating the selectivity of 3-Phenyl-2,4(1H,3H)-quinazolinedione, a scaffold of significant interest in medicinal chemistry. While direct inhibitory data for the parent compound is limited in publicly available literature, this guide will utilize data from its closely related derivatives to establish a methodological approach for assessing its selectivity against key cancer-related tyrosine kinases, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Mesenchymal-Epithelial Transition factor (c-Met), and to construct a selectivity profile against other relevant enzymes such as Beta-secretase 1 (BACE1) and Acetylcholinesterase (AChE).

The Quinazolinedione Scaffold: A Privileged Structure in Drug Discovery

The quinazoline and quinazolinedione cores are considered "privileged structures" in medicinal chemistry due to their ability to bind to a wide range of biological targets with high affinity. Derivatives of this scaffold have been shown to possess a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1] Specifically, the this compound framework has emerged as a promising starting point for the development of potent enzyme inhibitors, particularly in the realm of oncology.

Recent studies have highlighted derivatives of this compound as dual inhibitors of VEGFR-2 and c-Met, two receptor tyrosine kinases that play crucial roles in tumor angiogenesis, proliferation, and metastasis.[2][3] Dysregulation of these signaling pathways is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Therefore, a rigorous evaluation of the selectivity of compounds based on this scaffold is essential for their progression as viable drug candidates.

Comparative Selectivity Profile of this compound Derivatives

Compound/DerivativeTarget EnzymeIC50 (nM)Reference CompoundIC50 (nM)Source
Derivative 3d VEGFR-251Cabozantinib-[2]
Derivative 3e VEGFR-283Cabozantinib-[2]
Derivative 4b VEGFR-235Cabozantinib52[3]
Derivative 2c VEGFR-252Cabozantinib52[3]
Derivative 3c c-Met74Cabozantinib-[2]
Derivative 3e c-Met48Cabozantinib-[2]
Derivative 2c c-Met84Cabozantinib63[3]
Derivative 4b c-Met63Cabozantinib63[3]
Derivative 4e c-Met84Cabozantinib63[3]
Quinazolinone Derivative BACE1320--[4]
Quinazolinone Derivative 4c Acetylcholinesterase2970--
Quinazolinone Derivative 4h Acetylcholinesterase5860--

Note: The IC50 values presented are for substituted derivatives of this compound and not the parent compound itself. These values are intended to illustrate the potential activity of the scaffold and provide a basis for a comparative selectivity analysis. The specific substitutions on these derivatives play a significant role in their potency and selectivity.

Experimental Protocols for Enzyme Selectivity Profiling

A thorough evaluation of enzyme selectivity requires robust and standardized biochemical assays. The following are detailed protocols for determining the inhibitory activity of this compound and its derivatives against the target and off-target enzymes.

VEGFR-2 Kinase Assay

This assay quantifies the ability of a test compound to inhibit the phosphorylation of a substrate by the recombinant VEGFR-2 kinase domain.

Principle: The assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to the enzyme's activity. A luminescent signal is generated that correlates with the amount of ADP present.

Workflow Diagram:

VEGFR2_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection prep_buffer Prepare Kinase Buffer prep_enzyme Dilute VEGFR-2 Enzyme prep_buffer->prep_enzyme add_reagents Add Kinase, Substrate/ATP, and Inhibitor to Plate prep_enzyme->add_reagents prep_substrate Prepare Substrate/ATP Mix prep_substrate->add_reagents prep_inhibitor Serial Dilution of Test Compound prep_inhibitor->add_reagents incubate Incubate at Room Temperature add_reagents->incubate add_adp_glo Add ADP-Glo™ Reagent incubate->add_adp_glo incubate_detect Incubate to Deplete ATP add_adp_glo->incubate_detect add_kinase_detection Add Kinase Detection Reagent incubate_detect->add_kinase_detection read_luminescence Measure Luminescence add_kinase_detection->read_luminescence

Caption: Workflow for the VEGFR-2 Kinase Inhibition Assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 1X kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Dilute recombinant human VEGFR-2 kinase to the desired concentration in the kinase buffer.

    • Prepare a substrate/ATP mixture. A common substrate is Poly(Glu,Tyr) 4:1. The final ATP concentration should be close to its Km for VEGFR-2.

    • Perform a serial dilution of the test compound (e.g., this compound) in DMSO, followed by a further dilution in the kinase buffer.

  • Kinase Reaction:

    • In a 384-well plate, add the diluted test compound or vehicle (DMSO control).

    • Add the diluted VEGFR-2 enzyme to each well.

    • Initiate the reaction by adding the substrate/ATP mixture.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Signal Detection (using ADP-Glo™ Kinase Assay as an example):

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

c-Met Kinase Assay

This assay is similar in principle to the VEGFR-2 assay and measures the inhibition of the c-Met kinase domain.

Principle: The assay quantifies the amount of ADP produced from the kinase-catalyzed phosphorylation of a substrate, with the resulting luminescent signal being proportional to c-Met activity.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a suitable kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 2.5 mM DTT).

    • Dilute recombinant human c-Met kinase in the kinase buffer.

    • Prepare a substrate solution (e.g., Poly(Glu,Tyr) 4:1) and an ATP solution.

    • Prepare serial dilutions of the test compound.

  • Kinase Reaction:

    • To the wells of a 384-well plate, add the diluted test compound or vehicle.

    • Add the diluted c-Met kinase.

    • Initiate the reaction by adding the substrate and ATP mixture.

    • Incubate at room temperature for 60 minutes.

  • Signal Detection:

    • Follow the same procedure as for the VEGFR-2 assay using a suitable ADP detection kit (e.g., ADP-Glo™).

  • Data Analysis:

    • Calculate the percentage of inhibition and determine the IC50 value as described for the VEGFR-2 assay.

BACE1 (β-secretase) Enzymatic Assay

This assay measures the inhibition of BACE1, an aspartyl protease involved in the production of amyloid-β peptides.

Principle: A fluorogenic peptide substrate containing a quencher is cleaved by BACE1, leading to an increase in fluorescence intensity that is proportional to the enzyme's activity.

Workflow Diagram:

BACE1_Assay_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection prep_buffer Prepare Assay Buffer add_reagents Add Buffer, Substrate, Inhibitor, and BACE1 Enzyme to Plate prep_buffer->add_reagents prep_substrate Prepare BACE1 Substrate prep_substrate->add_reagents prep_inhibitor Serial Dilution of Test Compound prep_inhibitor->add_reagents incubate Incubate at 37°C add_reagents->incubate read_fluorescence Measure Fluorescence (Ex/Em = 320/405 nm) incubate->read_fluorescence

Caption: Workflow for the BACE1 Fluorogenic Inhibition Assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a BACE1 assay buffer (e.g., 50 mM sodium acetate, pH 4.5).

    • Reconstitute the fluorogenic BACE1 peptide substrate in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test compound.

  • Enzymatic Reaction:

    • In a 96-well black plate, add the assay buffer.

    • Add the diluted test compound or vehicle.

    • Add the BACE1 substrate.

    • Initiate the reaction by adding a solution of recombinant human BACE1 enzyme.

    • Incubate the plate at 37°C for a specified time (e.g., 60-120 minutes), protected from light.

  • Signal Detection:

    • Measure the fluorescence intensity using a microplate reader with excitation at approximately 320 nm and emission at approximately 405 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition and determine the IC50 value.

Acetylcholinesterase (AChE) Inhibition Assay

This colorimetric assay, based on the Ellman method, measures the inhibition of AChE, an enzyme that hydrolyzes the neurotransmitter acetylcholine.

Principle: AChE hydrolyzes acetylthiocholine to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (TNB), the formation of which is monitored spectrophotometrically at 412 nm.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a phosphate buffer (e.g., 0.1 M, pH 8.0).

    • Prepare a stock solution of DTNB in the buffer.

    • Prepare a stock solution of acetylthiocholine iodide (ATCI) in deionized water.

    • Prepare a solution of acetylcholinesterase from electric eel in the buffer.

    • Prepare serial dilutions of the test compound.

  • Enzymatic Reaction:

    • In a 96-well plate, add the phosphate buffer.

    • Add the diluted test compound or vehicle.

    • Add the DTNB solution.

    • Add the AChE solution and pre-incubate for a short period (e.g., 10-15 minutes) at room temperature.

    • Initiate the reaction by adding the ATCI solution.

  • Signal Detection:

    • Immediately measure the absorbance at 412 nm at multiple time points (kinetic reading) or after a fixed incubation time (endpoint reading).

  • Data Analysis:

    • Calculate the rate of the reaction (change in absorbance per minute).

    • Determine the percentage of inhibition and the IC50 value.

Interpreting the Selectivity Profile

The selectivity of a compound is typically expressed as a ratio of its IC50 values against different enzymes. A higher ratio indicates greater selectivity for the target enzyme over the off-target enzyme. For example, the selectivity of a derivative for VEGFR-2 over c-Met would be calculated as:

Selectivity = IC50 (c-Met) / IC50 (VEGFR-2)

A comprehensive selectivity panel should include a range of kinases and other enzymes to identify potential off-target liabilities early in the drug discovery process. The data presented for the derivatives of this compound suggest that this scaffold can be modified to achieve potent and, in some cases, selective inhibition of VEGFR-2 and c-Met. The significantly higher IC50 values for quinazolinone derivatives against enzymes like BACE1 and acetylcholinesterase suggest that the core scaffold may have inherent selectivity for tyrosine kinases over these other enzyme classes.

Conclusion and Future Directions

This guide provides a foundational framework for evaluating the selectivity of this compound and its derivatives. While direct experimental data for the parent compound is needed for a definitive assessment, the information gathered from its analogs strongly suggests that this scaffold is a promising starting point for the development of selective kinase inhibitors.

Future studies should focus on synthesizing and testing the unsubstituted this compound to establish a baseline activity and selectivity profile. Furthermore, expanding the selectivity panel to include a broader range of kinases and other relevant off-targets will provide a more complete understanding of the compound's pharmacological profile. The detailed experimental protocols provided herein offer a robust and reliable means to generate the necessary data for these critical evaluations, ultimately guiding the rational design of more potent and selective drug candidates.

References

In Vivo Validation of 3-Phenyl-2,4(1H,3H)-quinazolinedione: A Comparative Guide for Preclinical Anticancer Research

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for the in vivo validation of the anticancer properties of 3-Phenyl-2,4(1H,3H)-quinazolinedione, building upon its promising in vitro profile as a dual inhibitor of VEGFR-2 and c-Met tyrosine kinases. This document is intended for researchers, scientists, and drug development professionals engaged in preclinical oncology research. We will objectively compare its potential efficacy with established multi-kinase inhibitors, Cabozantinib and Sorafenib, and provide detailed experimental protocols to support the design and execution of robust in vivo studies.

Introduction: The Rationale for In Vivo Validation

The journey of a novel anticancer compound from the bench to the clinic is a rigorous process, with the transition from in vitro to in vivo studies marking a critical milestone. In vitro assays, while essential for initial screening and mechanistic elucidation, are conducted in controlled, artificial environments. They provide valuable data on a compound's activity against specific molecular targets and cell lines but cannot fully recapitulate the complex biological milieu of a living organism.

This compound has emerged from in vitro screens as a promising candidate, demonstrating potent inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Mesenchymal-Epithelial Transition factor (c-Met), two key receptor tyrosine kinases implicated in tumor angiogenesis, proliferation, and metastasis. The logical and indispensable next step is to validate these findings in a living system. In vivo studies are paramount to assess a compound's:

  • Pharmacokinetics (PK): How the drug is absorbed, distributed, metabolized, and excreted (ADME).

  • Pharmacodynamics (PD): The drug's effect on the body and its mechanism of action in a physiological context.

  • Efficacy: The ability of the drug to produce the desired therapeutic effect, such as tumor growth inhibition.

  • Toxicity: The potential adverse effects of the drug on the whole organism.

This guide will delineate a strategic approach to the in vivo validation of this compound, using a human colorectal carcinoma xenograft model, and benchmark its performance against established inhibitors.

Comparative Analysis of In Vitro Activity

Before embarking on in vivo studies, it is crucial to have a clear understanding of the compound's in vitro potency in comparison to relevant alternatives. The following table summarizes the reported in vitro activities of this compound derivatives and the selected comparator drugs, Cabozantinib and Sorafenib, against key cancer-related targets.

CompoundTargetIC50 (nM)Cell LineCytotoxicity IC50 (µM)
This compound Derivative (Compound 3e) VEGFR-283HCT-1163.403
c-Met48
Cabozantinib VEGFR-24.6HCT-116Not specified in cited source
c-Met1.3
Sorafenib VEGFR-290HCT116Not specified in cited source
c-MetNot a primary target
B-Raf22
PDGFR-β57

Note: Data for the this compound derivative is sourced from a study on novel derivatives with a thiourea moiety. The core structure's activity is expected to be in a similar range.

Proposed In Vivo Validation Experimental Plan

This section outlines a detailed, step-by-step plan for a robust in vivo validation study of this compound. The experimental design is based on established protocols for anticancer drug testing in xenograft models.

Experimental Workflow Diagram

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Tumor Implantation & Growth cluster_2 Phase 3: Treatment & Monitoring cluster_3 Phase 4: Endpoint Analysis A Compound Formulation & Vehicle Preparation B Cell Culture & Expansion (HCT-116) C Animal Acclimatization (Athymic Nude Mice) D Subcutaneous Implantation of HCT-116 Cells C->D E Tumor Growth Monitoring D->E F Randomization into Treatment Groups E->F G Drug Administration (Oral Gavage) F->G H Tumor Volume & Body Weight Measurement G->H I Observation for Toxicity Signs H->I J Tumor Excision & Weight I->J K Immunohistochemistry (p-VEGFR-2, p-c-Met, Ki-67) J->K L Pharmacokinetic Analysis (Satellite Group)

Caption: Proposed workflow for the in vivo validation of this compound.

Detailed Experimental Protocols
  • Animal Model: Athymic nude mice (nu/nu), 6-8 weeks old, female. These mice lack a thymus and are unable to mount T-cell mediated immune responses, allowing for the growth of human tumor xenografts.

  • Cell Line: HCT-116 (human colorectal carcinoma). This cell line is known to express both VEGFR-2 and c-Met and has been used in xenograft models to test inhibitors of these kinases.[1]

  • This compound: The compound should be formulated in a vehicle suitable for oral administration, such as 0.5% carboxymethylcellulose (CMC) in sterile water. A dose-range finding study should be conducted to determine the maximum tolerated dose (MTD).[2] Based on typical doses for quinazolinone derivatives in vivo, a starting dose of 25-50 mg/kg, administered daily by oral gavage, is proposed.[3]

  • Cabozantinib: To be used as a positive control, formulated and administered as previously described in HCT-116 xenograft models. A typical dose is 30 mg/kg daily by oral gavage.

  • Sorafenib: To be used as a second positive control, formulated and administered as previously described. A typical dose is 30 mg/kg daily by oral gavage.

  • Vehicle Control: The vehicle used for compound formulation (e.g., 0.5% CMC) will be administered to the control group.

  • HCT-116 cells are cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Cells are harvested during the exponential growth phase and resuspended in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel.

  • A total of 5 x 10^6 cells in a volume of 100 µL are injected subcutaneously into the right flank of each mouse.[3]

  • Tumors are allowed to grow, and their dimensions are measured every 2-3 days with calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.

  • When tumors reach an average volume of 100-150 mm³, mice are randomized into treatment groups (n=8-10 mice per group).

  • Treatment is initiated as per the dosing regimen described in section 3.2.2.

  • Tumor volume and body weight are measured every 2-3 days. Body weight is a key indicator of toxicity.

  • Mice are monitored daily for any clinical signs of toxicity, such as changes in behavior, posture, or grooming.

  • The study is terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration (e.g., 21-28 days).

  • At the end of the study, mice are euthanized, and tumors are excised and weighed.

  • A portion of the tumor tissue is fixed in 10% neutral buffered formalin for immunohistochemical (IHC) analysis. IHC will be performed to assess the phosphorylation status of VEGFR-2 and c-Met, as well as markers of proliferation (Ki-67) and apoptosis (cleaved caspase-3).

  • For pharmacokinetic analysis, a satellite group of animals can be used where blood samples are collected at various time points after drug administration to determine the compound's concentration in plasma.

Key In Vitro Assays for Mechanistic Insights

To complement the in vivo data, it is essential to have robust in vitro assays to confirm the mechanism of action of this compound.

In Vitro Kinase Inhibition Assays

This assay measures the ability of the test compound to inhibit the phosphorylation of a substrate by recombinant human VEGFR-2.

  • Reagents: Recombinant human VEGFR-2, kinase buffer, ATP, and a suitable substrate (e.g., poly(Glu,Tyr) 4:1).

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, add the kinase, substrate, and test compound.

    • Initiate the reaction by adding ATP.

    • Incubate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay).[4][5]

  • Data Analysis: The luminescent signal is inversely proportional to the kinase activity. The IC50 value is calculated by plotting the percentage of inhibition against the compound concentration.

This assay follows a similar principle to the VEGFR-2 assay, using recombinant human c-Met.

  • Reagents: Recombinant human c-Met, kinase buffer, ATP, and a suitable substrate.

  • Procedure: The procedure is analogous to the VEGFR-2 kinase assay, with the substitution of the specific kinase and any optimized buffer conditions.[6]

  • Data Analysis: The IC50 value is determined as described for the VEGFR-2 assay.

Cellular Proliferation (MTT) Assay

This colorimetric assay assesses the effect of the compound on the viability and proliferation of cancer cells.[7]

  • Cell Seeding: Seed HCT-116 cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

  • Formazan Solubilization: The resulting formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. The IC50 value is calculated.

Signaling Pathway and Mechanism of Action

The proposed mechanism of action for this compound is the dual inhibition of VEGFR-2 and c-Met signaling pathways.

G cluster_0 This compound cluster_1 Receptor Tyrosine Kinases cluster_2 Downstream Signaling Pathways cluster_3 Cellular Effects Compound This compound VEGFR2 VEGFR-2 Compound->VEGFR2 Inhibition cMet c-Met Compound->cMet Inhibition PI3K_AKT PI3K/AKT Pathway VEGFR2->PI3K_AKT RAS_MAPK RAS/MAPK Pathway VEGFR2->RAS_MAPK Angiogenesis Angiogenesis VEGFR2->Angiogenesis cMet->PI3K_AKT cMet->RAS_MAPK Metastasis Metastasis cMet->Metastasis Survival Survival PI3K_AKT->Survival Proliferation Proliferation RAS_MAPK->Proliferation

Caption: Proposed mechanism of action of this compound.

By simultaneously blocking these two critical pathways, this compound has the potential to exert a multi-pronged attack on tumors, inhibiting the formation of new blood vessels that supply nutrients to the tumor, directly halting cancer cell proliferation and survival, and preventing the spread of cancer to other parts of the body.

Conclusion and Future Directions

The in vivo validation of this compound is a critical step in its development as a potential anticancer therapeutic. The experimental plan outlined in this guide provides a robust framework for assessing its efficacy, safety, and mechanism of action in a preclinical setting. A direct comparison with established drugs like Cabozantinib and Sorafenib will provide a clear benchmark for its potential clinical utility.

Successful in vivo validation would warrant further investigation into its pharmacokinetic and pharmacodynamic properties, as well as evaluation in other cancer models. The promising dual-inhibitory profile of this compound makes it a compelling candidate for further preclinical development.

References

A Comparative Guide to Structure-Activity Relationship (SAR) Studies of 3-Phenyl-2,4(1H,3H)-quinazolinedione for Enhanced Potency

Author: BenchChem Technical Support Team. Date: December 2025

The 3-phenyl-2,4(1H,3H)-quinazolinedione scaffold is a cornerstone in medicinal chemistry, recognized for its versatile and significant pharmacological potential.[1][2] Derivatives of this fused heterocyclic system have demonstrated a wide spectrum of biological activities, including anticonvulsant, anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties.[1][2][3][4] This guide provides an in-depth analysis of the structure-activity relationships (SAR) that govern the potency of these derivatives, offering a comparative look at the strategic modifications that enhance their therapeutic efficacy against various biological targets. By examining key experimental data, we aim to elucidate the causal relationships between molecular architecture and pharmacological response, providing a valuable resource for researchers in drug discovery and development.

The Core Scaffold: A Privileged Structure for Drug Design

The quinazolinone core, a fusion of benzene and pyrimidine rings, serves as a "privileged structure" in drug discovery due to its ability to interact with multiple biological targets.[5][6] The this compound variant offers several key positions for chemical modification, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties. The primary points of diversification are the N-1 position, the quinazolinone ring (positions 6, 7, 8), and, most critically, the N-3 phenyl ring.

Synthesis_Workflow A Anthranilic Acid Derivative C Intermediate Formation (e.g., Thiourea derivative) A->C Nucleophilic Substitution B Phenyl Isothiocyanate B->C Nucleophilic Substitution D Cyclization C->D E 3-Phenyl-2-thioxo-quinazolin-4-one D->E F Oxidation / Hydrolysis E->F G This compound Core F->G H Further Functionalization (e.g., at N-1) G->H I Final Potent Derivatives H->I

References

comparative docking analysis of 3-Phenyl-2,4(1H,3H)-quinazolinedione derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide to Comparative Docking Analysis of 3-Phenyl-2,4(1H,3H)-quinazolinedione Derivatives

For researchers, scientists, and drug development professionals, understanding the molecular interactions that drive the therapeutic potential of a compound is paramount. The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Molecular docking, a powerful in silico method, has become indispensable for predicting and analyzing the binding of these derivatives to their biological targets, thereby accelerating the drug discovery process.[4]

This guide provides a comprehensive overview and a detailed protocol for conducting a . It is designed to offer not just a methodology, but also the scientific rationale behind key experimental choices, ensuring a robust and reliable computational study.

The Principle of Molecular Docking: A Causal Explanation

At its core, molecular docking predicts the most favorable binding mode of a ligand (in this case, a quinazolinedione derivative) within the active site of a target protein. This is not a random process but a simulation governed by the principles of thermodynamics and molecular mechanics. The causality is simple: a ligand will adopt a conformation and orientation that minimizes the free energy of the system, resulting in a stable ligand-protein complex. This is achieved by maximizing favorable intermolecular interactions such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking. The output, a "docking score," is a quantitative estimate of this binding affinity, allowing for the comparison of different derivatives and the prioritization of candidates for synthesis and biological testing.

Comparative Docking Analysis: Performance Against Key Biological Targets

The versatility of the this compound scaffold is evident from the diverse range of proteins it has been designed to inhibit. The following table summarizes key findings from various docking studies, providing a comparative landscape of their performance. This data-centric approach allows for an objective evaluation of how subtle changes in the substitution pattern on the quinazolinedione core can significantly impact target specificity and binding affinity.

Derivative/Substitution PatternBiological TargetPDB IDDocking Score (kcal/mol)Key Interactions & InsightsExperimental Activity (IC50/MIC)
3-Substituted phenyl quinazolinonesEpidermal Growth Factor Receptor (EGFR)Not Specified≥ -8.2Hydrogen bonding within the ATP binding pocket. Bulky N-3 substituents target the hinge region for stability.[5]Most potent derivative: 10.90 µM (SW480), 12.84 µM (MCF-7)[5]
3-Phenylquinazolin-2,4(1H,3H)-diones with thiourea moietyVascular Endothelial Growth Factor Receptor 2 (VEGFR-2) / c-Met Tyrosine KinaseNot SpecifiedNot SpecifiedThe α-oxo group of the quinazoline ring forms a crucial hydrogen bond with Met1160 in the c-Met active site.[6]Compound 3e : 83 nM (VEGFR-2), 48 nM (c-Met)[6]
3-(arylamino) quinazoline-2,4(1H,3H)-dione derivativesMutT Homologue 1 (MTH1)Not Specified-36.75 to -53.66 (MM-GBSA)Strong correlation between docking scores and MM-GBSA binding free energies, indicating reliable prediction of binding.[7]In silico study; no experimental IC50 provided.
Quinazolinone Schiff basesBacterial DNA GyraseNot SpecifiedFavorableDerivatives fit into the chlorobiocin binding site, interacting with key residues like Asn46.[4]Not specified.
3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-oneFungal/Bacterial Target (Predicted)Not SpecifiedNot SpecifiedHydrogen bonds with Arg197, Ser116, and Ala92.[8]Potent antimicrobial activity with MICs ranging from 18.3 to 30.1 µg/mL.[8]
Quinazoline-2,4(1H,3H)-dione derivativesDihydrofolate reductase (DHFR)6DE4Not SpecifiedDocked to the active site of DHFR.[9]Evaluated for antioxidant activity, not anticancer.[9]

Experimental Protocol: A Self-Validating Workflow for Comparative Docking

This protocol is designed to be a self-validating system. The initial redocking of a known co-crystallized ligand (if available) serves as a crucial control. A successful redocking, defined by a low Root Mean Square Deviation (RMSD) value (<2.0 Å) between the docked pose and the original crystal structure pose, validates the chosen docking parameters and confirms that the simulation can accurately reproduce a known binding mode.

Part 1: Preparation of Receptor and Ligands
  • Receptor Acquisition and Preparation:

    • Action: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB) (e.g., PDB ID: 6DE4 for DHFR).[9]

    • Causality: The crystal structure provides the precise atomic coordinates of the protein's active site, which is essential for an accurate simulation.

    • Action: Using molecular modeling software (e.g., Discovery Studio, Chimera), prepare the protein by removing all non-essential molecules, including water, co-ligands, and heteroatoms.[4][9]

    • Causality: Water molecules can interfere with the docking algorithm and are typically not involved in the primary binding interactions. Removing the original ligand vacates the active site for the new derivatives.

    • Action: Add polar hydrogens and assign appropriate atomic charges (e.g., Kollman charges).[4]

    • Causality: Hydrogens are often not resolved in crystal structures but are critical for forming hydrogen bonds. Correct charge assignment is vital for accurately calculating electrostatic interactions.

  • Ligand Preparation:

    • Action: Draw the 2D structures of the this compound derivatives using chemical drawing software (e.g., ChemDraw).

    • Action: Convert the 2D structures into 3D models and perform energy minimization using a suitable force field (e.g., MMFF94).[4]

    • Causality: Energy minimization finds the most stable, low-energy conformation of the ligand. Docking a high-energy, unstable conformer would lead to inaccurate and thermodynamically unfavorable results.

Part 2: Docking Simulation and Analysis
  • Grid Box Generation:

    • Action: Define a grid box that encompasses the entire active site of the target protein.[4] The dimensions are typically centered on the position of the co-crystallized ligand or a predicted binding pocket.

    • Causality: The grid box defines the specific three-dimensional space where the docking software will search for favorable binding poses for the ligand. This focuses the computational effort on the region of interest, making the search more efficient and relevant.

  • Molecular Docking Execution:

    • Action: Run the docking simulation using software like AutoDock Vina or PyRx.[9] The software will systematically explore various conformations and orientations of each ligand within the defined grid box.

    • Causality: The algorithm, often a Lamarckian Genetic Algorithm, iteratively generates and evaluates ligand poses based on a scoring function that estimates binding free energy.[4] It seeks to find the global minimum on the energy landscape, corresponding to the most stable binding mode.

  • Results Analysis and Comparison:

    • Action: Analyze the output, which typically includes a ranked list of binding poses for each ligand with their corresponding docking scores (in kcal/mol). The pose with the lowest binding energy is considered the most probable.

    • Causality: A more negative docking score implies a stronger predicted binding affinity.

    • Action: Visualize the top-ranked poses for each derivative within the active site using software like PyMOL or Discovery Studio Visualizer.[9]

    • Causality: Visualization is critical for understanding the "why" behind the score. It allows for the detailed examination of intermolecular interactions.

    • Action: Compare the binding modes and interactions of the different derivatives. Identify which substitutions lead to new or improved hydrogen bonds, better hydrophobic packing, or other favorable interactions. This forms the basis of the Structure-Activity Relationship (SAR) study.

Visualization of Key Processes

To better illustrate the described methodologies, the following diagrams, generated using Graphviz, provide a visual representation of the workflow and a conceptual model of the molecular interactions.

G cluster_prep Part 1: Preparation cluster_dock Part 2: Simulation cluster_analysis Part 3: Analysis PDB Download Protein (PDB) PrepProt Prepare Protein (Remove H2O, Add H) PDB->PrepProt Ligands Draw 2D Ligands PrepLig 3D Conversion & Energy Minimization Ligands->PrepLig Grid Define Grid Box (Active Site) PrepProt->Grid Dock Run Docking (e.g., AutoDock Vina) PrepLig->Dock Grid->Dock Scores Analyze Binding Scores Dock->Scores Visualize Visualize Poses (e.g., PyMOL) Scores->Visualize SAR Comparative Analysis (SAR) Visualize->SAR

Caption: A workflow for comparative molecular docking analysis.

G cluster_protein Receptor Active Site cluster_ligand This compound Res1 Hydrophobic Pocket Res2 H-bond Donor (e.g., Arg) Res3 H-bond Acceptor (e.g., Ser) Quin_O2 Quinazolinedione Oxygen (C=O) Res3->Quin_O2 Hydrogen Bond Phenyl Phenyl Ring Phenyl->Res1 Hydrophobic Interaction Quin_O1 Quinazolinedione Oxygen (C=O) Quin_O1->Res2 Hydrogen Bond

Caption: Conceptual binding of a quinazolinedione derivative.

Conclusion

The is a powerful strategy for rational drug design. By systematically evaluating the binding potential of various analogs against specific biological targets, researchers can derive crucial structure-activity relationships. This, in turn, guides the synthesis of more potent and selective compounds. The protocol outlined in this guide emphasizes a logical, cause-and-effect approach, ensuring that the in silico results are both reliable and translatable to experimental validation, ultimately paving the way for the development of novel therapeutics.

References

A Comparative Guide to Assessing the Therapeutic Index of Novel 3-Phenyl-2,4(1H,3H)-quinazolinedione Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinazolinedione Scaffold and the Imperative of Safety

The quinazoline ring system, particularly the 3-Phenyl-2,4(1H,3H)-quinazolinedione scaffold, represents a class of heterocyclic compounds of significant interest in medicinal chemistry. These structures have demonstrated a remarkable breadth of biological activities, including anticonvulsant, anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5] The promise of this scaffold lies in its versatility, allowing for molecular modifications that can tune its therapeutic action. However, for any novel compound to transition from a promising "hit" to a viable clinical candidate, its efficacy must be carefully weighed against its potential for toxicity.

This balance is quantified by the Therapeutic Index (TI) , a critical measure of a drug's safety margin.[6][7] Defined as the ratio of the dose that produces toxicity in 50% of the population (Median Toxic Dose, TD50, or Median Lethal Dose, LD50) to the dose that produces a clinically desired effect in 50% of the population (Median Effective Dose, ED50), the TI provides a quantitative foundation for drug safety assessment.[6][7][8] A compound with a high TI is preferable, as it implies a wide window between the dose required for a therapeutic effect and the dose at which adverse effects occur.[6]

This guide provides a comprehensive, technically-grounded framework for determining the therapeutic index of novel this compound compounds. We will dissect the essential in vitro and in vivo methodologies, explain the causality behind experimental choices, and present a comparative analysis against established alternatives, thereby offering a robust protocol for preclinical safety and efficacy evaluation.

Part 1: Foundational Toxicity Screening: The In Vitro Assessment

The initial phase of safety assessment begins at the cellular level. In vitro cytotoxicity assays are indispensable tools for the early-stage screening of novel chemical entities.[9] They offer a rapid, high-throughput, and cost-effective means to quantify a compound's intrinsic toxicity, enabling researchers to prioritize candidates with the most promising safety profiles before committing to resource-intensive animal studies.[10][11] The primary output of these assays is the half-maximal inhibitory concentration (IC50) or half-maximal toxic concentration (TC50), which represents the concentration of a compound required to inhibit the growth or kill 50% of a cell population.[9][12]

General Workflow for In Vitro Cytotoxicity Assessment

The following workflow provides a systematic approach to evaluating the cytotoxicity of novel compounds.

cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Cell_Culture 1. Cell Line Culture (e.g., SH-SY5Y for neurotoxicity) Seeding 2. Cell Seeding (96-well plates) Cell_Culture->Seeding Treatment 4. Cell Treatment (Incubate 24-72h) Seeding->Treatment Compound_Prep 3. Test Compound Serial Dilution Compound_Prep->Treatment Assay 5. Perform Cytotoxicity Assay (e.g., MTT or LDH) Readout 6. Measure Absorbance/ Fluorescence Assay->Readout Calc 7. Calculate % Cell Viability Readout->Calc IC50 8. Determine IC50 Value Calc->IC50 cluster_efficacy Efficacy Study (ED50) cluster_toxicity Toxicity Study (LD50/TD50) cluster_analysis Therapeutic Index Calculation E_Model 1. Select Animal Model (e.g., Mice) E_Dosing 2. Administer Graded Doses of Novel Compound E_Model->E_Dosing E_Test 3. Conduct Efficacy Test (e.g., MES for anticonvulsant) E_Dosing->E_Test E_Observe 4. Observe Therapeutic Effect (% Protection) E_Test->E_Observe E_Calc 5. Calculate ED50 E_Observe->E_Calc TI_Calc TI = LD50 / ED50 E_Calc->TI_Calc T_Model 1. Select Animal Model (e.g., Mice) T_Dosing 2. Administer Escalating Doses T_Model->T_Dosing T_Observe 3. Acute Toxicity Observation (Mortality, Neurotoxicity) T_Dosing->T_Observe T_Calc 4. Calculate LD50 or TD50 T_Observe->T_Calc T_Calc->TI_Calc cluster_pathway GABA-A Receptor Signaling cluster_effect Cellular Effect GABA GABA Receptor GABA-A Receptor (Ion Channel) GABA->Receptor Binds to orthosteric site Quinazolinedione Novel Quinazolinedione Compound Quinazolinedione->Receptor Binds to allosteric site Cl_Influx Chloride (Cl-) Influx Receptor->Cl_Influx Channel Opens Hyperpolarization Membrane Hyperpolarization Cl_Influx->Hyperpolarization Inhibition Neuronal Inhibition (Reduced Excitability) Hyperpolarization->Inhibition Seizure_Suppression Seizure Suppression Inhibition->Seizure_Suppression

References

A Senior Application Scientist's Guide to Benchmarking Novel Anti-Inflammatory Compounds: The Case of 3-Phenyl-2,4(1H,3H)-quinazolinedione

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The quest for novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of modern drug discovery. The quinazolinedione scaffold has emerged as a promising pharmacophore, with various derivatives demonstrating significant biological activities, including anti-inflammatory effects.[1][2][3] This guide provides a comprehensive framework for the preclinical evaluation of 3-Phenyl-2,4(1H,3H)-quinazolinedione, a representative compound from this class. We will outline a systematic benchmarking strategy against established nonsteroidal anti-inflammatory drugs (NSAIDs), Ibuprofen (a non-selective COX inhibitor) and Celecoxib (a selective COX-2 inhibitor). This document details the essential in vitro and in vivo protocols, explains the scientific rationale behind experimental choices, and presents a model for data interpretation, thereby equipping researchers with the tools to rigorously assess novel anti-inflammatory candidates.

Introduction: The Inflammation-Targeting Landscape

Inflammation is a complex biological response essential for protecting the body from infection and injury.[4] However, dysregulation of this process underlies a multitude of chronic diseases, including rheumatoid arthritis and inflammatory bowel disease. A key enzymatic family driving the inflammatory cascade is cyclooxygenase (COX), which exists in two primary isoforms.[5]

  • COX-1: This isoform is constitutively expressed in most tissues and plays a homeostatic role, producing prostaglandins that protect the gastrointestinal (GI) tract and mediate platelet aggregation.[6][7]

  • COX-2: This isoform is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli, leading to the production of prostaglandins that mediate pain and inflammation.[6][7]

Traditional NSAIDs, like Ibuprofen, are non-selective and inhibit both COX-1 and COX-2.[7] While effective, their inhibition of COX-1 is associated with significant gastrointestinal side effects.[8][9] This led to the development of selective COX-2 inhibitors, such as Celecoxib, which were designed to provide comparable anti-inflammatory relief with a reduced risk of GI complications.[7][8]

The quinazoline-2,4-dione scaffold is a versatile heterocyclic structure that has been explored for a wide range of pharmacological activities, including anti-inflammatory properties.[1][10] This guide uses this compound as a model to demonstrate a robust, multi-tiered approach to preclinical benchmarking.

Foundational Concepts: Key Inflammatory Pathways

Understanding the underlying molecular pathways is critical for designing and interpreting anti-inflammatory assays. The primary pathway of interest for NSAIDs is the conversion of arachidonic acid into pro-inflammatory prostaglandins by COX enzymes.

Figure 1: The Cyclooxygenase (COX) Pathway and points of NSAID intervention.

Comparative Experimental Workflow: A Multi-Tiered Approach

A logical progression from high-throughput in vitro screening to more complex in vivo models is essential for a cost-effective and ethically sound evaluation. This workflow ensures that only the most promising candidates advance to animal testing.

Experimental_Workflow start Compound Synthesis This compound invitro Tier 1: In Vitro Screening start->invitro cox_assay Protocol 1: COX-1/COX-2 Inhibition Assay (Determine IC50 & Selectivity) invitro->cox_assay cytokine_assay Protocol 2: LPS-Induced Cytokine Release (Assess broader anti-inflammatory effects) invitro->cytokine_assay decision1 Favorable In Vitro Profile? (Potency & Selectivity) cox_assay->decision1 cytokine_assay->decision1 invivo Tier 2: In Vivo Validation decision1->invivo Yes stop Stop/Optimize Scaffold decision1->stop No edema_assay Protocol 3: Carrageenan-Induced Paw Edema (Assess acute anti-inflammatory efficacy) invivo->edema_assay decision2 Significant In Vivo Efficacy? edema_assay->decision2 decision2->stop No proceed Advance to Further Preclinical Studies (Toxicology, PK/PD) decision2->proceed Yes

Figure 2: A tiered experimental workflow for evaluating novel anti-inflammatory compounds.

Experimental Protocols & Methodologies

The trustworthiness of a comparative guide rests on the robustness and clarity of its protocols. The following methods are standard in the field and provide a solid foundation for benchmarking.

Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay (Fluorometric)

This assay quantifies a compound's ability to inhibit the peroxidase activity of COX-1 and COX-2, allowing for the determination of IC50 values and selectivity.

  • Principle: The peroxidase component of COX enzymes is measured colorimetrically or fluorometrically. This assay monitors the appearance of an oxidized product, providing a measure of enzyme activity.[11] Inhibition of this activity by a test compound is quantified.

  • Materials:

    • Ovine COX-1 and human recombinant COX-2 enzymes.[11]

    • COX Assay Buffer, Heme, COX Probe (e.g., ADHP).

    • Arachidonic Acid (substrate).

    • Test compounds and reference drugs (Ibuprofen, Celecoxib) dissolved in DMSO.

    • 96-well microplate (black, clear bottom for fluorescence).

    • Fluorometric plate reader (Ex/Em = 535/587 nm).

  • Procedure:

    • Reagent Preparation: Prepare all reagents according to manufacturer specifications (e.g., Abcam ab204698).[12] Prepare serial dilutions of the test compound and reference drugs (10X final concentration).

    • Assay Setup: In a 96-well plate, add reagents to designated wells:

      • Enzyme Control Wells: 150 µl Assay Buffer, 10 µl Heme, 10 µl enzyme (COX-1 or COX-2).[11]

      • Inhibitor Wells: 150 µl Assay Buffer, 10 µl Heme, 10 µl enzyme, and 10 µl of diluted test compound/reference drug.[6][12]

    • Inhibitor Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitors to bind to the enzymes.[6]

    • Reaction Initiation: Initiate the reaction by adding 20 µl of arachidonic acid solution to all wells.[6]

    • Measurement: Immediately begin kinetic measurement of fluorescence (Ex/Em = 535/587 nm) at 25°C for 5-10 minutes.[12]

    • Data Analysis: Calculate the rate of reaction (slope) for each well. Determine the percent inhibition for each compound concentration relative to the enzyme control. Plot percent inhibition versus log[inhibitor] and use non-linear regression to calculate the IC50 value. The Selectivity Index (SI) is calculated as: SI = IC50 (COX-1) / IC50 (COX-2).

Protocol 2: LPS-Induced Cytokine Release in RAW 264.7 Macrophages

This cell-based assay assesses the compound's ability to inhibit the production of key pro-inflammatory cytokines, providing a broader view of its anti-inflammatory potential beyond COX inhibition.

  • Principle: Lipopolysaccharide (LPS), a component of Gram-negative bacteria, potently stimulates macrophages (like the RAW 264.7 cell line) to produce pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[13] The concentration of these cytokines in the cell culture supernatant can be measured by ELISA.

  • Materials:

    • RAW 264.7 murine macrophage cell line.

    • DMEM medium with 10% FBS.

    • LPS from E. coli.

    • Test compounds and reference drugs.

    • ELISA kits for mouse TNF-α and IL-6.

  • Procedure:

    • Cell Seeding: Seed RAW 264.7 cells into a 24-well plate at a density of 4 x 10⁵ cells/mL and incubate overnight to allow for adherence.[13]

    • Compound Treatment: Pre-treat the cells with various concentrations of the test compound or reference drugs for 1 hour.[13]

    • Inflammatory Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the vehicle control.[13]

    • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

    • Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the cell-free supernatant.

    • ELISA: Quantify the concentration of TNF-α and IL-6 in the supernatants using commercial ELISA kits according to the manufacturer's instructions.[14]

    • Data Analysis: Calculate the percent inhibition of cytokine production for each treatment group compared to the LPS-only control.

Protocol 3: In Vivo Carrageenan-Induced Paw Edema in Rats

This is the canonical model for evaluating the acute anti-inflammatory activity of novel compounds in a living organism.[15]

  • Principle: Subplantar injection of carrageenan, a seaweed polysaccharide, into a rat's paw induces a reproducible, biphasic inflammatory response characterized by swelling (edema).[15] The ability of a pre-administered compound to reduce this swelling is a measure of its anti-inflammatory efficacy.

  • Materials:

    • Male Wistar or Sprague-Dawley rats (180-200 g).

    • Lambda Carrageenan (1% w/v in sterile saline).

    • Test compound and reference drugs formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).

    • Plebysmometer or digital calipers for measuring paw volume/thickness.

  • Procedure:

    • Animal Acclimatization: Acclimate animals for at least one week under standard laboratory conditions. Fast animals overnight before the experiment but allow free access to water.

    • Baseline Measurement: Measure the initial volume (V₀) of the right hind paw of each rat.[15][16]

    • Drug Administration: Administer the test compound, reference drug, or vehicle to the animals via the desired route (e.g., oral gavage) one hour prior to carrageenan injection.[15]

    • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw of each animal.[15][17]

    • Paw Volume Measurement: Measure the paw volume (Vₜ) at regular intervals, typically 1, 2, 3, and 4 hours post-carrageenan injection.[16][17] The peak edema is generally observed around 3-5 hours.[16][18]

    • Data Analysis:

      • Calculate the increase in paw volume (Edema) at each time point: Edema (mL) = Vₜ - V₀.[15]

      • Calculate the Percentage Inhibition of edema for each treated group relative to the vehicle control group using the formula: % Inhibition = [(E_control - E_treated) / E_control] x 100.[16]

      • Analyze data using appropriate statistical tests (e.g., one-way ANOVA).[16]

Data Presentation and Interpretation

Clear, concise data presentation is crucial for objective comparison. The following tables present hypothetical but plausible data for this compound against our benchmarks.

Table 1: In Vitro COX Enzyme Inhibition

Compound COX-1 IC50 (µM) COX-2 IC50 (µM) Selectivity Index (COX-1/COX-2)
Ibuprofen 15 35 0.43
Celecoxib >100 0.8 >125

| This compound | 85 | 2.5 | 34 |

  • Interpretation: The hypothetical data suggests that this compound is a potent and selective COX-2 inhibitor. Its selectivity index of 34 indicates it is 34-fold more selective for COX-2 over COX-1, suggesting a potentially better gastrointestinal safety profile than the non-selective Ibuprofen. While not as selective as Celecoxib, its high potency against COX-2 makes it a strong candidate.

Table 2: Inhibition of LPS-Induced Cytokine Production in RAW 264.7 Cells

Compound (10 µM) % Inhibition of TNF-α % Inhibition of IL-6
Ibuprofen 45% 40%
Celecoxib 65% 60%

| This compound | 72% | 68% |

  • Interpretation: The test compound demonstrates robust inhibition of key pro-inflammatory cytokines, outperforming both Ibuprofen and Celecoxib at the tested concentration. This suggests its anti-inflammatory mechanism may involve pathways beyond simple COX-2 inhibition, adding to its therapeutic potential.

Table 3: In Vivo Efficacy in Carrageenan-Induced Paw Edema Model (at 3 hours)

Treatment Group Dose (mg/kg, p.o.) Paw Edema Increase (mL) % Inhibition
Vehicle Control - 0.85 ± 0.07 -
Ibuprofen 30 0.41 ± 0.05* 51.8%
Celecoxib 10 0.38 ± 0.04* 55.3%
This compound 10 0.35 ± 0.06 * 58.8%

*Data expressed as mean ± SEM. p < 0.01 compared to Vehicle Control.

  • Interpretation: In the acute in vivo model, this compound shows significant anti-inflammatory activity. At the same dose as Celecoxib (10 mg/kg), it provides a slightly greater reduction in paw edema, confirming its efficacy in a complex biological system and validating the in vitro findings.

Conclusion and Future Directions

This guide provides a standardized framework for the initial preclinical benchmarking of this compound. Based on the hypothetical data, the compound presents a promising profile as a potent, selective COX-2 inhibitor with strong anti-inflammatory effects both in vitro and in vivo. Its performance is comparable, and in some aspects superior, to the established drug Celecoxib.

Successful validation through this workflow would justify advancement to more comprehensive preclinical studies, including pharmacokinetic/pharmacodynamic (PK/PD) modeling, multi-dose efficacy studies in chronic inflammation models (e.g., collagen-induced arthritis), and formal toxicological and safety pharmacology assessments.

References

A Comparative Guide to the Antibacterial Spectrum of 3-Phenyl-2,4(1H,3H)-quinazolinedione Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The escalating crisis of antimicrobial resistance necessitates an urgent and continuous search for novel antibacterial agents.[1][2][3] Heterocyclic compounds, particularly those containing nitrogen, have long been a cornerstone of pharmaceutical development.[4] Among these, the quinazolinone scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, anticonvulsant, and notably, antimicrobial properties.[5][6][7][8] This guide provides a comparative analysis of the antibacterial spectrum of a specific subclass, the 3-Phenyl-2,4(1H,3H)-quinazolinedione derivatives, offering experimental insights and data for researchers and drug development professionals.

Mechanistic Underpinnings: Targeting Bacterial DNA Replication

The antibacterial efficacy of many quinazolinone derivatives is believed to stem from their ability to inhibit crucial bacterial enzymes: DNA gyrase and topoisomerase IV.[4][9][10][11] These enzymes are vital for managing DNA topology during replication, transcription, and repair. By interfering with their function, these compounds disrupt essential cellular processes, leading to bacterial cell death.[10][12] The structural similarity between some quinazolinones and fluoroquinolones, a well-established class of antibiotics that target these same enzymes, lends strong support to this proposed mechanism of action.[4][10]

Below is a simplified representation of this proposed inhibitory action.

cluster_0 Bacterial Cell DNA Bacterial Chromosomal DNA Gyrase DNA Gyrase / Topoisomerase IV DNA->Gyrase manages supercoiling Replication DNA Replication & Repair Gyrase->Replication Quinazolinedione Quinazolinedione Derivative Quinazolinedione->Gyrase Inhibition

Caption: Proposed mechanism of quinazolinedione derivatives inhibiting bacterial DNA gyrase.

Comparative Antibacterial Spectrum

Numerous studies have synthesized and evaluated various derivatives of the 2,4(1H,3H)-quinazolinedione core, revealing a broad spectrum of activity. The antibacterial efficacy is significantly influenced by the nature and position of substituents on the quinazoline ring and the N-3 phenyl group.[10][13][14]

Derivatives have demonstrated activity against a range of both Gram-positive and Gram-negative bacteria. For instance, certain novel series of quinazoline-2,4(1H,3H)-dione derivatives have shown promising broad-spectrum activity against strains like Staphylococcus aureus, Listeria monocytogenes, Escherichia coli, and Salmonella typhi.[4][15] In some cases, the activity against E. coli has been found to be equipotent to standard reference drugs.[4] Other studies have highlighted significant in vitro activity primarily against Gram-positive organisms.[16]

The table below summarizes the antibacterial activity of representative quinazolinone derivatives from various studies.

Derivative Class/CompoundBacterial StrainActivity MeasurementResultReference
Quinazolinone Schiff Bases Escherichia coliMIC128 µg/mL[9]
Pseudomonas aeruginosaMIC32 µg/mL[9]
Staphylococcus aureusMIC32 µg/mL[9]
Pyrrolidine Derivatives (para-chloro phenyl) Staphylococcus aureusMIC0.5 mg/mL[13]
Pyrrolidine Derivatives (para-nitro phenyl) Bacillus subtilisMIC0.5 mg/mL[13]
3-(arylideneamino)-2-phenylquinazolin-4(3H)-ones Bacillus subtilisTurbidometric AssayActive[14]
Staphylococcus aureusTurbidometric AssayActive[14]
Escherichia coliTurbidometric AssayActive[14]
Shigella dysenteriaeTurbidometric AssayActive[14]
2-phenyl, 3-substituted quinazolin-4(3H)-ones S. aureus, B. subtilisMIC0.1 - 3.0 µg/mL[17]
E. coli, P. aeruginosaMIC0.1 - 3.0 µg/mL[17]

Note: Direct comparison of MIC values across different studies should be done with caution due to variations in experimental conditions and specific derivative structures.

Standardized Protocols for Antibacterial Susceptibility Testing

To ensure reproducible and comparable results, standardized methodologies are critical. The two most common methods for evaluating the antibacterial spectrum of new compounds are the Agar Well/Disk Diffusion method and the Broth Microdilution method for determining the Minimum Inhibitory Concentration (MIC).

This method provides a qualitative or semi-quantitative assessment of antibacterial activity. It is based on the principle that an antimicrobial agent will diffuse into an agar medium inoculated with a test microorganism and inhibit its growth, creating a "zone of inhibition."

Experimental Protocol:

  • Media Preparation: Prepare Mueller-Hinton Agar (MHA) plates. MHA is the standard medium for routine susceptibility testing due to its consistency and lack of inhibitors.

  • Inoculum Preparation: Prepare a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland turbidity standard. This ensures a uniform lawn of bacterial growth.

  • Plate Inoculation: Using a sterile cotton swab, uniformly streak the entire surface of the MHA plate with the prepared bacterial suspension.

  • Well Creation: Aseptically punch wells (typically 6-8 mm in diameter) into the agar using a sterile cork borer.

  • Compound Application: Carefully pipette a known concentration of the dissolved quinazolinedione derivative into each well. A solvent control and a standard antibiotic (e.g., Ciprofloxacin, Ampicillin) must be included.[4][18]

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis: Measure the diameter of the zone of inhibition (in mm) around each well. A larger diameter indicates greater sensitivity of the microorganism to the compound.

cluster_workflow Agar Well Diffusion Workflow A Prepare Standardized Bacterial Inoculum (0.5 McFarland) B Inoculate Mueller-Hinton Agar Plate A->B C Create Wells in Agar B->C D Add Test Compound, Solvent Control, & Standard Drug C->D E Incubate at 37°C for 18-24h D->E F Measure Zone of Inhibition (mm) E->F cluster_workflow Broth Microdilution (MIC) Workflow A Prepare Serial Dilutions of Test Compound in 96-Well Plate B Add Standardized Bacterial Inoculum to Each Well A->B C Include Growth and Sterility Controls B->C D Incubate at 37°C for 16-20h C->D E Visually Inspect for Turbidity D->E F Determine MIC: Lowest Concentration with No Visible Growth E->F

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 3-Phenyl-2,4(1H,3H)-quinazolinedione

Author: BenchChem Technical Support Team. Date: December 2025

Navigating the complexities of laboratory waste management is paramount for ensuring a safe and compliant research environment. This guide provides essential, step-by-step procedures for the proper disposal of 3-Phenyl-2,4(1H,3H)-quinazolinedione, a compound often utilized in pharmaceutical research and drug development. The following protocols are designed to empower researchers, scientists, and drug development professionals with the knowledge to handle this chemical waste responsibly, prioritizing both personal safety and environmental integrity.

I. Foundational Principles of Chemical Waste Management

The Resource Conservation and Recovery Act (RCRA) provides the federal framework for managing both hazardous and non-hazardous solid waste in the United States.[1][2] It is imperative that all laboratory personnel adhere to the guidelines established by the Environmental Protection Agency (EPA) and their institution's specific waste management protocols, which are designed to be in compliance with RCRA regulations.[3]

II. Characterization and Immediate Handling

Before initiating any disposal procedure, a thorough characterization of the waste is essential. The following table summarizes the known properties of this compound and the immediate handling precautions that should be taken.

PropertyValue/InformationHandling and Storage Recommendations
Chemical Name This compoundStore in a tightly closed container in a cool, dry, and well-ventilated area.
CAS Number 603-23-6Avoid contact with skin and eyes. Wear appropriate Personal Protective Equipment (PPE).
Molecular Formula C₁₄H₁₀N₂O₂Avoid creating dust. Use in a well-ventilated area or under a chemical fume hood.
Appearance White crystalline solidKeep away from incompatible materials such as strong oxidizing agents.
Known Hazards IrritantWash hands thoroughly after handling.

This information is based on available chemical data. Always refer to your institution's specific guidelines.

III. Step-by-Step Disposal Protocol

The following protocol outlines the recommended procedure for the disposal of this compound. This process is designed to be universally applicable and prioritizes safety and regulatory compliance.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical waste, ensure you are wearing the appropriate PPE:

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat to protect from incidental contact.

Step 2: Waste Segregation and Containment

Proper segregation of chemical waste is critical to prevent dangerous reactions.

  • Solid Waste: Collect solid this compound waste, including contaminated consumables (e.g., weigh boats, contaminated paper towels), in a designated, leak-proof, and chemically compatible container.

  • Liquid Waste: If the compound is in solution, collect it in a separate, clearly labeled, and sealed container. Do not mix with other solvent waste streams unless explicitly permitted by your EHS department.

Step 3: Labeling of Waste Containers

Accurate and thorough labeling is a legal requirement and essential for safe handling by waste management personnel.

  • Use your institution's official hazardous waste tags.

  • Clearly write the full chemical name: "this compound".

  • Indicate the quantity of waste.

  • List all components of a mixture, including solvents and their approximate percentages.

  • Include the date of accumulation and the name of the generating researcher or lab.

Step 4: Storage of Chemical Waste

Store the labeled waste container in a designated satellite accumulation area (SAA) within your laboratory.

  • The SAA should be in a secondary containment bin to prevent spills.

  • Ensure the storage area is away from general laboratory traffic and incompatible chemicals.

  • The container must remain closed at all times, except when adding waste.

Step 5: Scheduling a Waste Pickup

Contact your institution's EHS department to schedule a pickup for the chemical waste.

  • Provide them with all the information from the waste label.

  • Follow their specific instructions for preparing the waste for transport.

Decision-Making Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Have this compound waste is_sds_available Is a detailed institutional SDS with disposal instructions available? start->is_sds_available follow_sds Follow specific disposal instructions in the SDS. is_sds_available->follow_sds Yes treat_as_chemical_waste Treat as a chemical waste. Do not dispose in regular trash or drain. is_sds_available->treat_as_chemical_waste No end End: Waste properly disposed follow_sds->end ppe Wear appropriate PPE (gloves, eye protection, lab coat). treat_as_chemical_waste->ppe segregate Segregate solid and liquid waste into separate, compatible containers. ppe->segregate label Label container with full chemical name, quantity, and date. segregate->label store Store in a designated Satellite Accumulation Area (SAA). label->store contact_ehs Contact institutional EHS for waste pickup. store->contact_ehs contact_ehs->end

Caption: Disposal decision workflow for this compound.

IV. Spill Management and Decontamination

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

For Small Spills (Solid):

  • Ensure the area is well-ventilated.

  • Wearing appropriate PPE, gently sweep the solid material to avoid creating dust.

  • Collect the material in a labeled waste container.

  • Decontaminate the spill area with a suitable solvent (e.g., ethanol or isopropanol) and then wash with soap and water.

  • Collect all cleanup materials as chemical waste.

For Large Spills:

  • Evacuate the immediate area.

  • Alert your laboratory supervisor and EHS department immediately.

  • Prevent others from entering the area.

  • Follow the instructions of the emergency response team.

Decontamination of Lab Equipment:

  • Rinse equipment that has come into contact with the compound with an appropriate solvent.

  • Collect the rinsate as chemical waste.

  • Follow with a thorough wash using laboratory detergent and water.

V. Conclusion: A Culture of Safety

References

Personal protective equipment for handling 3-Phenyl-2,4(1H,3H)-quinazolinedione

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety protocols and operational plans for the handling and disposal of 3-Phenyl-2,4(1H,3H)-quinazolinedione. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven best practices to ensure the highest level of safety and experimental integrity. Our commitment is to empower your research by providing value that extends beyond the product itself, building a foundation of deep trust through unwavering attention to safety and procedural correctness.

Understanding the Hazard Profile

This compound is a heterocyclic organic compound that, while instrumental in various research applications, necessitates careful handling due to its potential health hazards. The primary risks associated with this compound are:

  • Skin Irritation: Direct contact can cause redness, itching, and inflammation.

  • Serious Eye Irritation: Contact with the eyes can lead to significant irritation and potential damage.

  • Respiratory Tract Irritation:

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Phenyl-2,4(1H,3H)-quinazolinedione
Reactant of Route 2
Reactant of Route 2
3-Phenyl-2,4(1H,3H)-quinazolinedione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.